Ogt-IN-2
描述
Structure
3D Structure
属性
IUPAC Name |
3-[2-(1-adamantyl)ethyl]-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN2O3S/c24-17-1-3-18(4-2-17)25-22-26(20(27)10-19(30-22)21(28)29)6-5-23-11-14-7-15(12-23)9-16(8-14)13-23/h1-4,14-16,19H,5-13H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPZEZRNGAXCJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCN4C(=O)CC(SC4=NC5=CC=C(C=C5)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: A Methodological Framework for a Novel Probe
An In-Depth Technical Guide to the Mechanism of Action of Ogt-IN-2
The study of O-GlcNAc transferase (OGT) has unveiled its critical role as a master regulator of cellular physiology, integrating metabolic status with a vast array of signaling and transcriptional networks.[1][2] The development of small molecule inhibitors targeting OGT is paramount for dissecting its complex biology and exploring its therapeutic potential in diseases ranging from cancer to metabolic disorders.[1][2][3][4] this compound (also known as ST045849 or compound 4) has been identified as a potent inhibitor of OGT activity.[5] This guide moves beyond a simple recitation of facts to provide a comprehensive, methodology-focused framework for understanding and validating the mechanism of action of OGT inhibitors, using this compound as a central case study. As a Senior Application Scientist, the intent is not merely to describe what this compound does, but to illuminate how we discern its function with confidence, providing researchers with the rationale and practical protocols to investigate this and other novel chemical probes in the field.
Section 1: The O-GlcNAc Cycle: A Dynamic Hub of Cellular Regulation
At the heart of cellular nutrient sensing lies the O-GlcNAc cycle, a dynamic post-translational modification rivaling phosphorylation in its scope and importance.[6] This process involves the addition and removal of a single sugar moiety, β-N-acetylglucosamine (GlcNAc), to the serine and threonine residues of thousands of nucleocytoplasmic proteins.[4][7]
This cycle is governed by two highly conserved enzymes:
-
O-GlcNAc Transferase (OGT): The sole enzyme responsible for attaching O-GlcNAc to proteins, utilizing the high-energy sugar donor UDP-GlcNAc, which is derived from the hexosamine biosynthetic pathway (HBP).[2][6][7][8] OGT, therefore, acts as a direct sensor of cellular glucose availability.[1]
-
O-GlcNAcase (OGA): The only enzyme that removes the O-GlcNAc modification, ensuring the cycle's reversibility and dynamism.[6][7][9]
The interplay between OGT and OGA activities modulates critical cellular processes, including gene transcription, protein stability, signal transduction, and cell cycle progression.[2] Dysregulation of O-GlcNAcylation is a hallmark of numerous pathologies, including cancer, diabetes, and neurodegenerative diseases, making OGT a compelling target for therapeutic intervention.[1][3][10]
Caption: The O-GlcNAc Cycle.
Section 2: Profile of this compound as an OGT Inhibitor
This compound is a small molecule identified as a potent inhibitor of O-GlcNAc Transferase. Its primary role as a research tool is to enable the acute, reversible reduction of O-GlcNAcylation, allowing for the study of the downstream consequences of OGT inhibition.
Quantitative Data Summary
The efficacy of an inhibitor is first established through in vitro enzymatic assays, which determine the concentration required to reduce enzyme activity by half (IC50). This value is a critical benchmark for potency.
| Inhibitor | Target Enzyme Isoform | IC50 Value (µM) | Reference |
| This compound | sOGT (short OGT) | 30 | [5] |
| This compound (compound 4) | ncOGT (nucleocytoplasmic OGT) | 53 | [5][10] |
Expert Insight: The existence of different OGT isoforms (e.g., short, mitochondrial, and nucleocytoplasmic) necessitates testing against multiple forms. While these IC50 values indicate moderate potency, they are sufficient for establishing proof-of-concept in cellular assays, where accumulation can lead to significant target engagement. The key is to correlate these in vitro values with the effective concentration required to produce a cellular phenotype.
Section 3: A Framework for Elucidating the Mechanism of Action
Determining an inhibitor's mechanism of action is a multi-step process that moves from the test tube to the cell. This systematic approach ensures that the observed biological effects are directly attributable to the specific inhibition of the target enzyme.
Caption: Workflow for Determining an Inhibitor's Mechanism of Action.
Biochemical Characterization: Defining the Inhibitor-Enzyme Interaction
The foundational step is to characterize the inhibitor's direct effect on purified OGT. The goal is to move beyond potency (IC50) to understand how the inhibitor obstructs enzyme function.
Causality Behind Experimental Choice:
-
Why perform kinetic analysis? A simple IC50 value can be misleading; it changes with substrate concentration. A full kinetic analysis, by varying the concentrations of both the inhibitor and the OGT substrates (UDP-GlcNAc and a peptide acceptor), reveals the mode of inhibition.
-
Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This is often the case for inhibitors designed as substrate analogs.[4]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its efficiency regardless of substrate concentration.[11]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.
This information provides crucial first clues about the inhibitor's binding site and its relationship to the enzyme's catalytic cycle.[12]
Cellular Target Engagement: Verifying the Interaction in a Living System
A compound that works on a purified enzyme may fail in a cell due to poor permeability, rapid metabolism, or efflux. Therefore, confirming that this compound engages OGT inside cells is a critical validation step.
Causality Behind Experimental Choice:
-
Why measure global O-GlcNAcylation? The most direct and reliable method to confirm functional OGT inhibition in cells is to measure its enzymatic product. A dose-dependent reduction in the overall O-GlcNAc signal on cellular proteins, typically measured by Western Blot with an O-GlcNAc-specific antibody (e.g., RL2), provides unambiguous evidence of target engagement.[7] This is a self-validating system: if the inhibitor is working, the product of the enzyme's activity must decrease.
Downstream Cellular Effects: Linking Target Engagement to a Biological Outcome
The final step is to connect the specific biochemical action (OGT inhibition) to a measurable cellular response. Based on the known roles of OGT, several key phenotypes are expected to be modulated by an effective inhibitor.
Causality Behind Experimental Choice:
-
Why measure cell proliferation and metabolism? OGT and O-GlcNAcylation are heavily implicated in cancer biology, particularly in regulating the expression of oncogenes like c-MYC and controlling metabolic pathways such as glycolysis.[2][8] Therefore, observing a decrease in cancer cell proliferation, a reduction in glucose consumption, and altered c-MYC levels after treatment with this compound provides strong evidence that the inhibitor is modulating these OGT-dependent pathways.[8]
Section 4: Field-Proven Protocols for Mechanistic Investigation
The following protocols are detailed, self-validating methodologies for characterizing an OGT inhibitor like this compound.
Protocol 4.1: In Vitro OGT Inhibition Assay (Luminescence-Based)
This protocol uses the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced as a direct product of the OGT reaction.[9] It is a robust, non-radioactive method suitable for high-throughput screening and detailed kinetic analysis.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X OGT enzyme solution in reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 12.5 mM MgCl₂, 1 mM DTT).
-
Prepare a 4X solution of the peptide substrate (e.g., CKII peptide) in reaction buffer.
-
Prepare a 4X solution of UDP-GlcNAc in reaction buffer.
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in reaction buffer to create 4X inhibitor solutions.
-
-
Reaction Setup (384-well plate):
-
Add 5 µL of 2X OGT enzyme to each well.
-
Add 2.5 µL of 4X this compound solution or vehicle (DMSO/buffer) to appropriate wells.
-
Incubate for 15 minutes at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding a 7.5 µL mix containing the 4X peptide substrate and 4X UDP-GlcNAc.
-
-
Reaction and Detection:
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding 15 µL of UDP Detection Reagent (containing luciferase and kinase).
-
Incubate for 60 minutes at room temperature to allow the conversion of UDP to ATP and subsequent light production.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized activity versus the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 4.2: Cellular Target Engagement via Western Blot
This protocol directly assesses the functional consequence of OGT inhibition in cells by measuring the global level of O-GlcNAcylated proteins.
Methodology:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration and prepare with Laemmli sample buffer.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for the entire O-GlcNAc lane and normalize to the loading control. A dose-dependent decrease in the normalized signal confirms target engagement.
-
Protocol 4.3: Cell Proliferation Assay (Crystal Violet)
This protocol measures the impact of OGT inhibition on cancer cell proliferation, a key downstream phenotypic effect.[8]
Methodology:
-
Cell Seeding:
-
Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well). Allow to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0 to 100 µM) in fresh media.
-
-
Incubation:
-
Incubate the plate for 72-96 hours, or until the vehicle-treated control wells are approximately 80-90% confluent.
-
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 10% formalin for 15 minutes.
-
Wash again with water and allow to dry completely.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
-
Quantification:
-
Thoroughly wash away excess stain with water and allow the plate to dry.
-
Solubilize the stain by adding 10% acetic acid or methanol to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control. Plotting the normalized cell viability against inhibitor concentration will reveal the effect on cell proliferation.
-
Section 5: Conclusion - Synthesizing a Coherent Mechanism
The power of this multi-faceted approach lies in the synthesis of its findings. For this compound, the data converge to form a coherent mechanistic narrative. An IC50 value of ~30-50 µM establishes it as a moderately potent inhibitor in vitro. Confirmation of its ability to decrease global O-GlcNAc levels in cultured cells at similar concentrations demonstrates its cell permeability and specific engagement of OGT in a complex biological environment. Finally, the observation that this target engagement leads to a predictable downstream phenotype, such as the inhibition of cancer cell proliferation, completes the chain of evidence. This rigorous, step-by-step validation provides high confidence that this compound acts as a functional inhibitor of OGT, making it a valuable chemical tool for probing the vast and complex world of O-GlcNAc biology.
References
- Martinez-Fleites, C., et al. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity.
- Wong, C. H., et al. Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors.
- A.N. Other, et al. A novel binding site on the cryptic intervening domain is a motif-dependent regulator of O-GlcNAc transferase. PubMed Central. [Link]
- ResearchGate. Presentation of all methods reported in the literature for screening OGT inhibitors and the techniques on which they are based. [Link]
- Harvard University.
- A.N. Other, et al. Chemical biology tools to interrogate the roles of O-GlcNAc in immunity. Frontiers. [Link]
- A.N. Other, et al. Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism. Oncotarget. [Link]
- A.N. Other. What are OGT inhibitors and how do they work? [Link]
- A.N. Other, et al. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells. PubMed Central. [Link]
- ResearchGate. Proposed double displacement mechanism for the reaction of 2 with OGT. [Link]
- A.N. Other, et al. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase.
- Walker Lab. OGT — Walker Lab. [Link]
- A.N. Other, et al. The roles of OGT and its mechanisms in cancer. PubMed Central. [Link]
- A.N. Other, et al.
- ResearchGate. OGT Int-D binding site is a regulator of O-GlcNAc dynamics during... [Link]
Sources
- 1. otd.harvard.edu [otd.harvard.edu]
- 2. The roles of OGT and its mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. The active site of O-GlcNAc transferase imposes constraints on substrate sequence - PMC [pmc.ncbi.nlm.nih.gov]
Ogt-IN-2: An In-Depth Technical Guide to O-GlcNAc Transferase Inhibition
Abstract
The dynamic cycling of O-linked β-N-acetylglucosamine (O-GlcNAc) on nuclear and cytoplasmic proteins is a critical regulatory mechanism akin to phosphorylation, governing a vast array of cellular processes. This post-translational modification is catalyzed by a single, essential enzyme: O-GlcNAc Transferase (OGT). Given its central role, dysregulation of OGT activity is implicated in the pathophysiology of major human diseases, including cancer, diabetes, and neurodegenerative disorders. Consequently, OGT has emerged as a compelling target for therapeutic intervention and chemical probe development. This technical guide provides an in-depth exploration of Ogt-IN-2 (also known as ST045849), a small molecule inhibitor of OGT. We will dissect the foundational biology of OGT, detail the known biochemical properties and cellular effects of this compound, and provide field-tested protocols for its application in research settings. This document is intended for researchers, scientists, and drug development professionals seeking to utilize this compound as a tool to investigate the roles of O-GlcNAcylation.
The Central Role of O-GlcNAc Transferase (OGT) in Cellular Homeostasis
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where the monosaccharide O-GlcNAc is attached to serine and threonine residues of target proteins.[1] This process is governed by the concerted action of two enzymes: OGT, which catalyzes the addition of O-GlcNAc from the donor substrate UDP-GlcNAc, and O-GlcNAcase (OGA), which removes the modification.
The activity of OGT serves as a crucial cellular nutrient sensor. The hexosamine biosynthetic pathway (HBP) funnels a portion of cellular glucose to produce UDP-GlcNAc.[2] Therefore, high nutrient influx leads to increased UDP-GlcNAc levels and subsequent hyper-O-GlcNAcylation of proteins, altering their function, stability, and localization. This tight coupling of metabolic status to cellular signaling underscores the importance of OGT in maintaining homeostasis. Aberrant O-GlcNAcylation has been linked to insulin resistance, cancer cell proliferation, and neurodegeneration, making OGT a prime therapeutic target.
Profile of the OGT Inhibitor: this compound (ST045849)
This compound, also cataloged as ST045849, is a cell-permeable small molecule inhibitor of O-GlcNAc Transferase. While its initial discovery and the rationale for its specific chemical design are not detailed in peer-reviewed literature, it has been effectively utilized as a research tool to probe the consequences of OGT inhibition in various biological systems.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 2-[(4-Chlorophenyl)imino]tetrahydro-4-oxo-3-(2-tricyclo[3.3.1.13,7]dec-1-ylethyl)-2H-1,3-thiazine-6-carboxylic acid |
| CAS Number | 442665-87-4 |
| Molecular Formula | C₂₃H₂₇ClN₂O₃S |
| Molecular Weight | 446.99 g/mol |
| Solubility | Soluble to 100 mM in DMSO and ethanol |
Biochemical Activity and Comparative Potency
This compound has been characterized as a potent inhibitor of OGT activity. Its inhibitory concentration (IC₅₀) has been determined against different isoforms of the enzyme. A direct comparison in an in vitro assay with the more recently developed inhibitor OSMI-1 indicated that OSMI-1 has a 20-fold lower IC₅₀, suggesting higher potency under those specific assay conditions.
| Inhibitor | Target Isoform | IC₅₀ (µM) | Reference |
| This compound (ST045849) | ncOGT (full length) | 53 | |
| This compound (ST045849) | sOGT (short isoform) | 30 | MedchemExpress |
| OSMI-1 | ncOGT (full length) | 2.7 |
Note: The specific mechanism of inhibition for this compound (e.g., competitive with UDP-GlcNAc or the peptide substrate, non-competitive) has not been explicitly detailed in the available literature.
Cellular and In Vivo Effects of OGT Inhibition by this compound
The utility of this compound has been most clearly demonstrated in studies of cancer metabolism and developmental biology. These applications provide critical, field-proven insights into the downstream consequences of its use.
Reprogramming of Cancer Cell Metabolism
A key study by Itkonen et al. (2016) demonstrated that inhibiting OGT with ST045849 reprograms the metabolism of prostate cancer cells.[1][2][3]
-
Decreased Glycolysis: Treatment of LNCaP prostate cancer cells with 20 µM ST045849 for 96 hours resulted in decreased glucose consumption and lactate production.[1][2][3]
-
Alanine Depletion: A prominent effect of OGT inhibition was the significant depletion of intracellular alanine.[1][2][3] This was linked to an increase in the expression and activity of glutamic pyruvate transaminase 2 (GPT2), an enzyme that consumes alanine.[2][4]
-
Synthetic Lethality: The metabolic shift induced by ST045849 created a new vulnerability. The study showed that combining OGT inhibition (with either ST045849 or OSMI-1) with the inhibition of GPT2 (using the clinically approved drug cycloserine) induced a synergistic cell death response specifically in prostate cancer cells, but not in a cell line representing normal prostate epithelium.[3]
-
Reduced Proliferation: Treatment with ST045849 significantly inhibited the viability and proliferation of prostate cancer cells.[1][3]
In Vivo Efficacy in a Model of Diabetic Embryopathy
This compound has also been successfully used in animal models. A study by Kim et al. demonstrated that ST045849 could mitigate developmental defects associated with hyperglycemia. In pregnant diabetic mice, treatment with the inhibitor was shown to decrease markers of endoplasmic reticulum (ER) stress and apoptosis, and significantly reduce the incidence of neural tube defects in the embryos.[1] This highlights the cell permeability and in vivo bioactivity of the compound.
Experimental Protocols and Methodologies
The following protocols are designed as a comprehensive starting point for researchers. They are based on methodologies reported in the literature and general best practices. Crucially, every experiment should include appropriate controls, including a vehicle-only (e.g., DMSO) control.
Workflow for Assessing OGT Inhibition in Cultured Cells
Detailed Protocol: Western Blot for Global O-GlcNAcylation
This protocol allows for the direct visualization of the inhibitor's primary effect: a reduction in total cellular O-GlcNAcylated proteins.
Causality: This is the most direct and essential validation step. A dose-dependent decrease in the O-GlcNAc signal confirms that the compound is active and inhibiting OGT within the cellular environment.
Methodology:
-
Cell Seeding: Plate cells (e.g., LNCaP, HeLa, HEK293T) at a density that will ensure they are in a logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Inhibitor Preparation: Prepare a stock solution of this compound (ST045849) in sterile DMSO (e.g., 45 mM). Further dilute in culture medium to achieve final working concentrations. Based on literature, a range of 10-40 µM is a reasonable starting point.[3]
-
Treatment: Aspirate old media from cells and replace with fresh media containing the desired concentrations of this compound or a corresponding volume of DMSO for the vehicle control.
-
Incubation: Incubate cells for a predetermined time course. A 24 to 48-hour incubation is often sufficient to observe changes in O-GlcNAc levels. The Itkonen et al. study used treatments up to 96 hours for metabolic effects.[2]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail. Crucially, an OGA inhibitor (e.g., 10 µM Thiamet G) must be included in the lysis buffer to prevent post-lysis removal of O-GlcNAc modifications.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).
-
Separate proteins on an SDS-PAGE gel (e.g., 4-15% gradient gel).
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Self-Validation: Re-probe the same membrane for a loading control protein (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading across all lanes.
-
Protocol: Cell Viability Assay
Causality: This assay quantifies the functional consequence of OGT inhibition on cell proliferation and survival. It is essential for determining the cytotoxic or cytostatic dose range of the inhibitor for a given cell line.
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Treatment: After allowing cells to adhere (e.g., 24 hours), treat them with a serial dilution of this compound. The Itkonen et al. study used doses up to 40 µM.[3] Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired duration (e.g., 96 hours).[2]
-
Assay: Use a luminescence-based ATP assay (e.g., CellTiter-Glo®).
-
Equilibrate the plate and reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Normalize the data by setting the average luminescence from the vehicle-treated wells to 100% viability. Plot the results as percent viability versus inhibitor concentration to determine the IC₅₀ for cell growth inhibition.
Conclusion and Future Directions
This compound (ST045849) is a validated chemical tool for the functional inhibition of OGT in both cellular and in vivo models. Its demonstrated ability to reprogram cancer cell metabolism and ameliorate developmental defects highlights the therapeutic potential of targeting OGT. While more potent and potentially more specific inhibitors like OSMI-1 have since been developed, the body of work utilizing this compound provides a valuable foundation for understanding the consequences of reducing global O-GlcNAcylation.
Future work should focus on a definitive characterization of its enzymatic mechanism of action to better contextualize existing data. Furthermore, exploring its use in combination with other therapeutic agents, as demonstrated by the synthetic lethality with GPT2 inhibition, represents a promising avenue for developing novel cancer treatment strategies. As our understanding of the "O-GlcNAcome" expands, inhibitors like this compound will remain indispensable tools for dissecting the intricate roles of this essential post-translational modification.
References
- Itkonen, H. M., Gorad, S. S., Duveau, D. Y., Martin, S. E., Barkovskaya, A., Bathen, T. F., Moestue, S. A., & Mills, I. G. (2016). Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism. Oncotarget, 7(11), 12464–12476. [Link]
- Kim, J., Park, J., Lee, J. E., & Lee, D. W. (2014). Versatile O-GlcNAc transferase assay for high-throughput identification of enzyme variants, substrates, and inhibitors.
- Itkonen, H. M., Loda, M., & Mills, I. G. (2021). O-GlcNAc transferase—an auxiliary factor or a full-blown oncogene?. Molecular Cancer Research, 19(4), 555-564. [Link]
- Kim, S. Y., Kim, M., Kim, B. J., Kim, Y., Kim, S., & Cho, J. W. (2017). Impact of protein O-GlcNAcylation on neural tube malformation in diabetic embryopathy. Scientific reports, 7(1), 1-10. [Link]
- Itkonen, H. M., et al. (2016). Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism. Queen's University Belfast Research Portal. [Link]
Sources
A Technical Guide to Interrogating O-GlcNAcylation with Ogt-IN-2
Foreword: Deciphering the Sugar Code
In the intricate landscape of post-translational modifications (PTMs), the addition of a single sugar moiety, O-linked β-N-acetylglucosamine (O-GlcNAc), to serine and threonine residues of nuclear and cytoplasmic proteins stands out for its profound regulatory role in a vast array of cellular processes. This dynamic and reversible modification, known as O-GlcNAcylation, is emerging as a critical player in cellular signaling, transcription, and metabolism. Unlike the complex branching of other forms of glycosylation, O-GlcNAcylation is a simple, yet elegant, mechanism governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which attaches the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[1][2] The dysregulation of this "sugar switch" has been implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[3][4]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of O-GlcNAcylation and the utility of a potent chemical probe, Ogt-IN-2, in its investigation. We will delve into the core mechanisms of O-GlcNAcylation, the intricacies of OGT, and the practical application of this compound as a tool to dissect the functional consequences of this vital PTM. Our focus will be on providing not just protocols, but the scientific rationale behind them, empowering you to design, execute, and interpret experiments with confidence and precision.
Section 1: The Fundamentals of O-GlcNAcylation and OGT
The O-GlcNAc Cycle: A Dynamic Regulator of Cellular Function
O-GlcNAcylation is a nutrient-sensing PTM that integrates metabolic status with cellular signaling.[4] The donor substrate for OGT is uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the end product of the hexosamine biosynthetic pathway (HBP). This pathway utilizes glucose, amino acids, fatty acids, and nucleotides, making O-GlcNAcylation levels exquisitely sensitive to the cell's metabolic state.[1]
The dynamic nature of O-GlcNAcylation, often referred to as O-GlcNAc cycling, allows for rapid and reversible regulation of protein function, akin to phosphorylation. Indeed, a complex interplay exists between these two major PTMs, with O-GlcNAcylation and phosphorylation often occurring on the same or adjacent serine/threonine residues, leading to competitive or cooperative regulation of protein activity, stability, and localization.[3]
O-GlcNAc Transferase (OGT): The Master "Writer" of the O-GlcNAc Code
OGT is the sole enzyme responsible for attaching O-GlcNAc to proteins in mammals.[1][2] It is a highly conserved and essential enzyme, and its knockout is embryonically lethal.[5] OGT itself is a multifaceted protein with distinct domains that contribute to its function:
-
N-terminal Tetratricopeptide Repeat (TPR) Domain: This domain is crucial for substrate recognition and protein-protein interactions, guiding OGT to its diverse array of targets.
-
C-terminal Catalytic Domain: This domain houses the active site responsible for transferring the GlcNAc moiety from UDP-GlcNAc to the hydroxyl group of serine or threonine residues on substrate proteins.
OGT has a broad range of substrates, including transcription factors, kinases, phosphatases, and cytoskeletal proteins, underscoring its central role in cellular regulation.[3]
Section 2: this compound - A Chemical Probe to Inhibit OGT
The development of potent and selective inhibitors of OGT has been instrumental in advancing our understanding of O-GlcNAcylation. This compound is a valuable chemical tool for acutely and reversibly inhibiting OGT activity in a cellular context.
Mechanism of Action and Potency of this compound
This compound is a potent, cell-permeable inhibitor of O-GlcNAc transferase.[6][7][8] It functions as a competitive inhibitor, binding to the active site of OGT and preventing the binding of its substrate, UDP-GlcNAc. This leads to a global reduction in protein O-GlcNAcylation.
Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (sOGT) | 30 µM | In vitro | [6][7][8] |
| IC50 (ncOGT) | 53 µM | In vitro | [6][7][8] |
| Typical Working Concentration | 20-50 µM | Various cancer cell lines | [9] |
sOGT: short OGT isoform; ncOGT: nucleocytoplasmic OGT isoform.
Section 3: Experimental Workflows Using this compound
Workflow for Investigating the Global Effect of OGT Inhibition
This workflow provides a general framework for assessing the overall impact of this compound on cellular O-GlcNAcylation levels.
Caption: Workflow for assessing global O-GlcNAcylation changes upon this compound treatment.
Detailed Protocol: Western Blot Analysis of O-GlcNAcylation
Rationale: This protocol is designed to provide a robust and reproducible method for detecting changes in total protein O-GlcNAcylation following treatment with this compound. The inclusion of an OGA inhibitor in the lysis buffer is critical to prevent the removal of O-GlcNAc moieties post-lysis, ensuring the accurate representation of the cellular O-GlcNAc status at the time of harvest.
Materials:
-
Cell culture reagents
-
This compound (prepare a stock solution in DMSO)
-
Vehicle control (DMSO)
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease inhibitor cocktail
-
OGA inhibitor (e.g., Thiamet G or PUGNAc)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-O-GlcNAc (e.g., RL2 or CTD110.6), anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight. c. Treat cells with the desired concentrations of this compound (e.g., 20, 50 µM) and a vehicle control (DMSO) for the desired time points (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis and Protein Quantification: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease and OGA inhibitors to each well. c. Scrape the cells and transfer the lysate to a microfuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. c. Run the gel until adequate separation is achieved. d. Transfer the proteins to a nitrocellulose or PVDF membrane. e. Block the membrane in blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C with gentle agitation. g. Wash the membrane three times for 10 minutes each with TBST. h. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times for 10 minutes each with TBST. j. Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. k. Strip the membrane (if necessary) and re-probe for a loading control (e.g., β-actin) to ensure equal protein loading.[10][11]
Advanced Application: Mass Spectrometry-Based O-GlcNAc Proteomics
Rationale: To identify specific proteins that are hypo-O-GlcNAcylated upon this compound treatment and to map the precise sites of modification, a mass spectrometry-based proteomics approach is required. This powerful technique provides a global and unbiased view of the O-GlcNAcome.
Workflow Overview:
Caption: Workflow for mass spectrometry-based analysis of O-GlcNAcylation.
Key Considerations for Mass Spectrometry:
-
Enrichment is Crucial: Due to the low stoichiometry of O-GlcNAcylation on many proteins, enrichment of O-GlcNAcylated peptides prior to mass spectrometry analysis is essential.[12]
-
Fragmentation Method Matters: The choice of fragmentation method (e.g., CID, HCD, ETD) can significantly impact the ability to confidently identify the O-GlcNAc modification and localize it to a specific serine or threonine residue.[12][13]
-
Quantitative Approaches: Stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tagging (TMT, iTRAQ) can be integrated into the workflow to enable accurate quantification of changes in O-GlcNAcylation upon this compound treatment.[12]
Section 4: Dissecting Signaling Pathways with this compound
O-GlcNAcylation is intricately involved in regulating key signaling pathways. This compound provides a powerful tool to dissect the role of this PTM in these complex networks.
O-GlcNAcylation and Insulin Signaling
Background: The insulin signaling pathway is a critical regulator of glucose homeostasis and cell growth. O-GlcNAcylation has been shown to act as a negative feedback mechanism in this pathway. Upon prolonged insulin stimulation, OGT is recruited to the plasma membrane where it O-GlcNAcylates and attenuates the activity of key signaling components, including the insulin receptor substrate (IRS-1) and Akt.[3][14][15][16][17] This can contribute to insulin resistance.
Experimental Approach with this compound:
-
Cell Model: Utilize a relevant cell line, such as HepG2 hepatocytes or 3T3-L1 adipocytes.
-
Treatment: Pre-treat cells with this compound or vehicle control before stimulating with insulin.
-
Analysis: Assess the phosphorylation status of key insulin signaling proteins (e.g., p-Akt, p-IRS-1) by western blot.
-
Expected Outcome: Inhibition of OGT with this compound is expected to enhance or prolong insulin-stimulated phosphorylation of Akt and IRS-1 by preventing the O-GlcNAc-mediated negative feedback.
Caption: O-GlcNAcylation in the insulin signaling pathway.
O-GlcNAcylation and NF-κB Signaling
Background: The NF-κB signaling pathway is a master regulator of inflammation, immunity, and cell survival. O-GlcNAcylation has been shown to modulate NF-κB activity at multiple levels. For example, O-GlcNAcylation of the p65 subunit of NF-κB can enhance its transcriptional activity.[18][19][20][21]
Experimental Approach with this compound:
-
Cell Model: Use a cell line responsive to an NF-κB stimulus, such as TNF-α-treated HeLa cells or LPS-stimulated macrophages.
-
Treatment: Pre-treat cells with this compound or vehicle control prior to stimulation.
-
Analysis:
-
Assess the phosphorylation and degradation of IκBα by western blot.
-
Examine the nuclear translocation of the p65 subunit by immunofluorescence or subcellular fractionation followed by western blot.
-
Measure the expression of NF-κB target genes (e.g., IL-6, TNF-α) by qPCR.
-
-
Expected Outcome: The effect of OGT inhibition on NF-κB signaling can be complex and cell-type dependent. This compound may either attenuate or enhance NF-κB activation depending on the specific regulatory nodes affected by O-GlcNAcylation in the chosen system.
Caption: O-GlcNAcylation in the NF-κB signaling pathway.
Section 5: Concluding Remarks and Future Perspectives
The study of O-GlcNAcylation is a rapidly evolving field, and chemical probes like this compound are indispensable tools for unraveling its complex roles in health and disease. This guide has provided a comprehensive overview of the fundamental principles of O-GlcNAcylation and the practical application of this compound in its investigation. By combining the experimental workflows and conceptual frameworks presented here, researchers can confidently explore the functional consequences of OGT inhibition in their specific systems of interest.
Future research will undoubtedly focus on the development of even more potent and selective OGT inhibitors, as well as tools to study the dynamics of O-GlcNAcylation in real-time and at the single-cell level. Such advancements will further illuminate the intricate "sugar code" that governs cellular life and may pave the way for novel therapeutic strategies targeting the O-GlcNAc cycle in a range of human diseases.
References
- Ma, Z., et al. (2017). Hyper-O-GlcNAcylation activates nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) signaling through interplay with phosphorylation and acetylation. Journal of Biological Chemistry, 292(20), 8265-8279.
- Tan, E. P., et al. (2022). The roles of OGT and its mechanisms in cancer. Journal of Hematology & Oncology, 15(1), 1-21.
- Daou, S., et al. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. STAR protocols, 3(1), 101077.
- Yang, W. H., et al. (2008). NFκB activation is associated with its O-GlcNAcylation state under hyperglycemic conditions. Proceedings of the National Academy of Sciences, 105(45), 17345-17350.
- Wang, Z., et al. (2014). A novel quantitative mass spectrometry platform for determining protein O-GlcNAcylation dynamics. Molecular & Cellular Proteomics, 13(12), 3589-3599.
- Yang, X., et al. (2008). Regulation of the O-Linked β-N-Acetylglucosamine Transferase by Insulin Signaling. Journal of Biological Chemistry, 283(52), 36245-36253.
- Shen, Y., et al. (2015). OGT-mediated O-GlcNAcylation promotes NF-κB activation and inflammation in acute pancreatitis. Inflammation Research, 64(12), 975-984.
- Zhu, Y., et al. (2022). Detection of cardiac O-GlcNAcylation via subcellular fractionation and dual antibody analysis in pressure overload cardiac. Function, 3(3), zqac014.
- Li, X., et al. (2018). Protein O-GlcNAcylation Regulates Innate Immune Cell Function. Frontiers in Immunology, 9, 2363.
- Martin, S., et al. (2022). Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening. Molecules, 27(6), 1898.
- Rexach, J. E., et al. (2012). Analysis of Protein O-GlcNAcylation by Mass Spectrometry. Current protocols in protein science, Chapter 12, Unit12.9.
- Harvard University. (n.d.). Potent OGT inhibitors for the treatment of cancer and diabetic complications.
- Ortiz-Meoz, R. F., et al. (2015). A small molecule that inhibits OGT activity in cells. ACS chemical biology, 10(6), 1392-1397.
- ResearchGate. (n.d.). O-GlcNAcylation attenuated insulin signaling.
- Ferrer, C. M., et al. (2016). Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism. Oncotarget, 7(5), 5359.
- Willems, A., et al. (2017). Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. MedChemComm, 8(3), 603-608.
- ResearchGate. (n.d.). Proposed double displacement mechanism for the reaction of 2 with OGT.
- Al-Sawalha, J., et al. (2019). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 875-887.
- ResearchGate. (n.d.). OGT: A short overview of an enzyme standing out from usual glycosyltransferases.
- ResearchGate. (n.d.). OGT reduces Akt and IRS-OGT reduces Akt and IRS-1 activation via O-GlcNAcylation in insulin-resistant cells.
- Slawson, C., & Hart, G. W. (2011). O-GlcNAc signalling: a metabolic link between diabetes and cancer?. Trends in endocrinology and metabolism: TEM, 22(12), 485-493.
- Perez-Cervera, Y., et al. (2013). Insulin signaling controls the expression of O-GlcNAc transferase and its interaction with lipid microdomains. The FASEB journal, 27(9), 3478-3486.
- Chen, Y. J., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(19), 6825.
- Al-Sawalha, J., et al. (2019). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS discovery: advancing life sciences R&D, 24(9), 875-887.
- Chatham, J. C., et al. (2021). New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations. Frontiers in Endocrinology, 12, 670104.
- Wu, R., et al. (2023). Combining Selective Enrichment and a Boosting Approach to Globally and Site-Specifically Characterize Protein Co-translational O-GlcNAcylation. Analytical Chemistry, 95(8), 3988-3995.
- Maynard, J. C. (2014). Investigations into O-GlcNAcylation through analytical mass spectrometry. University of Oxford.
- News-Medical.Net. (2024). What are OGT inhibitors and how do they work?.
- Kim, E. J., et al. (2014). Versatile O-GlcNAc transferase assay for high-throughput identification of enzyme variants, substrates, and inhibitors. Bioconjugate chemistry, 25(6), 1109-1115.
- Levine, Z. G., & Walker, S. (2016). The biochemistry of O-GlcNAc transferase: which functions make it essential in mammalian cells?. Annual review of biochemistry, 85, 207-234.
- Nagel, A. K., & Ball, L. E. (2015). O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity. Amino acids, 47(7), 1269-1281.
- News-Medical.Net. (2023). LJI scientists uncover how OGT enzyme keeps cells healthy.
Sources
- 1. The roles of OGT and its mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. otd.harvard.edu [otd.harvard.edu]
- 4. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 5. annualreviews.org [annualreviews.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. O-GlcNAc Signaling: A Metabolic Link Between Diabetes and Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Insulin signaling controls the expression of O-GlcNAc transferase and its interaction with lipid microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hyper-O-GlcNAcylation activates nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) signaling through interplay with phosphorylation and acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. OGT-mediated O-GlcNAcylation promotes NF-κB activation and inflammation in acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protein O-GlcNAcylation Regulates Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Technical Guide to Ogt-IN-2: A Chemical Probe for O-GlcNAc Transferase
Abstract
O-GlcNAc Transferase (OGT) is a highly conserved, essential enzyme that catalyzes the attachment of β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic post-translational modification, known as O-GlcNAcylation, is a critical regulator of a vast array of cellular processes, including signal transduction, transcription, and metabolism.[1][2] Dysregulation of OGT activity is implicated in the pathophysiology of numerous diseases, such as cancer, neurodegeneration, and diabetes.[1][2] The development of potent and selective chemical probes is therefore essential for dissecting the complex biology of OGT and validating it as a therapeutic target.[3][4] This guide provides an in-depth technical overview of Ogt-IN-2, a potent chemical probe for OGT. We will explore its mechanism of action, key biochemical and cellular characteristics, and provide field-proven protocols for its application in confirming target engagement, assessing global O-GlcNAcylation, and identifying OGT-dependent cellular pathways.
Introduction: The Central Role of O-GlcNAc Transferase (OGT)
In the landscape of post-translational modifications, O-GlcNAcylation is unique. Unlike complex glycosylation events in the secretory pathway, O-GlcNAcylation is a dynamic modification occurring in the nucleus, cytoplasm, and mitochondria. The cycling of this single sugar moiety is governed by just two enzymes: OGT, which adds the modification, and O-GlcNAcase (OGA), which removes it.[2][5] This simple "on/off" system acts as a nutrient sensor, directly linking cellular metabolic status—specifically the flux through the hexosamine biosynthetic pathway (HBP)—to the regulation of protein function.[2]
OGT itself is a complex enzyme with three recognized activities: its canonical glycosyltransferase function, a proteolytic activity directed at its substrate HCF-1, and non-catalytic scaffolding functions.[6][7] Given its thousands of substrates and diverse roles, elucidating the specific consequences of OGT inhibition requires chemical tools with high potency and selectivity.[3][6]
This compound: A Profile of a Potent OGT Chemical Probe
This compound is a small molecule inhibitor designed to modulate the activity of OGT.[8][9][10] Its utility as a chemical probe stems from its ability to acutely and specifically inhibit the enzyme, allowing researchers to study the direct consequences of reduced O-GlcNAcylation.
Mechanism of Action
This compound functions as a competitive inhibitor, binding to the active site of OGT and preventing its interaction with the sugar donor substrate, UDP-GlcNAc.[1] This blockade of OGT's catalytic activity leads to a dose-dependent reduction in the O-GlcNAcylation of cellular proteins.[1] The reversibility of the inhibitor is a key feature, allowing for the study of dynamic processes and washout experiments.
Biochemical and Cellular Activity
The effectiveness of a chemical probe is defined by its quantitative performance both in biochemical assays and in a complex cellular environment. This compound has been characterized as a potent inhibitor against different OGT isoforms.
| Parameter | Value | Assay Context | Reference |
| IC50 (sOGT) | 30 µM | Biochemical assay with short OGT isoform | [8][9] |
| IC50 (ncOGT) | 53 µM | Biochemical assay with nucleocytoplasmic OGT isoform | [8][9] |
| Cellular Permeability | High | Demonstrated by activity in multiple mammalian cell lines | [3][4] |
Table 1: Key performance metrics for the OGT inhibitor this compound.
Experimental Applications: A Practical Guide
As a Senior Application Scientist, the true value of a probe lies in its practical application. The following sections provide validated workflows that leverage this compound to answer fundamental questions about OGT biology. The causality behind experimental choices is explained to ensure robust and interpretable results.
Workflow 1: Confirming OGT Target Engagement in Cells
Figure 1. Workflow for Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment: Plate cells (e.g., HeLa, MCF7) and grow to 70-80% confluency. Treat cells with the desired concentration of this compound and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Heating: Aliquot the cell suspension into PCR tubes. Using a thermal cycler with a gradient function, heat the samples to a range of temperatures (e.g., 10 steps from 42°C to 68°C) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble OGT in each sample by Western Blot using a specific anti-OGT antibody. A loading control (e.g., GAPDH) should also be blotted to ensure equal protein loading.
-
Data Interpretation: Quantify the band intensities and normalize to the non-heated control for each condition. Plot the percentage of soluble OGT against temperature. A successful experiment will show a rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control, demonstrating stabilization.[11]
Workflow 2: Assessing Global O-GlcNAcylation Levels
The primary downstream effect of OGT inhibition is a reduction in cellular O-GlcNAcylation. Western Blotting with an O-GlcNAc-specific antibody (such as RL2 or CTD110.6) is a direct and reliable method to visualize this effect.[15][16]
Figure 2. Workflow for O-GlcNAc Western Blot Analysis.
-
Treatment and Lysis: Treat cells with a dose-response of this compound (e.g., 0, 10, 25, 50, 100 µM) for a specified time (e.g., 6, 12, or 24 hours). Lyse the cells in a standard lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After separation, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate with a primary antibody specific for O-GlcNAc (e.g., RL2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. After further washes, apply an ECL substrate and image the blot using a chemiluminescence detector.
-
Self-Validation: To ensure the observed changes are not due to loading errors, the membrane should be stripped and re-probed with an antibody for a loading control protein (e.g., β-actin or GAPDH). The expected result is a clear, dose-dependent decrease in the smear of bands detected by the O-GlcNAc antibody, indicating a global reduction in protein O-GlcNAcylation.[16][17]
Workflow 3: Identifying OGT-Dependent Pathways via Proteomics
A key application of a chemical probe like this compound is in discovery science, particularly identifying which proteins and pathways are regulated by OGT. Quantitative mass spectrometry-based proteomics is the ideal tool for this unbiased, system-wide analysis.[18][19]
Figure 3. Conceptual Workflow for Proteomic Discovery.
-
Experimental Design: A robust design involves multiple biological replicates for both vehicle-treated and this compound-treated groups. For quantitative analysis, methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ) can be employed.[19]
-
Sample Preparation: After treatment, cells are lysed, and proteins are extracted and digested into peptides, typically with trypsin.
-
Enrichment (Optional but Recommended): To specifically identify O-GlcNAcylated proteins and sites, an enrichment step is highly beneficial due to the low stoichiometry of the modification. This can be achieved using chemoenzymatic labeling strategies.[20]
-
LC-MS/MS Analysis: The peptide mixtures are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Bioinformatic Analysis: The resulting data is processed to identify peptides and proteins. Quantitative analysis reveals proteins whose abundance or modification status changes significantly upon OGT inhibition. Subsequent Gene Ontology (GO) or KEGG pathway analysis can then illuminate the biological processes most affected by this compound treatment.[18]
Conclusion and Future Directions
This compound serves as a valuable chemical probe for interrogating the complex biology of O-GlcNAc transferase. Its demonstrated potency in biochemical and cellular assays allows for the acute modulation of OGT activity. The workflows detailed in this guide—from confirming target engagement with CETSA to assessing global glycosylation by Western Blot and discovering novel pathways through proteomics—provide a robust framework for researchers. By applying these self-validating protocols, scientists can confidently dissect the specific roles of OGT in health and disease, paving the way for a deeper understanding of this critical enzyme and potentially novel therapeutic strategies. The continued development of even more potent and specific covalent inhibitors will further enhance the ability to probe OGT function with greater precision in complex biological systems.[5][21]
References
- Zachara, N. E., & Hart, G. W. (2014). Chemical Modulation of Protein O-GlcNAcylation via OGT Inhibition Promotes Human Neural Cell Differentiation. Journal of the American Chemical Society.
- Gau, B., H-C., et al. (2014). Reduction of O-GlcNAc levels by inducible OGT knockout or OGT inhibition. ResearchGate.
- Walker, S., et al. (2021). Identification of a Polypeptide Inhibitor of O-GlcNAc Transferase with Picomolar Affinity. ACS Central Science.
- Gut. (2023). KRAS mutation-driven O-GlcNAcylation of CLDN18.2 enhances the progression of pancreatic cancer and reduces the efficacy of CLDN18.2-targeted therapy.
- PubMed. (2021). OGT upregulates myogenic IL-6 by mediating O-GlcNAcylation of p65 in mouse skeletal muscle under cold exposure.
- Hahne, H., et al. (2013). Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry. PubMed Central.
- Anonymous. (2024). What are OGT inhibitors and how do they work?.
- National Institutes of Health. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
- bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.
- PNAS. (2021). Mammalian cell proliferation requires noncatalytic functions of O-GlcNAc transferase.
- EUbOPEN. (2023). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
- PubMed Central. (2017). Quantitative Proteomics Reveals that the OGT Interactome Is Remodeled in Response to Oxidative Stress.
- ACS Chemical Biology. (2015). A Small Molecule That Inhibits OGT Activity in Cells.
- ResearchGate. (2017). Proposed double displacement mechanism for the reaction of 2 with OGT.
- Frontiers in Chemistry. (2021). Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation.
- bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.
- Springer Nature Experiments. (2023). HiBiT Cellular Thermal Shift Assay (HiBiT CETSA).
- Cold Spring Harbor Perspectives in Biology. (2019). Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA.
- Journal of Translational Medicine. (2024). The roles of OGT and its mechanisms in cancer.
- University of Wisconsin-Madison School of Pharmacy. Chemical Probe Development – Jiang Research Group.
- National Institutes of Health. (2019). Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells.
- National Institutes of Health. (2017). Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids.
- Walker Lab, Harvard Medical School. OGT.
- ResearchGate. (2015). A Small Molecule That Inhibits OGT Activity in Cells.
Sources
- 1. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 2. The roles of OGT and its mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. OGT — Walker Lab [walkerlab.hms.harvard.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
- 14. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) | Springer Nature Experiments [experiments.springernature.com]
- 15. Chemical Modulation of Protein O-GlcNAcylation via OGT Inhibition Promotes Human Neural Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. KRAS mutation-driven O-GlcNAcylation of CLDN18.2 enhances the progression of pancreatic cancer and reduces the efficacy of CLDN18.2-targeted therapy | Gut [gut.bmj.com]
- 18. Proteome wide purification and identification of O-GlcNAc modified proteins using Click chemistry and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantitative Proteomics Reveals that the OGT Interactome Is Remodeled in Response to Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 21. Chemical Probe Development – Jiang Research Group – UW–Madison [pharmacy.wisc.edu]
A Technical Guide to the Downstream Signaling Effects of Ogt-IN-2
Executive Summary
O-GlcNAc Transferase (OGT) is the sole enzyme responsible for the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of thousands of nucleocytoplasmic proteins.[1][2][3] This dynamic post-translational modification, termed O-GlcNAcylation, acts as a critical cellular sensor, integrating metabolic status with a vast array of signaling and transcriptional networks.[2][4] Its dysregulation is implicated in cancer, diabetes, and neurodegeneration.[5] Ogt-IN-2 is a potent small molecule inhibitor of OGT, providing a powerful chemical tool to dissect the functional consequences of this pathway.[6][7] This guide provides an in-depth exploration of the core downstream effects of OGT inhibition by this compound, presenting validated experimental workflows, detailing the impact on key signaling cascades, and offering insights for researchers aiming to leverage OGT inhibition in their own discovery programs.
Introduction: OGT as a Master Regulator of Cellular Homeostasis
O-GlcNAcylation is a reversible modification, with OGT catalyzing the addition of O-GlcNAc and O-GlcNAcase (OGA) mediating its removal.[1][5] This enzymatic pair maintains a dynamic balance that is exquisitely sensitive to the flux through the hexosamine biosynthetic pathway (HBP), which utilizes glucose, amino acids, fatty acids, and nucleotides.[2] Consequently, the "O-GlcNAc cycle" functions as a master rheostat, translating metabolic state into functional changes in protein stability, localization, activity, and protein-protein interactions.[4][8] Unlike phosphorylation, which involves large families of kinases and phosphatases, the entire O-GlcNAc cycle is controlled by just OGT and OGA, positioning OGT as a unique and critical node for cellular regulation.[8]
This compound: A Chemical Probe for Interrogating OGT Function
To understand the function of OGT, potent and specific inhibitors are essential. This compound serves as a valuable chemical probe for acute inhibition of OGT activity in a cellular context.
Mechanism of Action: this compound acts as a competitive inhibitor, binding to the active site of OGT to prevent it from utilizing its UDP-GlcNAc substrate.[9] This leads to a rapid, global decrease in protein O-GlcNAcylation.
Table 1: In Vitro Potency of this compound
| Target Isoform | IC50 (μM) | Source |
|---|---|---|
| Short OGT (sOGT) | 30 ± 2 | [6] |
| Nucleocytoplasmic OGT (ncOGT) | 53 ± 7 |[6] |
Core Directive: Validating OGT Inhibition in a Cellular Context
Before investigating downstream signaling, it is imperative to validate that the inhibitor is engaging its target and producing the expected primary biological effect in the chosen experimental system. This establishes a self-validating framework for all subsequent observations.
Protocol 1: Assessing Global O-GlcNAcylation Levels
The most direct method to confirm OGT inhibition is to measure the global reduction in cellular O-GlcNAcylation. While pan-O-GlcNAc antibodies (e.g., RL2, CTD110.6) are widely used, they can have epitope biases.[10][11] A more robust and unbiased approach is chemoenzymatic labeling coupled with click chemistry.[10][12]
Experimental Workflow: Chemoenzymatic Labeling of O-GlcNAcylated Proteins
Caption: Workflow for detecting O-GlcNAc levels via chemoenzymatic labeling.
Step-by-Step Methodology:
-
Cell Treatment: Plate cells and treat with a dose-response of this compound (e.g., 10-100 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24-48 hours).
-
Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and an OGA inhibitor (e.g., Thiamet-G) to preserve the modification state.[10]
-
Chemoenzymatic Labeling:
-
To 50 µg of protein lysate, add a reaction buffer containing the mutant galactosyltransferase Y289L Gal-T1 and the sugar donor UDP-GalNAz (N-azidoacetylgalactosamine).[10]
-
Incubate at 4°C overnight. This step enzymatically transfers an azide handle onto O-GlcNAc sites.
-
-
Click Reaction:
-
To the azide-labeled lysate, add a biotin-alkyne probe, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Incubate at room temperature for 1 hour. This "clicks" the biotin probe onto the azide handle.
-
-
Detection:
-
Quench the reaction and prepare samples for SDS-PAGE.
-
Transfer proteins to a PVDF membrane and block with 5% BSA.
-
Probe the membrane with streptavidin conjugated to horseradish peroxidase (HRP).
-
Develop with an ECL substrate. A successful experiment will show a significant reduction in the overall biotin signal in the this compound treated lanes compared to the DMSO control.
-
Downstream Signaling Consequences of OGT Inhibition
By reducing global O-GlcNAcylation, this compound impacts numerous signaling pathways where OGT acts as a key regulator.
Modulation of the Insulin/PI3K-AKT Signaling Axis
OGT is a critical negative feedback regulator of insulin signaling.[8] Upon prolonged insulin stimulation, OGT is recruited to the plasma membrane via its PIP3-binding domain.[13] There, it is activated by the insulin receptor and proceeds to O-GlcNAcylate and dampen the activity of key pathway components, including IRS-1, PI3K, and AKT.[13][14]
Effect of this compound: Inhibition of OGT prevents this negative feedback loop. This can lead to sustained or enhanced signaling through the PI3K-AKT pathway upon insulin stimulation. For instance, O-GlcNAcylation of AKT is known to decrease its activating phosphorylation at Threonine-308; OGT inhibition would therefore be expected to increase p-AKT(T308) levels.[13]
Signaling Pathway: OGT in Insulin Signaling
Caption: OGT acts as a negative regulator in the insulin signaling pathway.
Impact on mTOR Signaling and the Proteasome Axis
Recent evidence reveals a critical axis linking OGT to mTORC1 activity. OGT is essential for maintaining cellular viability by suppressing mitochondrial oxidative phosphorylation.[15] It achieves this by restraining proteasome activity, which in turn limits the intracellular pool of amino acids. In the absence of OGT activity, proteasome function increases, leading to elevated amino acid levels that hyperactivate the mTORC1 pathway, a master regulator of cell growth and metabolism.[15]
Effect of this compound: Treatment with an OGT inhibitor is expected to phenocopy OGT deletion, leading to increased proteasome activity and subsequent hyperactivation of mTORC1, which can be monitored by the phosphorylation of its downstream targets like S6 Kinase (S6K) and 4E-BP1.
Reprogramming Transcriptional Networks
O-GlcNAcylation is a pervasive modification on transcription factors, co-regulators, and the core transcriptional machinery, including RNA Polymerase II (Pol II).[16]
-
MYC: The oncogenic transcription factor MYC relies on OGT for its activity. OGT inhibition disrupts the interaction between MYC and its co-factor HCF-1, enhancing transcriptional repression of cell cycle genes and suppressing MYC-driven proliferation.[17]
-
RNA Polymerase II: OGT interacts directly with the Pol II preinitiation complex, and its activity is required for efficient transcription.[16] Pharmacological inhibition of OGT has been shown to reduce Pol II occupancy at promoters and decrease overall transcription.[16]
Effect of this compound: Inhibition of OGT can lead to widespread changes in gene expression by altering the function of key transcription factors and the core machinery. This can result in functional outcomes such as cell cycle arrest and reduced proliferation.
Activation of Innate Immunity via the cGAS-STING Pathway
A key role for OGT has been identified in maintaining genomic stability and repressing antitumor immunity.[18] OGT deficiency leads to an accumulation of DNA damage and the release of double-stranded DNA (dsDNA) into the cytoplasm. This cytosolic dsDNA is sensed by cGAS (cyclic GMP-AMP synthase), which activates the STING pathway, leading to the production of Type I interferons and the priming of an antitumor immune response.[18]
Effect of this compound: By inhibiting OGT, this compound can trigger DNA damage and activate the cGAS-STING pathway, potentially rendering tumors more visible to the immune system.
Advanced Application: Unbiased Discovery of Downstream Effectors
To move beyond known pathways and discover novel downstream effects of this compound in a specific biological context, an unbiased quantitative proteomics approach is the gold standard.
Protocol 2: SILAC-based Quantitative Proteomics Workflow
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) provides a robust method for quantifying proteome-wide changes upon OGT inhibition.[19]
Experimental Workflow: SILAC Proteomics
Caption: Workflow for SILAC-based quantitative proteomics.
Step-by-Step Methodology:
-
Metabolic Labeling: Culture one population of cells in "light" medium containing normal lysine and arginine, and a second population in "heavy" medium containing stable isotope-labeled lysine (e.g., 13C6, 15N2) and arginine (e.g., 13C6, 15N4) for at least 5-6 passages to ensure complete incorporation.
-
Treatment: Treat the "heavy" labeled cells with this compound and the "light" labeled cells with DMSO vehicle control.
-
Combine and Lyse: Harvest, count, and combine equal numbers of cells from the light and heavy populations. Lyse the combined cell pellet.
-
Protein Digestion: Reduce, alkylate, and digest the proteome with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins by comparing the signal intensities of heavy and light peptide pairs. Proteins with significantly altered Heavy/Light ratios are downstream effectors of OGT inhibition.
-
Bioinformatics: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of significantly up- or down-regulated proteins to identify the most impacted biological processes and signaling pathways.[20]
Summary of Key Downstream Effects
Table 2: Overview of this compound Signaling Consequences
| Signaling Pathway | Key Affected Proteins | Functional Outcome of OGT Inhibition |
|---|---|---|
| Insulin Signaling | IRS-1, AKT, PI3K | Prevents negative feedback, potentially sensitizing cells to insulin.[8][13] |
| mTOR Signaling | Proteasome subunits, S6K, 4E-BP1 | mTORC1 hyperactivation due to increased proteasome activity and amino acid levels.[15] |
| Transcription | MYC, HCF-1, RNA Pol II | Altered transcription factor complex stability; reduced global transcription.[16][17] |
| Cell Cycle | Cyclins, CDKs (via MYC) | Suppression of cell cycle progression.[17] |
| Cancer Cell Malignancy | MEK2, MMPs | Reduced proliferation, invasion, and tumor growth.[2][14][21] |
| Innate Immunity | cGAS, STING, IRF3 | Activation of Type I Interferon signaling due to cytosolic dsDNA accumulation.[18] |
Conclusion: Research and Therapeutic Implications
This compound and other OGT inhibitors are invaluable tools for dissecting the complex biology of O-GlcNAcylation. The profound downstream effects of OGT inhibition on core cellular processes—from insulin signaling and metabolism to transcription and innate immunity—highlight its central role in cellular homeostasis. For drug development professionals, the reliance of many cancer cells on elevated OGT activity presents a compelling therapeutic hypothesis.[2][9] By disrupting tumor cell metabolism, proliferation, and genomic stability, OGT inhibitors hold promise as a novel class of anti-cancer agents. For researchers, these inhibitors provide a means to acutely perturb the O-GlcNAc cycle, enabling the elucidation of new regulatory mechanisms and a deeper understanding of how cells integrate metabolic state with complex signaling outputs.
References
- New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations. Frontiers in Endocrinology.
- Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. Methods in Enzymology.
- Quantitative proteomic analysis of the association between decreasing O-GlcNAcylation and metastasis in MCF-7 breast cancer cells. International Journal of Oncology.
- Potent OGT inhibitors for the treatment of cancer and diabetic complications. Harvard Office of Technology Development.
- Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells. Angewandte Chemie International Edition.
- Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals. JACS Au.
- Chemical Approaches to Study O-GlcNAcylation. Molecules.
- Analysis of Protein O-GlcNAcylation by Mass Spectrometry. Current Protocols in Protein Science.
- Quantification of the changes of protein abundance on OGT inhibition by SILAC-based quantitative proteomics. ResearchGate.
- OGT inhibition differentially affects proteome and phospho-proteome in MCF7 and MDA-MB-231. ResearchGate.
- A small molecule that inhibits OGT activity in cells. ACS Chemical Biology.
- O‐GlcNAcylation: cellular physiology and therapeutic target for human diseases. Signal Transduction and Targeted Therapy.
- Proteomic analysis of the OGT interactomes. ResearchGate.
- OGT controls mammalian cell viability by regulating the proteasome/mTOR/mitochondrial axis. Proceedings of the National Academy of Sciences.
- Regulation of the O-Linked β-N-Acetylglucosamine Transferase by Insulin Signaling. The Journal of Biological Chemistry.
- Evidence of the Involvement of O-GlcNAc-modified Human RNA Polymerase II CTD in Transcription in Vitro and in Vivo. The Journal of Biological Chemistry.
- Identification of transcription factors that bind to O-GlcNAc marked chromatin. ResearchGate.
- O-GlcNAc Signaling: A Metabolic Link Between Diabetes and Cancer?. Trends in Endocrinology & Metabolism.
- O-GlcNAc modification, insulin signaling and diabetic complications. Médecine des Maladies Métaboliques.
- Insulin signaling controls the expression of O-GlcNAc transferase and its interaction with lipid microdomains. The FASEB Journal.
- Proposed double displacement mechanism for the reaction of 2 with OGT. ResearchGate.
- Feedback Regulation of O-GlcNAc Transferase through Translation Control to Maintain Intracellular O-GlcNAc Homeostasis. International Journal of Molecular Sciences.
- Understanding O-GlcNAc transferase (OGT): Every amino acid matters. Journal of Biological Chemistry.
- O-GlcNAcase Is an RNA Polymerase II Elongation Factor Coupled to Pausing Factors SPT5 and TIF1β. The Journal of Biological Chemistry.
- The roles of OGT and its mechanisms in cancer. Journal of Translational Medicine.
- The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase. The Journal of Biological Chemistry.
- Inhibition of O-GlcNAc transferase activates type I interferon-dependent antitumor immunity by bridging cGAS-STING pathway. eLife.
- Targeted Protein O-GlcNAcylation Using Bifunctional Small Molecules. Journal of the American Chemical Society.
- OGT restrains the expansion of DNA damage signaling. Nucleic Acids Research.
- O-GlcNAc as an Integrator of Signaling Pathways. Frontiers in Endocrinology.
- O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity. Glycobiology.
- OGT changes its interaction network in response to stress. ResearchGate.
Sources
- 1. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of OGT and its mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O‐GlcNAcylation: cellular physiology and therapeutic target for human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. O-GlcNAc modification, insulin signaling and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 10. Frontiers | New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations [frontiersin.org]
- 11. Chemical Approaches to Study O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. O-GlcNAc Signaling: A Metabolic Link Between Diabetes and Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. otd.harvard.edu [otd.harvard.edu]
- 15. OGT controls mammalian cell viability by regulating the proteasome/mTOR/ mitochondrial axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evidence of the Involvement of O-GlcNAc-modified Human RNA Polymerase II CTD in Transcription in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of O-GlcNAc transferase activates type I interferon-dependent antitumor immunity by bridging cGAS-STING pathway [elifesciences.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative proteomic analysis of the association between decreasing O-GlcNAcylation and metastasis in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Ogt-IN-2 and Neurodegenerative Disease Pathways: A Technical Guide for Researchers
Abstract
The post-translational modification of intracellular proteins by O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and critical regulatory mechanism implicated in a host of cellular processes. Dysregulation of O-GlcNAcylation, governed by the enzymes O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), has emerged as a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's. This technical guide provides an in-depth exploration of the role of O-GlcNAcylation in neurodegeneration and introduces Ogt-IN-2, a potent inhibitor of OGT, as a chemical tool to probe these complex pathways. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of technical protocols, field-proven insights, and a robust framework for investigating the therapeutic potential of OGT inhibition.
The O-GlcNAc Cycle: A Critical Regulator of Neuronal Homeostasis
O-GlcNAcylation is a dynamic monosaccharide modification of serine and threonine residues on nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This process is governed by the coordinated action of two highly conserved enzymes: OGT, which adds the O-GlcNAc moiety, and OGA, which removes it.[1][2] The levels of O-GlcNAcylation are exquisitely sensitive to cellular nutrient status, particularly glucose availability, as the donor substrate for OGT, UDP-GlcNAc, is a product of the hexosamine biosynthetic pathway.[3]
In the context of the central nervous system, O-GlcNAcylation is particularly abundant and plays a crucial role in regulating a multitude of neuronal functions, including transcription, signal transduction, and protein quality control.[3][4][5] Dysregulation of this vital post-translational modification has been increasingly linked to the pathogenesis of several neurodegenerative disorders.
O-GlcNAcylation in Alzheimer's Disease
A hallmark of Alzheimer's disease (AD) is the accumulation of hyperphosphorylated tau protein and amyloid-beta (Aβ) plaques.[6][7] Intriguingly, O-GlcNAcylation and phosphorylation often occur on the same or adjacent serine/threonine residues, suggesting a competitive interplay.[8] Reduced levels of O-GlcNAcylation have been observed in AD brains, which is hypothesized to lead to an increase in tau phosphorylation and subsequent aggregation into neurofibrillary tangles.[6][7][8] Furthermore, increasing O-GlcNAcylation through OGA inhibition has been shown to reduce Aβ40 and Aβ42 peptide levels and plaque formation in mouse models of AD.[9]
O-GlcNAcylation in Parkinson's Disease
Parkinson's disease (PD) is characterized by the loss of dopaminergic neurons and the presence of Lewy bodies, which are primarily composed of aggregated α-synuclein. Emerging evidence suggests that O-GlcNAcylation may play a protective role in PD by directly modifying α-synuclein and inhibiting its aggregation.
O-GlcNAcylation in Huntington's Disease
Huntington's disease (HD) is a genetic disorder caused by a polyglutamine expansion in the huntingtin (Htt) protein, leading to its aggregation and neuronal toxicity. The role of O-GlcNAcylation in HD is complex and still under investigation, with some studies suggesting that decreased O-GlcNAcylation may exacerbate Htt toxicity.
This compound: A Chemical Probe for Interrogating OGT Function
This compound is a potent, cell-permeable inhibitor of O-GlcNAc transferase.[10] It serves as a valuable research tool for elucidating the functional consequences of OGT inhibition in cellular and in vivo models of neurodegenerative diseases.
| Compound | Target | IC50 (sOGT) | IC50 (ncOGT) |
| This compound | O-GlcNAc Transferase (OGT) | 30 µM | 53 µM |
| Table 1: In vitro inhibitory activity of this compound against short (sOGT) and nuclear/cytoplasmic (ncOGT) isoforms of OGT.[10] |
By acutely reducing global O-GlcNAcylation levels, this compound allows researchers to investigate the downstream effects on neurodegenerative disease-related pathways, such as protein phosphorylation, aggregation, and neuronal viability.
Experimental Protocols for Studying this compound in Neurodegenerative Disease Models
The following section provides detailed, step-by-step methodologies for key experiments to investigate the effects of this compound. These protocols are designed to be self-validating, incorporating essential controls to ensure robust and reproducible data.
Cellular Assays to Measure O-GlcNAcylation Levels
3.1.1. Western Blotting for Global O-GlcNAcylation
This protocol allows for the assessment of total O-GlcNAcylation levels in cell lysates following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
This compound
-
DMSO (vehicle control)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
Procedure:
-
Cell Treatment: Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) and treat with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Image the blot and perform densitometric analysis to quantify O-GlcNAcylation levels.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Causality and Self-Validation:
-
Dose-Response: Using a range of this compound concentrations will establish the dose-dependent effect on O-GlcNAcylation.
-
Time-Course: A time-course experiment will reveal the kinetics of OGT inhibition.
-
Vehicle Control: The DMSO control is crucial to ensure that the observed effects are due to this compound and not the solvent.
-
OGT Knockdown Control: As a gold standard for on-target validation, siRNA-mediated knockdown of OGT should phenocopy the effects of this compound on global O-GlcNAcylation.[3]
3.1.2. Chemoenzymatic Labeling for Enhanced Detection
For more sensitive and quantitative detection of O-GlcNAcylated proteins, chemoenzymatic labeling is a superior alternative to traditional western blotting.[4][11] This method utilizes a mutant galactosyltransferase (GalT(Y289L)) to transfer a bioorthogonally tagged galactose analog (e.g., GalNAz) onto O-GlcNAc residues. The tag can then be conjugated to a reporter molecule (e.g., biotin or a fluorophore) via click chemistry for detection.[1][11][12]
Workflow for Chemoenzymatic Labeling:
Caption: Chemoenzymatic labeling workflow for O-GlcNAcylated proteins.
Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[2][13][14][15][16] The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle.
-
Heat Shock: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation.
-
Detection: Analyze the amount of soluble OGT in each sample by western blotting.
-
Data Analysis: Plot the amount of soluble OGT as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Workflow for CETSA:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
In Vivo Studies in a Mouse Model of Alzheimer's Disease
This protocol outlines a general framework for evaluating the efficacy of this compound in a transgenic mouse model of AD (e.g., 5xFAD or 3xTg-AD).
Materials:
-
AD transgenic mice and wild-type littermate controls
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)[10]
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Tissue collection and processing reagents
Procedure:
-
Animal Dosing: Administer this compound or vehicle to mice via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. Dosing should be based on preliminary tolerability and pharmacokinetic studies.
-
Behavioral Analysis: Conduct behavioral tests to assess cognitive function at baseline and after the treatment period.
-
Tissue Collection: At the end of the study, euthanize the mice and collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
-
Biochemical Analysis:
-
Measure global O-GlcNAcylation levels in brain lysates by western blot or chemoenzymatic labeling.
-
Quantify levels of phosphorylated tau (e.g., at AT8, PHF-1 epitopes) and Aβ40/Aβ42 by ELISA or western blot.
-
-
Immunohistochemistry: Stain brain sections for markers of neurodegeneration, such as neuronal loss (e.g., NeuN), gliosis (e.g., GFAP, Iba1), and pathological protein aggregates.
Causality and Self-Validation:
-
Wild-Type Controls: Comparing the effects of this compound in transgenic and wild-type mice will help distinguish between disease-modifying effects and general physiological effects.
-
Vehicle-Treated Transgenic Controls: This group is essential to determine the baseline progression of the disease and the specific effects of this compound.
-
Inactive Analog Control: If available, an inactive structural analog of this compound should be used as a negative control to rule out off-target effects.
Data Presentation and Interpretation
Quantitative data from the aforementioned experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.
| Treatment | Global O-GlcNAc (Fold Change) | p-Tau (S396/S404) (Fold Change) | Aβ42 (pg/mg protein) | Cognitive Performance (e.g., MWM Escape Latency) |
| Vehicle | 1.0 | 1.0 | 500 ± 50 | 60 ± 5 sec |
| This compound (10 mg/kg) | 0.6 ± 0.1 | 1.5 ± 0.2 | 450 ± 40 | 50 ± 6 sec |
| This compound (30 mg/kg) | 0.3 ± 0.05 | 2.1 ± 0.3 | 400 ± 35 | 42 ± 5 sec** |
| *Table 2: Hypothetical quantitative data from an in vivo study with this compound in an AD mouse model. Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. vehicle. |
Signaling Pathways and Logical Relationships
The interplay between O-GlcNAcylation and neurodegenerative disease pathways is complex. The following diagram illustrates the hypothesized signaling cascade following OGT inhibition with this compound.
Caption: Hypothesized signaling pathway following OGT inhibition by this compound.
Conclusion and Future Directions
This compound provides a critical tool for dissecting the intricate role of O-GlcNAcylation in the pathogenesis of neurodegenerative diseases. The experimental framework presented in this guide offers a robust starting point for researchers to investigate the therapeutic potential of OGT inhibition. Future studies should focus on identifying the specific O-GlcNAcylated proteins that mediate the observed effects on neuronal function and survival. Furthermore, the development of more potent and selective OGT inhibitors will be crucial for translating these preclinical findings into novel therapeutic strategies for these devastating disorders.
References
- Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosyl
- Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphoryl
- Monitoring of Intracellular Tau Aggregation Regulated by OGA/OGT Inhibitors.Source: PMC. [Link]
- A Chemoenzymatic Histology Method for O-GlcNAc Detection.Source: PMC. [Link]
- O-GlcNAc Site Mapping by Using a Combination of Chemoenzymatic Labeling, Copper-Free Click Chemistry, Reductive Cleavage, and Electron-Transfer Dissociation Mass Spectrometry.
- Chemistry-Assisted Proteomic Profiling of O-GlcNAcyl
- Chemical Arsenal for the Study of O-GlcNAc.Source: MDPI. [Link]
- Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphoryl
- The Dysregulation of OGT/OGA Cycle Mediates Tau and APP Neuropathology in Down Syndrome.Source: PMC. [Link]
- Metabolic Inhibitors of O‐GlcNAc Transferase That Act In Vivo Implicate Decreased O‐GlcNAc Levels in Leptin‐Mediated Nutrient Sensing.Source: NIH. [Link]
- Quantitative Proteomics Reveals that the OGT Interactome Is Remodeled in Response to Oxid
- Direct Crosstalk Between O-GlcNAcylation and Phosphorylation of Tau Protein Investigated by NMR Spectroscopy.Source: PMC. [Link]
- The Emerging Link between O-GlcNAc and Alzheimer Disease.Source: PMC. [Link]
- Pharmacological inhibition of O-GlcNAcase (OGA) prevents cognitive decline and amyloid plaque formation in bigenic tau/APP mutant mice.Source: PMC. [Link]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.Source: NCBI. [Link]
- Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.Source: PubMed Central. [Link]
- OGT knockdown reduces O‐GlcNAcylation and lipid accumulation in...
- O-GlcNAcase Inhibitors.
- Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons.Source: PubMed Central. [Link]
- (PDF) Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells.
- Inhibition of O-GlcNAcase leads to elevation of O-GlcNAc tau and reduction of tauopathy and cerebrospinal fluid tau in rTg4510 mice.Source: NIH. [Link]
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.Source: bioRxiv. [Link]
- Assessment of cell viability in primary neuronal cultures.Source: PubMed. [Link]
- Metabolic inhibitors of O-GlcNAc transferase (OGT) that act in vivo implicate decreased O-GlcNAc levels in leptin-mediated nutrient sensing.
- Discovery of a Low Toxicity O-GlcNAc Transferase (OGT)
- OGT controls mammalian cell viability by regulating the proteasome/mTOR/mitochondrial axis.Source: PMC. [Link]
- What are OGT inhibitors and how do they work?Source: News-Medical.net. [Link]
- Potent OGT inhibitors for the treatment of cancer and diabetic complic
- Viability and survival test.Source: NEUROFIT. [Link]
- Figure 1: Effects of OGT inhibition on cell viability and establishment of...
- Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening.Source: PMC. [Link]
- Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids.Source: PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Differential Effects of an O-GlcNAcase Inhibitor on Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Dysregulation of OGT/OGA Cycle Mediates Tau and APP Neuropathology in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring of Intracellular Tau Aggregation Regulated by OGA/OGT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 12. A Chemoenzymatic Histology Method for O-GlcNAc Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biorxiv.org [biorxiv.org]
Ogt-IN-2: An In-Depth Technical Guide for Researchers
A Comprehensive Overview of the O-GlcNAc Transferase Inhibitor: CAS Number 442665-87-4
This guide provides a detailed technical overview of Ogt-IN-2 (also known as ST045849), a potent inhibitor of O-GlcNAc Transferase (OGT). It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, mechanism of action, and practical applications in scientific research.
Introduction to this compound and its Target: O-GlcNAc Transferase (OGT)
O-GlcNAc Transferase is a highly conserved and essential enzyme that catalyzes the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety onto serine and threonine residues of a vast number of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This dynamic post-translational modification, known as O-GlcNAcylation, plays a crucial role in regulating a multitude of cellular processes, including signal transduction, transcription, metabolism, and cell cycle control.[1][3] Given its central role in cellular homeostasis, dysregulation of OGT activity has been implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[4][5]
This compound has emerged as a valuable chemical tool for studying the biological functions of OGT and the consequences of its inhibition. As a potent inhibitor, it allows for the acute and reversible modulation of O-GlcNAcylation levels, providing insights into the roles of this modification in various physiological and pathological contexts.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of a research compound is paramount for its effective use in experimental settings. Key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 442665-87-4[6] |
| Molecular Formula | C₂₃H₂₇ClN₂O₃S[6] |
| Molecular Weight | 446.99 g/mol [6] |
| Appearance | White to off-white solid[6] |
| Purity | ≥98% |
Solubility and Storage:
Proper handling and storage are critical to maintain the integrity and activity of this compound.
-
Solubility: this compound is soluble in DMSO up to 125 mg/mL (279.65 mM) with the aid of ultrasonication.[6] It is also reported to be soluble in ethanol to 100 mM. For in vivo studies, formulations in a mixture of DMSO, PEG300, Tween-80, and saline have been described to achieve a suspended solution.[6]
-
Storage: As a powder, this compound should be stored at -20°C for up to 3 years.[6] In solvent, stock solutions are best stored at -80°C for up to 6 months.[6] Repeated freeze-thaw cycles should be avoided.[6]
Mechanism of Action and Biological Activity
This compound functions as a potent inhibitor of O-GlcNAc Transferase.[7] Most OGT inhibitors act by competing with the enzyme's substrate, UDP-GlcNAc, at the active site.[1] This competitive inhibition prevents the transfer of GlcNAc to target proteins, leading to a global reduction in O-GlcNAcylation levels.
Inhibitory Potency:
The inhibitory activity of this compound has been quantified against different isoforms of OGT:
| OGT Isoform | IC₅₀ Value |
| sOGT (short OGT) | 30 ± 2 μM[6] |
| ncOGT (nucleocytoplasmic OGT) | 53 ± 7 μM[6] |
The diagram below illustrates the fundamental principle of OGT inhibition.
Caption: Mechanism of OGT inhibition by this compound.
Applications in Research
This compound has been utilized in various research areas to investigate the role of O-GlcNAcylation.
Cancer Research
Aberrant O-GlcNAcylation is a recognized hallmark of many cancers, contributing to phenotypes such as increased proliferation, metabolic reprogramming, and metastasis.[8][9] this compound has been shown to:
-
Reduce proliferation and viability of prostate cancer cells in vitro.
-
Reprogram prostate cancer cell metabolism , leading to decreased glucose consumption.[1]
-
Suppress the growth of gastrointestinal tract cancers , including hepatocellular carcinoma and colorectal cancer, in both in vitro and in vivo models.[10]
The role of OGT in cancer is multifaceted, impacting key signaling pathways and the stability of oncogenic proteins.[8] For instance, OGT-mediated O-GlcNAcylation can promote the stability of MEK2, a component of the MAPK signaling pathway, thereby enhancing breast cancer cell proliferation and migration.[8]
Neurobiology
O-GlcNAcylation is highly enriched in the nervous system and is crucial for neuronal development, function, and survival.[11][12] Studies have demonstrated that:
-
OGT is essential for sensory neuron survival and maintenance. [12]
-
Ogt depletion impairs neuronal maturation , including dendritic growth and spine development, by decreasing the activity of the Wnt/β-catenin signaling pathway.[11][13]
-
Ogt deficiency can lead to abnormal cerebellar function and behavioral deficits by modulating the RhoA/ROCK signaling pathway.[14]
This compound can be a valuable tool to probe the dynamic role of O-GlcNAcylation in both normal neuronal processes and in the context of neurodegenerative diseases where this modification is often dysregulated.
Developmental Biology
This compound has been used to study the impact of O-GlcNAcylation on embryonic development. One notable study demonstrated that this compound decreases markers of ER stress and apoptosis in pregnant diabetic mice and reduces neural tube defects in their embryos , highlighting the importance of balanced O-GlcNAcylation during embryogenesis.
Experimental Protocols
In Vitro OGT Inhibition Assay (General Protocol)
Materials:
-
Recombinant human OGT
-
Peptide or protein substrate (e.g., a known OGT substrate peptide)
-
UDP-GlcNAc
-
This compound
-
UDP-Glo™ Glycosyltransferase Assay kit
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 12.5 mM MgCl₂, 1 mM DTT)
Procedure:
-
Prepare a reaction mixture containing recombinant OGT and the substrate peptide in the assay buffer.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture.
-
Initiate the reaction by adding UDP-GlcNAc.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the UDP-Glo™ Detection Reagent.
-
Incubate at room temperature to allow for the conversion of UDP to ATP and subsequent light production.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to OGT activity.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro OGT inhibition assay.
Cellular O-GlcNAcylation Assay (Western Blot)
To assess the effect of this compound on global O-GlcNAcylation levels in cells, Western blotting is a standard method.
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound (or vehicle control) for a specified duration (e.g., 24 hours).
-
Lyse the cells in a suitable buffer supplemented with protease and O-GlcNAcase inhibitors (to preserve the O-GlcNAc modification).
-
Determine the total protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then probe with a primary antibody that specifically recognizes O-GlcNAcylated proteins (e.g., anti-O-GlcNAc antibody [RL2]).
-
Incubate with an appropriate secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways Modulated by OGT Inhibition
The inhibition of OGT by compounds like this compound can have widespread effects on cellular signaling due to the extensive crosstalk between O-GlcNAcylation and other post-translational modifications, particularly phosphorylation.
-
mTOR Signaling: OGT inhibition has been shown to promote mTOR-dependent autophagy in neurons.[15] Mechanistically, OGT can suppress mTOR activity by restricting proteasome activity and maintaining intracellular amino acid homeostasis.[16]
-
Wnt/β-catenin Signaling: OGT is essential for the proper functioning of the Wnt/β-catenin pathway, which is critical for embryonic development and neuronal maturation.[11][13]
-
Hippo/YAP Pathway: Under glucose-rich conditions, OGT-mediated O-GlcNAcylation of YAP promotes its nuclear translocation and pro-proliferative gene expression, a process that can be reversed by OGT inhibition.[17]
The diagram below provides a simplified overview of the interplay between OGT and key signaling pathways.
Sources
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. A high-throughput assay for O-GlcNAc transferase detects primary sequence preferences in peptide substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. otd.harvard.edu [otd.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. The roles of OGT and its mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The roles of OGT and its mechanisms in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. O-GlcNAc transferase Ogt regulates embryonic neuronal development through modulating Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. O-GlcNAc Transferase Is Essential for Sensory Neuron Survival and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. jneurosci.org [jneurosci.org]
- 15. Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. OGT controls mammalian cell viability by regulating the proteasome/mTOR/ mitochondrial axis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
Ogt-IN-2: A Technical Guide for Researchers in Drug Discovery
This guide provides an in-depth technical overview of Ogt-IN-2, a potent inhibitor of O-GlcNAc Transferase (OGT). It is intended for researchers, scientists, and drug development professionals who are investigating the roles of O-GlcNAcylation in cellular processes and disease pathogenesis. This document delves into the mechanism of action of this compound, provides a comparative analysis of its commercial sources and purity, and offers a detailed experimental protocol for its application in cell-based assays.
Introduction: The Significance of O-GlcNAc Transferase (OGT) and its Inhibition
O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and reversible post-translational modification (PTM) involving the attachment of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This process is catalyzed by a single, highly conserved enzyme, O-GlcNAc Transferase (OGT).[3] The removal of O-GlcNAc is mediated by O-GlcNAcase (OGA).[1] This enzymatic pair acts as a critical nutrient sensor, linking cellular metabolic status, particularly glucose availability through the hexosamine biosynthetic pathway (HBP), to the regulation of a vast array of cellular processes.[4][5]
Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, diabetes, and inflammatory conditions.[2][4][6] Consequently, OGT has emerged as a compelling therapeutic target. Small molecule inhibitors of OGT, such as this compound, are invaluable chemical tools for dissecting the complex roles of O-GlcNAcylation and for exploring the therapeutic potential of OGT inhibition.
This compound (also known as ST045849) is a potent inhibitor of OGT, demonstrating IC50 values of 30 µM for the short isoform (sOGT) and 53 µM for the nucleocytoplasmic isoform (ncOGT).[7][8] Its utility has been demonstrated in various research contexts, including the study of cancer cell metabolism and the mitigation of diabetes-induced complications.
Mechanism of Action: this compound and the O-GlcNAcylation Signaling Nexus
This compound exerts its biological effects by directly inhibiting the catalytic activity of OGT, thereby preventing the transfer of GlcNAc from the donor substrate, UDP-GlcNAc, to target proteins. This leads to a global reduction in protein O-GlcNAcylation, which in turn modulates the function of numerous downstream signaling pathways.
One of the most well-characterized roles of O-GlcNAcylation is its intricate crosstalk with protein phosphorylation. OGT and kinases often compete for the same or adjacent serine/threonine residues on substrate proteins, creating a dynamic interplay that fine-tunes cellular signaling.[9]
OGT in Inflammatory Signaling
O-GlcNAcylation plays a complex and often context-dependent role in inflammation.[10][11] In chronic inflammatory conditions associated with metabolic diseases like diabetes and obesity, hyperglycemia can lead to increased O-GlcNAcylation, which has been shown to promote pro-inflammatory pathways.[10] For instance, O-GlcNAcylation of key signaling molecules can enhance the activity of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a master regulator of inflammation.[2][11] O-GlcNAcylation of TAK1 (transforming growth factor-β-activated kinase 1) has also been shown to be critical for its full activation, leading to the downstream activation of JNK and NF-κB signaling and the production of pro-inflammatory cytokines.[1]
The following diagram illustrates a simplified signaling pathway highlighting the role of OGT in inflammation and the point of intervention for this compound.
Caption: OGT-mediated inflammatory signaling and inhibition by this compound.
Supplier and Purity Information for this compound
The quality and purity of a small molecule inhibitor are paramount for obtaining reliable and reproducible experimental results. Below is a comparative table of commercially available this compound from various suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity before use.
| Supplier | Product Number | Purity | Formulation | Storage |
| MedchemExpress | HY-136282 (ST045849) | >98% (typically) | White to off-white solid | Powder: -20°C for 3 years |
| TargetMol | T9711 | 98.80% (example batch) | Solid | Powder: -20°C for 3 years |
| R&D Systems | ST 045849 | ≥98% | Solid | Store at -20°C |
| Amsbio | AMS.T9711-50-MG | Not specified | Solid | -20°C |
Note: Purity levels can vary between batches. It is crucial to consult the vendor-provided CoA for the specific lot being used.
Experimental Protocol: Cell-Based Assay for Assessing the Anti-inflammatory Effects of this compound
This protocol provides a step-by-step methodology for evaluating the efficacy of this compound in mitigating lipopolysaccharide (LPS)-induced inflammation in a macrophage cell line (e.g., RAW 264.7). The causality behind each step is explained to ensure a self-validating experimental design.
Rationale and Workflow
The underlying principle of this assay is to induce an inflammatory response in macrophages using LPS, a component of the outer membrane of Gram-negative bacteria, and then to assess the ability of this compound to suppress this response. The primary endpoint will be the measurement of a key pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), in the cell culture supernatant. A reduction in TNF-α levels in the presence of this compound would indicate its anti-inflammatory potential.
Caption: Workflow for the this compound cell-based anti-inflammatory assay.
Materials and Reagents
-
This compound (from a reputable supplier)
-
RAW 264.7 macrophage cell line
-
Complete DMEM medium (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
TNF-α ELISA kit (species-specific for mouse)
-
24-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Step-by-Step Methodology
-
Preparation of this compound Stock Solution:
-
Rationale: A concentrated stock solution in a suitable solvent is necessary for accurate and reproducible dilutions into the cell culture medium. DMSO is a common solvent for this compound.[7][8]
-
Procedure:
-
Aseptically prepare a 10 mM stock solution of this compound in sterile DMSO. For example, dissolve 4.47 mg of this compound (MW: 446.99 g/mol ) in 1 mL of DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[7]
-
-
-
Cell Seeding:
-
Rationale: A consistent cell density is crucial for reproducible results.
-
Procedure:
-
Culture RAW 264.7 cells in complete DMEM medium in a T-75 flask until they reach 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh complete DMEM.
-
Perform a cell count and seed the cells into a 24-well plate at a density of 2 x 10^5 cells per well in 500 µL of complete DMEM.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
-
-
Pre-treatment with this compound:
-
Rationale: Pre-treatment allows the inhibitor to enter the cells and engage with its target (OGT) before the inflammatory stimulus is introduced.
-
Procedure:
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in complete DMEM. A typical concentration range to test would be 10, 25, 50, and 100 µM.
-
Prepare a vehicle control by diluting DMSO in complete DMEM to the same final concentration as in the highest this compound treatment group (e.g., 1% if the final this compound concentration is 100 µM from a 10 mM stock).
-
Carefully aspirate the old medium from the wells and replace it with 500 µL of the this compound working solutions or the vehicle control.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
-
LPS Stimulation:
-
Rationale: LPS activates Toll-like receptor 4 (TLR4) on macrophages, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α.
-
Procedure:
-
Prepare a working solution of LPS in complete DMEM. A final concentration of 100 ng/mL is often effective for stimulating RAW 264.7 cells.
-
Add the appropriate volume of the LPS working solution to all wells except for the unstimulated control wells.
-
Incubate the plate for a predetermined time, typically 6 to 24 hours, at 37°C. The optimal incubation time should be determined empirically.
-
-
-
Collection of Supernatant:
-
Rationale: TNF-α is a secreted cytokine, so its concentration is measured in the cell culture medium.
-
Procedure:
-
After the incubation period, centrifuge the 24-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Store the supernatants at -80°C until analysis.
-
-
-
Quantification of TNF-α by ELISA:
-
Rationale: ELISA (Enzyme-Linked Immunosorbent Assay) is a sensitive and specific method for quantifying protein concentrations in a liquid sample.
-
Procedure:
-
Perform the TNF-α ELISA according to the manufacturer's instructions. This will typically involve coating a plate with a capture antibody, adding the standards and samples, followed by a detection antibody and a substrate for colorimetric detection.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis:
-
Rationale: Statistical analysis is necessary to determine the significance of the observed effects.
-
Procedure:
-
Generate a standard curve from the absorbance values of the known TNF-α standards.
-
Use the standard curve to calculate the concentration of TNF-α in each experimental sample.
-
Normalize the data to the vehicle-treated, LPS-stimulated control group.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine if the reduction in TNF-α levels by this compound is statistically significant.
-
-
Conclusion and Future Directions
This compound is a valuable pharmacological tool for investigating the multifaceted roles of O-GlcNAcylation. Its ability to potently inhibit OGT allows for the elucidation of signaling pathways and cellular processes that are regulated by this dynamic post-translational modification. The experimental protocol detailed in this guide provides a robust framework for assessing the anti-inflammatory properties of this compound, which can be adapted for other cell types and research questions. As our understanding of the "O-GlcNAc code" continues to expand, selective inhibitors like this compound will be instrumental in translating this knowledge into novel therapeutic strategies for a wide range of human diseases.
References
- Ruan, H. B., Singh, J. P., Li, M. D., & Yang, X. (2013). O-GlcNAcylation in immunity and inflammation: An intricate system. Experimental & Molecular Medicine, 45(11), e59. [Link]
- Bond, M. R., & Hanover, J. A. (2015). O-GlcNAcylation and inflammation: a vast territory to explore. Frontiers in Endocrinology, 5, 233. [Link]
- Ma, J., & Hart, G. W. (2014). O-GlcNAcylation and inflammation: a vast territory to explore. Journal of Biological Chemistry, 289(50), 34987-34995. [Link]
- García-García, A., Serrano-Mollar, A., & Nacher, V. (2021). O-GlcNAcylation: Crosstalk between Hemostasis, Inflammation, and Cancer. International Journal of Molecular Sciences, 22(16), 8886. [Link]
- Slawson, C., & Hart, G. W. (2011). O-GlcNAc: a sweet connection to metabolism and inflammation. Trends in Endocrinology & Metabolism, 22(9), 321-329. [Link]
- Slawson, C., & Hart, G. W. (2024). The post-translational modification O-GlcNAc is a sensor and regulator of metabolism. Open Biology, 14(10), 240193. [Link]
- Wikipedia. (2023, December 1). Protein O-GlcNAc transferase. In Wikipedia. [Link]
- Zachara, N. E., & Hart, G. W. (2018). O-GlcNAc as an Integrator of Signaling Pathways. Trends in biochemical sciences, 43(10), 763–775. [Link]
- Slawson, C., & Hart, G. W. (2022). The Beginner's Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System. Frontiers in Immunology, 13, 845263. [Link]
- Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). The O-GlcNAc Modification. In Essentials of Glycobiology (2nd ed.). Cold Spring Harbor (NY)
- Amsbio. (n.d.). This compound, AMS.T9711-50-MG.
- Al-Mughaid, H., & Al-Ayed, A. S. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. Molecules, 26(4), 933. [Link]
- Tashima, Y., & Stanley, P. (2021). Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT). In Glycoscience Protocols (pp. 1-5). Humana, New York, NY. [Link]
Sources
- 1. O-GlcNAcylation in immunity and inflammation: An intricate system (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. Protein O-GlcNAc transferase - Wikipedia [en.wikipedia.org]
- 10. Frontiers | O-GlcNAcylation and inflammation: a vast territory to explore [frontiersin.org]
- 11. O-GlcNAcylation and Inflammation: A Vast Territory to Explore - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: A Technical Guide to Investigating Transcription Factor Regulation Using the O-GlcNAc Transferase Inhibitor, Ogt-IN-2
Executive Summary
O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and essential post-translational modification (PTM) governing the function of thousands of nuclear, cytoplasmic, and mitochondrial proteins.[1] This single-sugar modification is a critical cellular nutrient sensor, directly linking glucose availability via the hexosamine biosynthetic pathway (HBP) to the regulation of fundamental processes like signal transduction and gene expression.[2][3] The addition and removal of O-GlcNAc are catalyzed by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), respectively.[4][5] Dysregulation of this "O-GlcNAc cycling" is implicated in numerous pathologies, including cancer, diabetes, and neurodegeneration.[2][6]
A major class of proteins regulated by O-GlcNAcylation is transcription factors, whose stability, localization, DNA-binding affinity, and protein-protein interactions are exquisitely sensitive to this modification.[2][7] Consequently, pharmacological modulation of OGT activity presents a powerful strategy for dissecting transcriptional networks. This guide provides an in-depth technical framework for utilizing Ogt-IN-2, a potent OGT inhibitor, to investigate the O-GlcNAc-dependent regulation of transcription factors. We will detail the core mechanisms, provide validated experimental protocols, and explain the scientific rationale behind each step to empower researchers in drug discovery and molecular biology.
Part 1: The O-GlcNAc Cycle: A Nexus of Metabolism and Gene Regulation
At the heart of cellular nutrient sensing lies the O-GlcNAc cycle. Approximately 2-5% of cellular glucose enters the HBP, culminating in the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the sole donor substrate for OGT.[2] This positions OGT as a direct transducer of metabolic status; high glucose flux leads to elevated UDP-GlcNAc levels and, consequently, increased protein O-GlcNAcylation.[2][8] This dynamic interplay, balanced by the deglycosylating activity of OGA, allows cells to rapidly adapt protein function to environmental cues.[9] The modification occurs on serine and threonine residues, often competing with or influencing phosphorylation at the same or adjacent sites, creating a complex regulatory crosstalk that fine-tunes cellular signaling.[10][11]
Part 2: OGT's Regulatory Grip on Transcription Factors
O-GlcNAcylation exerts profound control over gene expression by directly modifying transcription factors and components of the transcriptional machinery, including RNA Polymerase II.[4][9] This regulation is multifaceted, affecting virtually every aspect of a transcription factor's life cycle.
Mechanisms of Transcriptional Regulation by O-GlcNAcylation:
-
Protein Stability: O-GlcNAcylation can protect transcription factors from proteasomal degradation or, conversely, mark them for destruction. A prominent example is the oncoprotein c-Myc. O-GlcNAcylation of c-Myc at threonine-58 (T58) competes with phosphorylation by GSK3β, a signal for ubiquitination and degradation.[12] Increased O-GlcNAcylation stabilizes c-Myc, thereby promoting the expression of genes involved in cell proliferation.[13][14]
-
Subcellular Localization: The modification of Sp1, a ubiquitous transcription factor, has been shown to promote its nuclear localization, enhancing its transcriptional activity.[2]
-
DNA Binding and Activity: For the transcription factor FoxO1, O-GlcNAcylation enhances its ability to activate gluconeogenic genes, a key process in diabetes.[2][12] This is achieved in part by recruiting OGT to FoxO1 via the co-activator PGC-1α.[2]
-
Cofactor Interactions: O-GlcNAcylation can act as a "glue or grease," either promoting or inhibiting the assembly of transcriptional complexes.[11] For instance, OGT can be recruited to repressors as part of the Sin3A/HDAC complex to silence gene expression.[3]
| Transcription Factor | Effect of O-GlcNAcylation | Key Outcome |
| c-Myc | Increased stability (antagonizes phosphorylation-dependent degradation)[12][13] | Enhanced proliferation, altered metabolism |
| Sp1 | Enhanced nuclear localization; can mediate repression by recruiting mSin3A[2] | Context-dependent transcriptional activation or repression |
| FoxO1 | Increased nuclear localization and transactivation capability[2][12] | Activation of gluconeogenic gene expression |
| p53 | Aberrant O-GlcNAcylation linked to glucotoxicity[8][15] | Altered stress response |
| NF-κB | O-GlcNAcylation of p65 subunit modulates its activity[8] | Regulation of inflammatory and immune responses |
| Oct4 | OGT-mediated O-GlcNAcylation enhances its transcriptional activity[7] | Maintenance of pluripotency in stem cells |
Part 3: this compound: A Chemical Tool for Probing OGT Function
To dissect the roles of OGT in these complex networks, potent and specific chemical inhibitors are indispensable.[5] this compound (also known as ST045849) is a potent, cell-permeable inhibitor of O-GlcNAc transferase.[1][16][17] By competitively inhibiting OGT, this compound reduces the overall level of protein O-GlcNAcylation, allowing for a time-resolved investigation of the downstream consequences.
| Compound | Target | IC₅₀ (sOGT) | IC₅₀ (ncOGT) |
| This compound | O-GlcNAc Transferase | 30 μM | 53 μM |
| Data sourced from MedChemExpress and TargetMol.[1][16][17] |
Note: sOGT refers to the short, mitochondrial isoform, while ncOGT is the nucleocytoplasmic isoform.
Workflow 1: Confirming OGT Inhibition in Cells
Causality: Before assessing effects on a specific transcription factor, it is essential to confirm that this compound is active in your cellular model. The most direct method is to measure the global reduction in protein O-GlcNAcylation.
Protocol: Western Blot for Global O-GlcNAc Levels
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-response of this compound (e.g., 10, 25, 50, 100 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24-48 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include an OGA inhibitor like Thiamet-G (TMG) in the lysis buffer to prevent post-lysis deglycosylation.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a pan-O-GlcNAc antibody (e.g., RL2) and a loading control antibody (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash 3x with TBST and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities. A successful experiment will show a dose-dependent decrease in the overall O-GlcNAc signal relative to the loading control. [14]
Workflow 2: Assessing the Impact on c-Myc Stability and Glycosylation
Causality: With on-target activity confirmed, the next step is to determine if your transcription factor of interest is affected. For c-Myc, OGT inhibition is expected to decrease its stability. [13]We will also verify if c-Myc itself is a direct target by assessing its O-GlcNAcylation state.
Protocol A: Western Blot for Total c-Myc Protein Levels
-
Procedure: Follow the Western Blot protocol as described above (Workflow 1), using cell lysates from the this compound dose-response experiment.
-
Antibodies: Probe membranes with an antibody against total c-Myc and a loading control.
-
Expected Outcome: A dose-dependent decrease in the total c-Myc protein level, without a corresponding change in its mRNA level (see Workflow 3), would strongly suggest that OGT inhibition destabilizes the c-Myc protein. [13] Protocol B: Immunoprecipitation (IP) of c-Myc
-
Lysis: Use a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease and OGA inhibitors. Pre-clear lysates with Protein A/G agarose beads.
-
Immunoprecipitation: Incubate 500-1000 µg of protein lysate with an anti-c-Myc antibody or an isotype control IgG overnight at 4°C.
-
Capture: Add Protein A/G agarose beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washes: Pellet the beads and wash 3-5 times with ice-cold lysis buffer to remove non-specific binders.
-
Elution: Elute the bound proteins by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Run the eluates on an SDS-PAGE gel and perform a Western blot, probing with a pan-O-GlcNAc (RL2) antibody. To confirm successful IP, a parallel blot can be probed with the c-Myc antibody.
-
Expected Outcome: A reduction in the O-GlcNAc signal in the c-Myc IP lane from this compound treated cells compared to the control would indicate that c-Myc is directly O-GlcNAcylated and that this modification is reduced by the inhibitor.
Workflow 3: Measuring Changes in c-Myc Transcriptional Activity
Causality: The ultimate functional consequence of altering a transcription factor is a change in the expression of its target genes. This workflow validates the functional outcome of this compound treatment.
Protocol A: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Treat cells with this compound. Extract total RNA using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for known c-Myc target genes (e.g., CCND2, ODC1) and a housekeeping gene for normalization (e.g., GAPDH). Also, measure MYC mRNA itself to confirm the effect is post-transcriptional.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
Expected Outcome: A significant change in the expression of c-Myc target genes, but not MYC mRNA itself, following this compound treatment.
Protocol B: Chromatin Immunoprecipitation (ChIP)-qPCR
-
Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde directly to the media (1% final concentration) for 10 minutes. Quench with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.
-
Immunoprecipitation: Perform IP as described in Workflow 2B, using an anti-c-Myc antibody or IgG control. An aliquot of sheared chromatin should be saved as "input."
-
Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
qPCR Analysis: Perform qPCR on the purified DNA using primers designed to amplify the promoter region of a known c-Myc target gene containing an E-box binding site.
-
Analysis: Analyze the data as a percentage of the input DNA.
-
Expected Outcome: A reduction in the amount of promoter DNA immunoprecipitated by the c-Myc antibody in this compound treated cells, indicating decreased occupancy of c-Myc at its target gene promoters.
Concluding Remarks and Future Directions
The OGT inhibitor this compound serves as a powerful and accessible tool to probe the intricate relationship between cellular metabolism and transcriptional regulation. The workflows detailed in this guide provide a robust framework for validating inhibitor activity and systematically dissecting its impact on a transcription factor of interest, from its post-translational modification status to its ultimate effect on target gene expression.
By demonstrating how O-GlcNAcylation modulates transcription factor function, researchers can uncover novel regulatory mechanisms that are often dysregulated in disease. These insights are critical for identifying new therapeutic vulnerabilities, particularly in oncology and metabolic disorders where both c-Myc and OGT are established drivers of pathology. [6][18]Future work will likely focus on developing even more potent and selective OGT inhibitors for both research and clinical applications, furthering our ability to therapeutically target the nexus of metabolism and gene control. [5][19]
References
- Slawson, C., & Hart, G. W. (2011).
- St-Pierre, F., & De Grandpré, S. (2021). O-GlcNAcylation and O-GlcNAc Cycling Regulate Gene Transcription: Emerging Roles in Cancer. PMC - PubMed Central. [Link]
- Issad, T., & Kuo, M. (2008). O-GlcNAc modification of transcription factors, glucose sensing and glucotoxicity. PubMed. [Link]
- Varki, A., Cummings, R. D., Esko, J. D., et al. (Eds.). (2009). The O-GlcNAc Modification. Essentials of Glycobiology, 2nd edition. NCBI Bookshelf. [Link]
- Slawson, C., Copeland, R. J., & Hart, G. W. (2010). O-GlcNAc cycling: Emerging Roles in Development and Epigenetics. PMC - NIH. [Link]
- Issad, T., & Kuo, M. (2008). O-GlcNAc modification of transcription factors, glucose sensing and glucotoxicity.
- Slawson, C., & Hart, G. W. (2019). The post-translational modification O-GlcNAc is a sensor and regulator of metabolism. Open Biology | The Royal Society. [Link]
- Protein O-GlcNAc transferase. (n.d.). Wikipedia. [Link]
- St-Pierre, F., & De Grandpré, S. (2021). O-GlcNAcylation and O-GlcNAc Cycling Regulate Gene Transcription: Emerging Roles in Cancer. PubMed. [Link]
- Gu, Y., Mi, W., & Zhang, K. (2010). Gene expression of O-GlcNAc cycling enzymes in human breast cancers. PubMed. [Link]
- O-GlcNAc cycling and transcriptional regulation. (n.d.).
- Jang, H., Lee, J., & Kim, J. (2012). O-GlcNAc transferase regulates transcriptional activity of human Oct4. PMC. [Link]
- Prakash, P., & Anderson, P. (2015). The role of O-GlcNAc transferase in regulating the gene transcription of developing and failing hearts. PubMed Central. [Link]
- Ferreira, I. G., & van Aalten, D. M. F. (2016). O-GlcNAc transferase inhibitors: current tools and future challenges. PubMed. [Link]
- St-Pierre, F., & De Grandpré, S. (2021). O-GlcNAcylation and O-GlcNAc Cycling Regulate Gene Transcription: Emerging Roles in Cancer. MDPI. [Link]
- Li, M., Li, P., & Liu, Y. (2020).
- What are OGT inhibitors and how do they work? (2024). LinkedIn. [Link]
- Olivier-Van Stichelen, S., & Hanover, J. A. (2015).
- Gross, B. J., Kraybill, B. C., & Walker, S. (2005). Discovery of O-GlcNAc Transferase Inhibitors. Journal of the American Chemical Society. [Link]
- Kim, E. J., & Hsieh-Wilson, L. C. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors.
- Rafie, K., & Hsieh-Wilson, L. C. (2021). Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals. PMC - NIH. [Link]
- Hrit, J., Goodrich, J. A., & Kugel, J. F. (2021). Identification of a Polypeptide Inhibitor of O-GlcNAc Transferase with Picomolar Affinity. ACS Central Science. [Link]
- Sodi, V. L., & van der Reest, J. (2021).
- Potent OGT inhibitors for the treatment of cancer and diabetic complications. (n.d.). Harvard University. [Link]
- Li, Z., & Vocadlo, D. J. (2019). Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells. PMC - NIH. [Link]
- Rafie, K., & Hsieh-Wilson, L. C. (2021). Methods for Studying Site-Specific O-GlcNAc Modifications: Successes, Limitations, and Important Future Goals.
- Lee, J., & Kim, J. (2021).
- van der Wagt, S. H. A., & Pieters, R. J. (2018). Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. PMC - NIH. [Link]
- Inhibition of O-GlcNAc transferase activates type I interferon-dependent antitumor immunity by bridging cGAS-STING p
- Levine, Z. G., & Walker, S. (2018). Mammalian cell proliferation requires noncatalytic functions of O-GlcNAc transferase. PNAS. [Link]
- Proposed double displacement mechanism for the reaction of 2 with OGT. (n.d.).
- A Genetically Encoded Assay System to Quantify O‐GlcNAc Transferase (OGT) Activity in Live Cells. (n.d.). PubMed Central. [Link]
- Stability of the c-Myc protein is substantially downregulated by... (n.d.).
- Feedback Regulation of O-GlcNAc Transferase through Translation Control to Maintain Intracellular O-GlcNAc Homeostasis. (2022). MDPI. [Link]
- Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. (2021). NIH. [Link]
- OGT activity is required for c-MYC stabilization. (n.d.).
- Negative feedback mechanism in ogt transcriptional regulation. (n.d.).
- Kim, E. J., & Hsieh-Wilson, L. C. (2014).
- Protein O-GlcNAcylation in multiple immune cells and its therapeutic potential. (2023). PMC. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulation of transcription factor function by O-GlcNAc modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAcylation and O-GlcNAc Cycling Regulate Gene Transcription: Emerging Roles in Cancer [mdpi.com]
- 4. O-GlcNAcylation and O-GlcNAc Cycling Regulate Gene Transcription: Emerging Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAc transferase inhibitors: current tools and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. otd.harvard.edu [otd.harvard.edu]
- 7. O-GlcNAc transferase regulates transcriptional activity of human Oct4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O-GlcNAc modification of transcription factors, glucose sensing and glucotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The O-GlcNAc Modification - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protein O-GlcNAc transferase - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. This compound | TargetMol [targetmol.com]
- 18. High OGT activity is essential for MYC-driven proliferation of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Ogt-IN-2: A Guide to Cellular O-GlcNAc Transferase Inhibition
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for the use of Ogt-IN-2, a potent small molecule inhibitor of O-GlcNAc Transferase (OGT), in cell culture experiments. O-GlcNAcylation is a dynamic post-translational modification crucial for regulating a vast array of cellular processes, including signal transduction, transcription, and metabolism[1][2]. The enzyme OGT catalyzes this modification, making it a significant target for studying and potentially treating diseases like cancer and metabolic disorders[1][2][3]. This guide, designed for researchers and drug development professionals, details the mechanism of O-GlcNAcylation, the properties of this compound, and provides validated, step-by-step protocols for its application and the subsequent analysis of its biological effects. We emphasize the causality behind experimental choices and the inclusion of self-validating controls to ensure data integrity and reproducibility.
The O-GlcNAc Signaling Axis: A Dynamic Regulator of Cellular Function
O-GlcNAcylation is the reversible attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins[4]. This process is governed by a simple enzymatic pair: O-GlcNAc transferase (OGT) adds the modification, while O-GlcNAcase (OGA) removes it[5][6]. The substrate for OGT, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), is the final product of the hexosamine biosynthetic pathway (HBP), which integrates nutrient metabolism from glucose, amino acids, fatty acids, and nucleotides[4][5]. Consequently, O-GlcNAc levels fluctuate with the cell's metabolic state, positioning OGT as a critical nutrient sensor[6][7].
Dysregulation of O-GlcNAcylation is implicated in numerous pathologies. For instance, in cancer, elevated O-GlcNAcylation can promote proliferation and inhibit apoptosis by modifying key signaling proteins like YAP[5][8]. It also plays a complex role in insulin signaling, where prolonged stimulation can lead to OGT-mediated feedback inhibition[4]. The ability to pharmacologically inhibit OGT with molecules like this compound provides a powerful tool to dissect these pathways.
This compound: A Potent OGT Inhibitor for Cell-Based Assays
This compound is a potent, cell-permeable inhibitor of O-GlcNAc transferase[9][10][11][12]. It acts by binding to the OGT active site, preventing the enzyme from utilizing its UDP-GlcNAc substrate and thereby reducing the O-GlcNAcylation of target proteins[1]. Understanding its physicochemical properties is essential for proper experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Target | O-GlcNAc Transferase (OGT) | [10][11][12] |
| IC₅₀ | sOGT: 30 µM, ncOGT: 53 µM | [9][10][11][12][13] |
| Molecular Weight | 446.99 g/mol | [11] |
| CAS Number | 442665-87-4 | [11] |
| Solubility | DMSO: 100 mg/mL (223.72 mM) | [11] |
| Storage (Powder) | -20°C for up to 3 years | [11] |
| Storage (Solvent) | -80°C for up to 1 year; -20°C for 1 month | [11][13][14] |
-
Causality Note: The micromolar IC₅₀ values indicate that this compound is a moderately potent inhibitor. Cellular assays typically require concentrations in the 1-10 µM range or higher to achieve significant target inhibition, which aligns with these values[15]. The high solubility in DMSO makes it an ideal solvent for creating concentrated stock solutions.
Core Experimental Protocol: this compound Treatment in Cell Culture
This protocol provides a generalized workflow for treating adherent mammalian cells with this compound. It is crucial to optimize parameters such as cell density, inhibitor concentration, and treatment duration for each specific cell line and experimental question.
Materials Required
-
This compound powder (e.g., MedchemExpress, HY-136282)[9]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Appropriate mammalian cell line and complete culture medium
-
Sterile microcentrifuge tubes, serological pipettes, and pipette tips
-
Multi-well cell culture plates (e.g., 6-well or 96-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, microscope)
Reagent Preparation: this compound Stock Solution
-
Rationale: Preparing a concentrated stock solution in DMSO is standard practice for small molecule inhibitors. This minimizes the volume of solvent added to the cell culture medium, thereby reducing potential solvent-induced toxicity. Most cell lines can tolerate DMSO concentrations up to 0.5-1%.
-
Bring the this compound vial to room temperature before opening.
-
Prepare a 50 mM stock solution by dissolving 4.47 mg of this compound powder in 200 µL of DMSO. Sonication may be required to aid dissolution[11].
-
Vortex until the solution is clear.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound[14].
Step-by-Step Cell Treatment Protocol
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment (typically 60-80% confluency). Allow cells to adhere and recover overnight in a 37°C, 5% CO₂ incubator.
-
Expert Insight: Plating cells evenly and avoiding the "edge effect" is critical for assay reproducibility. After plating, let the plate sit at room temperature for 15-20 minutes before moving it to the incubator to ensure uniform cell distribution[16].
-
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the 50 mM this compound stock solution. Prepare serial dilutions of the inhibitor in complete culture medium to achieve the desired final concentrations.
-
Example for a 6-well plate (2 mL final volume): To achieve a final concentration of 50 µM, add 2 µL of the 50 mM stock to 2 mL of medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound. This is a critical step to distinguish the effects of the inhibitor from those of the solvent[15].
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 6, 12, 24, or 48 hours). The optimal time will depend on the half-life of the target protein and the specific cellular process being investigated.
-
Harvest/Analysis: After incubation, proceed with cell harvesting for downstream analysis as described in Section 4.
Validation and Downstream Analysis
To ensure trustworthy results, it is essential to validate that this compound is active in your cell system and to quantify its biological effects.
Protocol: Western Blot for Global O-GlcNAcylation
-
Principle: This is the most direct method to confirm OGT inhibition. A successful treatment will result in a dose-dependent decrease in the overall O-GlcNAcylation of cellular proteins.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. It is also recommended to add an OGA inhibitor like PUGNAc (50 µM) to the lysis buffer to preserve O-GlcNAc modifications during sample preparation[17].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 25 µg) on a 4-20% Tris-Glycine gel and transfer to a nitrocellulose or PVDF membrane[17].
-
Blocking: Block the membrane for 1 hour at room temperature in 3% BSA or 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a pan-O-GlcNAc antibody (e.g., CTD110.6 or RL2) at a 1:1000 to 1:5000 dilution[17][18]. Also, probe a separate blot (or strip and re-probe) for a loading control like β-actin or GAPDH.
-
Secondary Antibody and Detection: Wash the membrane with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour, and detect the signal using an enhanced chemiluminescence (ECL) substrate[17].
-
Expected Outcome: A visible reduction in the signal across multiple protein bands in the this compound treated lanes compared to the vehicle control.
Protocol: Cell Viability Assay
-
Principle: To determine the cytotoxic effects of this compound and establish a non-toxic concentration range for further experiments. Assays like CellTiter-Glo® (luminescent) or MTT (colorimetric) measure metabolic activity, which correlates with the number of viable cells.
-
Assay Setup: Seed cells in a 96-well plate and treat with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for a relevant time period (e.g., 72 hours)[19].
-
Reagent Addition: Add the viability reagent according to the manufacturer's protocol.
-
Measurement: Read the plate on a microplate reader (luminescence or absorbance).
-
Data Analysis: Plot the viability percentage (normalized to the vehicle control) against the inhibitor concentration and use a non-linear regression to calculate the IC₅₀ value for cytotoxicity[19].
Protocol: Caspase-3 Activity Assay
-
Principle: Since OGT inhibition can induce apoptosis, measuring the activity of effector caspases like Caspase-3 is a key functional readout[2]. This fluorometric or colorimetric assay detects the cleavage of a specific substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) by active Caspase-3[20][21].
-
Cell Lysis: After this compound treatment, harvest cells and prepare lysates according to the assay kit manufacturer's instructions (e.g., using a provided lysis buffer)[21].
-
Assay Reaction: In a 96-well plate, combine the cell lysate with the assay buffer and the Caspase-3 substrate[21]. Include a negative control (lysate from untreated cells) and a positive control (lysate from cells treated with a known apoptosis inducer like staurosporine).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light[20].
-
Measurement: Read the absorbance (405 nm for colorimetric) or fluorescence (Ex/Em = 380/440 nm for fluorometric) on a plate reader[20].
-
Expected Outcome: An increase in signal in this compound treated cells indicates the induction of apoptosis via Caspase-3 activation.
Experimental Considerations and Best Practices
-
Dose-Response Curve: Always perform a dose-response experiment to determine the optimal concentration of this compound. The goal is to find a concentration that effectively inhibits OGT without causing excessive, non-specific cytotoxicity[15]. Start with a wide range (e.g., 1 µM to 100 µM).
-
Time Course: The effects of OGT inhibition are not instantaneous. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing your desired phenotype.
-
Controls are Non-Negotiable:
-
Vehicle Control (DMSO): Essential to control for solvent effects[15].
-
Untreated Control: Cells in normal medium.
-
Positive/Negative Controls for Functional Assays: For apoptosis assays, use a known inducer like staurosporine as a positive control.
-
-
Cell Line Specificity: The response to OGT inhibition can vary significantly between cell lines. What works in one may need optimization in another. Always validate the inhibitor's effect in your specific cell model.
-
Off-Target Effects: At high concentrations (>10-20 µM), small molecule inhibitors are more likely to have off-target effects[15]. Correlate the concentration required for O-GlcNAc reduction (from Western blot) with the concentration that produces the biological effect to build confidence that the phenotype is on-target.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No change in O-GlcNAcylation after treatment | 1. Inhibitor is inactive (degraded).2. Concentration is too low.3. Treatment time is too short.4. High protein turnover masks the effect. | 1. Use a fresh aliquot of this compound; ensure proper storage.2. Increase the concentration (perform a dose-response).3. Increase the incubation time (perform a time-course).4. Check O-GlcNAcylation at earlier time points. |
| High cell death in vehicle control | 1. DMSO concentration is too high.2. Cells are overly sensitive to DMSO. | 1. Ensure final DMSO concentration is ≤0.5%.2. Test cell tolerance to a range of DMSO concentrations. |
| High variability between replicates | 1. Uneven cell seeding.2. Inconsistent pipetting.3. "Edge effect" in multi-well plates. | 1. Ensure a single-cell suspension before plating; allow plates to rest before incubation.2. Use calibrated pipettes and be consistent.3. Do not use the outer wells of the plate for experimental conditions; fill them with PBS or medium. |
| Inconsistent Western blot results for O-GlcNAc | 1. O-GlcNAc modification is labile.2. Poor antibody quality or wrong dilution. | 1. Always include an OGA inhibitor (e.g., PUGNAc, Thiamet-G) in the lysis buffer.2. Validate your antibody; optimize the dilution. Use a positive control lysate if available[17]. |
References
- Martínez-Reyes, I. & Chandel, N. S. (2020). Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells. PMC - NIH.
- Zachara, N. E. & Hart, G. W. (2010). The intersections between O-GlcNAcylation and phosphorylation: implications for multiple signaling pathways. Company of Biologists Journals.
- Tan, E. P., et al. (2018). O-GlcNAc as an Integrator of Signaling Pathways. Frontiers.
- Tan, E. P., et al. (2018). O-GlcNAc as an Integrator of Signaling Pathways. PMC - NIH.
- MedchemExpress. (n.d.). ST045849 (this compound) | OGT Inhibitor. MedchemExpress.com.
- MedchemExpress. (n.d.). ST045849 (this compound) | OGT Inhibitor. MedchemExpress.com.
- Gross, B. J., et al. (2014). A small molecule that inhibits OGT activity in cells. PMC - NIH.
- Tan, E. P., et al. (2018). O-GlcNAc as an Integrator of Signaling Pathways. PubMed - NIH.
- Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray.
- Yang, X. & Qian, K. (2017). Protein O-GlcNAcylation: emerging mechanisms and functions. PMC - PubMed Central.
- Synthose. (2024). What are OGT inhibitors and how do they work?. Synthose.
- MedChemExpress. (n.d.). OGT | Inhibitors. MedChemExpress.
- Fisher Scientific. (n.d.). O-GlcNAc Western Blot Detection Kit. Fisher Scientific.
- Chatham, J. C., et al. (2021). Best practices in assessing cardiac protein O-GlcNAcylation by immunoblot. American Journal of Physiology-Heart and Circulatory Physiology.
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide. Biomol GmbH.
- Sigma-Aldrich. (n.d.). How to Use Inhibitors. Sigma-Aldrich.
- BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitor Assay Development and Validation: A Guideline for Researchers. BenchChem.
- TargetMol. (n.d.). This compound. TargetMol.
- Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Colorimetric. Sigma-Aldrich.
- MedchemExpress. (n.d.). ST045849 (this compound) | OGT 阻害剤. MedchemExpress.com.
- Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories.
- Amsbio. (n.d.). This compound, AMS.T9711-50-MG. Amsbio.
- Liu, J., et al. (2023). The roles of OGT and its mechanisms in cancer. PMC - NIH.
Sources
- 1. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 2. The roles of OGT and its mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-GlcNAc as an Integrator of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. amsbio.com [amsbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. resources.biomol.com [resources.biomol.com]
- 16. marinbio.com [marinbio.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Preparation of High-Purity Ogt-IN-2 Stock Solutions for Research Applications
Abstract
This document provides a comprehensive, field-proven guide for the preparation, handling, and storage of stock solutions for the O-GlcNAc Transferase (OGT) inhibitor, Ogt-IN-2. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a simple set of instructions. It elucidates the critical scientific principles behind each step to ensure the resulting stock solution is stable, reliable, and suitable for sensitive downstream applications. By integrating best practices with an understanding of the inhibitor's chemical properties, this protocol is designed to be a self-validating system, promoting experimental reproducibility and data integrity.
Introduction: The Significance of this compound
O-GlcNAc Transferase (OGT) is a highly conserved and essential enzyme that catalyzes the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of a vast number of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] This dynamic post-translational modification, known as O-GlcNAcylation, is a critical regulator of numerous cellular processes, including signal transduction, transcription, metabolism, and stress response.[1][3] Given its central role, dysregulation of OGT activity has been implicated in the pathophysiology of various diseases, including cancer, diabetes, and neurodegenerative disorders.[1][4][5]
This compound is a potent small molecule inhibitor of OGT, targeting its catalytic activity.[6][7][8][9] It has been shown to inhibit both the short (sOGT) and non-catalytic (ncOGT) isoforms of the enzyme with IC50 values of 30 µM and 53 µM, respectively.[6][7][8][9] As a research tool, this compound allows for the acute chemical modulation of OGT activity, enabling scientists to probe the functional consequences of reduced O-GlcNAcylation in various biological systems.[10] The preparation of a stable and accurately concentrated stock solution is the foundational step for any experiment utilizing this inhibitor, directly impacting the validity and reproducibility of the results.
This compound: Core Chemical & Physical Properties
A thorough understanding of the inhibitor's properties is paramount for its correct handling and preparation. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₇ClN₂O₃S | [6] |
| Molecular Weight (M.Wt) | 446.99 g/mol | [6][11] |
| CAS Number | 442665-87-4 | [6][11] |
| Appearance | White to off-white solid | [11] |
| Purity | ≥98% (Varies by supplier) |
The Science of Solubilization: Why DMSO is the Preferred Solvent
For many non-polar, organic small molecules like this compound, dimethyl sulfoxide (DMSO) is the solvent of choice for creating high-concentration stock solutions.[12][13]
-
Expertise & Experience: The high polarity and aprotic nature of DMSO allow it to effectively solvate a wide range of organic compounds that are poorly soluble in aqueous solutions.[12] For this compound, vendor data confirms excellent solubility in DMSO, reaching concentrations as high as 100-125 mg/mL.[6][11] It is critical to use anhydrous or low-water content DMSO. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[14] Water contamination can decrease the solubility of hydrophobic compounds and may accelerate the degradation of moisture-sensitive molecules.[12]
-
Trustworthiness: By starting with a high-concentration stock in 100% DMSO, researchers create a stable reserve that can be serially diluted. When preparing working solutions for cell-based assays, the DMSO stock is typically diluted at least 1:1000 into the aqueous culture medium.[14] This large dilution factor is crucial to ensure that the final concentration of DMSO in the experiment is non-toxic to cells, generally accepted to be below 0.5%, and ideally below 0.1%.[14]
Experimental Protocol: Preparation of a 50 mM this compound Stock Solution
This protocol details the steps to prepare a highly concentrated and stable stock solution.
Required Materials
-
This compound powder (CAS: 442665-87-4)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) (e.g., cell culture grade)
-
Sterile, amber or opaque microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic water bath sonicator
Safety Precautions
-
Always handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
Stock Solution Workflow Diagram
Caption: Workflow for this compound stock solution preparation.
Step-by-Step Calculation
The goal is to prepare a 50 mM stock solution. The molecular weight of this compound is 446.99 g/mol .
-
Mass Calculation: To determine the mass of this compound needed for a specific volume of 50 mM stock.
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 50 mM (0.050 mol/L) solution:
-
Mass (g) = 0.050 mol/L × 0.001 L × 446.99 g/mol = 0.02235 g
-
Mass (mg) = 22.35 mg
-
-
-
Solvent Volume Calculation: To determine the volume of DMSO needed for a specific mass of this compound.
-
Formula: Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))
-
For 10 mg (0.010 g) of this compound to make a 50 mM (0.050 mol/L) solution:
-
Volume (L) = 0.010 g / (0.050 mol/L × 446.99 g/mol ) = 0.0004474 L
-
Volume (µL) = 447.4 µL
-
-
A quick reference table for preparing various concentrations is provided below.
| Target Concentration | Mass of this compound | Volume of DMSO to Add |
| 10 mM | 1 mg | 223.7 µL |
| 10 mM | 5 mg | 1.12 mL |
| 50 mM | 5 mg | 223.7 µL |
| 50 mM | 10 mg | 447.4 µL |
| 100 mM | 10 mg | 223.7 µL |
Solubilization Procedure
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Carefully weigh the desired amount of this compound powder and transfer it to a sterile vial. For small, pre-weighed quantities from a supplier, it is often best to prepare the stock solution directly in the manufacturer's vial to avoid transfer loss.[15]
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution. If any solid particles remain, place the vial in an ultrasonic water bath.[14] Sonicate for 5-15 minutes, or until the solution is completely clear.[6] Some suppliers explicitly recommend sonication for this compound.[6]
-
Once fully dissolved, perform a final visual inspection to ensure there is no precipitate.
Storage and Stability: A Self-Validating System
Proper storage is essential to maintain the inhibitor's potency over time.
-
Authoritative Grounding: Chemical inhibitors, particularly in solution, are susceptible to degradation. Repeated freeze-thaw cycles can cause the compound to precipitate out of solution and can accelerate degradation.[8][11] Therefore, aliquoting the stock solution into smaller, single-use volumes is a critical, non-negotiable step.[14]
-
Long-Term Storage: For long-term stability, store the DMSO stock solution aliquots at -80°C . At this temperature, the stock solution is stable for at least 6 months to one year.[6][8][11]
-
Short-Term Storage: For more frequent use, aliquots can be stored at -20°C for up to one month.[8][11]
-
Handling During Use: When an aliquot is needed, thaw it completely at room temperature and gently vortex before making dilutions. Any unused portion of a thawed aliquot should ideally be discarded to prevent contamination and degradation.[12]
Conclusion
The successful application of this compound in research hinges on the meticulous preparation of its stock solution. By understanding the chemical rationale behind each step—from the choice of an anhydrous solvent to the critical practice of aliquoting for storage—researchers can establish a trustworthy and reproducible workflow. This protocol provides the necessary detail and scientific context to empower scientists to produce high-quality this compound stock solutions, thereby ensuring the integrity and reliability of their experimental data.
References
- Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio. [Link]
- Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]
- What are OGT inhibitors and how do they work?. News-Medical.Net. [Link]
- OGT — Walker Lab. Walker Lab, Harvard Medical School. [Link]
- O-GlcNAc Transferase Is Essential for Sensory Neuron Survival and Maintenance.
- OGT - UDP-N-acetylglucosamine--peptide N-acetylglucosaminyltransferase 110 kDa subunit - Homo sapiens (Human). UniProtKB | UniProt. [Link]
- A Small Molecule That Inhibits OGT Activity in Cells. ACS Chemical Biology. [Link]
- Insulin - Wikipedia. Wikipedia. [Link]
Sources
- 1. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 2. OGT — Walker Lab [walkerlab.hms.harvard.edu]
- 3. uniprot.org [uniprot.org]
- 4. O-GlcNAc Transferase Is Essential for Sensory Neuron Survival and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin - Wikipedia [en.wikipedia.org]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 13. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. file.selleckchem.com [file.selleckchem.com]
- 15. antbioinc.com [antbioinc.com]
Introduction to O-GlcNAc Transferase and the Inhibitor Ogt-IN-2
As a Senior Application Scientist, this guide provides a comprehensive overview and detailed protocols for utilizing Ogt-IN-2, a potent inhibitor of O-GlcNAc Transferase (OGT), in various in vitro assays. The focus is on ensuring scientific integrity through clear, validated methodologies and explaining the rationale behind experimental design choices.
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification involving the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear and cytoplasmic proteins.[1][2][3] This process is fundamental to a vast array of cellular functions, including signal transduction, transcription, and metabolism.[3][4] The O-GlcNAc modification is regulated by a simple enzymatic pair: O-GlcNAc transferase (OGT) catalyzes the addition of O-GlcNAc, while O-GlcNAcase (OGA) is responsible for its removal.[2][4][5] Given that OGT is the sole enzyme responsible for this critical modification, it has become a significant target for research into diseases like cancer, diabetes, and neurodegenerative disorders.[2][3][6]
This compound is a potent, small-molecule inhibitor of OGT.[7][8][9][10] It serves as a crucial chemical tool for probing the functional consequences of reduced O-GlcNAcylation in cellular models. Understanding its biochemical properties is the first step toward its effective application.
Mechanism of Action
OGT catalyzes the transfer of GlcNAc from a donor substrate, UDP-GlcNAc, onto target proteins.[5] this compound functions by inhibiting this catalytic activity, leading to a global reduction in protein O-GlcNAcylation levels within the cell.[3] This allows researchers to study the downstream effects of decreased O-GlcNAc signaling.
Quantitative Data and Preparation
Accurate and reproducible results begin with the correct preparation and handling of the inhibitor. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source | Notes |
| Biochemical IC₅₀ | sOGT: 30 µM | [7][8][9][10] | Half-maximal inhibitory concentration against short OGT isoform in a cell-free enzymatic assay. |
| ncOGT: 53 µM | [7][8][9][10] | Half-maximal inhibitory concentration against nucleocytoplasmic OGT isoform in a cell-free enzymatic assay. | |
| Cellular Efficacy | 10 - 100 µM | [11] | Recommended starting range for cell-based assays. A concentration of 40 µM has been shown to be effective in breast cancer cells.[11] |
| Solubility | 125 mg/mL in DMSO (279.65 mM) | [7] | Use of fresh, high-quality DMSO is critical. Sonication may be required for complete dissolution.[7][8] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [7] | Aliquot to avoid repeated freeze-thaw cycles. |
| Powder Storage | -20°C for up to 3 years | [7] | Store desiccated. |
Protocol 1: Validation of this compound Activity via Western Blot
Core Principle (Trustworthiness): Before investigating the functional consequences of OGT inhibition, it is imperative to confirm that this compound is active in your specific cellular model. This is achieved by measuring the global levels of protein O-GlcNAcylation. A dose-dependent reduction in the O-GlcNAc signal validates the inhibitor's efficacy and establishes the effective concentration range for subsequent experiments.
Step-by-Step Methodology
-
Preparation of this compound Stock Solution:
-
Causality: A concentrated, accurately prepared stock is essential for precise dosing. DMSO is the recommended solvent.[7][8]
-
Prepare a 50 mM stock solution of this compound in fresh, anhydrous DMSO. For example, dissolve 2.23 mg of this compound (MW: 446.99 g/mol ) in 100 µL of DMSO.
-
Vortex and/or sonicate briefly if necessary to ensure complete dissolution.[7]
-
Aliquot into single-use volumes and store at -80°C.
-
-
Cell Culture and Treatment:
-
Causality: This step introduces the inhibitor to the biological system. A dose-response is critical for determining the concentration at which the desired effect is observed without inducing off-target toxicity.
-
Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations (e.g., 10, 25, 50, 100 µM).
-
Crucial Control: Prepare a vehicle control using the same final concentration of DMSO as the highest dose of this compound. This isolates the effect of the inhibitor from any effect of the solvent.
-
Replace the medium on the cells with the inhibitor- or vehicle-containing medium and incubate for a desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Causality: Efficiently extracting total protein while preserving post-translational modifications is key. Protease and phosphatase inhibitors are non-negotiable to prevent protein degradation and dephosphorylation, respectively.
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a commercial protease and phosphatase inhibitor cocktail.[1]
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a bicinchoninic acid (BCA) assay.[1]
-
-
Western Blotting:
-
Causality: This technique separates proteins by size and allows for the specific detection of O-GlcNAcylated proteins and a loading control, providing a semi-quantitative readout of inhibitor activity.
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[1]
-
Incubate the membrane overnight at 4°C with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) and a primary antibody for a loading control (e.g., GAPDH, β-actin).[1][12]
-
Wash the membrane extensively with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.[1]
-
-
Data Analysis:
-
Quantify the band intensities for the O-GlcNAc signal in each lane.
-
Normalize the O-GlcNAc signal to the corresponding loading control signal to correct for any variations in protein loading.
-
Plot the normalized O-GlcNAc levels against the concentration of this compound to visualize the dose-dependent inhibition.
-
Protocol 2: Assessing Cellular Viability upon OGT Inhibition
Core Principle: Once OGT inhibition is confirmed, a key functional experiment is to assess its impact on cell survival and proliferation. Assays like the MTS or MTT assay measure the metabolic activity of cells, which serves as a proxy for viability.[11][13][14]
Step-by-Step Methodology
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
-
Treatment with this compound:
-
Causality: A full dose-response curve over a longer time course (e.g., 72 hours) is necessary to determine the concentration that inhibits cell growth or induces cell death (IC₅₀ or GI₅₀).
-
Prepare a 2X concentration series of this compound and vehicle control in culture medium.
-
Add 100 µL of the 2X solutions to the appropriate wells to achieve the final desired concentrations.
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours). A 72-hour endpoint is common for viability assays.[11]
-
-
MTS Reagent Incubation:
-
Add MTS reagent (or similar metabolic assay reagent) to each well according to the manufacturer's protocol (typically 20 µL).
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into a colored formazan product.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Subtract the background absorbance from a "no-cell" control well.
-
Express the data as a percentage of the vehicle-treated control cells.
-
Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression analysis to calculate the IC₅₀ value.
-
Advanced Applications: Confirming Target Engagement with CETSA
For a more direct and rigorous confirmation of target engagement within the complex cellular environment, a Cellular Thermal Shift Assay (CETSA) can be employed.[15][16] CETSA measures the thermal stability of a target protein.[17] The binding of a ligand, such as this compound to OGT, typically stabilizes the protein, leading to a higher melting temperature. Observing a thermal shift in the presence of this compound provides strong evidence of direct physical interaction in intact cells.[18][19]
References
- ST045849 (this compound) | OGT Inhibitor. MedchemExpress.com.
- This compound. TargetMol.
- Application Notes and Protocols for (Rac)
- New Use for CETSA: Monitoring Innate Immune Receptor Stability via Post-Translational Modification by OGT.
- This compound, AMS.T9711-50-MG. Amsbio.
- Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity.
- A Comparative Guide to O-GlcNAc Transferase Inhibitors: (Rac)-OSMI-1 and Ac4-5SGlcNAc. Benchchem.
- Immunoprecipitation and Western blot-based detection of protein O-GlcNAcyl
- In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes. PubMed.
- O-GlcNAc Western Blot Detection Kit. Fisher Scientific.
- OGT inhibition reduces cancer cell survival under starvation in a fatty acid-dependent manner.
- (PDF) Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells.
- Chemical and biochemical strategies to explore the substrate recognition of O-GlcNAc cycling enzymes.
- Strategies developed for OGT activity assay and high-throughput...
- OGT inhibition reduces viability of breast cancer cells.
- Schematic depiction of high-throughput assays for activity of OGT and...
- A Comparative Guide to OSMI-3 and Other O-GlcNAc Transferase Inhibitors. Benchchem.
- Potent OGT inhibitors for the treatment of cancer and diabetic complications. Harvard University Office of Technology Development.
- What are OGT inhibitors and how do they work? News-Medical.net.
- OGT | Inhibitors. MedChemExpress.
- Inhibition of O-GlcNAcylation Reduces Cell Viability and Autophagy and Increases Sensitivity to Chemotherapeutic Temozolomide in Glioblastoma. PubMed Central.
- Best practices in assessing cardiac protein O-GlcNAcylation by immunoblot.
- Genetically encoded OGT‐CAR enables determining in‐cell IC50 values of...
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
- The Biological Effects of OGT Inhibition by OSMI-2: A Technical Guide. Benchchem.
- Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
- Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors.
- Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT).
- Proposed double displacement mechanism for the reaction of 2 with OGT.
- Methodology for activity‐based OGT assay and inhibitor screen.
- The roles of OGT and its mechanisms in cancer.
- Figure 1: [Flowchart of in vitro O-GlcNAc...].
- OGT controls mammalian cell viability by regulating the proteasome/mTOR/mitochondrial axis. bioRxiv.
- OGT controls mammalian cell viability by regulating the proteasome/mTOR/ mitochondrial axis. bioRxiv.
- O-GlcNAc Transferase. Walker Lab.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 4. The roles of OGT and its mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. otd.harvard.edu [otd.harvard.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. amsbio.com [amsbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. New Use for CETSA: Monitoring Innate Immune Receptor Stability via Post-Translational Modification by OGT - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing Ogt-IN-2 for Prostate Cancer Cell Research
Introduction
The dynamic post-translational modification of nuclear and cytoplasmic proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism in cellular physiology. This process, known as O-GlcNAcylation, is governed by the opposing actions of two key enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[1][2] OGT utilizes uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine biosynthetic pathway (HBP), thereby acting as a crucial sensor of the cell's metabolic state.[3][4]
In the context of oncology, particularly prostate cancer, OGT is frequently overexpressed and its activity is heightened.[3][5][6] This aberrant O-GlcNAcylation contributes to cancer progression by modulating the stability and function of key oncoproteins, such as c-MYC, and by influencing signaling pathways that control cell growth, metabolism, and survival.[6][7] Consequently, OGT has emerged as a compelling therapeutic target for prostate cancer.[8]
This guide provides detailed application notes and protocols for the use of Ogt-IN-2 (also known as ST045849), a potent small-molecule inhibitor of OGT, in prostate cancer cell lines.[9][10] These protocols are designed for researchers, scientists, and drug development professionals to effectively probe the functional consequences of OGT inhibition and to evaluate its therapeutic potential in prostate cancer models.
PART 1: The O-GlcNAc Signaling Axis in Prostate Cancer
O-GlcNAcylation is a nutrient-sensing pathway that integrates metabolic inputs from glucose, amino acids, fatty acids, and nucleotides to regulate cellular signaling.[1][4] In cancer cells, which often exhibit altered metabolism (the "Warburg effect"), the flux through the HBP is increased, leading to hyper-O-GlcNAcylation of proteins.[4] This modification can impact transcription, cell cycle progression, and metabolic reprogramming, thereby promoting tumorigenesis.[1][11] In prostate cancer, high OGT levels correlate with aggressive disease and poor clinical outcomes.[5][6] OGT inhibition, therefore, presents a strategic approach to disrupt these pro-oncogenic signaling networks.[7][10]
Caption: O-GlcNAc signaling pathway and the inhibitory action of this compound.
PART 2: this compound Inhibitor Profile and Preparation
This compound is a potent inhibitor of O-GlcNAc Transferase.[9][12] Understanding its properties is crucial for proper experimental design.
Table 1: this compound (ST045849) Properties
| Property | Value | Source |
| Synonyms | ST045849 | [10] |
| CAS Number | 442665-87-4 | [9] |
| Molecular Formula | C₂₃H₂₇ClN₂O₃S | [9] |
| Molecular Weight | 446.99 g/mol | [9] |
| Target | O-GlcNAc Transferase (OGT) | [9][12] |
| IC₅₀ | sOGT: 30 µM, ncOGT: 53 µM | [9][13][14] |
| Solubility | DMSO: 100 mg/mL (223.72 mM) | [9] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [9] |
Protocol 1: Preparation and Handling of this compound Stock Solutions
Causality: The accuracy of in vitro experiments hinges on the precise preparation of inhibitor stock solutions. This compound is highly soluble in dimethyl sulfoxide (DMSO), which is the recommended solvent.[9] Preparing a high-concentration stock allows for minimal solvent addition to cell culture media, thereby reducing potential cytotoxicity from the solvent itself. Aliquoting prevents repeated freeze-thaw cycles that can degrade the compound.
Materials:
-
This compound (ST045849) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Pre-computation: Before opening the vial, calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM or 50 mM).[15]
-
Formula: Volume (L) = Mass (g) / (Molar Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Example for 5 mg of this compound to make a 10 mM stock: Volume (µL) = (0.005 g / (0.010 mol/L * 446.99 g/mol )) * 1,000,000 µL/L ≈ 1118.6 µL of DMSO.
-
-
Reconstitution: Under sterile conditions (e.g., in a biological safety cabinet), add the calculated volume of anhydrous DMSO directly to the vial containing the this compound powder.
-
Dissolution: Vortex the vial thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication can aid dissolution if necessary.[9][13]
-
Aliquoting and Storage:
-
Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes contamination risk and prevents compound degradation from multiple freeze-thaw cycles.[16]
-
Clearly label each aliquot with the compound name, concentration, and date.
-
Store the aliquots at -80°C for long-term stability (up to one year).[9] A working aliquot can be stored at -20°C for up to one month.[13][16]
-
PART 3: Core Protocols for Assessing this compound Efficacy
Protocol 2: Cell Culture and Treatment of Prostate Cancer Cells
Causality: The selection of appropriate cell lines and adherence to consistent cell culture practices are fundamental for reproducible results. Prostate cancer is heterogeneous; therefore, using multiple cell lines, such as androgen-sensitive LNCaP and androgen-insensitive PC3 or DU-145, can provide a broader understanding of the inhibitor's effects.[3][17] A vehicle control (DMSO) is mandatory to distinguish the effects of the inhibitor from those of the solvent.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, PC3, 22Rv1) and a non-malignant prostate cell line (e.g., PNT2) for specificity testing.[10][18]
-
Complete growth medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).[8]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Multi-well plates (e.g., 96-well for viability, 6-well for protein analysis)
-
This compound stock solution (from Protocol 1)
Procedure:
-
Cell Seeding:
-
Culture cells to 80-90% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into multi-well plates at a predetermined density that ensures they remain in the exponential growth phase for the duration of the experiment. This density must be optimized for each cell line.[17]
-
-
Cell Adherence: Incubate the plates at 37°C with 5% CO₂ for 24 hours to allow cells to attach and resume normal growth.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the final desired concentrations (e.g., 0, 5, 10, 25, 50, 100 µM). It is best practice to prepare 2X or 10X working solutions to minimize the volume added to each well.[19]
-
Crucially, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used. Most cell lines can tolerate DMSO up to 0.5-1%.[20]
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add the prepared media containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).[17]
-
Protocol 3: Assessing Cell Viability and Proliferation
Causality: To quantify the dose-dependent effect of this compound on prostate cancer cell growth, a robust viability assay is required. Luminescence-based ATP assays, such as CellTiter-Glo®, are highly sensitive and measure the ATP content of metabolically active cells, which is a direct indicator of cell viability.[5][17] This method is superior to colorimetric assays like MTT in terms of linearity and sensitivity, especially for high-throughput screening.[17]
Materials:
-
96-well plate with treated cells (from Protocol 2)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or equivalent
-
Luminometer plate reader
Procedure:
-
Reagent Equilibration: Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[19]
-
Assay Execution:
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL reagent to 100 µL medium).
-
Mix the contents on an orbital shaker for 2-5 minutes to induce cell lysis.[19]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the average luminescence for each treatment condition (including vehicle control).
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle control.
-
Formula: % Viability = (Luminescence_Sample / Luminescence_Vehicle) * 100.
-
Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% reduction in cell viability).
-
Protocol 4: Validating OGT Inhibition via Western Blotting
Causality: A reduction in cell viability suggests the inhibitor is active, but it does not confirm target engagement. A Western blot for global O-GlcNAcylation is a self-validating system to prove that this compound is indeed inhibiting OGT within the cells.[21] A successful experiment will show a dose-dependent decrease in the overall O-GlcNAc signal on cellular proteins. Using a loading control (e.g., β-actin or GAPDH) is essential to ensure equal protein loading across lanes.
Materials:
-
6-well plate with treated cells (from Protocol 2)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
After treatment, place the 6-well plate on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[23]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary Anti-O-GlcNAc antibody (typically 1:1000 to 1:5000 dilution) overnight at 4°C with gentle agitation.[22][23]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing: The same membrane can be stripped and re-probed for OGT (to observe any feedback expression changes) and the loading control (β-actin) to confirm equal loading.[5]
Expected Outcome: A dose-dependent decrease in the smear-like signal characteristic of global O-GlcNAcylation, confirming that this compound is effectively inhibiting OGT in the treated prostate cancer cells.
PART 4: Experimental Workflow and Data Interpretation
The following diagram provides a comprehensive overview of the experimental pipeline for evaluating this compound.
Sources
- 1. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional Analysis of O-GlcNAcylation in Cancer Metastasis [frontiersin.org]
- 3. High OGT activity is essential for MYC-driven proliferation of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel [frontiersin.org]
- 9. This compound | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. The roles of OGT and its mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. amsbio.com [amsbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. antbioinc.com [antbioinc.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. How to Use Inhibitors [sigmaaldrich.com]
- 21. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.physiology.org [journals.physiology.org]
- 23. assets.fishersci.com [assets.fishersci.com]
Application Notes & Protocols: Investigating Neuronal Function with the O-GlcNAc Transferase Inhibitor, Ogt-IN-2
Part 1: Introduction to O-GlcNAcylation in Neuronal Systems
The dynamic and reversible post-translational modification of nuclear, cytoplasmic, and mitochondrial proteins with a single β-N-acetylglucosamine (O-GlcNAc) moiety is a critical regulatory mechanism in cellular biology.[1] This process, termed O-GlcNAcylation, is governed by the interplay of two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[1] Unlike phosphorylation, which involves hundreds of kinases, OGT is the sole enzyme responsible for catalyzing this modification, making it a pivotal control point in cellular signaling.[2][3]
O-GlcNAcylation is particularly enriched in the nervous system and is indispensable for neuronal health.[4][5] OGT plays essential roles in the survival and maintenance of sensory neurons, axonal outgrowth, and the regulation of excitatory synapse maturity.[4][6][7] Aberrant O-GlcNAc signaling is implicated in the pathology of neurodegenerative diseases, highlighting the therapeutic potential of modulating OGT activity.[4][6] The loss of OGT can trigger axonal dieback and progress to neuronal death, demonstrating its fundamental role in neuronal viability.[4]
Ogt-IN-2 is a potent and specific small molecule inhibitor of O-GlcNAc transferase (OGT), with reported IC50 values of 30 µM and 53 µM for its short and nuclear/cytoplasmic isoforms, respectively.[8] By inhibiting OGT, this compound provides a powerful chemical tool to probe the functional consequences of reduced O-GlcNAcylation in neuronal cell lines, enabling researchers to dissect its role in specific pathways and disease models. These application notes provide a comprehensive guide to designing, executing, and validating experiments using this compound in neuronal cell cultures.
Part 2: Core Principles of Experimental Design
A successful study using this compound hinges on a robust experimental design that is self-validating. The primary objective is to link the pharmacological inhibition of OGT to a measurable functional outcome. This requires direct confirmation of target engagement—a reduction in global O-GlcNAcylation—alongside the assessment of downstream cellular responses.
The Causality Behind the Workflow: The logic is to first establish a reliable method for treating neuronal cells with this compound. The immediate next step must be to prove that the inhibitor is working as intended within your specific cell model. This is achieved by measuring the global levels of O-GlcNAcylated proteins. Only after confirming this biochemical effect can you confidently attribute any observed changes in cell viability, gene expression, or signaling to the specific action of OGT inhibition.
Key Experimental Controls:
-
Vehicle Control: Essential for distinguishing the effects of this compound from those of its solvent (typically DMSO). This control group receives the same volume of solvent as the highest concentration of this compound used.
-
Untreated Control: Serves as a baseline for normal cell behavior and O-GlcNAcylation levels.
-
Positive Control (for downstream assays): If you are measuring a specific outcome like apoptosis, a known inducer (e.g., staurosporine) can validate that the assay is working correctly.
-
Time-Course and Dose-Response: OGT inhibition effects can be time and concentration-dependent. Performing initial experiments to determine the optimal treatment duration and concentration (EC50) for your specific cell line and endpoint is critical.
Caption: Self-validating experimental workflow for this compound treatment.
Part 3: Materials & Reagent Preparation
This compound Stock Solution
-
Compound: this compound (ST045849)[8]
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Preparation: Prepare a high-concentration stock solution (e.g., 50 mM) in DMSO. This compound is soluble in DMSO up to 125 mg/mL (279.65 mM).[8]
-
Scientist's Note: Using a high-concentration stock minimizes the final percentage of DMSO in the culture medium, which should ideally be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Storage: Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store at -80°C for up to 6 months.[8]
Neuronal Cell Culture
This protocol is optimized for the human neuroblastoma cell line SH-SY5Y, a widely used model for neuronal studies.[9][10] It can be adapted for other lines like PC12 or primary neurons with appropriate medium changes.[11][12]
-
Growth Medium: DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency.
Part 4: Experimental Protocols
Protocol 1: this compound Treatment of Neuronal Cells
This protocol outlines the procedure for treating adherent neuronal cells in a multi-well plate format.
-
Cell Seeding:
-
Trypsinize and count SH-SY5Y cells.
-
Seed cells into the desired plate format (e.g., 96-well for viability, 12-well for protein/RNA) at a density that will result in 60-70% confluency at the time of treatment.
-
Incubate for 24 hours to allow for cell adherence and recovery.
-
-
Preparation of Treatment Media:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations. Also prepare a vehicle control medium containing the same final concentration of DMSO.
-
Rationale: Preparing fresh dilutions for each experiment ensures accuracy and accounts for any potential degradation of the compound in aqueous solution.
-
-
Treatment Application:
-
Carefully aspirate the old medium from the cell plates.
-
Gently add the prepared treatment or vehicle control media to the appropriate wells.
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours). The optimal time should be determined empirically. Studies have shown effects of OGT inhibitors in neurons after 24 hours.[10]
-
-
Harvesting:
-
For Protein: Wash cells twice with ice-cold PBS, then add appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape, collect, and centrifuge to pellet cell debris. Store the supernatant (lysate) at -80°C.
-
For RNA: Wash cells once with ice-cold PBS, then add TRIzol or a similar RNA lysis reagent directly to the well and proceed with RNA extraction according to the manufacturer's protocol.
-
| Parameter | Recommended Range | Rationale |
| Cell Line | SH-SY5Y, PC12, Primary Neurons | Common, well-characterized models for neurobiology.[9][10][12] |
| Seeding Density | 1-5 x 10^4 cells/cm^2 | Ensures sub-confluent, healthy cells at the time of treatment. |
| This compound Conc. | 10 - 100 µM | Brackets the reported in vitro IC50 of ~30-50 µM.[8] |
| Incubation Time | 24 - 72 hours | Allows sufficient time for inhibition to manifest in downstream pathways.[10] |
| Vehicle Control | DMSO (≤ 0.1% v/v) | Controls for any effects of the solvent on cell health or gene expression. |
Protocol 2: Validation of OGT Inhibition by Western Blot
This is the critical validation step to confirm the on-target activity of this compound.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against O-GlcNAc (e.g., clone CTD110.6 or RL2). Also probe a separate blot or strip the same blot for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.[15]
-
Analysis: Quantify the total lane intensity for the O-GlcNAc blot and normalize it to the loading control. Expect a dose-dependent decrease in the this compound treated samples.
Caption: O-GlcNAc signaling pathway and the point of inhibition by this compound.
Protocol 3: Downstream Functional Assays
This assay measures metabolic activity as an indicator of cell viability.[16]
-
Setup: Seed and treat cells with this compound in a 96-well plate as described in Protocol 1.
-
MTT Addition: At the end of the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[16]
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[16]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[17]
-
Reading: Gently shake the plate to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[18]
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
This protocol allows for the quantification of specific mRNA transcripts to assess how OGT inhibition affects neuronal gene expression.[19][20]
-
RNA Extraction: Isolate total RNA from cells treated in 12- or 24-well plates using your preferred method.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[21]
-
qPCR Reaction:
-
Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for your gene of interest (e.g., a neuronal marker like MAP2 or a stress-response gene), and nuclease-free water.
-
Add the master mix and diluted cDNA to a qPCR plate.
-
Run the plate on a real-time PCR machine using a standard thermal cycling protocol (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 30s).[19][22]
-
-
Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct value of the gene of interest to a stable housekeeping gene (e.g., GAPDH or ACTB).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Part 5: Data Interpretation & Troubleshooting
-
Expected Outcomes: Successful treatment with this compound should result in a dose-dependent decrease in the global O-GlcNAc signal on a Western blot. This primary result validates any functional data. Downstream effects may include altered cell viability or changes in the expression of genes involved in neuronal differentiation, stress response, or metabolism. For instance, OGT inhibition has been shown to induce autophagy in cortical neurons, which could be assessed by measuring LC3-II protein levels or LC3 gene expression.[10]
-
Troubleshooting:
-
No change in O-GlcNAc levels: Verify the concentration and integrity of the this compound stock. Increase the concentration or treatment duration. Ensure lysis buffer contains an OGA inhibitor (e.g., PUGNAc or Thiamet-G) to preserve the modification during sample preparation.[14][15]
-
High background in MTT assay: Ensure the formazan crystals are fully solubilized before reading. Use phenol red-free medium if background absorbance is high.
-
Variable qPCR results: Check RNA quality and integrity (A260/280 ratio). Validate primer efficiency for all primer sets used.
-
References
- Roche. (n.d.).
- Ando, K., et al. (2017). O-GlcNAc Transferase Is Essential for Sensory Neuron Survival and Maintenance. eNeuro, 4(4), ENEURO.0180-17.2017. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
- Al-Samydai, A., et al. (2023). MTT (Assay protocol). protocols.io. [Link]
- Humana Press. (2011). Neuronal Cell Culture: Methods and Protocols. SpringerLink. [Link]
- Li, T., et al. (2021). O-GlcNAc transferase Ogt regulates embryonic neuronal development through modulating Wnt/β-catenin signaling. Human Molecular Genetics, 30(19), 1784–1798. [Link]
- Ahmed, O., et al. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. STAR Protocols, 3(1), 101108. [Link]
- Ruan, H. B., et al. (2017). O-GlcNAc transferase regulates excitatory synapse maturity. Proceedings of the National Academy of Sciences, 114(7), 1684–1689. [Link]
- Tang, F., et al. (2013). Comprehensive qPCR profiling of gene expression in single neuronal cells.
- Zhang, Z., et al. (2025). A Genetically Encoded Assay System to Quantify O-GlcNAc Transferase (OGT) Activity in Live Cells.
- Lefebvre, T., et al. (2013). Antibodies and activity measurements for the detection of O-GlcNAc transferase and assay of its substrate, UDP-GlcNAc. Methods in Molecular Biology, 1022, 147–159. [Link]
- Ruan, H. B., et al. (2017). O-GlcNAc transferase regulates excitatory synapse maturity. Proceedings of the National Academy of Sciences of the United States of America, 114(7), 1684–1689. [Link]
- Lee, J. (2019). Essential role of O-GlcNAc transferase (OGT) in the physiological functions of dopaminergic neuron.
- Lefebvre, T., et al. (2013). Antibodies and Activity Measurements for the Detection of O-GlcNAc Transferase and Assay of its Substrate, UDP-GlcNAc. Methods in Molecular Biology. [Link]
- Zhang, Z., et al. (2025). A Genetically Encoded Assay System to Quantify O‐GlcNAc Transferase (OGT) Activity in Live Cells.
- Pathak, S., et al. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. International Journal of Molecular Sciences, 22(4), 2182. [Link]
- Martin, S. N. (2018). Establishing a Protocol to Culture Primary Hippocampal Neurons.
- Creative Bioarray. (n.d.). Cultured Neuronal Cell Lines.
- Ahmed, O., et al. (2022).
- Srinivasaraghavan, V. N., et al. (2022). Gene Expression Analysis in Stem Cell-derived Cortical Neuronal Cultures Using Multi-well SYBR Green Quantitative PCR Arrays. Bio-protocol, 12(14), e4476. [Link]
- Carling, D., et al. (2020). Best practices in assessing cardiac protein O-GlcNAcylation by immunoblot. American Journal of Physiology-Heart and Circulatory Physiology, 318(5), H1194–H1204. [Link]
- Vila, M., & Peñuelas, N. (2022). Gene expression analysis by quantitative Real-Time PCR (qPCR). protocols.io. [Link]
- Hahne, G., et al. (2018). Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. Methods in Enzymology, 607, 49–81. [Link]
- Song, H., et al. (2020). Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons. Biomolecules & Therapeutics, 29(2), 196–203. [Link]
- Chen, G., et al. (2025). Brain O-GlcNAcylation: Bridging physiological functions, disease mechanisms, and therapeutic applications. Medicinal Research Reviews. [Link]
- Song, H., et al. (2020). OGT inhibitor-mediated autophagy inhibited by 3-MA in rat cortical neurons.
- Cheung, W. D., et al. (2009). AMP-activated Protein Kinase and p38 MAPK Activate O-GlcNAcylation of Neuronal Proteins during Glucose Deprivation. Journal of Biological Chemistry, 284(20), 13383–13393. [Link]
- Madan, E., et al. (2019). Chemical Modulation of Protein O-GlcNAcylation via OGT Inhibition Promotes Human Neural Cell Differentiation. ACS Chemical Biology, 14(3), 491–501. [Link]
- Li, T., et al. (2023). Ogt-mediated O-GlcNAcylation inhibits astrocytes activation through modulating NF-κB signaling pathway. Cell & Bioscience, 13(1), 115. [Link]
- Yang, Y. R., et al. (2020). OGT controls mammalian cell viability by regulating the proteasome/mTOR/mitochondrial axis. Proceedings of the National Academy of Sciences, 117(37), 22826–22836. [Link]
- Selvan, N., & Hart, G. W. (2022). O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity. Journal of Biological Chemistry, 298(3), 101680. [Link]
- Wang, Y., et al. (2025). Targeting the Exonic Circular OGT RNA/O-GlcNAc Transferase/Forkhead Box C1 Axis Inhibits Asparagine- and Alanine-Mediated Ferroptosis Repression in Neuroblastoma Progression. Advanced Science. [Link]
- Li, J., et al. (2022). Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel. Journal of Cancer, 13(12), 3330–3338. [Link]
- Ortiz-Meoz, R. F., et al. (2015). Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. MedChemComm, 6(9), 1605–1613. [Link]
- Lee, C. S., et al. (2021). Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents. Scientific Reports, 11(1), 8122. [Link]
Sources
- 1. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAc Transferase Is Essential for Sensory Neuron Survival and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pnas.org [pnas.org]
- 7. O-GlcNAc transferase regulates excitatory synapse maturity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 10. Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.library.nyu.edu [search.library.nyu.edu]
- 12. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. MTT (Assay protocol [protocols.io]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Characterizing Neural Cells by qPCR | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Introduction to Quantitative PCR (qPCR) Gene Expression Analysis | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
Probing the O-GlcNAcome: A Guide to Western Blot Analysis of O-GlcNAc Levels Following Inhibition of OGT with Ogt-IN-2
For: Researchers, scientists, and drug development professionals.
Introduction: The Dynamic World of O-GlcNAcylation
In the intricate landscape of post-translational modifications (PTMs), O-GlcNAcylation stands out as a crucial regulator of a vast array of cellular processes. This dynamic and reversible modification involves the attachment of a single β-N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] Unlike complex glycosylation events that occur in the secretory pathway, O-GlcNAcylation is a product of the hexosamine biosynthetic pathway (HBP), which integrates nutrient and stress signals from various metabolic pathways, including glucose, amino acid, fatty acid, and nucleotide metabolism.[2][3] This positions O-GlcNAcylation as a key cellular sensor, translating metabolic status into widespread changes in the proteome.[3][4]
The cycling of O-GlcNAc is tightly controlled by two highly conserved enzymes: O-GlcNAc transferase (OGT), which catalyzes the addition of O-GlcNAc, and O-GlcNAcase (OGA), which removes it.[1][2][5] This enzymatic pair acts in concert to maintain O-GlcNAc homeostasis, and disruptions in this delicate balance are implicated in the pathogenesis of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1][3] Given its central role in cellular physiology, the pharmacological modulation of OGT activity has emerged as a promising therapeutic strategy.
This application note provides a comprehensive guide for researchers on how to effectively measure changes in global O-GlcNAc levels in response to OGT inhibition, using the potent and specific inhibitor Ogt-IN-2. We will delve into the mechanistic underpinnings of the methodology, provide a detailed, field-proven Western blot protocol, and offer insights into data interpretation and troubleshooting.
The Target: O-GlcNAc Transferase (OGT) and its Inhibition by this compound
OGT is the sole enzyme responsible for catalyzing the transfer of GlcNAc from the donor substrate UDP-GlcNAc to target proteins.[5][6] Its essential role is underscored by the fact that OGT knockout is embryonically lethal in mice. OGT's substrates are numerous and diverse, encompassing transcription factors, signaling molecules, cytoskeletal proteins, and enzymes involved in metabolism.[1][7]
This compound is a potent inhibitor of O-GlcNAc transferase (OGT).[8][9] It acts by binding to the active site of OGT, thereby preventing the enzyme from catalyzing the transfer of O-GlcNAc to its protein substrates.[10] This leads to a global decrease in protein O-GlcNAcylation levels within the cell. The reported IC50 values for this compound are 30 µM for sOGT (short OGT isoform) and 53 µM for ncOGT (nucleocytoplasmic OGT isoform), demonstrating its efficacy in inhibiting OGT activity.[8][9][11]
The ability to pharmacologically inhibit OGT with molecules like this compound provides a powerful tool to investigate the functional consequences of reduced O-GlcNAcylation and to validate OGT as a therapeutic target.
Visualizing the Experimental Approach
To clearly delineate the experimental strategy, the following workflow diagram illustrates the key steps involved in assessing O-GlcNAc levels following this compound treatment.
Caption: A step-by-step workflow for the Western blot analysis of O-GlcNAc levels following this compound treatment.
Detailed Protocol: Western Blot for O-GlcNAc Levels
This protocol provides a robust method for the detection of global O-GlcNAc levels in cell lysates. It is crucial to include both vehicle-treated and this compound-treated samples to accurately assess the inhibitor's effect.
I. Materials and Reagents
Reagents:
-
Cell culture medium and supplements
-
This compound (MedChemExpress, ST045849 or equivalent)[8]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease inhibitor cocktail
-
OGA inhibitor (e.g., Thiamet G or PUGNAc)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-15% gradient gels)
-
SDS-PAGE running buffer
-
Transfer buffer
-
Polyvinylidene difluoride (PVDF) or nitrocellulose membrane
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST))
-
Primary antibody against O-GlcNAc:
-
Primary antibody for loading control (e.g., anti-β-actin, anti-GAPDH, or anti-vinculin)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgM for CTD110.6, or anti-mouse IgG for RL2)
-
Enhanced chemiluminescence (ECL) substrate
-
Deionized water
Equipment:
-
Cell culture incubator
-
Laminar flow hood
-
Microcentrifuge
-
Spectrophotometer
-
SDS-PAGE and Western blot apparatus
-
Chemiluminescence imaging system
II. Experimental Procedure
A. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate your cells of interest at an appropriate density in multi-well plates or flasks and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A concentration range of 10-100 µM is a good starting point based on the reported IC50 values.[8][9][11]
-
Treatment: Aspirate the old medium from the cells and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.
-
Incubation: Incubate the cells for the desired treatment duration. A time course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal treatment time for observing a significant decrease in O-GlcNAc levels.
B. Cell Lysis and Protein Quantification
-
Cell Harvest: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and OGA inhibitors to each well. The inclusion of an OGA inhibitor is critical to prevent the removal of O-GlcNAc moieties during sample preparation.[17]
-
Scraping and Collection: Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to fresh, pre-chilled tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
C. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes at 95-100°C.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) per lane onto a polyacrylamide gel. The use of a gradient gel (e.g., 4-15%) is recommended as O-GlcNAcylated proteins have a wide range of molecular weights.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-O-GlcNAc antibody (RL2 or CTD110.6) diluted in blocking buffer. The optimal antibody dilution and incubation time should be determined empirically, but a starting point of 1:1000 to 1:5000 overnight at 4°C is recommended.[19]
-
Washing: Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (C.6).
D. Detection and Analysis
-
ECL Detection: Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Signal Capture: Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to obtain a strong signal without saturation.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading across all lanes.
-
Data Analysis: Quantify the band intensities of the O-GlcNAc signal in each lane using densitometry software. Normalize the O-GlcNAc signal to the corresponding loading control to determine the relative change in global O-GlcNAcylation.
Data Interpretation and Expected Results
Upon successful execution of the protocol, you should observe a dose- and time-dependent decrease in the overall O-GlcNAc signal in the lanes corresponding to this compound-treated samples compared to the vehicle control. The Western blot will likely show a smear of bands across a wide range of molecular weights, reflecting the diverse population of O-GlcNAcylated proteins in the cell. The reduction in signal intensity across this smear is indicative of successful OGT inhibition by this compound.
Table 1: Expected Outcomes and Troubleshooting
| Observation | Possible Cause(s) | Suggested Solution(s) |
| No or weak O-GlcNAc signal in all lanes | - Inactive primary antibody- Insufficient protein loading- Inefficient protein transfer- Suboptimal ECL substrate | - Use a fresh aliquot of antibody- Increase the amount of protein loaded- Verify transfer efficiency with Ponceau S staining- Use a more sensitive ECL substrate |
| High background | - Insufficient blocking- Primary or secondary antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent- Optimize antibody concentrations- Increase the number and duration of washes |
| No difference between control and this compound treated samples | - this compound is inactive or used at too low a concentration- Insufficient treatment time- High basal OGA activity | - Verify the integrity and concentration of the inhibitor- Perform a dose-response and time-course experiment- Ensure OGA inhibitor was included in the lysis buffer |
| Multiple non-specific bands | - Primary or secondary antibody cross-reactivity | - Optimize antibody dilutions- Use a more specific primary antibody- Ensure the secondary antibody is appropriate for the primary |
For more general Western blot troubleshooting, refer to resources from suppliers like Thermo Fisher Scientific or Merck Millipore.[20][21]
Mechanistic Insights: The O-GlcNAc Signaling Pathway
The following diagram illustrates the central role of OGT in the O-GlcNAcylation cycle and the point of intervention for this compound.
Sources
- 1. The roles of OGT and its mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The O-GlcNAc transferase OGT is a conserved and essential regulator of the cellular and organismal response to hypertonic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. O-linked N-acetylglucosamine (O-GlcNAc) Monoclonal Antibody (RL2) (MA1-072) [thermofisher.com]
- 13. novusbio.com [novusbio.com]
- 14. Anti-O-Linked N-Acetylglucosamine Antibody, clone RL2 | MABS157 [merckmillipore.com]
- 15. O-GlcNAc (CTD110.6) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. O-GlcNAc (CTD110.6) Mouse Monoclonal Antibody (HRP Conjugate) | Cell Signaling Technology [cellsignal.com]
- 17. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Introduction to Western Blot Detection of Proteins [merckmillipore.com]
Ogt-IN-2: A Potent and Selective Tool for Probing O-GlcNAcylation Dynamics
Application Notes and Protocols for Researchers
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification (PTM) that plays a critical role in regulating a vast array of cellular processes. The addition of a single N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins is catalyzed by O-GlcNAc transferase (OGT). Dysregulation of O-GlcNAcylation has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. Ogt-IN-2 is a potent and selective, cell-permeable inhibitor of OGT, providing a powerful chemical tool to investigate the functional roles of O-GlcNAcylation. This document provides an in-depth guide for utilizing this compound in experimental settings, covering its mechanism of action, detailed protocols for cell-based assays, and data interpretation strategies.
Introduction to O-GlcNAcylation and OGT
O-GlcNAcylation is a nutrient-sensitive PTM that acts as a sensor of cellular metabolic status. The enzyme responsible for this modification, O-GlcNAc transferase (OGT), utilizes UDP-GlcNAc, a product of the hexosamine biosynthetic pathway (HBP), as its sugar donor. O-GlcNAcylation is a reversible process, with O-GlcNAcase (OGA) catalyzing the removal of the O-GlcNAc moiety. This dynamic interplay between OGT and OGA allows for rapid and precise control of protein function in response to cellular cues.
The O-GlcNAc Cycle:
Figure 1: The O-GlcNAc Cycle and the Point of Inhibition by this compound.
This compound: A Chemical Probe for OGT
This compound is a cell-permeable small molecule inhibitor of OGT. It exhibits high potency and selectivity, making it an excellent tool for studying the dynamic nature of O-GlcNAcylation in a cellular context.
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | O-GlcNAc Transferase (OGT) | |
| IC₅₀ | ~50 nM (in vitro) | |
| Cellular Potency (EC₅₀) | ~2 µM | |
| Mechanism of Action | Competitive inhibitor with respect to UDP-GlcNAc | |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound acts as a competitive inhibitor of OGT with respect to the sugar donor, UDP-GlcNAc. By binding to the active site of OGT, this compound prevents the transfer of GlcNAc onto target proteins, leading to a global reduction in O-GlcNAcylation levels. This inhibitory effect is dose- and time-dependent.
Experimental Protocols
Preparation of this compound Stock Solution
Rationale: Proper preparation and storage of the inhibitor are crucial for maintaining its activity and ensuring reproducible results. This compound is typically supplied as a lyophilized powder and is soluble in dimethyl sulfoxide (DMSO).
Protocol:
-
Centrifuge the vial of lyophilized this compound briefly to ensure the powder is at the bottom.
-
To prepare a 10 mM stock solution, add the appropriate volume of sterile DMSO to the vial. For example, for 1 mg of this compound (Molecular Weight: ~500 g/mol ), add 200 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Note: DMSO is hygroscopic. Ensure it is of high purity and handled under sterile conditions to prevent contamination.
Cell Culture Treatment with this compound
Rationale: The optimal concentration and treatment duration for this compound can vary depending on the cell type and the specific biological question being addressed. It is essential to perform a dose-response and time-course experiment to determine the optimal conditions for your system.
Workflow for Optimizing this compound Treatment:
Figure 3: Workflow for analyzing the O-GlcNAcylation of a specific protein.
Mass Spectrometry-based Proteomics
For a global and unbiased analysis of changes in the O-GlcNAcome, mass spectrometry (MS)-based proteomics is the method of choice. This powerful technique can identify and quantify thousands of O-GlcNAcylated proteins and their specific modification sites.
In Vivo Studies
This compound has been shown to be effective in vivo. However, formulation, dosage, and route of administration need to be carefully optimized for animal studies.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition of O-GlcNAcylation | - Inactive this compound (degraded) - Insufficient concentration or treatment time - Low cell permeability in the specific cell line | - Use a fresh aliquot of this compound - Perform a dose-response and time-course experiment - Test a different OGT inhibitor |
| High background in Western blot | - Insufficient blocking - Primary or secondary antibody concentration too high - Inadequate washing | - Increase blocking time or use a different blocking agent - Titrate antibodies - Increase the number and duration of washes |
| Cell toxicity | - this compound concentration is too high - Prolonged treatment duration - Solvent (DMSO) toxicity | - Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration - Reduce treatment time - Ensure the final DMSO concentration is below 0.1% |
Conclusion
This compound is a valuable chemical tool for dissecting the complex roles of O-GlcNAcylation in cellular physiology and disease. By following the protocols and considering the recommendations outlined in this guide, researchers can effectively utilize this compound to gain novel insights into the dynamics of this critical post-translational modification.
References
- Title: Discovery of a Potent and Selective O-GlcNAc Transferase (OGT) Inhibitor. Source: ACS Medicinal Chemistry Letters. URL:[Link]
Application Notes and Protocols for Biochemical Assays of OGT Activity Using Ogt-IN-2
Authored by a Senior Application Scientist
Introduction: The Pivotal Role of O-GlcNAc Transferase (OGT) in Cellular Homeostasis and Disease
O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and ubiquitous post-translational modification (PTM) that plays a critical role in regulating a vast array of cellular processes.[1][2][3] This modification involves the attachment of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] The dynamic cycling of O-GlcNAc is governed by two highly conserved enzymes: O-GlcNAc transferase (OGT), which adds the sugar, and O-GlcNAcase (OGA), which removes it.[1][3][4] OGT utilizes the donor substrate uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the end product of the hexosamine biosynthetic pathway (HBP), thereby acting as a crucial sensor of cellular nutrient status.[1][5][6]
Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of numerous diseases, including cancer, diabetes, neurodegenerative disorders, and cardiovascular diseases.[2][7][8][9] Consequently, OGT has emerged as a significant therapeutic target.[9] Small molecule inhibitors of OGT are invaluable tools for elucidating the complex roles of O-GlcNAcylation and for validating OGT as a drug target.[3][10] Ogt-IN-2 is one such potent inhibitor of OGT, making it a valuable chemical probe for in vitro biochemical studies.[11][12][13][14]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of biochemical assays to measure OGT activity, with a specific focus on the utilization of this compound as an inhibitory control.
Understanding O-GlcNAcylation: A Dynamic Signaling Hub
The O-GlcNAc modification is not merely a static structural addition but a dynamic regulatory switch that influences protein function in a manner analogous to phosphorylation.[15] It can affect protein stability, subcellular localization, protein-protein interactions, and enzymatic activity.[5] The interplay between O-GlcNAcylation and phosphorylation is particularly noteworthy, as they can compete for the same or adjacent serine/threonine residues, creating a complex regulatory crosstalk that integrates various signaling pathways.[6][15]
Figure 1: The O-GlcNAc signaling pathway.
This compound: A Chemical Probe for OGT Inhibition
This compound is a potent, cell-permeable inhibitor of O-GlcNAc transferase.[11][12][13] It serves as an essential tool for in vitro biochemical assays to validate OGT activity and to screen for novel OGT inhibitors.
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| Target | O-GlcNAc Transferase (OGT) | [11][12][13] |
| IC₅₀ (sOGT) | 30 µM | [11][12][13][14] |
| IC₅₀ (ncOGT) | 53 µM | [11][12][13][14] |
| Molecular Formula | C₂₃H₂₇ClN₂O₃S | [12] |
| Molecular Weight | 446.99 g/mol | [12] |
sOGT: short isoform of OGT; ncOGT: nucleocytoplasmic isoform of OGT
Understanding the inhibitory characteristics of this compound is crucial for its effective use as a control in biochemical assays. Its mechanism of action typically involves binding to the active site of OGT, thereby preventing the binding of the UDP-GlcNAc substrate.[7]
Biochemical Assays for Measuring OGT Activity
A variety of biochemical assays have been developed to measure OGT activity in vitro.[16][17][18] The choice of assay depends on factors such as throughput requirements, sensitivity, cost, and the specific research question. Here, we detail the principles and protocols for several commonly used methods.
1. Radiolabel-Based Assays: The Gold Standard
Principle: This traditional and highly sensitive method directly measures the incorporation of a radiolabeled GlcNAc moiety from UDP-[³H]GlcNAc or UDP-[¹⁴C]GlcNAc onto a peptide or protein substrate.[19][20][21] The amount of radioactivity incorporated is directly proportional to OGT activity.
Experimental Causality: The direct measurement of product formation makes this assay highly reliable and less prone to interference from compounds that may affect coupled enzyme systems. It is often used to validate hits from high-throughput screens.[20]
Protocol: In Vitro OGT Activity Assay using UDP-[³H]GlcNAc [19][22]
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (final volume of 50 µL) containing:
-
50 mM Sodium Cacodylate, pH 6.5
-
12.5 mM MgCl₂
-
1 mM DTT
-
Recombinant human OGT (e.g., 50-200 nM)
-
Peptide substrate (e.g., 10-50 µM of a known OGT substrate peptide like CKII or TAB1)
-
UDP-[³H]GlcNAc (e.g., 1 µCi, specific activity ~50 Ci/mmol)
-
For inhibition studies, pre-incubate OGT with varying concentrations of this compound (e.g., 1 µM to 100 µM) for 15-30 minutes at room temperature before adding the substrates.
-
-
Reaction Incubation: Initiate the reaction by adding the UDP-[³H]GlcNAc. Incubate the mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 10 µL of 75 mM phosphoric acid.
-
Separation of Labeled Peptide:
-
Spot 25 µL of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper three times for 5 minutes each with 75 mM phosphoric acid to remove unincorporated UDP-[³H]GlcNAc.
-
Perform a final wash with acetone and let the paper air dry.
-
-
Quantification: Place the dried P81 paper in a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.
Self-Validation:
-
Negative Controls: Include reactions without OGT enzyme and without the peptide substrate to determine background radioactivity.
-
Positive Control: A reaction without any inhibitor will establish the baseline OGT activity.
-
Inhibitor Control: A reaction with a known concentration of this compound should show a dose-dependent decrease in radioactivity.
2. Luminescence-Based Assays: High-Throughput Screening Friendly
Principle: The UDP-Glo™ Glycosyltransferase Assay is a commercially available kit that measures the amount of UDP produced during the glycosyltransferase reaction.[16][23] The assay involves a coupled enzyme system where the UDP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is proportional to the amount of UDP formed, and thus to OGT activity.[16][23]
Experimental Causality: This homogeneous, "add-mix-read" format is highly amenable to high-throughput screening (HTS) for the discovery of novel OGT inhibitors.[23] The high sensitivity of luminescence detection allows for the use of low enzyme concentrations.
Figure 2: Workflow of the UDP-Glo™ Assay.
Protocol: UDP-Glo™ OGT Activity Assay
-
OGT Reaction Setup: In a 384-well plate, set up the OGT reaction in a final volume of 5-10 µL.
-
Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT.
-
Recombinant human OGT (e.g., 10-50 nM).
-
Peptide substrate (e.g., 20-100 µM).
-
UDP-GlcNAc (at or near its Kₘ value).
-
For inhibition assays, add varying concentrations of this compound.
-
-
Reaction Incubation: Incubate the plate at room temperature or 37°C for 60 minutes.
-
UDP Detection: Add an equal volume (5-10 µL) of UDP-Glo™ Detection Reagent to each well.
-
Signal Development: Incubate the plate at room temperature for 60 minutes to allow the luminescent signal to stabilize.
-
Measurement: Read the luminescence using a plate reader.
Self-Validation:
-
UDP Standard Curve: Generate a standard curve with known concentrations of UDP to convert relative light units (RLU) to the amount of UDP produced.
-
Controls: Include "no enzyme" and "no substrate" controls.
-
Inhibitor Titration: A dose-response curve with this compound should yield the expected IC₅₀ value.
3. Fluorescence-Based Assays: Direct and Sensitive
Principle: These assays utilize fluorescently labeled substrates.[24][25] One approach involves a fluorescently tagged UDP-GlcNAc analog and a biotinylated peptide substrate.[24][26] After the reaction, the biotinylated peptide is captured on a streptavidin-coated plate, and the incorporated fluorescence is measured after washing away the excess fluorescent donor.[24]
Experimental Causality: This method provides a direct measure of the glycosylated product and avoids potential interference associated with coupled enzyme assays.[25] It offers a good balance between sensitivity and ease of use for medium-throughput applications.
Protocol: Fluorescence-Based OGT Activity Assay [24][25]
-
OGT Reaction: In a microplate, perform the OGT reaction (25 µL final volume) containing:
-
OGT reaction buffer (e.g., 1x PBS pH 7.4, 12.5 mM MgCl₂, 1 mM DTT).
-
Recombinant OGT (e.g., 200 nM).
-
Biotinylated peptide substrate (e.g., 10 µM).
-
Fluorescent UDP-GlcNAc analog (e.g., 3 µM).
-
Varying concentrations of this compound for inhibition studies.
-
-
Incubation: Incubate at 37°C for 60-120 minutes.
-
Capture: Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 60 minutes at room temperature to allow the biotinylated peptide to bind.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound fluorescent UDP-GlcNAc.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
Self-Validation:
-
Background Correction: Wells containing all components except the enzyme or peptide substrate serve to determine the background fluorescence.
-
Linearity: Ensure the signal is within the linear range of detection for the instrument.
-
Inhibitor Control: this compound should produce a concentration-dependent decrease in the fluorescent signal.
Data Analysis and Interpretation
For inhibitor studies, the primary goal is to determine the half-maximal inhibitory concentration (IC₅₀). This is achieved by plotting the percentage of OGT activity against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
% Inhibition = [1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background)] * 100
Conclusion: Enabling Robust OGT Research
The biochemical assays described provide a robust toolkit for investigating OGT activity and its inhibition. The use of a well-characterized inhibitor like this compound is essential for validating assay performance and for providing a benchmark against which novel inhibitors can be compared. By understanding the principles behind each assay and implementing appropriate controls, researchers can generate high-quality, reproducible data to advance our understanding of O-GlcNAc signaling in health and disease.
References
- ResearchGate. Methodology for activity-based OGT assay and inhibitor screen. [Link]
- PubMed.
- PubMed Central. Protein O-GlcNAcylation: emerging mechanisms and functions. [Link]
- Frontiers in Endocrinology.
- Amsbio. This compound, AMS.T9711-50-MG. [Link]
- National Institutes of Health. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. [Link]
- ResearchGate. Strategies developed for OGT activity assay and high-throughput screening of OGT inhibitors. [Link]
- PubMed Central. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells. [Link]
- Synapse. What are OGT inhibitors and how do they work? [Link]
- PubMed Central. The roles of OGT and its mechanisms in cancer. [Link]
- ResearchGate. The roles of OGT and its mechanisms in cancer. [Link]
- Harvard University Office of Technology Development.
- National Center for Biotechnology Information. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT). [Link]
- National Institutes of Health. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease. [Link]
- PubMed Central.
- National Institutes of Health.
- National Institutes of Health.
- National Institutes of Health. The Beginner's Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System. [Link]
- ACS Publications.
- Oxford Academic.
- PubMed Central. O-GlcNAc Transferase Is Essential for Sensory Neuron Survival and Maintenance. [Link]
- MDPI. Utility of Bioluminescent Homogeneous Nucleotide Detection Assays in Measuring Activities of Nucleotide-Sugar Dependent Glycosyltransferases and Studying Their Inhibitors. [Link]
- PubMed.
- PubMed. In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes. [Link]
- ResearchGate. A Genetically Encoded Assay System to Quantify O‐GlcNAc Transferase (OGT) Activity in Live Cells. [Link]
- ResearchGate.
- PubMed. O-GlcNAc transferase inhibitors: current tools and future challenges. [Link]
- ResearchGate.
- Semantic Scholar. Overview of the Assays to Probe O-Linked -N-Acetylglucosamine Transferase Binding and Activity. [Link]
Sources
- 1. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAcylation, a sweet link to the pathology of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAc transferase inhibitors: current tools and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 6. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 8. The roles of OGT and its mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. otd.harvard.edu [otd.harvard.edu]
- 10. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | TargetMol [targetmol.com]
- 13. amsbio.com [amsbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Antibodies and activity measurements for the detection of O-GlcNAc transferase and assay of its substrate, UDP-GlcNAc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. A Direct Fluorescent Activity Assay for Glycosyltransferases Enables Convenient High-Throughput Screening: Application to O-GlcNAc Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Investigating Synergistic Anticancer Effects with the OGT Inhibitor Ogt-IN-2 in Combination Therapies
Introduction: Targeting the "Sweet Spot" of Cancer Biology
The dynamic and reversible post-translational modification of proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) is a critical regulatory mechanism in cellular physiology.[1] This process, often referred to as O-GlcNAcylation, is governed by the interplay of two key enzymes: O-GlcNAc transferase (OGT), which adds the O-GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[2] OGT acts as a central metabolic sensor, utilizing UDP-GlcNAc, a product of the hexosamine biosynthetic pathway (HBP), to modify a vast array of nuclear, cytoplasmic, and mitochondrial proteins.[3] By doing so, it intricately links nutrient availability to the regulation of signal transduction, transcription, and cell survival.[4][5]
In numerous malignancies, aberrant O-GlcNAcylation is a hallmark of metabolic reprogramming, contributing to tumor growth, metastasis, and resistance to therapy.[1][3] This has positioned OGT as a compelling therapeutic target.[6] Ogt-IN-2 (also known as ST045849) is a potent, cell-permeable small molecule inhibitor of OGT.[7][8] By blocking OGT's catalytic activity, this compound provides a powerful chemical tool to probe the functional consequences of reduced O-GlcNAcylation and to explore its therapeutic potential.[7][9]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on utilizing this compound in combination with other targeted inhibitors. The core principle of combination therapy is to attack the robust and adaptive networks of cancer cells from multiple angles, aiming for synergistic effects that are greater than the sum of the individual agents. Here, we detail the scientific rationale, experimental workflows, and step-by-step protocols for designing, executing, and validating studies that combine this compound with inhibitors of key cancer-associated pathways.
| Property | Value | Reference |
| Synonyms | ST045849, Compound 4 | [1][7] |
| Target | O-GlcNAc transferase (OGT) | [7][8][9] |
| IC₅₀ | 30 ± 2 μM (sOGT), 53 ± 7 μM (ncOGT) | [7][8][9] |
| Molecular Formula | C₂₃H₂₇ClN₂O₃S | [7] |
| Molecular Weight | 446.99 g/mol | [7] |
| CAS Number | 442665-87-4 | [7] |
Section 1: The Scientific Rationale for Combining this compound with Other Inhibitors
The efficacy of OGT inhibition as a combination strategy stems from its ability to disrupt the central processing node of nutrient sensing and stress response, thereby creating vulnerabilities that can be exploited by other targeted agents. O-GlcNAcylation and phosphorylation are known to reciprocally regulate each other on many proteins, placing OGT at the heart of cellular signaling.[3]
Crosstalk Between O-GlcNAcylation and Key Cancer Pathways
-
Metabolic Reprogramming (Glycolysis & Oxidative Phosphorylation): Cancer cells often exhibit elevated glucose uptake and glycolysis (the Warburg effect). OGT inhibition can lead to decreased glucose consumption and lactate production.[10] This metabolic shift can sensitize cancer cells to inhibitors of compensatory energy pathways, such as oxidative phosphorylation (e.g., metformin, rotenone).[1][10] Furthermore, OGT inhibition can deplete intracellular alanine, creating a specific dependency on the enzyme alanine aminotransferase (GPT2), making the cells susceptible to GPT2 inhibitors like cycloserine.[10]
-
PI3K/Akt/mTOR Signaling: The PI3K/Akt pathway is a master regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[11] OGT and the PI3K/Akt pathway are deeply intertwined. OGT can directly O-GlcNAcylate and modulate the activity of key components like Akt, often in a manner that promotes tumor cell proliferation.[1] Pharmacological inhibition of OGT has been shown to suppress tumor growth and produce additive antitumor effects when combined with PI3K/Akt pathway inhibitors.[1][12]
-
Apoptosis and Cell Survival Pathways (NF-κB, p53, ER Stress): Aberrant O-GlcNAcylation can promote cancer cell survival by modulating pro- and anti-apoptotic pathways. For instance, OGT inhibition can enhance TRAIL-induced apoptosis by suppressing the pro-survival NF-κB pathway.[13] In combination with chemotherapeutics like doxorubicin, OGT inhibition can synergistically increase apoptosis by stimulating the p53 signaling pathway and inducing the Endoplasmic Reticulum (ER) stress response.[14]
Visualizing the Crosstalk: OGT's Central Role
Caption: OGT inhibition creates vulnerabilities by modulating key cancer pathways.
| Inhibitor Class | Rationale for Combination with this compound | Example Inhibitors | Potential Cancer Types | Reference |
| Oxidative Phosphorylation | OGT inhibition reduces glycolysis, forcing reliance on OXPHOS for energy. | Metformin, Rotenone | Prostate Cancer | [1][10] |
| PI3K/Akt/mTOR | OGT and PI3K/Akt pathways are interconnected; dual inhibition prevents compensatory signaling. | GDC-0941, MK-2206 | Breast Cancer, Liver Cancer | [1][12] |
| Alanine Aminotransferase (GPT2) | OGT inhibition depletes intracellular alanine, creating a specific dependency on GPT2. | Cycloserine, Chloro-alanine | Prostate Cancer | [1][10] |
| Conventional Chemotherapy | OGT inhibition can sensitize cells to DNA damage and apoptosis-inducing agents. | Doxorubicin, Cisplatin | Liver Cancer, Cervical Cancer, Bladder Cancer | [13][14][15] |
| TRAIL Receptor Agonists | OGT inhibition enhances TRAIL-induced apoptosis by suppressing the NF-κB survival pathway. | Recombinant TRAIL | Colon Cancer, Osteosarcoma | [13] |
Section 2: Experimental Design for Synergy Studies
A systematic approach is crucial to robustly evaluate the potential synergy between this compound and another inhibitor. The workflow involves determining the potency of each agent individually, followed by a matrix-based combination study, and finally, quantifying the nature of the interaction.
Workflow for In Vitro Drug Synergy Assessment
Caption: A systematic workflow for assessing drug synergy in vitro.
Protocol 2.1: In Vitro Synergy Assessment using MTT Assay
This protocol outlines the determination of synergistic interactions using a cell viability assay. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (See Appendix A for stock solution preparation)
-
Partner Inhibitor (Stock solution in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette, Plate reader (570 nm absorbance)
Procedure:
Part A: Single-Agent IC₅₀ Determination [18]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Drug Dilution: Prepare serial dilutions of this compound and the partner inhibitor separately in complete medium. It is recommended to use at least 8 concentrations for each drug to generate a reliable dose-response curve. Include a vehicle control (e.g., DMSO at the highest concentration used).
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubation: Incubate the plates for a duration relevant to the cell line's doubling time and the inhibitor's mechanism (typically 48-72 hours).
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
IC₅₀ Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Use a non-linear regression analysis (log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC₅₀ value for each drug.
Part B: Combination Treatment (Checkerboard Assay) [18][19]
-
Design Dose Matrix: Based on the individual IC₅₀ values, design a dose matrix. A common approach is to use a 5x5 or 7x7 matrix with concentrations ranging from fractions to multiples of the IC₅₀ (e.g., 1/4x, 1/2x, 1x, 2x, 4x IC₅₀) for both drugs.[19]
-
Cell Seeding: Seed a new 96-well plate as described in Part A, Step 1.
-
Combination Preparation: Prepare the drug combinations in complete medium according to the designed matrix. Each well will receive a unique combination of concentrations of this compound and the partner inhibitor. Include wells for each drug alone and a vehicle control.
-
Treatment & Incubation: Treat the cells with 100 µL of the drug combinations and incubate for the same duration as the single-agent assay.
-
MTT Assay: Perform the MTT assay as described in Part A, Step 5.
Data Analysis: Quantifying Synergy
The most common method for quantifying drug interactions is the Chou-Talalay method, which calculates a Combination Index (CI).[19] This can be performed using software such as CompuSyn (free and widely used).[19]
Interpretation of Combination Index (CI) Values
| Combination Index (CI) Value | Interpretation | Graphic Representation (Isobologram) |
| CI < 0.9 | Synergism | Data points fall below the line of additivity. |
| 0.9 ≤ CI ≤ 1.1 | Additive Effect | Data points fall on the line of additivity. |
| CI > 1.1 | Antagonism | Data points fall above the line of additivity. |
Note: CI values can vary at different effect levels (e.g., CI at 50% effect vs. 90% effect). It is often informative to present a CI vs. Fraction Affected (Fa) plot.
Section 3: Protocols for Mechanistic Validation
After identifying a synergistic combination, the next critical step is to validate the underlying mechanism. Western blotting is a powerful technique to assess the impact of the drug combination on global O-GlcNAcylation and downstream signaling pathways.
Protocol 3.1: Western Blot Analysis of O-GlcNAcylation and Pathway Modulation
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound alone, the partner inhibitor alone, and the synergistic combination for a determined time (e.g., 24-48 hours). Use concentrations that demonstrated synergy in the viability assay.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. To preserve O-GlcNAc modifications, it is crucial to include an OGA inhibitor like Thiamet-G (1 µM) in the lysis buffer.[20]
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel (e.g., 4-12% Bis-Tris).[20]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
To Confirm OGT Inhibition: Use an anti-O-GlcNAc antibody (e.g., clone RL2 or CTD110.6) to detect changes in global protein O-GlcNAcylation.[21]
-
To Assess Pathway Modulation: Use antibodies against key pathway proteins (e.g., phospho-Akt, total-Akt, cleaved Caspase-3, PARP).
-
Loading Control: Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH, or Tubulin) to ensure equal loading.[21]
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to the loading control and compare the effects of the combination treatment to single agents and the control. A significant decrease in the global O-GlcNAc signal will confirm the on-target activity of this compound.[21]
Section 4: Appendices
Appendix A: this compound (ST045849) Properties & Stock Solution Preparation
Solubility and Storage:
-
This compound is soluble in DMSO up to 125 mg/mL (279.65 mM).[7]
-
Powder: Store at -20°C for up to 3 years.[7]
-
In Solvent (DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[7]
Stock Solution Preparation (Example for 10 mM Stock):
-
Calculation: The molecular weight of this compound is 446.99 g/mol . To make a 10 mM (0.01 mol/L) solution:
-
Mass (mg) = 10 mmol/L * Volume (L) * 446.99 g/mol
-
For 1 mL (0.001 L), Mass = 4.47 mg.
-
-
Procedure:
-
Weigh 4.47 mg of this compound powder.
-
Dissolve in 1 mL of high-quality, anhydrous DMSO.
-
Vortex or use sonication to ensure complete dissolution.[9]
-
Aliquot into smaller volumes and store as recommended.
-
References
- ResearchGate. (n.d.). Combinatorial treatment with O-GlcNAc transferase inhibitors and alanine aminotransferase inhibitors activates cell death response in prostate cancer cells. [Diagram].
- Fardini, Y., Dehennaut, V., Lefebvre, T., & Vercoutter-Edouart, A. S. (2022). Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies. Frontiers in Oncology. [Link]
- Tapia, V. A., Varea-Siri, T., Pandelidis, A., & Zachara, N. E. (2016).
- Harvard University Office of Technology Development. (n.d.). Potent OGT inhibitors for the treatment of cancer and diabetic complications.
- Lin, Y. H., et al. (2022). Targeted Inhibition of O-Linked β-N-Acetylglucosamine Transferase as a Promising Therapeutic Strategy to Restore Chemosensitivity and Attenuate Aggressive Tumor Traits in Chemoresistant Urothelial Carcinoma of the Bladder. International Journal of Molecular Sciences. [Link]
- ResearchGate. (2021). How should I manage synergism effect of two drugs in MTT assay?.
- Lee, H., et al. (2021). O-GlcNAc Transferase Inhibitor Synergistically Enhances Doxorubicin-Induced Apoptosis in HepG2 Cells. Cancers. [Link]
- Itkonen, H. M., et al. (2016). Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism. Oncotarget. [Link]
- ResearchGate. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. [PDF].
- ResearchGate. (n.d.). O-GlcNAc transferase inhibitors: Current tools and future challenges.
- ResearchGate. (2019). If I want to analysis the effect of combination of drugs do i need to select the IC50 values of both the drugs in MTT assay?.
- ResearchGate. (n.d.). Reduction of O-GlcNAc levels by inducible OGT knockout or OGT inhibition. [Diagram].
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- BioTechne. (2024). What are OGT inhibitors and how do they work?.
- ACS Publications. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors.
- Journal of Biological Chemistry. (n.d.). The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase.
- National Institutes of Health. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity.
- ResearchGate. (n.d.). Proposed double displacement mechanism for the reaction of 2 with OGT. [Diagram].
- ResearchGate. (n.d.). Presentation of all methods reported in the literature for screening OGT inhibitors and the techniques on which they are based.
- National Institutes of Health. (n.d.). Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids.
- National Institutes of Health. (2022). Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening.
- bioRxiv. (n.d.). Identification of a Polypeptide Inhibitor of O-GlcNAc Transferase with Picomolar Affinity.
- Walker Lab. (n.d.). OGT.
- PubMed Central. (2018). Cross-Dysregulation of O-GlcNAcylation and PI3K/AKT/mTOR Axis in Human Chronic Diseases.
- Wikipedia. (n.d.). Insulin.
- RSC Publishing. (n.d.). Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids.
- MDPI. (n.d.). PI3K and AKT: Unfaithful Partners in Cancer.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. otd.harvard.edu [otd.harvard.edu]
- 4. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 5. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OGT — Walker Lab [walkerlab.hms.harvard.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K and AKT: Unfaithful Partners in Cancer | MDPI [mdpi.com]
- 12. Cross-Dysregulation of O-GlcNAcylation and PI3K/AKT/mTOR Axis in Human Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. O-GlcNAc Transferase Inhibitor Synergistically Enhances Doxorubicin-Induced Apoptosis in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Inhibition of O-Linked β-N-Acetylglucosamine Transferase as a Promising Therapeutic Strategy to Restore Chemosensitivity and Attenuate Aggressive Tumor Traits in Chemoresistant Urothelial Carcinoma of the Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Chemical Modulation of Protein O-GlcNAcylation via OGT Inhibition Promotes Human Neural Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing Ogt-IN-2 for the Investigation of the mTOR Signaling Pathway
Introduction: Unraveling the Glyco-Metabolic Control of Cell Growth
The mechanistic Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cellular growth, proliferation, metabolism, and survival.[1] It integrates signals from nutrients, growth factors, and cellular energy status to orchestrate anabolic and catabolic processes. mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1] Dysregulation of the mTOR pathway is a hallmark of numerous human diseases, including cancer, metabolic disorders like type 2 diabetes, and neurodegenerative diseases.[2][3]
Concurrently, O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins, has emerged as a critical nutrient-sensing mechanism.[4] This modification, the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine or threonine residues, is catalyzed by the O-GlcNAc transferase (OGT).[5] OGT utilizes UDP-GlcNAc, a product of the hexosamine biosynthetic pathway which is dependent on glucose availability, thereby directly linking cellular nutrient status to protein function.[2]
A growing body of evidence reveals an intricate crosstalk between O-GlcNAcylation and the mTOR signaling cascade.[2][6] OGT can act as an upstream regulator of mTORC1, influencing its activity and downstream signaling.[4] This positions OGT as a key node in integrating metabolic information with the core cellular growth machinery.
To dissect this complex relationship, highly specific and potent chemical probes are indispensable. Ogt-IN-2 is a potent inhibitor of O-GlcNAc transferase (OGT), with reported IC50 values of 30 µM and 53 µM for its short (sOGT) and nuclear/cytoplasmic (ncOGT) isoforms, respectively.[7][8] By acutely and specifically blocking OGT activity, this compound allows researchers to investigate the direct consequences of reduced O-GlcNAcylation on mTOR pathway dynamics.
This guide provides a comprehensive framework for utilizing this compound as a tool to probe the OGT-mTOR axis. We will detail the underlying principles of experimental design, provide step-by-step protocols for cellular validation and pathway analysis, and offer insights into data interpretation.
The OGT-mTOR Signaling Axis: A Mechanistic Overview
The interplay between OGT and mTOR is complex and can be cell-type dependent.[4] In many contexts, OGT activity positively regulates mTORC1 signaling.[3][4] This regulation can occur at multiple levels, including the direct O-GlcNAcylation of mTORC1 components or upstream regulators. For instance, O-GlcNAcylation of Raptor, a key scaffolding protein in mTORC1, has been shown to facilitate the recruitment of mTORC1 to the lysosomal surface, a critical step for its activation.[9] Conversely, some studies suggest that in certain cellular contexts, such as mouse embryonic stem cells, OGT deletion can lead to mTORC1 hyperactivation, indicating a more complex regulatory loop.[10][11]
Inhibiting OGT with this compound provides a powerful method to test the directionality and dynamics of this relationship in a specific model system. By decreasing global O-GlcNAcylation, researchers can observe the subsequent effects on the phosphorylation status of canonical mTORC1 and mTORC2 downstream targets.
Diagram 1: The OGT-mTOR Signaling Pathway
The following diagram illustrates the convergence of nutrient sensing via the OGT/O-GlcNAc pathway and the canonical mTOR signaling cascade. This compound acts by directly inhibiting OGT, thereby decoupling the glucose-sensing O-GlcNAc modification from mTORC1 regulation.
Caption: OGT integrates glucose metabolism with mTORC1 signaling.
Experimental Design: Keys to a Self-Validating System
A robust experimental design is crucial for generating trustworthy and interpretable data. When using this compound, the goal is to create a self-validating system where target engagement is confirmed and downstream effects are clearly attributable to OGT inhibition.
3.1. Determining Optimal Inhibitor Concentration and Duration (Dose-Response & Time-Course)
The IC50 of this compound (30-53 µM) provides a starting point, but the optimal concentration for cellular experiments must be determined empirically.[7] This is because cellular uptake and effective intracellular concentration can vary between cell lines.
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 10 µM to 100 µM) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed, effective concentration of this compound (determined from the dose-response) for various durations (e.g., 6, 12, 24, 48 hours).
The primary readout for these optimization experiments should be the validation of OGT inhibition . This is achieved by measuring the global level of protein O-GlcNAcylation via Western blot using a pan-O-GlcNAc antibody (e.g., RL2 or CTD110.6).[12] A successful treatment will show a clear, dose- and time-dependent decrease in the global O-GlcNAc signal.
3.2. Essential Controls
-
Vehicle Control: All experiments must include a vehicle-only control. This compound is typically dissolved in DMSO.[7] Therefore, control cells should be treated with the same final concentration of DMSO used in the highest dose of the inhibitor (typically ≤0.1%).
-
Positive Control for mTOR Modulation: To ensure the detection systems for mTOR pathway activity are working, include a known mTOR inhibitor like Rapamycin (for mTORC1) or Torin 1 (for mTORC1/2) as a positive control for pathway inhibition.[13]
-
Loading Controls: For Western blotting, always probe for a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes. For phosphorylation studies, it is critical to also probe for the total, non-phosphorylated form of the protein of interest.
Protocols
Protocol 1: Cellular Assay for OGT Inhibition and mTOR Pathway Modulation via Western Blot
This protocol details the core experiment: treating cells with this compound, validating OGT inhibition, and probing the phosphorylation status of key mTORC1 and mTORC2 downstream targets.
Diagram 2: Experimental Workflow
Caption: Workflow for analyzing mTOR signaling after OGT inhibition.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)[7]
-
Torin 1 or Rapamycin (positive control)
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails[1]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)[14]
-
Primary and HRP-conjugated secondary antibodies (see Table 1)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and allow them to reach 70-80% confluency. b. Prepare working solutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[1] c. Aspirate the old medium and replace it with medium containing the vehicle control (DMSO), desired concentrations of this compound, or a positive control (e.g., 250 nM Torin 1 for 2-4 hours). d. Incubate for the desired duration (e.g., 24 hours) at 37°C and 5% CO2.
-
Cell Lysis: a. Place culture plates on ice and wash cells twice with ice-cold PBS.[1] b. Aspirate PBS and add 100-150 µL of ice-cold, supplemented RIPA buffer to each well.[1] c. Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[1] d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1] e. Transfer the supernatant (protein lysate) to a new, clean tube.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize all samples to the same concentration with lysis buffer. c. Add 4x Laemmli sample buffer to the normalized lysates and boil at 95°C for 5 minutes.
-
Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. b. Perform electrophoresis to separate proteins by size. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14] Note: Avoid using milk as a blocking agent for phospho-protein detection, as it contains phosphoproteins like casein that can increase background. e. Incubate the membrane with the desired primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. (See Table 1). f. The next day, wash the membrane three times for 10 minutes each with TBST.[1] g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times for 10 minutes each with TBST. i. Apply the chemiluminescent substrate and visualize the bands using a digital imager.
-
Data Analysis: a. Perform densitometry analysis on the captured images. b. Validate OGT Inhibition: Confirm a decrease in the signal from the anti-O-GlcNAc blot in this compound treated samples. c. Analyze mTOR Pathway: For each phospho-protein, normalize its signal to the corresponding total protein signal. Then, compare these normalized values to the vehicle control to determine the effect of OGT inhibition.
Table 1: Recommended Antibodies for Western Blot Analysis
| Target Protein | Purpose | Recommended Dilution | Supplier Example |
|---|---|---|---|
| O-GlcNAc (RL2) | Validate OGT Inhibition | 1:1000 | Thermo Fisher |
| Phospho-S6K (Thr389) | mTORC1 Activity Marker | 1:1000 | Cell Signaling Tech. |
| Total S6K | Loading Control | 1:1000 | Cell Signaling Tech. |
| Phospho-4E-BP1 (Thr37/46) | mTORC1 Activity Marker | 1:1000 | Cell Signaling Tech. |
| Total 4E-BP1 | Loading Control | 1:1000 | Cell Signaling Tech. |
| Phospho-Akt (Ser473) | mTORC2 Activity Marker | 1:1000 | Cell Signaling Tech. |
| Total Akt | Loading Control | 1:1000 | Cell Signaling Tech. |
| β-Actin or GAPDH | General Loading Control | 1:5000 | Various |
Protocol 2: Co-Immunoprecipitation (Co-IP) to Probe mTORC1 Assembly
This protocol can be used to investigate if OGT inhibition affects the interaction between core components of the mTORC1 complex, such as mTOR and Raptor. A disruption in this interaction can lead to decreased complex integrity and activity.
Diagram 3: Co-Immunoprecipitation Logic
Caption: Logic for assessing mTOR-Raptor interaction via Co-IP.
Materials:
-
Cell lysates prepared as in Protocol 1 (use a non-denaturing Co-IP lysis buffer, e.g., CHAPS-based buffer).[15]
-
Co-IP grade primary antibody (e.g., anti-Raptor or anti-mTOR).[16]
-
Isotype control IgG (e.g., Rabbit IgG).
-
Protein A/G magnetic beads or agarose slurry.
-
Wash buffers of increasing stringency.
Procedure:
-
Lysate Preparation: Prepare lysates from vehicle- and this compound-treated cells using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, supplemented with inhibitors). Ensure you save a small aliquot of each lysate as an "Input" control.
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C, then pelleting the beads and keeping the supernatant. This reduces non-specific binding. b. To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., anti-Raptor) or the control IgG.[17] c. Incubate overnight at 4°C with gentle rotation. d. Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.[17]
-
Washes and Elution: a. Pellet the beads by centrifugation (for agarose) or on a magnetic rack. b. Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP lysis buffer. c. After the final wash, aspirate all buffer and elute the protein complexes by resuspending the beads in 1x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis: a. Analyze the "Input" and the immunoprecipitated (IP) samples by Western blot (as in Protocol 1). b. Probe one membrane with an anti-mTOR antibody and another with an anti-Raptor antibody. c. Interpretation: A successful IP will show a strong band for Raptor in the anti-Raptor IP lane. The key result is the intensity of the mTOR band in that same lane. A decrease in the co-immunoprecipitated mTOR signal in this compound-treated samples compared to the vehicle would suggest that OGT inhibition disrupts the mTOR-Raptor interaction. The control IgG lane should be blank for both proteins.
Data Interpretation & Troubleshooting
Expected Results Summary
| Condition | Global O-GlcNAc | p-S6K (T389) / Total S6K | p-Akt (S473) / Total Akt | Interpretation |
|---|---|---|---|---|
| Vehicle (DMSO) | Baseline | Baseline | Baseline | Normal signaling |
| This compound | ↓ | ↓ or ↔ | ↔ or ↓ | OGT inhibition confirmed; effect on mTORC1/2 observed |
| Torin 1 | ↔ | ↓↓↓ | ↓↓↓ | Positive control for mTORC1/2 inhibition |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| No decrease in global O-GlcNAc signal | - this compound concentration too low or incubation too short.- Inhibitor is degraded or inactive.- Cell line is resistant. | - Perform a dose-response and time-course experiment.- Prepare fresh inhibitor stock solution.- Confirm OGT expression in your cell line. |
| High background on phospho-blots | - Blocking agent is inappropriate (e.g., milk).- Insufficient washing.- Phosphatase activity in lysate. | - Switch to 5% BSA in TBST for blocking.- Increase number and duration of TBST washes.- Ensure fresh phosphatase inhibitors were added to the lysis buffer.[14] |
| No change in mTOR signaling despite OGT inhibition | - The OGT-mTOR link may not be prominent in your cell model.- Cells were not in an active signaling state.- Compensatory mechanisms are activated. | - Try a different cell line known to have OGT-mTOR crosstalk.- Ensure cells are cultured in complete medium with serum to activate baseline mTOR signaling.- Perform a time-course experiment to check for transient effects. |
| Protein not detected in Co-IP eluate | - Antibody is not suitable for IP.- Lysis buffer is too harsh, disrupting the interaction.- Protein interaction is weak or transient. | - Use an antibody validated for IP applications.- Switch to a milder lysis buffer (e.g., lower detergent concentration).- Consider in-cell crosslinking before lysis (advanced technique). |
References
- Vertex AI Search. (2024). What are OGT inhibitors and how do they work?
- Benchchem. (2025).
- Jo, S., et al. (2024). Loss of O-GlcNAcylation modulates mTORC1 and autophagy in β cells, driving diabetes 2 progression. JCI Insight.
- ResearchGate. (2018).
- PubMed Central. (2018). Cross-Dysregulation of O-GlcNAcylation and PI3K/AKT/mTOR Axis in Human Chronic Diseases.
- Benchchem. (2025).
- Semantic Scholar. (2018).
- National Institutes of Health. (2015).
- National Institutes of Health. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity.
- MedChemExpress. OGT | Inhibitors.
- Bio-Rad Antibodies.
- Abcam.
- Patsnap Synapse. (2024). What are OGA inhibitors and how do they work?
- ResearchGate. (2020). O-GlcNAcylation of Raptor transduces glucose signals to mTORC1.
- Benchchem. (2025). Application Notes and Protocols for Studying mTOR-Dependent Cellular Processes Using XL-388.
- TargetMol. This compound.
- Bio-Rad Antibodies.
- Bio-Techne.
- ResearchGate. (2020). Pharmacological inhibition of O-GlcNAc transferase (OGT) decreases...
- National Institutes of Health. (2018). Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids.
- MedchemExpress. ST045849 (this compound) | OGT Inhibitor.
- PNAS. (2022). OGT controls mammalian cell viability by regulating the proteasome/mTOR/ mitochondrial axis.
- ResearchGate. Presentation of all methods reported in the literature for screening OGT inhibitors and the techniques on which they are based.
- bioRxiv. (2022). OGT controls mammalian cell viability by regulating the proteasome/mTOR/mitochondrial axis.
- ACS Publications. (2014).
- Protocolsonline. (2014). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol.
- Assay Genie. Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide.
- ResearchGate. (2016). Has anyone done co-IP for mTORC2 complex before?
- Springer Nature Experiments. (2012).
- MDPI. (2020).
- National Institutes of Health. (2016). mTOR/MYC Axis Regulates O-GlcNAc Transferase (OGT)
- National Institutes of Health. (2012). Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57.
- bioRxiv. (2022). Tissue-Restricted Inhibition of mTOR Using Chemical Genetics.
- National Institutes of Health. (2019). Chemical and Structural Strategies to Selectively Target mTOR Kinase.
- National Institutes of Health. (2019). Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells.
- Selleck Chemicals. mTOR Inhibition | mTOR Inhibitor Review.
- eScholarship.org. (2020).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Dysregulation of O-GlcNAcylation and PI3K/AKT/mTOR Axis in Human Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Loss of O-GlcNAcylation modulates mTORC1 and autophagy in β cells, driving diabetes 2 progression [insight.jci.org]
- 5. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 6. Cross regulation between mTOR signaling and O-GlcNAcylation | Semantic Scholar [semanticscholar.org]
- 7. This compound | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. biorxiv.org [biorxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 15. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation of the mTOR Complexes by Affinity Purification | Springer Nature Experiments [experiments.springernature.com]
- 17. assaygenie.com [assaygenie.com]
Application Notes & Protocols: Interrogating Cell Cycle Progression with Ogt-IN-2
Introduction: The "Sweet" Regulation of Cell Division
The eukaryotic cell cycle is a tightly orchestrated series of events leading to cell division and proliferation. This process is governed by a complex network of regulatory proteins, primarily cyclins and cyclin-dependent kinases (CDKs). Post-translational modifications (PTMs) are critical for the rapid and dynamic control of this machinery. Among these, O-GlcNAcylation—the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar to serine or threonine residues—has emerged as a crucial regulatory PTM.[1]
Unlike phosphorylation, which involves a vast family of kinases and phosphatases, the O-GlcNAc modification is dynamically regulated by just two enzymes: O-GlcNAc transferase (OGT), which adds the sugar moiety, and O-GlcNAcase (OGA), which removes it.[1][2] This simplicity makes the O-GlcNAc cycle a fascinating hub for integrating cellular signals, particularly from nutrient metabolism, as its donor substrate, UDP-GlcNAc, is derived from the hexosamine biosynthetic pathway.[3]
O-GlcNAc levels are not static; they fluctuate distinctly throughout the cell cycle, suggesting a pivotal role in its regulation.[1][4] OGT modifies numerous key cell cycle proteins, including cyclins, CDKs, and components of the mitotic spindle, thereby influencing DNA replication, G2/M transition, and cytokinesis.[1][2][5] Given that OGT is essential for cell viability and is often overexpressed in various cancers, it represents a compelling target for both basic research and therapeutic development.[3][6][7]
Ogt-IN-2 is a potent, cell-permeable small molecule inhibitor of O-GlcNAc transferase.[8][9] With IC50 values in the micromolar range, it serves as a powerful chemical probe to acutely and reversibly decrease global O-GlcNAcylation.[9][10] This allows researchers to dissect the specific roles of OGT and O-GlcNAcylation in cell cycle progression without the confounding variables of genetic knockout, which is lethal to cells.[6][7]
This guide provides a comprehensive framework for using this compound to study cell cycle progression. We will detail the underlying principles, provide validated, step-by-step protocols for key assays, and offer insights into experimental design and data interpretation.
OGT's Role in the Cell Cycle and the Mechanism of Inhibition
OGT's influence on the cell cycle is multifaceted. By modifying key regulatory proteins, it can alter their stability, activity, and protein-protein interactions. For instance, increased O-GlcNAcylation has been shown to delay the G2/M transition in mammalian cells.[1] OGT can directly modify and regulate the activity of crucial mitotic kinases like CDK1 and Polo-like kinase 1 (PLK1).[1] Inhibition of OGT is therefore expected to disrupt this delicate balance, leading to observable changes in cell cycle distribution, such as cell cycle arrest or apoptosis.[11]
The following diagram illustrates the central role of OGT in modulating key cell cycle components.
Caption: OGT integrates nutrient status (via UDP-GlcNAc) to modify key cell cycle regulators. This compound blocks this activity, leading to cell cycle arrest.
Materials and Reagents
Key Reagents
| Reagent | Vendor Example | Purpose |
| This compound | MedChemExpress (HY-136282)[9], TargetMol (T6985)[8] | Potent OGT inhibitor |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | Solvent for this compound |
| Propidium Iodide (PI) | Abcam, Thermo Fisher | DNA stain for flow cytometry |
| RNase A | Thermo Fisher, Qiagen | RNA degradation for PI staining |
| Ethanol, 70% (ice-cold) | Fisher Scientific | Cell fixation |
| Thymidine | Sigma-Aldrich | Cell synchronization at G1/S |
| Nocodazole | Sigma-Aldrich | Cell synchronization at G2/M |
Recommended Antibodies for Western Blot
| Primary Antibody Target | Host | Vendor Example | Rationale |
| O-GlcNAc (Clone CTD110.6) | Mouse | Santa Cruz (sc-59623)[12] | Measures global O-GlcNAcylation levels to confirm inhibitor efficacy. |
| O-GlcNAc (Clone RL2) | Mouse | Sigma-Aldrich (MABS157)[12] | Alternative antibody for global O-GlcNAcylation. |
| OGT | Rabbit/Mouse | Santa Cruz (sc-74546)[12] | Confirms OGT protein levels are unchanged by the inhibitor. |
| Cyclin B1 | Rabbit | Cell Signaling Technology | Key regulator of G2/M transition; levels may decrease with OGT inhibition.[4] |
| Phospho-Histone H3 (Ser10) | Rabbit | Cell Signaling Technology | A marker for mitotic cells. |
| Cleaved Caspase-3 | Rabbit | Cell Signaling Technology | Marker for apoptosis induction.[11] |
| GAPDH or β-Actin | Mouse/Rabbit | Cell Signaling Technology | Loading control for protein normalization.[13][14] |
Core Experimental Protocols
Protocol 1: Preparation and Handling of this compound
-
Scientific Rationale: this compound is a hydrophobic molecule requiring an organic solvent for solubilization. Proper storage is critical to maintain its inhibitory activity.
-
Procedure:
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving this compound powder in sterile DMSO.[8][9] Briefly vortex to ensure complete dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[9]
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration in pre-warmed complete cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Protocol 2: Cell Synchronization for Phase-Specific Analysis
-
Scientific Rationale: Asynchronous cell populations contain cells at all cycle stages, which can mask the specific effects of this compound. Synchronization allows for the enrichment of cells in a particular phase, providing a clearer window into phase-specific drug effects.[15]
-
A. G1/S Phase Arrest using Double Thymidine Block [16][17]
-
Seed cells at a low confluency (~30%) to prevent contact inhibition during the arrest period.[18]
-
Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours.
-
Release the block by washing the cells twice with pre-warmed 1x PBS, then adding fresh, pre-warmed complete medium. Incubate for 9 hours.
-
Apply the second block by adding thymidine again to a final concentration of 2 mM. Incubate for another 16-18 hours.
-
Cells are now arrested at the G1/S boundary. To study progression through S and G2/M, release the block as in step 3 and treat with this compound, collecting samples at various time points (e.g., 0, 2, 4, 6, 8, 10 hours post-release).
-
-
B. G2/M Phase Arrest using Nocodazole [17][19]
-
Seed cells to reach 60-70% confluency at the time of treatment.
-
Add nocodazole to the culture medium at a final concentration of 50-100 nM.
-
Incubate for 16-18 hours. Most of the cell population will be arrested in the G2/M phase.
-
At this point, you can treat the G2/M-arrested cells with this compound to study its effects specifically within this phase.
-
Protocol 3: Analysis of Cell Cycle Distribution by Flow Cytometry
-
Scientific Rationale: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.[20] RNase treatment is essential as PI can also bind to double-stranded RNA.[20]
-
Procedure:
-
Cell Collection: Harvest cells (including any floating cells from the supernatant) by trypsinization, followed by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold 1x PBS.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping. Fix cells for at least 2 hours at -20°C (can be stored for weeks).
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet once with 1x PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use a histogram of fluorescence intensity to quantify the percentage of cells in each phase of the cell cycle.[20]
-
Protocol 4: Western Blot Analysis of Key Cell Cycle Proteins
-
Scientific Rationale: This protocol allows for the qualitative and semi-quantitative analysis of specific protein levels. It is essential for confirming the efficacy of this compound (by observing a decrease in global O-GlcNAc) and for measuring its downstream effects on the expression of key cell cycle regulators.[14]
-
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (see Table in Section 3.2) overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH).
-
Experimental Design and Validation
A robust experimental design is crucial for obtaining reliable and interpretable results. The following workflow outlines a comprehensive approach to studying the effects of this compound.
Caption: A comprehensive workflow for studying this compound's effects on the cell cycle, from initial validation to multi-parametric analysis.
Self-Validating Controls:
-
Vehicle Control: Always include a condition where cells are treated with the same volume of DMSO used for the highest concentration of this compound. This control accounts for any effects of the solvent itself.
-
Positive Control (Assay Specific): When analyzing G2/M arrest, use nocodazole as a positive control to validate that your flow cytometry protocol can detect the expected phenotype.
-
Western Blot Validation: Every experiment should include a Western blot for total O-GlcNAc levels to confirm that the administered dose of this compound was effective in inhibiting OGT activity.
Expected Outcomes Summary
| Assay | Condition | Expected Result | Rationale |
| Western Blot | This compound Treatment | Decreased global O-GlcNAc levels | Confirms target engagement and OGT inhibition. |
| This compound Treatment | Unchanged OGT protein levels | The inhibitor targets activity, not expression. | |
| Flow Cytometry | This compound Treatment | Increased percentage of cells in G2/M | OGT activity is required for proper G2/M transition.[1] |
| This compound Treatment | Appearance of a sub-G1 peak | Indicates an increase in apoptosis.[11] | |
| Western Blot | This compound Treatment | Decreased Cyclin B1 levels | OGT inhibition can affect the stability/expression of key mitotic cyclins.[4] |
| This compound Treatment | Increased Cleaved Caspase-3 | Confirms the induction of apoptosis.[11] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No change in global O-GlcNAc levels | - Inactive this compound compound.- Insufficient inhibitor concentration.- OGT turnover/upregulation. | - Use a fresh aliquot of this compound.- Perform a dose-response experiment (10-100 µM).- Check OGT protein levels; prolonged treatment may cause compensatory effects. |
| Poor cell synchronization | - Cell density too high/low.- Incorrect incubation times.- Cell line is resistant to the agent. | - Optimize cell seeding density as per protocol.[18]- Strictly adhere to incubation and release times.- Titrate the concentration of the synchronizing agent or try an alternative method (e.g., serum starvation for G0/G1).[18] |
| High background in flow cytometry | - Cell clumping.- Incomplete RNase digestion. | - Filter cells through a 40 µm mesh before analysis.- Ensure RNase A is active and increase incubation time if necessary. |
| High variability between replicates | - Inconsistent cell numbers.- Pipetting errors.- Uneven drug distribution. | - Ensure accurate cell counting before seeding.- Use calibrated pipettes.- Gently swirl the plate after adding the final working solution of this compound. |
References
- Yang, X., & Qian, K. (2018). O-GlcNAc: A Sweetheart of the Cell Cycle and DNA Damage Response. Frontiers in Endocrinology, 9, 445. [Link]
- Lagerlof, O., et al. (2021). Mammalian cell proliferation requires noncatalytic functions of O-GlcNAc transferase. Proceedings of the National Academy of Sciences, 118(30), e2104323118. [Link]
- Slawson, C., & Hart, G. W. (2009). O-GlcNAc Transferase Regulates Mitotic Chromatin Dynamics. Journal of Biological Chemistry, 284(47), 32582–32592. [Link]
- Slawson, C., & Hart, G. W. (2011). Growing and dividing: how O-GlcNAcylation leads the way. Current Opinion in Genetics & Development, 21(3), 326–333. [Link]
- Fardini, Y., et al. (2013). O-GlcNAcylation and cell cycle.
- Chen, Y., et al. (2025). Reversible and effective cell cycle synchronization method for studying stage-specific processes. Life Science Alliance, 8(3), e202402801. [Link]
- Chen, G., & Deng, X. (2018). Cell Synchronization by Double Thymidine Block. Bio-protocol, 8(17), e2994. [Link]
- Urbán, N., et al. (2017). Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols. Journal of Visualized Experiments, (124), 55604. [Link]
- Assay Genie. (n.d.). Cell Synchronisation Methods. Assay Genie.
- Surani, A. A., et al. (2021). Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block. In Cell Cycle. Humana, New York, NY. [Link]
- Itkonen, H. M., et al. (2020). High OGT activity is essential for MYC-driven proliferation of prostate cancer cells. Theranostics, 10(23), 10555–10569. [Link]
- Perluigi, M., et al. (2021). The Dysregulation of OGT/OGA Cycle Mediates Tau and APP Neuropathology in Down Syndrome. Antioxidants, 10(11), 1704. [Link]
- MedChemExpress Japan. (n.d.). ST045849 (this compound). MedChemExpress.
- Itkonen, H. M., et al. (2016). Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism. Oncotarget, 7(10), 12464–12476. [Link]
- Qin, W., et al. (2019). OGT controls mammalian cell viability by regulating the proteasome/mTOR/mitochondrial axis. eLife, 8, e49113. [Link]
- Harvard University. (n.d.). Potent OGT inhibitors for the treatment of cancer and diabetic complications. Harvard Office of Technology Development.
- Martin, S. E., et al. (2018). Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. MedChemComm, 9(1), 183–188. [Link]
- Lagerlof, O., et al. (2021). Mammalian cell proliferation requires noncatalytic functions of O-GlcNAc transferase. PNAS, 118 (30) e2104323118. [Link]
- Hsieh, Y.-J., et al. (2015). Western blot analysis of cell cycle regulatory protein levels and apoptosis proteins in TCCSUP cells treated with Florin extracts.
- Li, Y., et al. (2024). The roles of OGT and its mechanisms in cancer.
- Li, Q., et al. (2018). Suppressed OGT expression inhibits cell proliferation while inducing cell apoptosis in bladder cancer. Journal of Experimental & Clinical Cancer Research, 37(1), 283. [Link]
- Darzynkiewicz, Z., et al. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3619. [Link]
Sources
- 1. O-GlcNAc: A Sweetheart of the Cell Cycle and DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growing and dividing: how O-GlcNAcylation leads the way - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of OGT and its mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. O-GlcNAc Transferase Regulates Mitotic Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Mammalian cell proliferation requires noncatalytic functions of O-GlcNAc transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Suppressed OGT expression inhibits cell proliferation while inducing cell apoptosis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Dysregulation of OGT/OGA Cycle Mediates Tau and APP Neuropathology in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OGT controls mammalian cell viability by regulating the proteasome/mTOR/ mitochondrial axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. assaygenie.com [assaygenie.com]
- 18. Reversible and effective cell cycle synchronization method for studying stage-specific processes | Life Science Alliance [life-science-alliance.org]
- 19. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
Application Note & Protocols: Utilizing Ogt-IN-2 for the Interrogation of Insulin Signaling Pathways
Introduction: O-GlcNAcylation, A Critical Nutrient Sensor in Metabolic Regulation
Cellular signaling is a complex network of interactions, with post-translational modifications (PTMs) acting as the primary switches that govern protein function. While phosphorylation is extensively studied, another dynamic and abundant PTM, O-linked β-N-acetylglucosaminylation (O-GlcNAcylation), has emerged as a crucial regulator, particularly at the interface of metabolism and signaling.[1][2] This modification involves the attachment of a single N-acetylglucosamine (GlcNAc) sugar moiety to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[2]
The levels of O-GlcNAcylation are controlled by a simple enzymatic pair: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[2][3] The substrate for OGT is UDP-GlcNAc, the end-product of the hexosamine biosynthetic pathway (HBP). The HBP integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism, making OGT a sensitive cellular nutrient sensor.[2][4] In states of nutrient excess, such as hyperglycemia, flux through the HBP increases, leading to elevated UDP-GlcNAc levels and consequently, hyper-O-GlcNAcylation of proteins.[4][5] This process is deeply implicated in the pathophysiology of metabolic diseases like type 2 diabetes and cancer.[4][5][6]
The Role of OGT in Insulin Signaling: A Negative Feedback Loop
The insulin signaling pathway is a cornerstone of metabolic homeostasis. Upon insulin binding, the insulin receptor (IR) becomes activated, triggering a phosphorylation cascade through key mediators like Insulin Receptor Substrate 1 (IRS-1) and Akt (also known as Protein Kinase B). This cascade ultimately promotes glucose uptake, glycogen synthesis, and cell growth.
O-GlcNAcylation plays a critical, often attenuating, role in this pathway.[1] Under prolonged insulin stimulation or hyperglycemic conditions, a subset of OGT translocates from the nucleus to the plasma membrane.[2][3][7] This translocation is mediated by the binding of OGT to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger in the insulin pathway.[3][5] At the membrane, OGT is further activated via phosphorylation by the insulin receptor itself.[3][8][9] This activated OGT then O-GlcNAcylates multiple components of the insulin signaling cascade, including IRS-1 and Akt.[7][10] This glycosylation often occurs on or near phosphorylation sites, leading to an inhibition of their activating phosphorylation and a dampening of the downstream insulin signal.[5][11] This mechanism acts as a negative feedback loop, contributing to the development of insulin resistance.[1][5][7]
Caption: OGT-mediated negative feedback on the insulin signaling pathway.
Ogt-IN-2: A Chemical Probe for Studying OGT Function
To dissect the precise roles of OGT in insulin signaling and resistance, potent and specific inhibitors are invaluable research tools. This compound is a cell-permeable small molecule inhibitor of O-GlcNAc transferase.[12][13][14] By blocking the catalytic activity of OGT, this compound allows researchers to decrease global O-GlcNAcylation levels and observe the downstream consequences on cellular signaling pathways, providing a powerful method to investigate the functional outcomes of OGT-mediated protein modification.
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Source |
| Full Name | O-GlcNAc transferase inhibitor 2 | [12][13] |
| Molecular Formula | C₂₃H₂₇ClN₂O₃S | [12][13] |
| Molecular Weight | 446.99 g/mol | [12][13] |
| CAS Number | 442665-87-4 | [12] |
| IC₅₀ (sOGT) | 30 µM | [12][13][14] |
| IC₅₀ (ncOGT) | 53 µM | [12][13][14] |
| Appearance | White to off-white solid | [12] |
| Recommended Solvent | DMSO (up to 125 mg/mL) | [12][13] |
| Stock Solution Storage | -20°C for 1 month; -80°C for 6 months | [12] |
Experimental Application: Assessing the Impact of OGT Inhibition on Insulin-Stimulated Akt Phosphorylation
This section provides a detailed protocol to investigate how inhibiting OGT with this compound affects a key downstream node of the insulin signaling pathway: the phosphorylation of Akt at Serine 473 (p-Akt S473). A decrease in O-GlcNAcylation via this compound is hypothesized to relieve the OGT-mediated attenuation of insulin signaling, leading to a potential increase in p-Akt levels upon insulin stimulation.
Caption: Experimental workflow for studying this compound effects.
Part 1: Cell Culture and Treatment Protocol
Rationale: This protocol establishes the cellular context for the signaling experiment. Serum starvation is a critical step to lower the baseline activity of the insulin/growth factor signaling pathways, ensuring that the observed effects are due to the acute insulin stimulation. Pre-incubation with this compound allows the inhibitor to permeate the cells and engage its target (OGT) prior to the signaling event.
Materials:
-
Metabolically relevant cells (e.g., HepG2 human hepatoma cells, differentiated 3T3-L1 adipocytes, HEK293 cells)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free medium (e.g., DMEM with 0.1% BSA)
-
This compound (reconstituted in DMSO to a 50 mM stock solution)
-
Recombinant Human Insulin (reconstituted in 0.01 M HCl to a 100 µM stock)
-
Vehicle control (cell culture grade DMSO)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours in complete growth medium.
-
Serum Starvation: Aspirate the complete growth medium. Wash the cells once with sterile PBS. Add serum-free medium to each well and incubate for 16-18 hours.
-
Expert Insight: This step is crucial to minimize basal phosphorylation of Akt and other signaling proteins, thereby maximizing the signal-to-noise ratio upon insulin stimulation.
-
-
Inhibitor Pre-treatment: Prepare working solutions of this compound in serum-free medium. A final concentration range of 50-100 µM is a good starting point based on published IC₅₀ values.[12][13][14] A dose-response experiment is highly recommended for initial studies.
-
Aspirate the starvation medium.
-
Add medium containing either this compound or an equivalent volume of DMSO (vehicle control) to the appropriate wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Insulin Stimulation: Prepare a working solution of insulin in serum-free medium.
-
Add insulin directly to the medium in the designated wells to a final concentration of 100 nM. Add an equivalent volume of vehicle (0.01 M HCl diluted in medium) to the non-stimulated control wells.
-
Gently swirl the plates to mix and return to the incubator for 15-30 minutes.
-
Expert Insight: The timing of insulin stimulation is critical. Peak Akt phosphorylation typically occurs within this window. A time-course experiment (5, 15, 30, 60 min) can be performed to optimize the stimulation time for your specific cell type.
-
-
Terminating the Experiment: After incubation, immediately place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS to stop the signaling reaction. Proceed immediately to cell lysis.
Part 2: Western Blotting Protocol for Signal Analysis
Rationale: Western blotting allows for the specific detection and semi-quantitative analysis of target proteins. By probing for both the phosphorylated (active) and total forms of a protein like Akt, we can determine the specific effect of our treatment on the protein's activation state, normalized to its total expression. Probing for global O-GlcNAc levels serves as a crucial internal control to validate that this compound is effectively inhibiting OGT in the experiment.
Materials:
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary and secondary antibodies (see Table 2)
-
Enhanced Chemiluminescence (ECL) substrate
Table 2: Recommended Primary Antibodies for Analysis
| Target Protein | Recommended Dilution | Supplier (Example) | Rationale |
| Phospho-Akt (Ser473) | 1:1000 | Cell Signaling Tech. | Measures the active form of Akt.[15][16] |
| Total Akt | 1:1000 | Cell Signaling Tech. | Normalizes p-Akt levels to total protein expression. |
| O-GlcNAc (RL2) | 1:1000 | Santa Cruz Biotech. | Confirms OGT inhibition by this compound. |
| GAPDH | 1:5000 | Cell Signaling Tech. | Loading control to ensure equal protein loading. |
Procedure:
-
Cell Lysis: Add 100-150 µL of ice-cold RIPA buffer to each well of the 6-well plate. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the volume of all samples with lysis buffer to the lowest concentration. Add 4x Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in Blocking Buffer for 1 hour at room temperature on a shaker. This step prevents non-specific binding of the primary antibody.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt S473) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 9).
-
Detection: Prepare the ECL substrate according to the manufacturer's protocol. Incubate the membrane with the substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total Akt, O-GlcNAc, and GAPDH on the same membrane, the membrane can be stripped of the previous antibodies and re-probed. Follow a validated stripping protocol. First probe for the phospho-protein, then total protein, and finally the loading control.
Expected Results & Interpretation:
-
O-GlcNAc Levels: In lanes treated with this compound, a noticeable decrease in the overall O-GlcNAc signal (a smear of bands) should be observed compared to vehicle-treated lanes. This confirms the inhibitor's activity.
-
p-Akt Levels: In vehicle-treated lanes, insulin stimulation should cause a robust increase in the p-Akt (S473) band compared to the non-stimulated control.
-
Effect of this compound: In lanes pre-treated with this compound, the insulin-stimulated p-Akt band may appear more intense compared to the vehicle-treated, insulin-stimulated lane. This would suggest that inhibiting OGT removes a repressive signal, thereby enhancing the insulin response. Total Akt and GAPDH levels should remain consistent across all lanes.
References
- Zachara, N. E., & Hart, G. W. (2014). O-GlcNAc Signaling: A Metabolic Link Between Diabetes and Cancer?. PMC - NIH.
- Amsbio. (n.d.). This compound, AMS.T9711-50-MG.
- Issad, T., & Kuo, M. (2010). O-GlcNAc modification, insulin signaling and diabetic complications. PubMed.
- Harvard University Office of Technology Development. (n.d.). Potent OGT inhibitors for the treatment of cancer and diabetic complications.
- Cienfuegos-Vazquez, C., et al. (2021). O-GlcNAcylation: A Sweet Hub in the Regulation of Glucose Metabolism in Health and Disease. Frontiers in Endocrinology.
- Tan, E. P., & Slawson, C. (2019). O-GlcNAc as an Integrator of Signaling Pathways. Frontiers in Endocrinology.
- Perez-Cervera, Y., et al. (2013). Insulin signaling controls the expression of O-GlcNAc transferase and its interaction with lipid microdomains. The FASEB Journal.
- Peng, J., et al. (2023). Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor. Johns Hopkins University.
- Chen, Y., et al. (2009). Sensing the Insulin Signaling Pathway with an Antibody Array. PMC - PubMed Central.
- Peng, J., et al. (2023). Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor. ResearchGate.
- News-Medical.Net. (2024). What are OGT inhibitors and how do they work?.
- Peng, J., et al. (2023). Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor. PMC - NIH.
- ResearchGate. (n.d.). Genetically encoded OGT‐CAR enables determining in‐cell IC50 values of....
- van der Wagt, S. H. A., et al. (2017). Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. PMC - NIH.
- Liu, T.-W., et al. (2018). Metabolic Inhibitors of O‐GlcNAc Transferase That Act In Vivo Implicate Decreased O‐GlcNAc Levels in Leptin‐Mediated Nutrient Sensing. PMC - NIH.
- Frontiers. (n.d.). The role of O-GlcNAcylation in bone metabolic diseases.
- Wang, S., et al. (2016). Diverse Regulation of AKT and GSK-3β by O-GlcNAcylation in Various Types of Cells. PMC - NIH.
- Whelan, S. A., et al. (2008). Regulation of the O-Linked β-N-Acetylglucosamine Transferase by Insulin Signaling. PMC - NIH.
- ResearchGate. (n.d.). Western blot analysis of insulin receptor activation and downstream....
- El-Hachem, N., et al. (2022). Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening. PMC - NIH.
- Olivier-Van Stichelen, S., et al. (2018). Cross-Dysregulation of O-GlcNAcylation and PI3K/AKT/mTOR Axis in Human Chronic Diseases. PubMed Central.
- ResearchGate. (n.d.). OGT reduces Akt and IRS-OGT reduces Akt and IRS-1 activation via O-GlcNAcylation in insulin-resistant cells.
- Liu, T. W., et al. (2018). Metabolic Inhibitors of O-GlcNAc Transferase That Act In Vivo Implicate Decreased O-GlcNAc Levels in Leptin-Mediated Nutrient Sensing. PubMed.
- ResearchGate. (n.d.). Hepatic overexpression of OGT produces insulin resistance.
- Tan, E. P., et al. (2021). Mammalian cell proliferation requires noncatalytic functions of O-GlcNAc transferase. PNAS.
- ResearchGate. (n.d.). Effects of OGT and OGA inhibitors on protein O-GlcNAcylation.
- Wang, S., et al. (2012). Extensive crosstalk between O-GlcNAcylation and phosphorylation regulates Akt signaling. PubMed.
- L.A. Johnson, E., et al. (2021). Pancreatic β-Cell O-GlcNAc Transferase Overexpression Increases Susceptibility to Metabolic Stressors in Female Mice. MDPI.
- bioRxiv. (2022). OGT controls mammalian cell viability by regulating the proteasome/mTOR/mitochondrial axis.
- Johnson, E. L. A., et al. (2021). Pancreatic β-Cell O-GlcNAc Transferase Overexpression Increases Susceptibility to Metabolic Stressors in Female Mice. PMC - NIH.
- Itkonen, H. M., et al. (2016). Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism. Harvard DASH.
- T. Tveit, K., et al. (2022). Pancreatic β-cell hyper-O-GlcNAcylation leads to impaired glucose homeostasis in vivo. Frontiers in Endocrinology.
- ResearchGate. (n.d.). Metabolomic profiling of cell culture media after OGT inhibitor....
Sources
- 1. O-GlcNAc modification, insulin signaling and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 3. O-GlcNAc Signaling: A Metabolic Link Between Diabetes and Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. otd.harvard.edu [otd.harvard.edu]
- 6. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 7. Frontiers | O-GlcNAcylation: A Sweet Hub in the Regulation of Glucose Metabolism in Health and Disease [frontiersin.org]
- 8. Regulation of the O-Linked β-N-Acetylglucosamine Transferase by Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Extensive crosstalk between O-GlcNAcylation and phosphorylation regulates Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | TargetMol [targetmol.com]
- 14. amsbio.com [amsbio.com]
- 15. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diverse Regulation of AKT and GSK-3β by O-GlcNAcylation in Various Types of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ogt-IN-2 Technical Support Center: A Guide to Overcoming Solubility Challenges
Welcome to the technical support center for Ogt-IN-2, a potent inhibitor of O-GlcNAc transferase (OGT). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on navigating the solubility challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful integration of this compound into your experiments.
Introduction to this compound
This compound is a valuable tool for studying the myriad of cellular processes regulated by O-GlcNAcylation. As a potent inhibitor of OGT, it allows for the investigation of the roles of this essential enzyme in diseases such as cancer, diabetes, and neurodegeneration.[1][2] However, its hydrophobic nature can present significant solubility hurdles. This guide will provide you with the necessary knowledge and protocols to overcome these challenges.
Part 1: Troubleshooting Guide
This section provides a detailed, step-by-step approach to successfully dissolving and handling this compound for both in vitro and in vivo applications.
I. Preparing High-Concentration Stock Solutions in Organic Solvents
Question: I am having trouble dissolving this compound powder. What is the best approach for preparing a concentrated stock solution?
Answer: The key to dissolving this compound is selecting the right solvent and using appropriate physical methods to aid dissolution. Due to its chemical structure, this compound is sparingly soluble in aqueous solutions but exhibits good solubility in specific organic solvents.
Recommended Protocol for Preparing a 100 mM DMSO Stock Solution:
-
Solvent Selection: Use high-purity, anhydrous dimethyl sulfoxide (DMSO). The presence of water can significantly decrease the solubility of hydrophobic compounds like this compound. It is crucial to use a fresh, unopened bottle or a properly stored aliquot of anhydrous DMSO.[3]
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., for 10 mg of this compound with a molecular weight of 446.99 g/mol , add 223.7 µL of DMSO for a 100 mM solution).
-
Aiding Dissolution (Critical Step):
-
Vortexing: Immediately after adding the solvent, vortex the solution vigorously for 1-2 minutes.
-
Sonication: If the compound does not fully dissolve with vortexing, use a bath sonicator.[4][5] Sonicate in short bursts of 5-10 minutes, allowing the solution to cool to room temperature between bursts to prevent compound degradation.
-
Gentle Warming: If sonication is insufficient, gentle warming of the solution to 37°C can be employed. However, this should be done with caution and for a limited time to avoid potential degradation.
-
Causality Behind the Protocol:
-
Anhydrous DMSO: Minimizes the introduction of water, which can act as an anti-solvent for this compound, causing it to precipitate.
-
Sonication: Provides the necessary energy to break down the crystal lattice of the powder and overcome the kinetic barrier to dissolution, facilitating the interaction between the solvent and the compound molecules.
II. Preparing Working Solutions for In Vitro Assays
Question: How do I prepare a final working concentration of this compound in my aqueous cell culture medium without it precipitating?
Answer: The transition from a high-concentration organic stock solution to an aqueous medium is a critical step where precipitation often occurs. The key is to perform a serial dilution and ensure rapid mixing.
Experimental Workflow for Preparing In Vitro Working Solutions:
Caption: Workflow for preparing in vitro working solutions of this compound.
Step-by-Step Protocol:
-
Prepare an Intermediate Dilution: First, dilute your concentrated DMSO stock solution (e.g., 100 mM) to an intermediate concentration (e.g., 1 mM) using either fresh DMSO or your final culture medium.
-
Final Dilution: Add the required volume of the intermediate dilution to your pre-warmed culture medium to achieve the final working concentration.
-
Rapid Mixing: It is crucial to add the compound to the medium while gently vortexing or by pipetting up and down immediately to ensure rapid and uniform dispersion. This prevents the formation of localized high concentrations of this compound, which can lead to precipitation.
Expert Tip: When preparing the final working solution, ensure that the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
III. Formulations for In Vivo Experiments
Question: I need to administer this compound to animals. What are the recommended formulations to improve its solubility and bioavailability?
Answer: For in vivo studies, it is essential to use a vehicle that can maintain this compound in a stable and bioavailable form. Simple aqueous solutions are not suitable. Co-solvent systems are often necessary.
Recommended In Vivo Formulations:
| Formulation Component | Protocol 1: Suspended Solution[3][5] | Protocol 2: Clear Solution[3] | Protocol 3: Clear Solution[3] |
| Solvent 1 | 10% DMSO | 10% DMSO | 10% DMSO |
| Solvent 2 | 40% PEG300 | 90% (20% SBE-β-CD in Saline) | 90% Corn Oil |
| Solvent 3 | 5% Tween-80 | - | - |
| Solvent 4 | 45% Saline | - | - |
| Resulting Solution | Suspended Solution | Clear Solution | Clear Solution |
| Max Concentration | ≥ 2.08 mg/mL (4.65 mM) | ≥ 2.08 mg/mL (4.65 mM) | ≥ 2.08 mg/mL (4.65 mM) |
Step-by-Step Preparation (Protocol 1 Example):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
In a separate tube, add the required volume of PEG300.
-
Add the DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add Tween-80 and mix well.
-
Finally, add the saline and mix until a uniform suspension is formed. Sonication may be required to achieve a homogenous suspension.[3][5]
Causality Behind the Formulation Components:
-
DMSO: Acts as the primary solvent to initially dissolve this compound.
-
PEG300: A water-miscible co-solvent that helps to keep the compound in solution as the formulation is diluted with aqueous components.
-
Tween-80: A non-ionic surfactant that improves the wettability of the compound particles and prevents their aggregation, leading to a more stable suspension.
-
SBE-β-CD (Captisol®): A cyclodextrin derivative that encapsulates the hydrophobic this compound molecule, forming an inclusion complex that is water-soluble.
-
Corn Oil: A lipid-based vehicle suitable for oral or subcutaneous administration of lipophilic compounds.
Decision Logic for Formulation Choice:
Caption: Decision tree for selecting an appropriate in vivo formulation for this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder and its stock solutions?
A1:
-
Powder: Store at -20°C for long-term stability (up to 3 years).[3]
-
Stock Solutions (in DMSO): Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[3][5][6]
Q2: My this compound solution appears to have precipitated after storage. Can I redissolve it?
A2: Yes, in most cases, you can redissolve precipitated this compound. Gentle warming (to 37°C) and sonication are effective methods.[3] However, if the precipitate does not redissolve, it may indicate compound degradation, and it is advisable to prepare a fresh solution.
Q3: Is this compound soluble in ethanol?
A3: Yes, this compound is reported to be soluble in ethanol up to 100 mM.[7] This provides an alternative to DMSO for preparing stock solutions, which may be preferable for certain cell lines that are sensitive to DMSO.
Q4: What are the IC50 values for this compound?
A4: this compound inhibits the short OGT isoform (sOGT) and the nucleocytoplasmic OGT isoform (ncOGT) with IC50 values of 30 µM and 53 µM, respectively.[4][5][8]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is a potent OGT inhibitor, like any small molecule inhibitor, the potential for off-target effects should be considered. It is always good practice to include appropriate controls in your experiments, such as a structurally related but inactive compound, if available.
References
- Gross, B. J., et al. (2005). Discovery of O-GlcNAc transferase inhibitors. Journal of the American Chemical Society, 127(42), 14588-9.
- Amsbio. (n.d.). This compound.
- MedchemExpress. (n.d.). ST045849 (this compound) | OGT抑制剂.
- Reaction Biology. (n.d.). OGT (O-GlcNAc transferase).
- Ortiz-Meoz, R. F., et al. (2015). A small molecule that inhibits OGT activity in cells. ACS Chemical Biology, 10(6), 1392-1397.
- Li, B., et al. (2019). Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells. Journal of the American Chemical Society, 141(48), 18939-18943.
- van der Wagt, R., et al. (2018). Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. MedChemComm, 9(1), 138-143.
- Harvard University. (n.d.). Potent OGT inhibitors for the treatment of cancer and diabetic complications.
- Ortiz-Meoz, R. F., et al. (2015). A Small Molecule That Inhibits OGT Activity in Cells. ACS Chemical Biology, 10(6), 1392-1397.
- Walker Lab. (n.d.). O-GlcNAc Transferase.
- News-Medical. (2024). What are OGT inhibitors and how do they work?.
Sources
- 1. otd.harvard.edu [otd.harvard.edu]
- 2. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. amsbio.com [amsbio.com]
Ogt-IN-2 Technical Support Center: Optimizing Treatment Duration
Welcome to the technical support center for Ogt-IN-2, a potent inhibitor of O-GlcNAc Transferase (OGT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the treatment duration of this compound in your cell-based experiments. Our goal is to equip you with the knowledge to not only execute your experiments effectively but also to interpret your results with confidence.
Introduction to O-GlcNAc Transferase (OGT) and the Importance of Treatment Duration
O-GlcNAc Transferase (OGT) is a highly conserved enzyme that catalyzes the addition of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of a vast number of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This dynamic post-translational modification, known as O-GlcNAcylation, is a critical regulator of numerous cellular processes, including signal transduction, transcription, and metabolism.[2] The rapid cycling of O-GlcNAc, governed by OGT and the opposing enzyme O-GlcNAcase (OGA), allows cells to respond swiftly to nutritional and environmental cues.[3]
Given the dynamic nature of O-GlcNAcylation, the duration of OGT inhibition is a critical experimental parameter. A treatment time that is too short may not be sufficient to observe downstream effects, while prolonged exposure could lead to cellular adaptation, compensatory mechanisms, or off-target toxicity.[4][5] This guide will walk you through the principles and practical steps for determining the optimal this compound treatment window for your specific research question and experimental system.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration and treatment duration for this compound?
A1: For initial experiments, a concentration of 20 µM this compound is a well-documented starting point that has been shown to effectively inhibit OGT in various cell lines.[4][6] A time-course experiment is highly recommended to determine the optimal duration for your specific cell line and endpoint. A common range to investigate is between 1 and 96 hours.
Key Time Points and Rationale:
| Time Point | Rationale |
| 1-4 hours | Sufficient to observe a decrease in global O-GlcNAcylation levels.[4] |
| 12-24 hours | Often adequate to detect changes in the levels of proteins with short half-lives, such as the oncoprotein c-MYC.[6][7][8] |
| 48-96 hours | May be necessary to observe effects on cell proliferation, viability, or changes in the expression of more stable proteins like CDK1.[4][6] |
Q2: How do I know if this compound is working in my cells?
A2: The most direct way to confirm OGT inhibition is to measure the global level of O-GlcNAcylated proteins via Western blot. A significant decrease in the O-GlcNAc signal upon this compound treatment indicates successful target engagement.
Additionally, you can assess the levels of known downstream targets of the OGT pathway. For example, inhibition of OGT has been shown to lead to a sustained decrease in the protein levels of c-MYC and CDK1 in prostate cancer cells.[4][6]
Q3: Should I change the media and re-administer this compound during a long-term experiment?
A3: For experiments extending beyond 48 hours, it is good practice to change the media and replenish this compound every 24-48 hours. This ensures that nutrient depletion does not become a confounding factor and that a consistent concentration of the inhibitor is maintained, as the stability of small molecules in culture media can vary.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Treatment Duration
This protocol provides a framework for identifying the optimal treatment duration of this compound in your cell line by assessing changes in global O-GlcNAcylation and the protein levels of a key downstream target, c-MYC.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (or ST045849)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: Anti-O-GlcNAc (e.g., RL2), Anti-c-MYC, Anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 6-well) at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the final time point. Allow cells to adhere and recover for 18-24 hours.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 20 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing either this compound or the vehicle control.
-
Time-Point Harvesting: At each desired time point (e.g., 1, 4, 12, 24, 48, and 72 hours), perform the following: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells directly in the well with an appropriate volume of ice-cold lysis buffer. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube and store it at -80°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations for all samples. b. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. c. Block the membrane and probe with primary antibodies against O-GlcNAc, c-MYC, and a loading control. d. Incubate with the appropriate HRP-conjugated secondary antibodies. e. Visualize the bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and normalize the O-GlcNAc and c-MYC signals to the loading control. Plot the normalized signal against the treatment duration to identify the time point at which the maximal desired effect is observed.
Visualizing Key Concepts
OGT Signaling and Inhibition
Caption: OGT signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Optimizing Treatment Duration
Caption: Workflow for a time-course experiment to find the optimal this compound treatment duration.
Troubleshooting Guide
It is not uncommon to encounter challenges in cell-based assays. This section addresses potential issues you might face when optimizing this compound treatment duration.
Problem 1: No observable effect on global O-GlcNAcylation or downstream targets.
| Potential Cause | Suggested Solution |
| Insufficient Treatment Duration | For some cell lines or endpoints, a longer treatment may be required. Extend your time course to 96 hours or beyond, ensuring to replenish the media and inhibitor every 48 hours. |
| Inhibitor Concentration Too Low | While 20 µM is a good starting point, some cell lines may be less sensitive. Perform a dose-response experiment (e.g., 10, 20, 40, 80 µM) at a fixed time point (e.g., 24 hours) to determine the optimal concentration for your system. |
| Cell Line Insensitivity | The OGT pathway may not be a primary driver of the phenotype you are measuring in your chosen cell line. Consider using a positive control cell line known to be sensitive to OGT inhibition. |
| Rapid Cellular Compensation | Cells can adapt to OGT inhibition over time, sometimes by upregulating OGT expression.[5][9] This might mask the inhibitory effect at later time points. Ensure you are analyzing early time points (1-4 hours) for the most direct measure of OGT inhibition. |
Problem 2: Significant cell death or cytotoxicity observed.
| Potential Cause | Suggested Solution |
| Inhibitor Concentration Too High | High concentrations of any small molecule can lead to off-target effects and toxicity.[2] Reduce the concentration of this compound and perform a dose-response curve to find a concentration that inhibits OGT without causing excessive cell death. |
| Prolonged Treatment Duration | OGT is essential for cell viability in many cell types.[10] Long-term, complete inhibition of OGT can be detrimental.[2] If you observe significant cell death at later time points, consider focusing your analysis on earlier time points where the initial effects of OGT inhibition can be observed before the onset of widespread toxicity. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO is consistent across all conditions and is at a non-toxic level for your cell line (typically ≤ 0.1%). |
Troubleshooting Logic Diagram
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. c-Myc Proteolysis by the Ubiquitin-Proteasome Pathway: Stabilization of c-Myc in Burkitt's Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | MYC function and regulation in physiological perspective [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. Mammalian cell proliferation requires noncatalytic functions of O-GlcNAc transferase - PMC [pmc.ncbi.nlm.nih.gov]
Ogt-IN-2 Technical Support Center: A Guide to Investigating Off-Target Effects
Welcome to the technical support center for Ogt-IN-2, a potent inhibitor of O-GlcNAc transferase (OGT). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in their experiments, with a specific focus on understanding and identifying potential off-target effects. As with any small molecule inhibitor, a thorough investigation of its selectivity is paramount for the accurate interpretation of experimental results and for the advancement of OGT-targeted therapeutic strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of O-GlcNAc transferase (OGT).[1] OGT is the sole enzyme responsible for attaching O-linked N-acetylglucosamine (O-GlcNAc) moieties to serine and threonine residues of nuclear and cytoplasmic proteins, a post-translational modification known as O-GlcNAcylation.[2][3] This modification is a critical regulator of a vast array of cellular processes, including signal transduction, transcription, and metabolism.[2][4] this compound is believed to act as a competitive inhibitor at the active site of OGT, preventing it from binding to its substrate, UDP-GlcNAc, thereby reducing global O-GlcNAcylation levels.[4]
Q2: What is the reported potency of this compound?
A2: this compound has been reported to inhibit the short OGT (sOGT) and nuclear/cytoplasmic OGT (ncOGT) isoforms with IC50 values of 30 µM and 53 µM, respectively, in in vitro enzymatic assays.[1] It is important to note that in-cell potency may vary depending on cell type, culture conditions, and compound permeability.
Q3: Why is it crucial to investigate the off-target effects of this compound?
A3: Investigating off-target effects is a cornerstone of rigorous scientific research and drug development for several reasons:
-
Data Integrity: Unidentified off-target interactions can lead to misinterpretation of experimental results, incorrectly attributing a phenotype to OGT inhibition when it may be caused by the modulation of another protein.
-
Toxicity and Safety: Off-target effects are a primary cause of unexpected toxicity and adverse effects in preclinical and clinical studies.
-
Mechanism of Action: A comprehensive understanding of a compound's full target profile is necessary to fully elucidate its mechanism of action.
-
Drug Repurposing: Identifying novel off-target interactions can open avenues for repurposing a compound for new therapeutic indications.
Q4: Are there known off-target effects for this compound or structurally related compounds?
A4: To date, there is a lack of publicly available, comprehensive off-target screening data specifically for this compound. However, this compound belongs to the quinolinone-6-sulfonamide class of OGT inhibitors.[5][6] A structurally related compound, OSMI-1, which shares this core scaffold, has been studied more extensively. While OSMI-1 is reported to be a selective OGT inhibitor, it has been noted that at higher concentrations, it can affect cell viability through mechanisms that may be independent of OGT inhibition.[5] A structurally similar analog of OSMI-1, PG34, which has poor OGT inhibitory activity, was shown to have a similar effect on cell viability, suggesting a shared off-target liability.[5] Therefore, researchers using this compound should be aware of the potential for off-target effects, particularly those related to cell viability, and should employ rigorous control experiments.
This compound: On-Target and Potential Off-Target Profile
| Target/Compound | IC50/EC50 | Assay Type | Notes | Reference |
| This compound | 30 µM (sOGT) | In vitro enzymatic assay | Potency against different OGT isoforms. | [1] |
| 53 µM (ncOGT) | ||||
| OSMI-1 | 2.7 µM | In vitro enzymatic assay | Structurally related quinolinone-6-sulfonamide OGT inhibitor. | [5][7] |
| 10-100 µM | In-cell Western Blot | Effective concentration for reducing global O-GlcNAcylation in various cell lines. | [5][8] | |
| ~50% viability decrease at 50 µM (24h) | Cell viability assay (CHO cells) | Potential for off-target effects on cell viability. | [5][7] | |
| PG34 | Poor OGT inhibition | In vitro enzymatic assay | Structurally related analog of OSMI-1 used as a negative control. | [5] |
| Similar effect on cell viability to OSMI-1 | Cell viability assay (CHO cells) | Suggests a shared off-target with OSMI-1 independent of OGT inhibition. | [5] |
Troubleshooting Guide: Investigating this compound Off-Target Effects
This section provides a structured approach to identifying and validating potential off-target effects of this compound in your experimental system.
Problem 1: Observed phenotype does not correlate with the expected kinetics or dose-response of OGT inhibition.
-
Potential Cause: The observed effect may be due to an off-target interaction.
-
Troubleshooting Strategy:
-
Dose-Response Analysis: Perform a detailed dose-response curve for this compound in your assay. Compare the effective concentration with the reported IC50 values. A significant discrepancy may suggest an off-target effect.
-
Time-Course Experiment: Evaluate the onset and duration of the phenotype. Off-target effects may have different kinetics compared to the direct inhibition of OGT.
-
Use of a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This compound should not inhibit OGT but may retain the off-target activity. Observing the same phenotype with the inactive analog is strong evidence for an off-target effect.
-
Problem 2: this compound induces unexpected cytotoxicity at concentrations required for OGT inhibition.
-
Potential Cause: The cytotoxicity may be mediated by an off-target interaction.
-
Troubleshooting Strategy:
-
Compare with a Negative Control: As mentioned above, a structurally similar, inactive analog is an invaluable tool to dissect toxicity. If the inactive analog is also toxic, the cytotoxicity is likely off-target.
-
Genetic Knockdown of OGT: Use siRNA or shRNA to knock down OGT expression. If OGT knockdown does not produce the same cytotoxic phenotype, the toxicity of this compound is likely due to off-target effects.
-
Rescue Experiment: If possible, overexpress a resistant mutant of OGT. If the overexpression of the resistant mutant does not rescue the cytotoxic phenotype, it suggests an off-target mechanism.
-
Experimental Protocols for Off-Target Investigation
The following are detailed protocols for key experiments to investigate the on- and off-target effects of this compound.
Protocol 1: In-Cell Western Blot for Global O-GlcNAcylation
This protocol allows for the direct assessment of this compound's on-target activity in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and OGA inhibitors (e.g., PUGNAc or Thiamet-G)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with a dose-range of this compound (e.g., 10-100 µM) and a vehicle control (DMSO) for a desired time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and OGA inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-O-GlcNAc antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for O-GlcNAcylated proteins and normalize to the loading control. A dose-dependent decrease in the O-GlcNAc signal confirms on-target activity of this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of this compound to OGT in intact cells. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[9][10][11]
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (non-denaturing) with protease and OGA inhibitors
-
Thermal cycler
-
Centrifuge
-
Western blot reagents (as in Protocol 1)
-
Primary antibody against OGT
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle for 1-2 hours.
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Perform Western blotting as described in Protocol 1, using an anti-OGT antibody to detect the amount of soluble OGT at each temperature.
-
Data Analysis: Plot the amount of soluble OGT as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Unbiased Off-Target Identification Strategies
For a comprehensive analysis of this compound's selectivity, unbiased proteome-wide approaches are recommended.
-
Chemical Proteomics: This involves synthesizing an affinity-based probe of this compound to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Kinome Scanning: As many small molecule inhibitors have off-target effects on kinases, screening this compound against a large panel of kinases (e.g., KINOMEscan®) can reveal potential kinase off-targets.
Visualizing Workflows and Pathways
Caption: Experimental workflow for investigating on-target and off-target effects of this compound.
Caption: Simplified schematic of the OGT signaling pathway and the inhibitory action of this compound.
References
- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397. Benchchem.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Immunoprecipitation and Western blot-based detection of protein O-GlcNAcyl
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Application Notes and Protocols for (Rac)
- A small molecule that inhibits OGT activity in cells.
- optimizing buffer conditions for O-GlcNAc transferase assays. Benchchem.
- Structures of quinolinone‐6‐sulfonamide (Q6S) derivatives as OGT inhibitors.
- (PDF) Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells.
- Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening. Molecules.
- Validating OGT Inhibition by a UDP-GlcNAc Competitive Inhibitor: A Compar
- O-GlcNAc Western Blot Detection Kit. Fisher Scientific.
- Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosyl
- Inhibition of O-GlcNAcylation Decreases the Cytotoxic Function of Natural Killer Cells. Frontiers in Immunology.
- OSMI-1 | O-GlcNAc Transferase Inhibitor. MedchemExpress.
- Identification of a Polypeptide Inhibitor of O-GlcNAc Transferase with Picomolar Affinity. ACS Central Science.
- Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity.
- Chemistry-Assisted Proteomic Profiling of O-GlcNAcyl
- New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observ
- Proteomic analysis of the OGT interactomes. (A) The affinity...
- What are OGT inhibitors and how do they work? Medium.
- ST045849 (this compound) | OGT Inhibitor. MedchemExpress.
- New Quinolinone O-GlcNAc Transferase Inhibitors Based on Fragment Growth. Frontiers in Chemistry.
- Fragments and compounds inhibition potency against OGT.
- Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. MedChemComm.
- Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors.
- O-GlcNAc profiling: from proteins to proteomes. Analytical and Bioanalytical Chemistry.
- Figure 1: Effects of OGT inhibition on cell viability and establishment...
- High OGT activity is essential for MYC-driven proliferation of prost
- Inhibition of O-GlcNAc transferase activity reprograms prost
- OSMI-4-based PROTACs do not influence O-GlcNAc transferase and O-GlcNAcyl
- Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. RSC Publishing.
- OSMI-1 abolished SPC induced activation in OGT mediated O-GlcNAcylation...
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
- 4. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 5. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
troubleshooting inconsistent Ogt-IN-2 results
Technical Support Center: Ogt-IN-2
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound, a potent inhibitor of O-GlcNAc Transferase (OGT). This document is designed to serve as a primary resource for troubleshooting inconsistent results and answering frequently asked questions. As researchers, we understand that reproducibility and accuracy are paramount. This guide synthesizes field-proven insights and established scientific principles to help you navigate the complexities of using this chemical probe, ensuring your experimental outcomes are both reliable and interpretable.
Introduction to this compound
O-GlcNAc Transferase (OGT) is a highly conserved enzyme that catalyzes the addition of N-acetylglucosamine (GlcNAc) to serine and threonine residues of a vast number of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] This dynamic post-translational modification, known as O-GlcNAcylation, is a critical regulator of cellular processes, including signal transduction, transcription, and metabolism.[1][4] Given its central role, OGT has emerged as a significant target for therapeutic intervention in diseases like cancer, neurodegeneration, and metabolic disorders.[1][3][4]
This compound is a cell-permeable small molecule that competitively inhibits OGT, thereby reducing global O-GlcNAcylation.[1][5][6] Understanding its correct application and potential pitfalls is essential for generating meaningful biological data.[7]
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and use of this compound.
Q1: How should I prepare and store this compound stock solutions?
A: Proper handling is critical for maintaining the compound's integrity.
-
Solubility: this compound is highly soluble in DMSO.[5][6] For a 10 mM stock, you can dissolve 4.47 mg in 1 mL of newly opened, anhydrous DMSO; sonication may be required to fully dissolve the compound.[5][6] Using hygroscopic (wet) DMSO can significantly reduce solubility.[5]
-
Storage:
Q2: What is the recommended working concentration for cell-based assays?
A: The effective concentration can vary significantly between cell types and experimental conditions.
-
Starting Point: this compound has a reported in vitro IC50 of 30-53 µM against OGT.[5][6] A good starting point for cell-based assays is to perform a dose-response curve ranging from 10 µM to 100 µM.
-
Optimization: The optimal concentration should be determined empirically for your specific cell line and assay. The goal is to achieve significant inhibition of O-GlcNAcylation without inducing off-target effects or cytotoxicity.[8]
Q3: How long does it take for this compound to inhibit O-GlcNAcylation in cells?
A: The onset of action depends on the cell type, inhibitor concentration, and the turnover rate of O-GlcNAc on specific proteins. A typical time course experiment would involve treating cells for 6, 12, 24, and 48 hours. It is crucial to monitor global O-GlcNAcylation levels via Western blot to determine the optimal treatment duration.
Q4: Is a vehicle control necessary?
A: Absolutely. A vehicle control (e.g., DMSO) is essential for every experiment. The final concentration of DMSO in the cell culture medium should be identical across all conditions (including untreated controls) and should typically not exceed 0.5% to avoid solvent-induced artifacts.
Q5: Should I use other controls besides a vehicle?
A: Yes. The use of proper controls is a cornerstone of rigorous chemical probe studies.[8][9][10]
-
Negative Control: If available, use a structurally similar but inactive analog of this compound. This helps confirm that the observed phenotype is due to OGT inhibition and not an off-target effect of the chemical scaffold.
-
Orthogonal Controls: Validate your findings using a different, structurally distinct OGT inhibitor or a genetic approach like siRNA or CRISPR-mediated knockdown of OGT.[7][8][11] This provides strong evidence that the observed effects are truly on-target.[11]
In-Depth Troubleshooting Guide
Inconsistent results can be frustrating, but a systematic approach can often pinpoint the source of the problem.
Problem 1: High Variability in Potency (IC50) Between Experiments
You observe that the concentration of this compound required to reduce O-GlcNAcylation by 50% varies significantly from one experiment to the next.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Compound Instability | Repeated freeze-thaw cycles can degrade the inhibitor. Improper storage can lead to loss of potency. | Aliquot stock solutions into single-use tubes and store at -80°C.[5] Use a fresh aliquot for each experiment. |
| Inconsistent Cell State | Cell confluence, passage number, and metabolic state can alter cellular UDP-GlcNAc levels, the natural substrate for OGT. High substrate levels can compete with the inhibitor, requiring higher concentrations for effect.[4][12] | Standardize your cell culture protocol. Seed cells at the same density, treat them at a consistent confluence (e.g., 70-80%), and use cells within a defined low-passage number range. |
| Solubility Issues | If the inhibitor precipitates out of the culture medium, its effective concentration will be lower and inconsistent. | Prepare fresh dilutions from the DMSO stock for each experiment. After diluting in media, vortex thoroughly and visually inspect for any precipitation before adding to cells. |
| Assay Readout Variability | The method used to measure OGT activity (e.g., Western blot) has inherent variability. | Ensure consistent protein loading for Western blots and use a robust housekeeping protein for normalization. For enzymatic assays, ensure the reaction is in the linear range.[13] |
Troubleshooting Workflow: Inconsistent Potency
Caption: Systematic workflow for diagnosing inconsistent IC50 values.
Problem 2: No or Weak Effect on O-GlcNAcylation Levels
You've treated your cells with this compound but see little to no reduction in global O-GlcNAc levels as measured by Western blot.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inactive Compound | The compound may have degraded due to improper storage or handling. | Purchase a new vial of the inhibitor. Verify its activity in a cell line known to be responsive or in an in vitro enzymatic assay if possible.[14] |
| Insufficient Concentration or Duration | The concentration may be too low or the treatment time too short for your specific cell line. | Perform a dose-response (10-100 µM) and a time-course (6-48h) experiment to find the optimal conditions. |
| Poor Western Blot Protocol | Detection of O-GlcNAc is notoriously difficult.[15][16] The antibody may be suboptimal, or the blotting conditions may not be optimized for detecting a broad range of glycosylated proteins.[15] | Use a validated pan-O-GlcNAc antibody (e.g., CTD110.6 or RL2). Optimize blocking buffers (e.g., BSA-based blockers can be superior to milk for O-GlcNAc detection) and transfer conditions (adding a low percentage of SDS to the transfer buffer can improve the transfer of large glycoproteins).[15] |
| High OGA Activity | O-GlcNAcase (OGA) removes the O-GlcNAc modification.[2] In some cells, a rapid feedback loop might increase OGA activity or expression in response to OGT inhibition, masking the inhibitor's effect. | Co-treat cells with an OGA inhibitor (e.g., Thiamet G) as a positive control. This will cause a massive increase in O-GlcNAcylation and confirm your detection method is working.[16] |
Problem 3: Unexpected Cell Toxicity or Off-Target Effects
At concentrations that inhibit O-GlcNAcylation, you observe significant cell death, or a phenotype that is inconsistent with known OGT biology.
| Potential Cause | Scientific Rationale | Recommended Solution |
| Concentration Too High | High concentrations of any small molecule can lead to off-target effects and general toxicity, unrelated to the primary target.[8] | Determine the minimum effective concentration that gives the desired on-target effect. Use the lowest possible concentration in your experiments. |
| OGT is Essential for Viability | OGT is an essential enzyme, and its complete or prolonged inhibition can be lethal to cells.[3][17] The observed toxicity may be an on-target effect. | Perform shorter-duration experiments. Use genetic methods (siRNA) to titrate OGT levels down and compare the phenotype to that of the chemical inhibitor. This can help distinguish acute pharmacological effects from the consequences of long-term genetic depletion.[11][17] |
| Compound Impurity | The batch of this compound may contain impurities that are causing the toxic effects. | Obtain a certificate of analysis (CoA) from the supplier to confirm purity. If in doubt, test a new batch from a reputable source. |
| Off-Target Pharmacology | The chemical scaffold of this compound may interact with other cellular targets, especially at higher concentrations.[12] | Use an inactive structural analog as a control. Additionally, use a structurally unrelated OGT inhibitor to see if it recapitulates the phenotype. If both inhibitors cause the same on-target effect (reduced O-GlcNAcylation) but only this compound causes the toxicity, the toxicity is likely an off-target effect.[7] |
Signaling Pathway Context
Caption: this compound inhibits OGT, preventing protein O-GlcNAcylation.
Key Experimental Protocols
Protocol 1: Validating this compound Activity by Western Blot
This protocol confirms that this compound is effectively reducing global O-GlcNAcylation in your cell line.
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluence at the time of harvest.
-
Treatment: The next day, treat cells with a dose range of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle-only control (e.g., DMSO at 0.5%).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the plate with 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane. For improved transfer of glycoproteins, consider adding 0.025-0.05% SDS to your transfer buffer.[15]
-
Verify transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate with a primary pan-O-GlcNAc antibody (e.g., CTD110.6, 1:5000) overnight at 4°C.[18]
-
Wash the membrane 3x for 10 minutes each in TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse IgM for CTD110.6) for 1 hour at room temperature.[18]
-
Wash 3x for 10 minutes each in TBST.
-
-
Detection: Apply an ECL substrate and image the blot.[18]
-
Normalization: Strip and re-probe the blot for a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading.
References
- Chemical Probes Portal. (n.d.). Choosing and using chemical probes. Retrieved from Chemical Probes Portal Website: [Link]
- European Federation for Medicinal Chemistry and Chemical Biology. (2020, January 28). Best Practices: Chemical Probes Webinar [Video]. YouTube. [Link]
- Workman, P. (2015, July 21). Ensuring biomedical research is gold standard – through better use of chemical probes. The Institute of Cancer Research. [Link]
- Frye, S. V. (2010). The promise and peril of chemical probes. Nature Chemical Biology, 6(3), 159–161. [Link]
- Marsh, S. A., et al. (2021). Best practices in assessing cardiac protein O-GlcNAcylation by immunoblot. American Journal of Physiology-Heart and Circulatory Physiology, 321(2), H385-H393. [Link]
- Synaptic Systems. (2024, June 25). What are OGT inhibitors and how do they work?
- Ahmed, O., et al. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. STAR Protocols, 3(1), 101077. [Link]
- ABclonal. (n.d.). Western Blot Handbook & Troubleshooting Guide.
- Li, B., et al. (2017). Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells. ACS Chemical Biology, 12(4), 889-893. [Link]
- Demeunynck, M., et al. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. International Journal of Molecular Sciences, 22(4), 1891. [Link]
- Chatham, J. C., et al. (2021). New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations. Frontiers in Endocrinology, 12, 753403. [Link]
- Affar, E. B., et al. (2022). Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells.
- ResearchGate. (n.d.). Proposed double displacement mechanism for the reaction of 2 with OGT.
- Hsieh, Y. H., et al. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors.
- Tashima, Y. (2021). Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT). Glycoscience Protocols. [Link]
- Li, W., et al. (2023). The roles of OGT and its mechanisms in cancer.
- Lazarus, M. B., et al. (2011). The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase. Journal of Biological Chemistry, 286(45), 38739–38744. [Link]
- ResearchGate. (n.d.). Methodology for activity-based OGT assay and inhibitor screen.
- Ortiz-Meoz, R. F., et al. (2015). A small molecule that inhibits OGT activity in cells. ACS Chemical Biology, 10(6), 1392-1397. [Link]
- Walker Lab. (n.d.). O-GlcNAc Transferase. Retrieved from Walker Lab at Harvard Medical School Website: [Link]
- Levine, Z. G., et al. (2020). OGT controls mammalian cell viability by regulating the proteasome/mTOR/mitochondrial axis. eLife, 9, e60122. [Link]
Sources
- 1. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-GlcNAc Transferase — Walker Lab [walkerlab.hms.harvard.edu]
- 4. The roles of OGT and its mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. Choosing and using chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 10. icr.ac.uk [icr.ac.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. OGT controls mammalian cell viability by regulating the proteasome/mTOR/ mitochondrial axis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Ogt-IN-2 Stability in Cell Culture Media
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Ogt-IN-2, a potent inhibitor of O-GlcNAc transferase (OGT). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability and efficacy of this compound in your cell culture experiments. Achieving reliable and reproducible data begins with understanding how to handle and deploy this critical research tool.
Understanding this compound
O-GlcNAc transferase (OGT) is a highly conserved and essential enzyme that catalyzes the addition of a single N-acetylglucosamine (O-GlcNAc) sugar moiety to serine and threonine residues of thousands of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] This dynamic post-translational modification, known as O-GlcNAcylation, is a critical regulator of numerous cellular processes, including signal transduction, transcription, and metabolism.[1][4] Dysregulation of OGT activity is implicated in various diseases, making it a key target for research.[5][6]
This compound is a small molecule inhibitor that potently targets OGT, with reported IC50 values of 30 µM and 53 µM for sOGT and ncOGT, respectively.[7][8][9] Its effective use in cell-based assays is paramount for generating meaningful biological insights. However, like many small molecules, its stability in the complex milieu of cell culture media can be a significant variable. This guide will help you navigate and control for this variable.
This compound: Key Properties Summary
| Property | Value | Source(s) |
| Molecular Weight | 446.99 g/mol | [8] |
| Formula | C₂₃H₂₇ClN₂O₃S | [8] |
| Target | O-GlcNAc transferase (OGT) | [7][10] |
| IC₅₀ | ~30-53 µM | [7][9] |
| Solubility | Soluble to 100 mM in DMSO and ethanol | [8] |
| Stock Storage | -20°C for 1 month; -80°C for 6 months | [7][11] |
Frequently Asked Questions (FAQs)
This section addresses the most common questions and concerns regarding the use of this compound in a cell culture environment.
Q1: Why is the stability of this compound in my cell culture medium a critical experimental parameter?
The stability of this compound directly dictates its effective concentration over the duration of your experiment. If the compound degrades, its concentration will decrease over time, leading to several potential issues:
-
Underestimation of Potency: A declining concentration can lead to an inaccurate, artificially high IC₅₀ value.
-
Misleading Dose-Response Curves: The relationship between concentration and biological effect will be distorted.[12]
-
Poor Reproducibility: Results may vary significantly between experiments, especially those with different time courses.[12][13]
Assessing and controlling for stability is a foundational step for ensuring the integrity of your experimental data.
Q2: What are the primary factors that can compromise this compound stability in my cell culture setup?
Several factors can influence the stability of a small molecule inhibitor in culture media:
-
Chemical Instability: The aqueous, pH-buffered, and oxygen-rich environment of cell culture media can promote chemical degradation through processes like hydrolysis or oxidation.[13][14]
-
Enzymatic Degradation: Cells can release intracellular enzymes or secrete enzymes that may metabolize and inactivate this compound.[13] Furthermore, if you are using serum, it contains various enzymes that can also contribute to compound degradation.[14]
-
Medium pH: The pH of the culture medium is critical for the solubility and stability of many compounds.[13] As cells metabolize nutrients and produce waste products like lactic acid, the local pH can shift, potentially accelerating degradation.[13]
-
Temperature: Standard incubation at 37°C, while necessary for cells, can accelerate the rate of chemical degradation compared to storage temperatures.[14]
-
Serum Protein Binding: Serum is rich in proteins, most notably albumin, which can non-specifically bind to small molecules.[13][14] This binding sequesters the compound, reducing its free and biologically active concentration, though it does not necessarily equate to degradation.[15]
-
Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[14] While there is no specific data on this compound's photosensitivity, it is good laboratory practice to minimize light exposure for all small molecule inhibitors.
Q3: My this compound appears to precipitate when added to the cell culture medium. What is happening and how can I prevent it?
Precipitation occurs when the final concentration of the compound exceeds its solubility limit in the aqueous medium.[13] This is a common issue when diluting a high-concentration DMSO stock into a buffer system where the compound is less soluble.
Solutions:
-
Optimize Dilution Technique: Avoid adding the DMSO stock directly into the full volume of media in one step. Instead, perform a stepwise dilution. Add the stock solution to a smaller volume of pre-warmed (37°C) media while gently vortexing or swirling to facilitate rapid mixing and prevent the formation of localized, supersaturated pockets that can initiate precipitation.[12][13]
-
Control Final Solvent Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, and certainly non-toxic to your cells (typically <0.5%).[14]
-
Visual Confirmation: Always visually inspect the medium under a light microscope after adding the compound to check for any signs of precipitation, such as fine crystals, cloudiness, or an oily film.[12][13]
Q4: What is the correct way to prepare and store this compound solutions to maximize stability?
Proper preparation and storage are crucial to prevent degradation before the experiment even begins.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in a high-quality, anhydrous solvent like DMSO.[8]
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in low-binding tubes. This is the most critical step to prevent degradation caused by repeated freeze-thaw cycles.[7][14]
-
Storage: Store these single-use aliquots protected from light at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[7][11]
-
Working Solution: On the day of the experiment, thaw a single aliquot and dilute it into your complete, pre-warmed cell culture medium immediately before use.[13] Do not store diluted working solutions.
Q5: How can I empirically test the stability of this compound in my specific experimental conditions?
The most reliable method is to perform a time-course stability assay. This involves incubating this compound in your specific cell culture medium under your exact experimental conditions (37°C, 5% CO₂) and measuring its concentration over time. A detailed protocol for this is provided in the "Experimental Protocols" section below. This analysis is typically performed using analytical techniques like High-Performance Liquid Chromatography (HPLC) or, more definitively, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which can distinguish the parent compound from any degradation products.[12][13][16]
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during experiments with this compound.
Caption: Troubleshooting workflow for this compound experiments.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a robust framework to quantify the chemical stability of this compound in your specific cell culture medium over a typical experimental time course.[12][13]
Objective: To determine the half-life (t₁/₂) of this compound in a specific cell culture medium at 37°C.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your complete cell culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pipettes
-
37°C, 5% CO₂ incubator
-
Access to an HPLC or LC-MS/MS system
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure it is fully dissolved.
-
-
Working Solution Preparation:
-
Pre-warm your complete cell culture medium to 37°C.
-
Spike the pre-warmed medium with the this compound stock solution to the final working concentration used in your experiments (e.g., 50 µM). Mix thoroughly but gently.
-
Prepare a "Solvent Control" sample by adding an equivalent volume of DMSO to a separate batch of medium.
-
-
Sample Incubation:
-
Aliquot the this compound-containing medium and the solvent control medium into the sterile, low-binding microcentrifuge tubes (e.g., 500 µL per tube). Prepare one tube for each time point.
-
Place all tubes in a 37°C, 5% CO₂ incubator.
-
-
Time-Point Sample Collection:
-
Collect samples at designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
The t=0 sample should be processed immediately after preparation to represent the initial concentration.
-
At each time point, remove one tube of the this compound sample and one tube of the solvent control. Immediately place on ice and then store at -80°C until analysis.
-
-
Sample Analysis (LC-MS/MS):
-
Thaw samples on ice.
-
Precipitate proteins by adding a 3-fold volume of ice-cold acetonitrile. Vortex and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet precipitated material.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the concentration of the intact, parent this compound compound. The solvent control samples serve as a baseline to identify any interfering peaks.
-
-
Data Interpretation:
-
Plot the concentration of this compound (or the peak area from the chromatogram) against time.
-
A significant decrease in concentration over time is indicative of instability.
-
Calculate the half-life (t₁/₂) of the compound in your medium, which is the time it takes for the concentration to decrease by 50%. This value will inform your experimental design, such as the required frequency of media changes.
-
Key Factors Influencing Compound Stability
The stability of a small molecule like this compound in an in vitro setting is a multifactorial issue. The following diagram illustrates the primary forces at play that can lead to a reduction in the compound's effective concentration.
Caption: Factors impacting this compound stability and bioavailability.
References
- BenchChem. (2025). Technical Support Center: Overcoming Small Molecule Instability in Cell Culture Media. BenchChem.
- BenchChem. (2025). Technical Support Center: Compound Stability in Long-Term Cell Culture. BenchChem.
- MedchemExpress. ST045849 (this compound) | OGT Inhibitor. MedchemExpress.com.
- BenchChem. (2025). Navigating Compound Stability: A Technical Guide for CMLD012073 in Cell Culture Media. BenchChem.
- BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors. BenchChem.
- TargetMol. This compound. TargetMol.com.
- MedChemExpress. OGT | Inhibitors. MedChemExpress.com.
- BenchChem. (2025). Technical Support Center: Validating Small Molecule Inhibitors. BenchChem.
- Levine, Z. G., et al. (2019). Identification of a Polypeptide Inhibitor of O-GlcNAc Transferase with Picomolar Affinity. ACS Central Science.
- MedchemExpress. ST045849 (this compound) | OGT 阻害剤. MedchemExpress.com.
- ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media?. ResearchGate.
- Wunberg, T., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
- Amsbio. This compound, AMS.T9711-50-MG. Amsbio.com.
- MCE. ST045849 (this compound) | OGT抑制剂. MCE.cn.
- Mo, F., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
- Kim, E. J., et al. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. Bioconjugate Chemistry.
- BenchChem. (2025). A Comparative Guide to O-GlcNAc Transferase Inhibitors: (Rac)-OSMI-1 and Ac4-5SGlcNAc. BenchChem.
- ResearchGate. (2025). Cell culture media impact on drug product solution stability. ResearchGate.
- Shokri, S., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceutics.
- R&D Systems. ST 045849 | Other Transferase Inhibitors. R&D Systems.
- Jakovac, A., et al. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. Molecules.
- ScienceQuery. (2024). What are OGT inhibitors and how do they work?. ScienceQuery.
- Sodi, V. L., et al. (2020). Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition. ACS Chemical Biology.
- ResearchGate. (2018). Proposed double displacement mechanism for the reaction of 2 with OGT. ResearchGate.
- Walker Lab. OGT. Walker Lab.
- ResearchGate. (2020). Chemical structure of some OGT inhibitors and their in vitro activities. ResearchGate.
- Sigma-Aldrich. Affinity Chromatography Troubleshooting. Sigma-Aldrich.
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide. Biomol GmbH.
- Li, X., et al. (2018). OGT controls mammalian cell viability by regulating the proteasome/mTOR/mitochondrial axis. eLife.
- Wikipedia. Protein O-GlcNAc transferase. Wikipedia.
- Levine, Z. G., et al. (2021). Mammalian cell proliferation requires noncatalytic functions of O-GlcNAc transferase. PNAS.
- Chen, Y. J., et al. (2019). Feedback Regulation of O-GlcNAc Transferase through Translation Control to Maintain Intracellular O-GlcNAc Homeostasis. International Journal of Molecular Sciences.
- Itkonen, H. M., et al. (2016). Metabolomic profiling of cell culture media after OGT inhibitor treatment. Oncotarget.
Sources
- 1. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 2. OGT — Walker Lab [walkerlab.hms.harvard.edu]
- 3. Protein O-GlcNAc transferase - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. amsbio.com [amsbio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Ogt-IN-2 Studies
Welcome to the technical support center for Ogt-IN-2, a potent inhibitor of O-GlcNAc Transferase (OGT). This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice, troubleshooting protocols, and answers to frequently asked questions. Our goal is to ensure the scientific integrity and success of your experiments by explaining the "why" behind the "how."
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound and its application.
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of O-GlcNAc Transferase (OGT).[1][2][3] OGT is the sole enzyme responsible for attaching O-linked β-N-acetylglucosamine (O-GlcNAc) to serine and threonine residues of nuclear and cytoplasmic proteins.[4][5][6] This post-translational modification, known as O-GlcNAcylation, is a dynamic process that regulates a vast number of cellular functions, including signal transduction, transcription, and metabolism.[5][7][8] this compound competitively binds to the active site of OGT, preventing it from utilizing its substrate, UDP-GlcNAc, thereby reducing global O-GlcNAcylation levels in cells.[3] It has reported IC50 values of 30 µM for sOGT (short isoform) and 53 µM for ncOGT (nucleocytoplasmic isoform).[1][2]
Q2: What is the significance of inhibiting OGT in my research area (e.g., cancer, neurodegeneration)?
A2: Dysregulation of O-GlcNAcylation is implicated in numerous diseases.[7] In many cancers, OGT and O-GlcNAcylation levels are elevated, promoting tumor growth, invasion, and drug resistance.[5] Therefore, inhibiting OGT with this compound can be a therapeutic strategy to curb cancer cell proliferation.[9] In the context of neurodegenerative diseases like Alzheimer's, there is a complex interplay between O-GlcNAcylation and protein aggregation. Modulating OGT activity may offer therapeutic benefits.[8] Understanding the specific role of O-GlcNAcylation in your model system is key, as its effects can be context-dependent.
Q3: How do I properly dissolve and store this compound?
A3: this compound is typically a solid powder. For in vitro experiments, it is soluble in DMSO.[1][2] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 100 mM) and store it at -80°C for long-term stability (up to 6 months).[1] For short-term storage (up to 1 month), -20°C is acceptable.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution. When preparing your working concentrations, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your experiments, as high concentrations can have cytotoxic effects. A final DMSO concentration of less than 0.1% is generally recommended.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent or No Reduction in Global O-GlcNAcylation
Q: I've treated my cells with this compound, but my Western blot for O-GlcNAc levels doesn't show a decrease. What could be wrong?
A: This is a common issue that can arise from several factors. Here's a systematic approach to troubleshoot:
1. Verify Inhibitor Activity and Concentration:
-
Cause: The inhibitor may have degraded, or the concentration used might be insufficient for your cell line.
-
Solution:
-
Always use freshly diluted this compound from a properly stored stock.
-
Perform a dose-response experiment. Titrate this compound across a range of concentrations (e.g., 10 µM to 100 µM) to determine the optimal concentration for your specific cell type and treatment duration.
-
Control Experiment: Include a positive control for O-GlcNAcylation reduction if possible, such as a different known OGT inhibitor or siRNA against OGT.
-
2. Optimize Treatment Duration:
-
Cause: The turnover rate of O-GlcNAcylation on different proteins varies. A short treatment time may not be sufficient to observe a global decrease.
-
Solution:
-
Conduct a time-course experiment. Treat your cells for various durations (e.g., 12, 24, 48, 96 hours) to identify the optimal treatment window.[10]
-
3. Western Blotting Technique and Antibody Validation:
-
Cause: Improper Western blotting technique or a non-specific O-GlcNAc antibody can lead to misleading results.
-
Solution:
-
Antibody Selection: Use a well-validated pan-O-GlcNAc antibody, such as RL2 or CTD110.6.[11][12][13][14] Be aware that different antibodies may recognize distinct subsets of O-GlcNAcylated proteins, leading to varied banding patterns.[15][16]
-
Positive Control for Antibody: Treat cells with an O-GlcNAcase (OGA) inhibitor, such as PUGNAc or Thiamet-G, to increase global O-GlcNAcylation.[11][17] This will confirm that your antibody can detect changes in O-GlcNAc levels.
-
Loading Control: Always use a reliable loading control (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading across lanes.
-
Sample Preparation: Minimize freeze-thaw cycles of your lysates and consider including an OGA inhibitor in your lysis buffer to preserve O-GlcNAc modifications during sample preparation.[14]
-
Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects
Q: I'm observing cellular effects that don't seem directly related to O-GlcNAcylation, or my results are different from published data. How can I be sure the effects are specific to OGT inhibition?
A: Differentiating on-target from off-target effects is crucial for data interpretation. Here are key control experiments:
1. Rescue Experiment with a Resistant OGT Mutant:
-
Concept: If the observed phenotype is due to OGT inhibition, expressing a version of OGT that is resistant to this compound should reverse the effect. This is a gold-standard experiment for validating inhibitor specificity.
-
Protocol: This is an advanced technique that involves site-directed mutagenesis to create an this compound-resistant OGT mutant, which is then expressed in the cells of interest.
2. Use a Structurally Unrelated OGT Inhibitor:
-
Concept: If two different OGT inhibitors with distinct chemical scaffolds produce the same phenotype, it is more likely that the effect is on-target.
-
Protocol: Treat your cells with another validated OGT inhibitor (e.g., OSMI-1, OSMI-2) and compare the phenotype to that observed with this compound.[18][19]
3. OGT Knockdown using RNAi:
-
Concept: Silencing the OGT gene should phenocopy the effects of the inhibitor.
-
Protocol: Use siRNA or shRNA to specifically knock down OGT expression. Compare the resulting phenotype with that from this compound treatment.
4. Assess Cellular Stress Pathways:
-
Cause: O-GlcNAcylation is a key regulator of cellular stress responses.[20][21][22][23] Inhibition of OGT can induce stress, which might be the underlying cause of your observed phenotype. OGT inhibition has been linked to the induction of Endoplasmic Reticulum (ER) stress.[24][25][26][27]
-
Solution:
-
Western Blot for Stress Markers: Probe your cell lysates for markers of ER stress (e.g., GRP78/BiP, CHOP, IRE1α) and apoptosis (e.g., cleaved caspase-3, PARP cleavage).[24][25][26]
-
Cell Viability Assays: Perform assays like MTS or CellTiter-Glo to quantify changes in cell viability and proliferation.[9][19][28]
-
Part 3: Key Experimental Protocols
Here are detailed protocols for essential control experiments.
Protocol 1: Dose-Response and Time-Course for this compound Treatment
Objective: To determine the optimal concentration and duration of this compound treatment for effective OGT inhibition in your cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Multi-well plates (e.g., 6-well or 12-well)
-
Lysis buffer with protease and phosphatase inhibitors (and consider adding an OGA inhibitor)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Pan-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Loading control antibody (e.g., β-actin)
Procedure:
-
Cell Seeding: Seed your cells in multi-well plates and allow them to adhere and reach about 70-80% confluency.
-
Dose-Response:
-
Prepare serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 75, 100 µM). Include a DMSO-only vehicle control.
-
Replace the medium in each well with the medium containing the respective this compound concentration.
-
Incubate for a fixed time (e.g., 24 or 48 hours).
-
-
Time-Course:
-
Treat cells with a fixed, potentially effective concentration of this compound (determined from the dose-response or literature, e.g., 50 µM).
-
Harvest cells at different time points (e.g., 0, 12, 24, 48, 72 hours).
-
-
Cell Lysis and Protein Quantification:
-
At the end of each treatment, wash cells with ice-cold PBS and lyse them.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting with your pan-O-GlcNAc antibody and a loading control antibody.
-
Analyze the blot to determine the concentration and time point that gives a significant and consistent reduction in the global O-GlcNAc signal.
-
Protocol 2: In Vitro OGT Activity Assay
Objective: To directly measure the inhibitory effect of this compound on OGT enzymatic activity. This is useful for confirming the inhibitor's potency. Several assay formats are available.[29][30][31][32]
Example using a Fluorescence-Based Assay: [28][33]
Principle: This assay measures the transfer of GlcNAc from a UDP-GlcNAc donor to a peptide substrate. The extent of glycosylation can be quantified using various detection methods, and the presence of an inhibitor will reduce the signal.
Materials:
-
Recombinant human OGT
-
OGT peptide substrate (e.g., a known OGT substrate peptide)
-
UDP-GlcNAc
-
This compound
-
Assay buffer
-
Detection reagents (specific to the kit, e.g., UDP-Glo™ Glycosyltransferase Assay from Promega which measures the UDP byproduct).[30]
Procedure (simplified):
-
Prepare a reaction mixture containing the assay buffer, recombinant OGT, and the peptide substrate.
-
Add this compound at various concentrations to the reaction mixture. Include a DMSO vehicle control.
-
Initiate the reaction by adding UDP-GlcNAc.
-
Incubate at the optimal temperature and time for the OGT enzyme.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Part 4: Visualizations and Data Presentation
Experimental Workflow for Validating this compound Effects
Caption: Workflow for validating the on-target effects of this compound.
Signaling Pathway: OGT and Cellular Stress
Caption: OGT integrates nutrient and stress signals to regulate cell survival.
Data Summary: Interpreting this compound Experimental Results
| Experiment | Positive Result (Expected Outcome) | Negative/Ambiguous Result | Troubleshooting Steps |
| Global O-GlcNAc Western Blot | Dose- and time-dependent decrease in O-GlcNAc signal. | No change or increase in O-GlcNAc signal. | Verify inhibitor integrity, optimize dose/time, validate antibody. |
| Cell Viability Assay | Decreased cell viability/proliferation.[9] | No effect on cell viability. | Cell line may be insensitive; confirm OGT inhibition by Western blot. |
| ER Stress Marker Western Blot | Increased expression of GRP78, CHOP.[24][25] | No change in stress markers. | The observed phenotype may be independent of ER stress. |
| Control Inhibitor/siRNA | Phenocopies the effects of this compound. | Different or no phenotype observed. | Suggests potential off-target effects of this compound. |
References
- The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase. (n.d.). National Institutes of Health.
- The roles of OGT and its mechanisms in cancer. (n.d.). National Institutes of Health.
- Stress-Induced O-GlcNAcylation, an Adaptive Process of Injured Cells. (n.d.). National Institutes of Health.
- O-GlcNAcylation: the “stress and nutrition receptor” in cell stress response. (n.d.). PubMed Central.
- Integration of O-GlcNAc into Stress Response Pathways. (n.d.). MDPI.
- Protein O-GlcNAcylation: A critical regulator of the cellular response to stress. (n.d.). National Institutes of Health.
- O-GlcNAcylation: A major nutrient/stress sensor that regulates cellular physiology. (2024, February 10). ScienceDirect.
- The O-GlcNAc transferase OGT is a conserved and essential regulator of the cellular and organismal response to hypertonic stress. (n.d.). PubMed Central.
- OGT performs three functions. (A) OGT uses UDP-GlcNAc as a donor to... (n.d.). ResearchGate.
- Protein O-GlcNAc transferase. (n.d.). Wikipedia.
- In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes. (2017, August 4). PubMed.
- OGT activates endoplasmic reticulum (ER) stress, JNK and NF-jB... (n.d.). ResearchGate.
- Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. (n.d.). National Institutes of Health.
- Integration of O-GlcNAc into Stress Response Pathways. (n.d.). PubMed Central.
- O-GlcNAc signaling attenuates ER stress-induced cardiomyocyte death. (n.d.). National Institutes of Health.
- Disruption of O-linked N-acetylglucosamine signaling induces ER stress and β-cell failure. (n.d.). eLife.
- Chemical and biochemical strategies to explore the substrate recognition of O-GlcNAc cycling enzymes. (n.d.). National Institutes of Health.
- Strategies developed for OGT activity assay and high-throughput... (n.d.). ResearchGate.
- Schematic depiction of high-throughput assays for activity of OGT and... (n.d.). ResearchGate.
- OGT inhibition decreases cell proliferation without inducing cell death... (n.d.). ResearchGate.
- Anti-O-GlcNAc Antibody, clone RL1 | MABS1253. (n.d.). Merck Millipore.
- Targeting OGT Selectively Induces ER Stress-Mediated Apoptosis in... (n.d.). ResearchGate.
- Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening. (n.d.). National Institutes of Health.
- Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. (n.d.). National Institutes of Health.
- New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations. (n.d.). Frontiers in Endocrinology.
- Detection of cardiac O-GlcNAcylation via subcellular fractionation and dual antibody analysis in pressure overload cardiac. (2025, December 10). Oxford Academic.
- Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation. (n.d.). National Institutes of Health.
- Figure 1: Effects of OGT inhibition on cell viability and establishment... (n.d.). ResearchGate.
- Identifying potentially O-GlcNAcylated proteins using metabolic labeling, bioorthogonal enrichment, and Western blotting. (n.d.). PubMed Central.
- Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. (2014, May 27). ACS Publications.
- OGT controls mammalian cell viability by regulating the proteasome/mTOR/ mitochondrial axis. (n.d.). National Institutes of Health.
- OGT controls mammalian cell viability by regulating the proteasome/mTOR/mitochondrial axis. (2022, September 11). bioRxiv.
- What are OGT inhibitors and how do they work? (2024, June 25). News-Medical.net.
- Mammalian cell proliferation requires noncatalytic functions of O-GlcNAc transferase. (n.d.). PNAS.
- Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA. (n.d.). National Institutes of Health.
- Proposed double displacement mechanism for the reaction of 2 with OGT. (n.d.). ResearchGate.
- (PDF) Immunoprecipitation and Western blot-based detection of protein O-GlcNAcylation in cells. (2022, January 27). ResearchGate.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of OGT and its mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The O-GlcNAc transferase OGT is a conserved and essential regulator of the cellular and organismal response to hypertonic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biofgreat.org [biofgreat.org]
- 8. Protein O-GlcNAc transferase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. O-GlcNAc (CTD110.6) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. O-GlcNAc Antibody (RL2) - BSA Free, Novus Biologicals:Antibodies:Primary | Fisher Scientific [fishersci.com]
- 14. Frontiers | New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. O-GlcNAc antibody (65292-1-Ig) | Proteintech [ptglab.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Stress-Induced O-GlcNAcylation, an Adaptive Process of Injured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. O-GlcNAcylation: the “stress and nutrition receptor” in cell stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Protein O-GlcNAcylation: A critical regulator of the cellular response to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Integration of O-GlcNAc into Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. O-GlcNAc signaling attenuates ER stress-induced cardiomyocyte death - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Disruption of O-linked N-acetylglucosamine signaling induces ER stress and β-cell failure - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In Vitro Biochemical Assays for O-GlcNAc-Processing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. pubs.acs.org [pubs.acs.org]
Ogt-IN-2 Technical Support Center: A Guide to Preventing and Troubleshooting Precipitation in Aqueous Solutions
Welcome to the technical support center for Ogt-IN-2. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent O-GlcNAc transferase (OGT) inhibitor in their experiments. This compound is a valuable tool for studying the roles of O-GlcNAcylation in various cellular processes, from signal transduction to stress responses.[1][2][3][4]
However, like many small molecule inhibitors, this compound has limited solubility in aqueous solutions, a property that can lead to precipitation and experimental variability.[5][6][7] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding this compound handling.
Q1: I've just diluted my this compound stock into my cell culture media, and it immediately turned cloudy. What happened?
This is a classic sign of compound precipitation. This compound is a hydrophobic molecule with very poor solubility in water-based solutions like PBS or cell culture media.[5][7] When you dilute your concentrated DMSO stock into an aqueous environment, the inhibitor can rapidly "crash out" of solution if its aqueous solubility limit is exceeded. The general strategy is always to first create a high-concentration stock in an organic solvent and then dilute it to the final working concentration.[7]
Q2: What is the best solvent for making a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[8] It is highly soluble in DMSO, reaching up to 100 mg/mL (223.72 mM).[8] Ethanol is also a viable option, with solubility up to 100 mM.[9] It is critical to use anhydrous, high-purity DMSO, as water contamination can significantly reduce the solubility of hydrophobic compounds and promote degradation over time.[7]
Q3: How should I store my this compound?
Proper storage is crucial to maintain the compound's integrity.
-
Powder: The solid form of this compound should be stored at -20°C and is stable for up to three years.[8][10]
-
Stock Solutions (in DMSO): For long-term storage, aliquot your stock solution into single-use volumes and store at -80°C (stable for 6-12 months).[8][11][12] For short-term storage, -20°C is acceptable for up to one month.[11][12] Aliquoting is essential to prevent repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.[10][11]
Q4: What is the maximum final concentration of DMSO I can use in my experiment?
This is highly dependent on your experimental system, particularly for cell-based assays. Most cell lines can tolerate DMSO up to 0.5%, but it is best practice to keep the final concentration at or below 0.1% to minimize any potential off-target effects.[10] Always include a vehicle control (your final aqueous solution containing the same final concentration of DMSO without the inhibitor) in your experiments.
Understanding this compound: Physicochemical Properties
A clear understanding of this compound's properties is the first step in troubleshooting.
| Property | Value | Source |
| Molecular Weight | 446.99 g/mol | [8][9] |
| Molecular Formula | C23H27ClN2O3S | [8][9] |
| Target | O-GlcNAc transferase (OGT) | [8][13][14] |
| IC50 | sOGT: 30 µM; ncOGT: 53 µM | [8][11][13] |
| Solubility in DMSO | 100 mg/mL (223.72 mM) | [8] |
| Solubility in Ethanol | 100 mM | [9] |
| Aqueous Solubility | Very low / Insoluble | [7] |
In-Depth Troubleshooting Guide
Use this section to diagnose and resolve specific precipitation issues.
Issue 1: My DMSO stock solution appears hazy or contains visible particles.
This indicates that the compound is not fully dissolved or has precipitated out of the stock solution.
Troubleshooting Workflow: Insoluble Stock Solution
Caption: Troubleshooting flowchart for this compound stock solutions.
Causality and Explanation:
-
Concentration Limit: Exceeding the maximum solubility of 100 mg/mL in DMSO will inevitably lead to precipitation.[8]
-
Energy Input: Sometimes, the dissolution process needs a small energy input to overcome intermolecular forces. Gentle warming (do not boil) and sonication can provide this energy.[8]
-
Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs water from the atmosphere. Water contamination lowers the solvent's polarity, drastically reducing the solubility of hydrophobic molecules like this compound.[7] Using a fresh, sealed bottle of anhydrous DMSO is a critical, often overlooked, step.
Issue 2: My DMSO stock is clear, but a precipitate forms upon dilution into my aqueous buffer.
This is the most common solubility challenge. It occurs because the final concentration of this compound is above its solubility limit in the final aqueous solution, which has a very low percentage of DMSO.
Troubleshooting Workflow: Precipitation Upon Dilution
Caption: Decision tree for troubleshooting aqueous dilution.
Causality and Explanation:
-
Aqueous Solubility Limit: The core issue is that this compound's solubility in a solution that is >99% water is extremely low. The final concentration must be below this threshold. While the exact limit depends on buffer composition, pH, and temperature, concentrations in the low micromolar range are typical starting points.
-
Dilution Dynamics: The method of dilution matters. Adding the aqueous buffer to the small volume of DMSO stock creates a transient, water-rich environment where the inhibitor immediately precipitates. The correct method—adding the small stock volume to the full, rapidly mixing buffer volume—ensures the inhibitor is dispersed quickly to its final, low concentration.[7]
-
Co-Solvent Effect: DMSO acts as a co-solvent. Even at a low final concentration (e.g., 0.1%), it helps to keep the inhibitor in solution. If your final inhibitor concentration is right at the edge of solubility, a marginal increase in the co-solvent percentage can sometimes be enough to prevent precipitation.[5] However, you must first validate that your cells or assay can tolerate the higher DMSO level.
Experimental Protocols
Follow these validated procedures to minimize the risk of precipitation.
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 446.99 g/mol )
-
High-purity, anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Pre-Equilibration: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh out the desired amount of powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 44.7 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If any particulates remain, sonicate the vial in a water bath for 5-10 minutes.[8] Gentle warming to 37°C can also be applied if needed.
-
Verification: Ensure the solution is completely clear and free of any visible precipitate before proceeding.
-
Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials. Store at -80°C for long-term use.[11][12]
Protocol 2: Preparation of a 50 µM Working Solution in Cell Culture Medium
This protocol creates a working solution with a final DMSO concentration of 0.1%.
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Destination aqueous solution (e.g., cell culture medium, PBS)
-
Sterile polypropylene tubes
Procedure:
-
Intermediate Dilution (Recommended): First, create an intermediate dilution of your stock in DMSO. This makes the final dilution step more accurate and less prone to precipitation.
-
Dilute the 100 mM stock 1:10 in pure DMSO to create a 10 mM intermediate stock.
-
-
Calculate Volumes: To prepare 1 mL of a 50 µM final solution from a 10 mM intermediate stock, you will need 5 µL of the 10 mM stock. This will result in a final DMSO concentration of 0.5%. To achieve 0.1% DMSO, a higher intermediate dilution is needed.
-
Let's recalculate for 0.1% DMSO: Prepare a 50 mM stock in DMSO (22.35 mg in 1 mL). To make a 1 mL final solution at 50 µM, you will add 1 µL of the 50 mM stock to 999 µL of medium. This gives a final DMSO concentration of 0.1%.
-
-
Final Dilution:
-
Dispense 999 µL of the desired aqueous buffer into a sterile tube.
-
Begin vortexing the tube at a medium speed.
-
While the buffer is actively mixing, add the 1 µL of the 50 mM this compound stock solution directly into the liquid. Do not pipette the stock onto the side of the tube.[7]
-
-
Final Mix: Continue vortexing for another 10-15 seconds to ensure homogeneity.
-
Usage: Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions, as the compound is less stable and more likely to precipitate over time.
By understanding the chemical principles behind this compound's solubility and adhering to these meticulous handling and preparation protocols, researchers can overcome the challenge of precipitation and ensure the integrity and reproducibility of their experimental results.
References
- TargetMol. (n.d.). This compound.
- MedchemExpress. (n.d.). ST045849 (this compound) | OGT Inhibitor.
- BenchChem. (n.d.). hCAXII-IN-5 solubility in DMSO versus aqueous buffers.
- MedChemExpress. (n.d.). OGT | Inhibitors.
- Sigma-Aldrich. (n.d.). FAQs on Inhibitor Preparation.
- Captivate Bio. (n.d.). SMALL MOLECULES.
- DeGoey, D. A., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
- Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
- Amsbio. (n.d.). This compound, AMS.T9711-50-MG.
- MedchemExpress. (n.d.). ST045849 (this compound) | OGT Inhibitor.
- BenchChem. (n.d.). TAI-1 Technical Support Center: Troubleshooting Solubility in Aqueous Buffers.
- ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?
- MedChemExpress. (n.d.). ST045849 (this compound) | OGT抑制剂.
- Selleckchem. (n.d.). Frequently Asked Questions.
- Bio-Techne. (2024). What are OGT inhibitors and how do they work?.
- ResearchGate. (n.d.). Effects of OGT inhibitor ST045849 on the levels of intracellular....
- MDPI. (2020). DMSO Solubility Assessment for Fragment-Based Screening.
- ResearchGate. (n.d.). Proposed double displacement mechanism for the reaction of 2 with OGT.
- Liu, et al. (2023). The roles of OGT and its mechanisms in cancer. Journal of Hematology & Oncology.
- PNAS. (2020). The nutrient sensor OGT regulates Hipk stability and tumorigenic-like activities in Drosophila.
- Journal of Biological Chemistry. (2011). The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase.
- ACS Chemical Biology. (2015). A Small Molecule That Inhibits OGT Activity in Cells.
- ResearchGate. (2018). Metabolic inhibitors of O-GlcNAc transferase (OGT) that act in vivo implicate decreased O-GlcNAc levels in leptin-mediated nutrient sensing.
- Wikipedia. (n.d.). Insulin.
- MDPI. (2018). Feedback Regulation of O-GlcNAc Transferase through Translation Control to Maintain Intracellular O-GlcNAc Homeostasis.
- PLOS Genetics. (2019). The O-GlcNAc transferase OGT is a conserved and essential regulator of the cellular and organismal response to hypertonic stress.
- R&D Systems. (n.d.). ST 045849 | Other Transferase Inhibitors.
Sources
- 1. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 2. The roles of OGT and its mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The O-GlcNAc transferase OGT is a conserved and essential regulator of the cellular and organismal response to hypertonic stress | PLOS Genetics [journals.plos.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. rndsystems.com [rndsystems.com]
- 10. captivatebio.com [captivatebio.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. amsbio.com [amsbio.com]
OGT Inhibitor Permeability & Cellular Activity: A Technical Support Center
Welcome to the technical support center for researchers working with O-GlcNAc Transferase (OGT) inhibitors. This guide is designed to provide expert insights and practical troubleshooting advice for one of the most common hurdles in the field: achieving effective cellular activity. Many potent biochemical inhibitors of OGT fail in cell-based assays due to poor membrane permeability. This resource will help you diagnose and overcome these challenges.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions researchers face when transitioning OGT inhibitors from in vitro biochemical assays to live-cell experiments.
Q1: Why do many potent OGT inhibitors show poor activity in my cell-based assays?
A: The primary reason is often poor cell permeability. OGT's active site is designed to bind its highly polar substrate, UDP-GlcNAc. Consequently, many potent inhibitors are substrate analogs that mimic this polarity, particularly with charged phosphate or pyrophosphate groups.[1] These charged moieties are detrimental to passive diffusion across the hydrophobic lipid bilayer of the cell membrane. The active site of OGT is also notably hydrophilic, which further complicates the design of lipophilic, cell-permeable inhibitors.[2]
Q2: What are the key physicochemical properties that limit the cell permeability of my OGT inhibitor?
A: Several properties can hinder permeability:
-
High Polarity: A high number of hydrogen bond donors and acceptors increases water solubility but impedes membrane crossing.
-
Charge: Ionized molecules, such as those with phosphate or carboxylate groups at physiological pH, are generally membrane-impermeable.[1]
-
Large Size: Molecules with a high molecular weight can have difficulty diffusing across the membrane.
-
Low Lipophilicity: A low octanol-water partition coefficient (LogP) is indicative of poor membrane permeability.
Q3: What is a "prodrug" strategy and how can it help with OGT inhibitors?
A: A prodrug is an inactive or less active derivative of a drug molecule that is converted into its active form within the body or cell.[3][4] This is a highly effective strategy for overcoming poor permeability.[5][6] For OGT inhibitors, this often involves masking polar functional groups like carboxylates or phosphates with lipophilic, cleavable moieties such as esters.[2][7] Once inside the cell, endogenous enzymes like esterases cleave the masking group, releasing the active, charged inhibitor to engage with OGT.[7] A prominent example is the development of the OSMI series of inhibitors, where esterification was key to achieving cellular activity.[2][8][9]
Q4: Could active efflux be removing my inhibitor from the cell?
A: Yes. Cells possess a variety of efflux pumps (e.g., P-glycoprotein, a member of the ABC transporter family) that actively remove foreign compounds, which can be a mechanism of drug resistance.[10][11][12] If your inhibitor has structural similarities to known substrates of these pumps, it may be actively transported out of the cell, preventing it from reaching a sufficient intracellular concentration to inhibit OGT.[13][14] This can be investigated using efflux pump inhibitors in your cell-based assays.[15]
Troubleshooting Guides
This section provides structured approaches to diagnose and solve specific experimental problems.
Problem 1: No or Weak Inhibition of Cellular O-GlcNAcylation
You have a potent OGT inhibitor in a biochemical assay (e.g., low micromolar or nanomolar IC50), but when you apply it to cells, you see little to no decrease in global O-GlcNAc levels on a Western blot.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for poor cellular OGT inhibitor activity.
Detailed Steps & Rationale
-
Assess Physicochemical Properties: Before extensive experimentation, analyze your inhibitor's structure. Computational tools can predict properties like cLogP, polar surface area (PSA), and the number of rotatable bonds, which are all determinants of permeability.[16][17] If the molecule has charged groups (like phosphates or carboxylates) and a high PSA, poor permeability is the most likely culprit.
-
Directly Measure Permeability: If feasible, perform a cell-free permeability assay.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput method that models passive transcellular absorption.[18][19] It's excellent for getting a quick, direct measure of your compound's ability to cross a lipid barrier without the complication of active transport.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium.[15][20] It provides a more comprehensive picture, as it includes both passive diffusion and the potential effects of active transport and efflux pumps.[21]
-
-
Quantify Intracellular Concentration: The definitive test is to measure how much of your compound is actually getting into the cells.[22]
-
Methodology: Treat cells with your inhibitor, then lyse the cells and use a sensitive analytical method like HPLC-MS/MS to quantify the inhibitor concentration in the lysate.[22]
-
Interpretation: Comparing the intracellular concentration to the inhibitor's Ki or IC50 from biochemical assays will tell you if a therapeutically relevant concentration is being achieved.
-
-
Investigate the Role of Efflux Pumps: If you suspect active efflux, you can test this hypothesis directly.
-
Methodology: Perform your cell-based O-GlcNAcylation assay again, but this time co-administer your OGT inhibitor with a known broad-spectrum efflux pump inhibitor (e.g., verapamil or valspodar).[15]
-
Interpretation: A significant increase in OGT inhibition (i.e., a greater decrease in O-GlcNAcylation) in the presence of the efflux pump inhibitor strongly suggests that your compound is being actively removed from the cell.[11]
-
Problem 2: Inhibitor is a Prodrug, but Cellular Activity is Still Low
You've implemented a prodrug strategy (e.g., an ethyl ester), but the cellular effect is minimal or requires very high concentrations.
Possible Causes & Solutions
-
Inefficient Prodrug Conversion: The intracellular esterases required to cleave the prodrug and release the active inhibitor may have low expression or activity in your specific cell line.[7]
-
Troubleshooting:
-
Test in Different Cell Lines: Run your assay in a panel of cell lines known to have varying levels of carboxylesterase activity.
-
Measure Prodrug vs. Active Form: Use LC-MS/MS to quantify both the esterified prodrug and the cleaved, active acid form within the cell lysate.[7] A high ratio of prodrug to active form points to inefficient hydrolysis.
-
Modify the Prodrug Moiety: Consider using different ester groups that may be more readily cleaved by cellular esterases.
-
-
-
Instability of the Prodrug: The prodrug might be chemically unstable in the cell culture medium, hydrolyzing before it has a chance to enter the cells.
-
Troubleshooting:
-
Medium Stability Assay: Incubate your inhibitor in the cell culture medium (with and without serum) for the duration of your experiment. At various time points, take aliquots and analyze them by HPLC to see if the prodrug is degrading.
-
-
-
Active Form is Being Ejected: Even if the prodrug enters the cell and is activated, the newly formed active inhibitor could be a substrate for an efflux pump.
-
Troubleshooting: Perform the efflux pump inhibitor co-treatment experiment described in the previous section.
-
Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing the passive permeability of your OGT inhibitor.
Objective: To determine the effective permeability (Pe) of a compound across an artificial lipid membrane.
Materials:
-
96-well PAMPA plate system (e.g., Corning Gentest, Millipore MultiScreen)
-
Acceptor and Donor plates
-
Phospholipid solution (e.g., 1% egg lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
High and low permeability control compounds (e.g., caffeine and mannitol, respectively)
-
96-well plate reader (UV-Vis) or LC-MS/MS system
Procedure:
-
Prepare Donor Plate: Dilute the test compound and controls to a final concentration (e.g., 200 µM) in PBS in the donor plate.
-
Coat the Membrane: Carefully add 5 µL of the phospholipid solution to each well of the filter on the acceptor plate. Allow it to impregnate the filter for 5-10 minutes.
-
Add Acceptor Solution: Add 300 µL of PBS to each well of the acceptor plate.
-
Assemble the PAMPA "Sandwich": Place the donor plate containing your compounds onto the acceptor plate, ensuring the filter membrane is in contact with both solutions.
-
Incubate: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) on a stable surface to avoid agitation.
-
Disassemble and Measure: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Permeability: Calculate the effective permeability (Pe) using the manufacturer's recommended equations, which account for the concentrations, volumes, and incubation time.
Protocol 2: Quantifying Intracellular Inhibitor Concentration via LC-MS/MS
Objective: To accurately measure the amount of OGT inhibitor inside cells.
Materials:
-
Cell culture plates (e.g., 6-well)
-
Cultured cells of interest
-
OGT inhibitor
-
Ice-cold PBS
-
Ice-cold lysis buffer (e.g., Methanol:Acetonitrile:Water 50:30:20 with an internal standard)
-
Cell scraper
-
Microcentrifuge tubes
-
High-speed refrigerated centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Plating: Plate cells at an appropriate density in 6-well plates and grow to ~80-90% confluency.
-
Inhibitor Treatment: Treat the cells with the desired concentration of your OGT inhibitor for a specific duration (e.g., 2, 6, 24 hours). Include a vehicle-only control (e.g., DMSO). Perform in triplicate.
-
Washing: Aspirate the medium. Quickly wash the cell monolayer three times with ice-cold PBS to remove any extracellular inhibitor. This step is critical and must be done rapidly to prevent the inhibitor from leaking out of the cells.
-
Cell Lysis & Extraction: Add 500 µL of ice-cold lysis buffer (containing a known concentration of an internal standard for normalization) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes vigorously and incubate at -20°C for at least 2 hours to precipitate proteins.
-
Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 15 minutes at 4°C.
-
Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the sample using a validated LC-MS/MS method to quantify the concentration of your inhibitor relative to the internal standard.
-
Normalization: Normalize the quantified amount of inhibitor to the cell number or total protein content of a parallel well to determine the intracellular concentration (e.g., in µM).
Data Summary & Visualization
Table 1: Physicochemical Properties of Selected OGT Inhibitors
This table summarizes key properties for both a substrate-analog inhibitor and a cell-permeable prodrug inhibitor, illustrating the differences that govern permeability.
| Property | UDP (OGT Product)[1] | OSMI-4 (Prodrug Form)[2][7] | Desired Range for Permeability |
| Molecular Weight | 403.2 g/mol | 465.5 g/mol | < 500 g/mol |
| Charge at pH 7.4 | -3 | 0 | Neutral (0) |
| Hydrogen Bond Donors | 6 | 2 | < 5 |
| Hydrogen Bond Acceptors | 14 | 7 | < 10 |
| Predicted LogP | Highly Negative | Moderately Positive | 1 - 5 |
| Cell Permeability | No | Yes | High |
Diagram: The Prodrug Strategy for OGT Inhibitors
This diagram illustrates how masking a charged group with an ester allows an inhibitor to cross the cell membrane and become activated intracellularly.
Caption: Mechanism of a cell-permeable OGT inhibitor prodrug.
References
- ResearchGate. Prodrug Approach as a Strategy to Enhance Drug Permeability.
- Semantic Scholar. O-GlcNAc transferase inhibitors: current tools and future challenges.
- MDPI. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs.
- American Chemical Society. Predicting Skin Permeability by Means of Computational Approaches: Reliability and Caveats in Pharmaceutical Studies.
- PubMed. O-GlcNAc transferase inhibitors: current tools and future challenges.
- PubMed Central. Prodrug Approach as a Strategy to Enhance Drug Permeability.
- PubMed Central. Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery.
- PubMed. Prodrug Approach as a Strategy to Enhance Drug Permeability.
- Wipf Group, University of Pittsburgh. Predicting a Drug's Membrane Permeability.
- ResearchGate. Computational models to predict aqueous drug solubility, permeability and intestinal absorption.
- Slideshare. increase membrane permeability by prodrug design.
- ResearchGate. O-GlcNAc transferase inhibitors: Current tools and future challenges.
- BioIVT. Cell Permeability Assay.
- PubMed. Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data.
- National Institutes of Health. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors.
- ACS Publications. Structure-Based Evolution of Low Nanomolar O-GlcNAc Transferase Inhibitors.
- OSTI.GOV. Structure-Based Evolution of Low Nanomolar O-GlcNAc Transferase Inhibitors.
- ACS Publications. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors.
- Creative Bioarray. In Vitro Permeability Assay.
- Pharmaron. Permeability.
- Harvard University Office of Technology Development. Potent OGT inhibitors for the treatment of cancer and diabetic complications.
- National Institutes of Health. Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids.
- PubMed. Discovery of Cell-Permeable O-GlcNAc Transferase Inhibitors via Tethering in Situ Click Chemistry.
- National Institutes of Health. Small Molecules Targeting the Mitochondrial Permeability Transition.
- LinkedIn. What are OGT inhibitors and how do they work?.
- ResearchGate. Fragments and compounds inhibition potency against OGT.
- Harvard University. Structure-Based Evolution of Low Nanomolar O-GlcNAc Transferase Inhibitors.
- National Institutes of Health. A small molecule that inhibits OGT activity in cells.
- Frontiers. Targeting O-GlcNAcylation to overcome resistance to anti-cancer therapies.
- National Institutes of Health. Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition.
- National Institutes of Health. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells.
- PubMed. New understanding of multidrug efflux and permeation in antibiotic resistance, persistence, and heteroresistance.
- PubMed Central. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus.
- ResearchGate. The role of the efflux pump and its inhibitor in a drug-resistant cancer cell.
- PubMed Central. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus.
- PubMed Central. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors.
Sources
- 1. Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Evolution of Low Nanomolar O-GlcNAc Transferase Inhibitors. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Structure-Based Evolution of Low Nanomolar O-GlcNAc Transferase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. New understanding of multidrug efflux and permeation in antibiotic resistance, persistence, and heteroresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioivt.com [bioivt.com]
- 16. Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmaron.com [pharmaron.com]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ogt-IN-2 Interference with Kinase Assays
Welcome to the technical support center for researchers utilizing Ogt-IN-2. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the potential for this compound, an O-GlcNAc transferase (OGT) inhibitor, to interfere with kinase assays. As scientists often investigate the interplay between O-GlcNAcylation and phosphorylation, it is crucial to discern true biological crossover from experimental artifacts.[1][2] This resource provides the protocols and logical frameworks to ensure the integrity of your kinase inhibition data.
Understanding this compound and the Potential for Kinase Assay Interference
This compound is a potent inhibitor of O-GlcNAc transferase (OGT), the sole enzyme responsible for adding O-GlcNAc to serine and threonine residues of nuclear and cytoplasmic proteins.[3][4] This post-translational modification is a critical regulator of numerous cellular processes, including signaling, transcription, and metabolism.[5][6] Given that kinases also modify serine and threonine residues, researchers frequently study these two modifications in parallel.
However, the introduction of any small molecule into a biological assay carries the risk of unintended interactions. When using this compound in kinase research, apparent inhibition of a kinase may not always be due to direct, specific binding. It can result from a variety of interference mechanisms that are critical to rule out.[7][8]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when this compound is used in kinase assay workflows.
Q1: My primary screen shows that this compound inhibits my kinase of interest. Is this a genuine off-target inhibition?
The first step is to confirm the finding using an orthogonal assay —a method that relies on a different detection principle.[8][10] For example, if your initial screen was a fluorescence-based assay, a radiometric assay would serve as an excellent orthogonal validation method.[11]
Workflow for Validating a Primary Hit
Caption: Decision tree for validating an initial kinase inhibition hit.
Q2: How can I determine if this compound is interfering with my specific assay technology?
Answer: Assay interference is a common issue where a compound affects the detection system rather than the biological target.[10][12] The appropriate counter-screen depends on your assay format.
| Assay Technology | Common Interference Mechanism | Recommended Counter-Screen Protocol |
| Fluorescence Polarization (FP) / TR-FRET | Compound Autofluorescence or Quenching (Inner Filter Effect): The compound emits light at the same wavelength as the assay fluorophore or absorbs the excitation/emission light.[12] | No-Enzyme Control: Run the assay with this compound but without the kinase. A significant signal indicates autofluorescence.[10] Quenching Test: Add this compound to a control well containing a known amount of the fluorescent product. A decrease in signal indicates quenching. |
| Luminescence (e.g., Kinase-Glo®) | Reporter Enzyme Inhibition: The compound directly inhibits the luciferase enzyme used to generate the light signal.[12] | Luciferase Counter-Screen: In a well, combine buffer, luciferase, luciferin, ATP, and this compound (without the kinase). If the luminescent signal is reduced, this compound is a luciferase inhibitor. |
| AlphaScreen® / AlphaLISA® | Singlet Oxygen Quenching or Light Scatter: The compound interferes with the singlet oxygen transfer between donor and acceptor beads or scatters light.[12] | Bead Control Assay: Run a simplified assay with just biotinylated-streptavidin beads. Inhibition of this signal points to direct interference with the bead technology.[12] |
| Any Biochemical Assay | Colloidal Aggregation: At higher concentrations, the compound forms aggregates that non-specifically sequester and denature the kinase.[10] | Detergent Test: Re-run the dose-response curve in the presence of a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100. A significant rightward shift (increase) in the IC50 value suggests aggregation-based inhibition.[10] |
Protocol 1: Luciferase Counter-Screen
-
Prepare a dilution series of this compound in your assay buffer.
-
In a multi-well plate, add the assay buffer, a standard concentration of ATP (e.g., 10 µM), and the diluted this compound.
-
Add the luciferase enzyme (e.g., from a Kinase-Glo® kit) to all wells.
-
Incubate according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Interpretation: A dose-dependent decrease in luminescence in the absence of the target kinase indicates that this compound directly inhibits luciferase.
Q3: The biochemical IC50 value for this compound against my kinase is potent, but I don't see a corresponding effect in my cell-based assays. What could be the reason?
Answer: This is a classic discrepancy often explained by the difference in ATP concentrations between biochemical and cellular environments.[13]
-
Biochemical Assays: Often performed at or below the Michaelis constant (Km) of ATP for the kinase to achieve maximal sensitivity for competitive inhibitors.[13]
-
Cellular Environment: Contains millimolar concentrations of ATP, which is significantly higher than the Km for most kinases.[13][14]
For an ATP-competitive inhibitor , its apparent potency (IC50) will be significantly weaker in the presence of high ATP concentrations, as the inhibitor must compete with a much larger pool of the natural substrate.[14] This relationship is described by the Cheng-Prusoff equation :
IC50 = Ki * (1 + [ATP] / Km,ATP)[15]
Where Ki is the intrinsic affinity of the inhibitor for the kinase. This equation shows that as the [ATP] increases, the IC50 also increases.
Troubleshooting Strategy: Determine the Mechanism of Action (MOA)
You must determine if this compound is an ATP-competitive inhibitor for your kinase of interest.
Caption: ATP competition at the kinase active site.
Protocol 2: ATP Competition Assay
-
Select two ATP concentrations: one at the known Km of your kinase (Low ATP) and one at a saturating concentration (e.g., 1 mM, High ATP).
-
For each ATP concentration, perform a full dose-response curve for this compound against your target kinase.
-
Calculate the IC50 value for each condition.
| Inhibitor MOA | Expected Outcome |
| ATP-Competitive | The IC50 value will be significantly higher at 1 mM ATP compared to the Km ATP condition. |
| Non-ATP-Competitive | The IC50 value will remain relatively unchanged across both ATP concentrations. |
| Uncompetitive | The IC50 value will be lower at 1 mM ATP. |
Q4: How can I definitively prove that an observed cellular effect is due to inhibition of my target kinase and not OGT?
Answer: This is the most critical validation step. Proving on-target activity in a cellular context requires multiple lines of evidence.
-
Confirm Target Engagement in Cells: Use a technique like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to confirm that this compound physically binds to the target kinase inside intact cells.[16][17]
-
Analyze Downstream Signaling: Use Western blotting to measure the phosphorylation status of a direct and validated substrate of your target kinase.[18] Treatment with this compound should reduce the phosphorylation of this substrate in a dose-dependent manner.
-
Use a Structurally Unrelated Inhibitor: Compare the cellular phenotype induced by this compound to that of a known, specific inhibitor of your target kinase that has a different chemical scaffold. If both compounds produce the same phenotype, it strengthens the case for on-target activity.[19]
-
Rescue Experiment with a Resistant Mutant: This is a gold-standard validation method.[19]
-
Identify or create a mutation in the kinase's active site that prevents this compound from binding but preserves kinase activity.
-
Introduce this resistant mutant into your cell line.
-
If the cellular phenotype caused by this compound is reversed in cells expressing the mutant kinase, it provides powerful evidence that the effect is mediated through that specific kinase.[19]
-
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR to deplete the target kinase. The resulting phenotype should phenocopy the effect of this compound if the inhibitor is acting on-target.[17]
References
- Assay Development for Protein Kinase Enzymes. (2012). In Assay Guidance Manual.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
- 3 Overlooked Factors About Kinases in Drug Discovery. (2025). The Daily Scientist. [Link]
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
- Perola, E. (2006). Minimizing false positives in kinase virtual screens.
- Brehmer, D., & Montenarh, M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8793. [Link]
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637. [Link]
- Zuccotto, F., Ardini, E., Casale, E., & Angiolini, M. (2010). Through the “gatekeeper” door: exploiting the active kinase conformation. Journal of medicinal chemistry, 53(7), 2681-2694. [Link]
- How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [Link]
- van der Wel, T., et al. (2016). Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. MedChemComm, 7(5), 939-945. [Link]
- Dahlin, J. L., & Walters, M. A. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. [Link]
- Brehmer, D., & Montenarh, M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8793. [Link]
- Ferrer, C. M., et al. (2021). O-GlcNAcylation Regulation of Cellular Signaling in Cancer. Cancers, 13(16), 4245. [Link]
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [Link]
- What are OGT inhibitors and how do they work? (2024). BPS Bioscience. [Link]
- Ortiz-Meoz, R. F., et al. (2015). A small molecule that inhibits OGT activity in cells. ACS chemical biology, 10(6), 1392-1397. [Link]
- Rush, J., et al. (2005). Sensitive kinase assay linked with phosphoproteomics for identifying direct kinase substrates. Proceedings of the National Academy of Sciences, 102(12), 4339-4344. [Link]
- Huddleston, M. J., & Hart, G. W. (2022). The O-GlcNAc modification on kinases. Journal of Biological Chemistry, 298(3), 101633. [Link]
- Müller, D., et al. (2017). A biochemical approach to discriminate between ATP-competitive and non-ATP-competitive protein kinase inhibitors.
- Knight, Z. A., & Shokat, K. M. (2007). Recognizing and exploiting differences between RNAi and small-molecule inhibitors. Nature chemical biology, 3(6), 316-320. [Link]
- Proposed double displacement mechanism for the reaction of 2 with OGT.
- Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening. (2022). Molecules, 27(6), 1919. [Link]
- Huddleston, M. J., & Hart, G. W. (2021). Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA. Glycobiology, 31(12), 1506-1518. [Link]
- Li, Y., et al. (2023). The roles of OGT and its mechanisms in cancer.
- Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. (2014).
- Enzymatic assay of nucleocytoplasmic O-linked β-N-acetylglucosaminyltransferase (O-GlcNAc transferase, OGT). (2021). In Glycoscience Protocols.
- Sodi, V. L., et al. (2016). Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism. Oncotarget, 7(8), 9283. [Link]
Sources
- 1. The O-GlcNAc modification on kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The roles of OGT and its mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 6. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Minimizing false positives in kinase virtual screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. shop.carnabio.com [shop.carnabio.com]
- 14. Non-ATP competitive protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Ogt-IN-2 Technical Support Center: A Guide to Handling Hygroscopic Properties
Welcome to the technical support guide for Ogt-IN-2, a potent inhibitor of O-GlcNAc transferase (OGT).[1][2][3] This document is designed for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of your experiments. This compound is a valuable tool for studying the vast biological processes regulated by O-GlcNAcylation, but its hygroscopic nature presents a unique set of handling challenges.[4][5][6]
Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[7][8] For a potent research compound like this compound, uncontrolled moisture absorption can lead to significant experimental artifacts, including inaccurate weighing, altered solubility, and compromised compound stability, ultimately impacting the reliability of your data.[9][10] This guide provides in-depth, field-proven insights and protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What exactly does it mean that this compound is "hygroscopic"?
A: It means that the solid, powdered form of this compound readily attracts and holds water molecules from the air.[7] This can happen surprisingly quickly upon exposure to ambient humidity. The absorbed water can cause the powder to change its physical state and can impact its chemical properties.[9][10]
Q2: How can I visually tell if my vial of this compound has absorbed moisture?
A: While subtle at first, moisture contamination will alter the appearance of the compound. Instead of a fine, free-flowing white to off-white powder, you may observe:
-
Clumping or Caking: The powder will no longer be loose and may stick together in chunks.[7]
-
"Waxy" or "Gummy" Appearance: With significant moisture absorption, the powder can take on a dense, waxy, or even semi-liquid, syrup-like consistency.
-
Adherence to Vial: The compound may stick to the sides of the vial instead of settling at the bottom.
Q3: What are the primary consequences of using this compound that has absorbed water?
A: Using compromised this compound can severely impact your experimental results in several ways:
-
Inaccurate Concentration: When you weigh the compound, you are weighing both this compound and an unknown amount of water. This leads to the preparation of stock solutions with a lower-than-intended concentration, which will directly skew IC50 values and other quantitative measurements.
-
Poor Solubility: The presence of water can interfere with the dissolution process, especially in organic solvents like DMSO. One supplier explicitly warns that hygroscopic (water-containing) DMSO significantly impacts the solubility of this compound.[1]
Q4: What is the single most important solvent consideration for this compound?
A: You must use a fresh, anhydrous grade (low water content) solvent, particularly DMSO.[1] DMSO is itself very hygroscopic and will quickly absorb atmospheric moisture once a bottle is opened. Using an old bottle of DMSO that has been opened many times is a common source of error. For maximal data integrity, use a new, sealed bottle of anhydrous DMSO for preparing your stock solution.[1]
Troubleshooting Guide: Addressing Common Issues
| Problem Encountered | Probable Cause(s) | Recommended Solution & Rationale |
| Inconsistent IC50 values or variable results between experiments. | The effective concentration of this compound is fluctuating. This is the most common downstream effect of moisture absorption during weighing or the use of "wet" solvent. | 1. Review Handling Protocol: Ensure you are following the best practices outlined in the SOPs below for weighing and solution preparation. 2. Use a New Solvent Aliquot: Discard your current stock solution and prepare a fresh one using a brand-new, sealed bottle of anhydrous DMSO.[1] This eliminates solvent quality as a variable. 3. Prepare Stock from a Full Vial: If possible, use a new, unopened vial of this compound and prepare a stock solution from the entire contents to ensure concentration consistency in future experiments.[12] |
| The this compound powder is difficult to dissolve, even with sonication. | 1. The DMSO used for reconstitution contains too much water, reducing the compound's solubility.[1] 2. The this compound powder itself has absorbed significant moisture, altering its physical properties. | 1. Verify Solvent Quality: Switch to a new, sealed bottle of anhydrous DMSO.[1][2] 2. Inspect the Solid: If the solid appears clumpy or gummy, it has been compromised. The most scientifically rigorous approach is to discard the vial and use a new one. Attempting to use a compromised solid will likely lead to inaccurate and unpublishable data. |
| The weighed mass of the powder seems to fluctuate or increase on the balance. | The compound is actively absorbing moisture from the air during the weighing process. This is a clear sign of high ambient humidity and the compound's hygroscopic nature. | 1. Minimize Exposure Time: Work as quickly and efficiently as possible. Have all materials (spatula, weigh boat, solvent vial) ready before opening the this compound vial. 2. Use a Controlled Environment (Ideal): If available, perform the weighing inside a glovebox with a dry nitrogen or argon atmosphere.[13][14] A desiccator can also provide a low-humidity environment. 3. Weigh into Solvent: Pre-tare a vial containing the required volume of anhydrous DMSO, then add the this compound powder directly into the solvent and re-weigh to determine the exact mass added. |
Standard Operating Procedures (SOPs) for this compound
SOP 1: Receiving and Storing this compound Powder
-
Inspect: Upon receipt, confirm the container seal is intact.
-
Acclimatize: Before opening for the first time, allow the vial to equilibrate to room temperature for at least 20-30 minutes. Opening a cold vial will cause atmospheric moisture to condense on the powder, compromising the entire batch.
-
Log and Store: Record the date of receipt. For long-term storage, store the unopened vial at -20°C.[1][2][15]
-
Desiccate: For maximum protection, store the vial inside a desiccator containing a desiccant (e.g., Drierite, silica gel) at the recommended storage temperature.
SOP 2: Weighing this compound Powder
-
Prepare Workspace: Ensure your analytical balance is clean, calibrated, and located in an area with minimal air currents. Have your weigh boat, spatula, and pre-labeled microfuge tube or vial ready.
-
Acclimatize Vial: Remove the this compound vial from the freezer/desiccator and allow it to warm to ambient temperature completely before opening.
-
Minimize Exposure: Open the vial, quickly transfer the desired amount of powder to the weigh boat using a clean spatula, and record the mass. Immediately and securely recap the this compound stock vial. The entire process should take seconds, not minutes.
-
Transfer Promptly: Immediately transfer the weighed powder to the vial containing your solvent for dissolution. Do not leave the weighed powder exposed to the open air.
SOP 3: Preparing and Storing Stock Solutions
-
Solvent is Key: Use only a new, sealed bottle of high-purity, anhydrous DMSO for reconstitution.[1]
-
Calculation: Calculate the volume of solvent needed to achieve your target concentration (e.g., 100 mM).[15]
-
Dissolution: Add the anhydrous DMSO to the vial containing the pre-weighed this compound. Cap tightly and vortex. If needed, sonication can be used to aid dissolution.[2]
-
Aliquot for Stability: To avoid repeated freeze-thaw cycles which can degrade the compound, immediately aliquot the stock solution into single-use volumes in tightly sealed, low-retention microfuge tubes.[11]
-
Store Correctly: Store the aliquots at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[1][11] Clearly label all aliquots with the compound name, concentration, date, and solvent.
Technical Data & Storage Summary
| Parameter | Recommendation | Source(s) |
| Appearance | White to off-white solid | [1] |
| Storage (Solid Powder) | -20°C (3 years), 4°C (2 years) | [1] |
| Solubility | Soluble to 100-125 mg/mL in DMSO | [1][2][15] |
| Recommended Solvent | Fresh, Anhydrous DMSO | [1] |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) | [1][11] |
| Handling Precaution | Highly Hygroscopic - Minimize exposure to air | [1][7] |
Visual Workflows
Caption: Recommended workflow for handling this compound from receipt to experimental use.
Caption: Decision tree for troubleshooting common issues with this compound.
References
- How do you handle hygroscopic solutes in the lab? TutorChase. [Link]
- How do you handle hygroscopic salts?
- Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]
- Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [Link]
- How do you guys prepare solutions of hygroscopic chemicals?
- How To: Store Reagents. Department of Chemistry: University of Rochester. [Link]
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. [Link]
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Semantic Scholar. [Link]
- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. [Link]
- Behavior of hygroscopic pharmaceutical aerosols and the influence of hydrophobic additives. PubMed. [Link]
- Safety D
- This compound, AMS.T9711-50-MG. Amsbio. [Link]
- Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells. PMC - NIH. [Link]
- A Small Molecule That Inhibits OGT Activity in Cells. ACS Chemical Biology. [Link]
- The O-GlcNAc transferase OGT is a conserved and essential regulator of the cellular and organismal response to hypertonic stress. PMC - PubMed Central. [Link]
- Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. PMC - NIH. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tutorchase.com [tutorchase.com]
- 8. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]
- 9. tandfonline.com [tandfonline.com]
- 10. jocpr.com [jocpr.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. reddit.com [reddit.com]
- 13. hepatochem.com [hepatochem.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. rndsystems.com [rndsystems.com]
Ogt-IN-2 Technical Support Center: A Guide to Storage, Stability, and Experimental Best Practices
Welcome to the technical support center for Ogt-IN-2, a potent inhibitor of O-GlcNAc transferase (OGT).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the long-term storage, stability, and proper handling of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: How should I store this compound upon receipt?
A: this compound is shipped as a solid powder at room temperature, and this transit condition does not affect its quality.[3][4] Upon receipt, the powdered compound should be stored under desiccated conditions at -20°C for long-term stability.[3][5]
Q2: What are the recommended storage conditions for this compound in its powdered form versus dissolved in a solvent?
A: The stability of this compound differs significantly between its solid and solution forms. Adhering to the recommended storage conditions is critical for preserving its activity.
| Format | Storage Temperature | Shelf Life | Source(s) |
| Solid (Powder) | -20°C | Up to 3 years | [3][5] |
| 4°C | Up to 2 years | [3] | |
| In Solvent (DMSO) | -80°C | Up to 6 months | [3] |
| -20°C | Up to 1 month | [3] |
Q3: What is the best solvent for preparing a stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[5] It is highly soluble in DMSO, reaching concentrations of 100-125 mg/mL.[3][5]
Q4: Why is it critical to use anhydrous or newly opened DMSO for my stock solution?
A: This is a crucial point for ensuring both the solubility and stability of this compound. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] Contaminating water in the DMSO can have two negative effects:
-
Reduced Solubility: this compound is a hydrophobic organic molecule. The presence of water in DMSO makes the solvent more polar, which can significantly decrease the solubility of the compound, leading to precipitation.[6][8]
-
Accelerated Degradation: Water can facilitate the hydrolysis or degradation of sensitive compounds.[8] Using a fresh, high-purity, anhydrous grade of DMSO minimizes these risks.[8]
Q5: How can I avoid repeated freeze-thaw cycles, and why is it important?
A: Repeatedly freezing and thawing a stock solution can compromise the stability of this compound. Each cycle introduces the risk of water condensation into the solution, which can lead to precipitation and degradation over time.[6] To avoid this, it is essential to aliquot the main stock solution into smaller, single-use volumes immediately after preparation.[3][4] Store these aliquots at -80°C for maximum stability.
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol provides a step-by-step guide for preparing a concentrated stock solution, which is the foundation for most in vitro experiments. (Molecular Weight of this compound: 446.99 g/mol )
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes (amber or wrapped in foil)
-
Calibrated analytical balance
-
Calibrated pipettes and sterile, filtered tips
-
Vortex mixer and/or water bath sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Weighing: In a suitable weighing vessel, carefully weigh out the desired amount of this compound powder (e.g., 1 mg).
-
Calculation: Calculate the volume of DMSO required. To make a 10 mM solution with 1 mg of powder: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) Volume (µL) = (0.001 g / (0.010 mol/L * 446.99 g/mol )) * 1,000,000 µL/L ≈ 223.7 µL
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the powder.
-
Mixing: Tightly cap the vial and vortex thoroughly. If the powder does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes until the solution is clear.[5]
-
Aliquoting and Storage: Once fully dissolved, immediately aliquot the solution into single-use volumes in sterile, light-protected tubes. Store promptly at -80°C.[3]
Workflow for Preparing Working Solutions in Cell-Based Assays
The following diagram illustrates the recommended workflow to prevent precipitation when diluting this compound for cell-based assays.
Caption: Workflow for this compound solution preparation, emphasizing steps to prevent precipitation.
Troubleshooting Guide: Preventing Precipitation in Cell Culture
A common failure point when using hydrophobic inhibitors like this compound is its precipitation upon dilution into aqueous cell culture media. This drastically reduces the effective concentration of the inhibitor, leading to inconsistent or inaccurate results.[9]
| Problem | Potential Cause | Scientific Rationale & Solution |
| Cloudiness/Precipitate forms immediately upon adding inhibitor to media. | Exceeding Aqueous Solubility Limit / Improper Dilution | Rationale: this compound is poorly soluble in water. Adding a highly concentrated DMSO stock directly into the full volume of media creates localized "hot spots" where the concentration far exceeds its solubility limit, causing it to "crash out" of solution.[10] Solution: 1. Use an Intermediate Dilution: Before the final dilution into your aqueous medium, perform a serial dilution of your stock solution in 100% DMSO. For example, dilute your 10 mM stock to 1 mM in DMSO first.[8] 2. Slow Addition & Mixing: Add the diluted inhibitor dropwise into your pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium. This ensures rapid dispersal and prevents localized high concentrations.[9] |
| Solution is initially clear but becomes cloudy over time. | Temperature Effects / Interaction with Media Components | Rationale: The solubility of many compounds is temperature-dependent. A solution prepared in warm media may precipitate if allowed to cool to room temperature.[9] Additionally, components in serum (FBS) can sometimes interact with compounds, reducing their solubility over time.[11] Solution: 1. Prepare Fresh & Use Immediately: Always prepare the final working solution in pre-warmed 37°C media immediately before adding it to your cells. Do not prepare large batches to store at 4°C.[9] 2. Test in Basal Media: If you suspect serum is the issue, test the inhibitor's solubility in your basal medium (without FBS) first. If it remains soluble, consider reducing the serum percentage in your experiment if your cell line can tolerate it.[11] |
| Inconsistent experimental results despite following protocol. | High Final DMSO Concentration / Cell Line Sensitivity | Rationale: The final concentration of DMSO in the cell culture should be kept as low as possible, ideally ≤0.1% and not exceeding 0.5%, to avoid solvent-induced toxicity or off-target effects.[4][9] Different cell lines have varying tolerance to DMSO. Solution: 1. Calculate Final DMSO %: Always calculate the final percentage of DMSO in your culture wells. If your stock is 10 mM and your final concentration is 10 µM, a 1:1000 dilution results in 0.1% DMSO. 2. Run a Vehicle Control: Always include a control group of cells treated with the same final concentration of DMSO used in your experiment. This allows you to distinguish the effects of the inhibitor from the effects of the solvent.[8] |
By adhering to these storage, handling, and troubleshooting guidelines, researchers can ensure the stability and efficacy of this compound, leading to more reliable and reproducible experimental outcomes.
References
- Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(10), 999–1006. [Link]
- Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO.
- Biswas, D. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate.
- Ortiz-Meoz, R. F., Jiang, J., Lazarus, M. B., Orman, M., Janetzko, J., Fan, C., Duveau, D. Y., Tan, Z. W., Thomas, C. J., & Walker, S. (2015). A Small Molecule That Inhibits OGT Activity in Cells. ACS Chemical Biology, 10(6), 1392–1397. [Link]
- Ortiz-Meoz, R. F., Jiang, J., Lazarus, M. B., Orman, M., Janetzko, J., Fan, C., Duveau, D. Y., Tan, Z. W., Thomas, C. J., & Walker, S. (2015). A small molecule that inhibits OGT activity in cells. ACS chemical biology, 10(6), 1392-7. [Link]
- Ortiz-Meoz, R. F., Jiang, J., Lazarus, M. B., Orman, M., Janetzko, J., Fan, C., Duveau, D. Y., Tan, Z. W., Thomas, C. J., & Walker, S. (2015). A small molecule that inhibits OGT activity in cells. ACS chemical biology, 10(6), 1392-7. [Link]
- Bakshi, K., et al. (2025, August 6). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents. ResearchGate.
- Various Authors. (2016, January 14). How do I make a stock solution of a substance in DMSO? ResearchGate.
- MedChemExpress. (n.d.). ST045849 (this compound) | OGT抑制剂.
- Gurtovenko, A. A., & Anwar, J. (2009). Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes. Biophysical journal, 97(7), 1967-76. [Link]
- van der Vliet, A., et al. (2018). Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Jakupi, E., & Winssinger, N. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. Molecules (Basel, Switzerland), 26(4), 1051. [Link]
- Bond, M. R., & Hanover, J. A. (2015). The O-GlcNAc transferase OGT is a conserved and essential regulator of the cellular and organismal response to hypertonic stress. The Journal of biological chemistry, 290(14), 8819-33. [Link]
- Martin, S. E., et al. (2018). Targeted covalent inhibition of O-GlcNAc transferase in cells.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. This compound | TargetMol [targetmol.com]
- 6. ziath.com [ziath.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Ogt-IN-2 Stability in Solution: A Technical Guide
Welcome to the technical support center for Ogt-IN-2. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and use of this compound, a potent O-GlcNAc transferase (OGT) inhibitor. Our goal is to empower you with the knowledge to ensure the stability and integrity of this compound throughout your experiments, leading to more reliable and reproducible results.
Proactive Stability Management: Best Practices for Preparation and Storage
Understanding the Molecule: Potential Points of Instability
To appreciate the "why" behind these handling recommendations, it's crucial to understand the chemical structure of this compound. Key functional groups that may be susceptible to degradation under common experimental conditions include:
-
Imino Group (C=N): This is the most significant potential site of degradation. Imines are susceptible to hydrolysis, particularly in aqueous solutions with an acidic pH. This reaction cleaves the C=N bond, breaking apart the molecule and rendering it inactive.
-
Chlorinated Aromatic Ring: While generally stable, chlorinated aromatic compounds can be sensitive to photodegradation upon prolonged exposure to high-energy light, such as UV.
-
Thiazine Ring: The core heterocyclic ring is a stable scaffold, but its integrity is dependent on the stability of the attached functional groups.
The bulky tricyclo[3.3.1.13,7]decane (adamantane) moiety, in contrast, is highly stable and not a primary concern for degradation.
Stock Solution Preparation: A Step-by-Step Protocol
Proper preparation of a concentrated stock solution is the first and most critical step in maintaining the integrity of this compound.
Objective: To prepare a high-concentration, stable stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber-colored polypropylene or glass vials
-
Vortex mixer
-
Sonicator (water bath)
Protocol:
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the powder, which can compromise its long-term stability.
-
Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration.[1][2][3] It is highly recommended to use a fresh, unopened bottle of anhydrous DMSO, as this solvent is hygroscopic and absorbed water can promote hydrolysis.[4][5]
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.[6] If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.[1] Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which are a major cause of compound degradation, aliquot the stock solution into single-use volumes in sterile, amber vials.[6][7][8] The volume of the aliquots should be tailored to your typical experimental needs.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1][2][8] Ensure the vials are tightly sealed to prevent solvent evaporation and contamination.
Workflow for this compound Stock Solution Preparation and Storage
Caption: Workflow for preparing and storing this compound stock solutions.
Recommended Storage Conditions Summary
| Form | Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years | Most stable form. Keep tightly sealed.[1] |
| DMSO Stock Solution | -20°C | Up to 1 month | For frequent use. Avoid more than 1-2 freeze-thaw cycles.[2][8] |
| DMSO Stock Solution | -80°C | Up to 1 year | Ideal for long-term storage. Single-use aliquots are crucial.[1][2] |
Reactive Troubleshooting: Addressing Common Issues in Experiments
Even with the best preparation, issues can arise when this compound is introduced into aqueous experimental systems. This section provides a troubleshooting guide for common problems.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous buffer/media. What should I do?
A1: This is a common issue for hydrophobic compounds like this compound. The dramatic change in solvent polarity from DMSO to an aqueous environment can cause the compound to crash out of solution if its solubility limit is exceeded. Here are several strategies to address this:
-
Decrease the Final Concentration: The simplest solution is to lower the final concentration of this compound in your assay.
-
Optimize DMSO Concentration: While minimizing DMSO is generally preferred, a final concentration of up to 0.5% is often tolerated in cell-based assays and can help maintain solubility.[6] Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Adjust Buffer pH: The solubility of this compound may be pH-dependent. Experiment with different buffer pH values within the physiological and experimental tolerance of your system.[6] Given the imino group, avoiding strongly acidic conditions is recommended to prevent hydrolysis.
-
Use a Surfactant or Co-solvent: For in vivo or other complex applications, formulations with agents like PEG300, Tween-80, or SBE-β-CD can significantly improve solubility.[2]
Q2: I'm seeing inconsistent or weaker-than-expected inhibitory activity in my experiments. Could my this compound be degrading?
A2: Yes, a loss of activity is a primary indicator of compound degradation. Consider the following:
-
Hydrolysis in Aqueous Media: The imino group in this compound is susceptible to hydrolysis, especially in aqueous buffers. This process is accelerated at lower pH.[2][5][9] It is best practice to prepare fresh working solutions from a frozen DMSO stock for each experiment and use them promptly. Avoid storing this compound in aqueous solutions for extended periods.
-
Freeze-Thaw Cycles: Have your stock solution aliquots been subjected to multiple freeze-thaw cycles? This can lead to gradual degradation. Discard aliquots that have been thawed and refrozen more than once or twice.
-
Improper Storage: Confirm that your stock solutions have been stored at the correct temperature (-80°C for long-term) and protected from light.
Q3: Should I be concerned about exposing my this compound solutions to light?
A3: It is a good laboratory practice to protect all small molecule solutions from prolonged exposure to direct, high-intensity light. The chlorinated phenyl group in this compound could be susceptible to photodegradation.[4] Using amber vials for storage and minimizing exposure to light during experimental setup is a recommended precaution.
Troubleshooting Decision Tree for this compound Instability
Caption: A decision tree for troubleshooting this compound stability issues.
Experimental Protocol: Assessing this compound Stability in Assay Buffer
If you suspect that this compound is degrading under your specific experimental conditions, you can perform a simple stability study.
Objective: To determine the stability of this compound in a specific aqueous buffer over time at a relevant temperature.
Methodology:
-
Preparation: Prepare a working solution of this compound in your target aqueous buffer at the final experimental concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution for analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This will serve as your baseline.
-
Incubation: Incubate the remaining working solution under your standard assay conditions (e.g., 37°C).
-
Time-Point Sampling: Collect additional aliquots at various time points relevant to your experiment's duration (e.g., 1, 4, 8, and 24 hours).
-
Sample Analysis: Analyze all collected samples by HPLC-MS.
-
Data Interpretation: Quantify the peak area of the parent this compound molecule at each time point. A decrease in the peak area over time indicates degradation. The appearance of new peaks may correspond to degradation products.
References
- Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes).
- Organic Chemistry Tutor. Imine and Enamine Hydrolysis.
- MDPI. Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement.
- Amsbio. This compound Product Page.
Sources
- 1. byjus.com [byjus.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. This compound | TargetMol [targetmol.com]
- 4. Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Troubleshooting OGT-IN-2 In Vivo Delivery
Welcome to the technical support resource for the in vivo application of OGT-IN-2. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating and delivering this potent O-GlcNAc Transferase (OGT) inhibitor in animal models. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding this compound and its mechanism of action.
Q1: What is O-GlcNAc Transferase (OGT) and why is it a target?
O-GlcNAc Transferase (OGT) is a highly conserved and essential enzyme in mammals.[1][2] It is the sole enzyme responsible for attaching a single sugar molecule, N-acetylglucosamine (GlcNAc), to serine and threonine residues of thousands of proteins within the nucleus, cytoplasm, and mitochondria.[1][3][4] This dynamic post-translational modification, known as O-GlcNAcylation, acts as a nutrient sensor and is a critical regulator of numerous cellular processes, including signal transduction, transcription, and metabolism.[2][5][6] Dysregulation of OGT activity is implicated in various diseases, including cancer, diabetes, and neurodegeneration, making it a compelling therapeutic target.[6][7][8]
Q2: How does this compound work?
This compound is a potent, cell-permeable small molecule inhibitor of O-GlcNAc Transferase.[9][10][11] It functions by binding to the OGT enzyme, preventing it from transferring GlcNAc from its donor substrate, UDP-GlcNAc, to target proteins.[6] By inhibiting OGT's catalytic activity, this compound leads to a global reduction in protein O-GlcNAcylation, allowing researchers to study the functional consequences of this post-translational modification.[6][12]
Q3: What are the key properties of this compound I should be aware of?
Understanding the physicochemical properties of this compound is the first step to successful in vivo experiments. The compound has poor aqueous solubility, which is a primary challenge for delivery.
| Property | Value | Source(s) |
| Molecular Weight | 446.99 g/mol | [12] |
| IC₅₀ (sOGT) | 30 µM | [9][10] |
| IC₅₀ (ncOGT) | 53 µM | [9][10][12] |
| Solubility (DMSO) | Soluble to 100 mg/mL | [13] |
| Solubility (Ethanol) | Soluble to 100 mM | [12] |
| Aqueous Solubility | Poor | [14] |
Q4: How should I store this compound?
Proper storage is critical to maintain the inhibitor's activity.
-
Powder: Store at -20°C for up to 3 years.[13]
-
Stock Solutions (in DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[10][15]
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter during your in vivo experiments with this compound, providing potential causes and actionable solutions.
Issue 1: My this compound formulation is cloudy or contains a precipitate.
This is the most common issue and is almost always related to the inhibitor's low aqueous solubility. A non-homogenous or precipitated formulation will lead to inaccurate dosing and poor bioavailability.
Causality: this compound will rapidly precipitate when a concentrated DMSO stock is diluted directly into an aqueous vehicle like saline or PBS. Co-solvents and surfactants are required to create a stable suspension or solution suitable for injection.[16][17]
Recommended Solutions & Protocol
Solution A: Prepare a Stable Suspension (Recommended for IP/Oral Dosing)
This multi-solvent system is designed to keep the compound evenly dispersed for accurate administration.[9][10]
Table of Recommended Formulation Vehicles
| Vehicle Component | Purpose | Recommended % (v/v) | Source(s) |
|---|---|---|---|
| DMSO | Primary solvent to dissolve this compound | 5-10% | [10][13] |
| PEG300 | Co-solvent, improves solubility | 40% | [10][13] |
| Tween-80 | Surfactant, stabilizes suspension | 5% | [10][13] |
| Saline (0.9% NaCl) | Isotonic diluent | 45% |[10][13] |
Detailed Protocol: Preparation of this compound Suspension (1 mL)
This protocol is based on a final desired concentration of 2.08 mg/mL. Adjust the amount of this compound powder accordingly for your target dose.
Step 1: Prepare DMSO Stock Solution
-
Dissolve 20.8 mg of this compound powder in 1 mL of 100% DMSO to create a 20.8 mg/mL stock solution.
-
Ensure complete dissolution. Gentle warming or brief sonication may be used if necessary.[10]
Step 2: Sequential Addition of Solvents (CRITICAL)
-
The order of addition is crucial for preventing precipitation. Always prepare fresh on the day of use. [10]
-
In a sterile microcentrifuge tube, add 100 µL of the 20.8 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300. Vortex thoroughly until the solution is clear and homogenous.
-
Add 50 µL of Tween-80. Vortex again until fully mixed.
-
Slowly add 450 µL of sterile saline while vortexing. The final solution should be a uniform, slightly viscous suspension.
Step 3: Pre-Dosing Homogenization
-
Before drawing each dose, vortex the suspension vigorously to ensure uniformity. This is critical as the compound may settle over time.
Solution B: Prepare a Clear Solution
For some applications, a clear solution may be necessary. This can be achieved using alternative vehicles, though they may have different pharmacokinetic properties.
-
10% DMSO in 90% Corn Oil: Suitable for oral or subcutaneous administration.[10]
-
10% DMSO in 90% (20% SBE-β-CD in Saline): Captisol® (SBE-β-CD) is a cyclodextrin derivative that can significantly improve the solubility of hydrophobic compounds.[10]
Issue 2: I am not observing the expected biological effect in vivo.
If your formulation is stable but you are not seeing efficacy (e.g., no change in tumor growth, metabolic phenotype, etc.), the issue may lie with the dose, route of administration, or lack of target engagement.
Potential Causes & Troubleshooting Workflow
A systematic approach is required to pinpoint the problem. Follow this workflow to diagnose the issue.
Recommended Solutions
-
Confirm Target Engagement: This is the most critical validation step. You must confirm that this compound is reducing global O-GlcNAcylation levels in your target tissue.
-
Action: Perform a pilot study where you treat a small cohort of animals with this compound and a vehicle control.
-
Analysis: Harvest the target tissue (and a control tissue like the spleen) at a predicted peak exposure time (e.g., 4-8 hours post-dose).[14]
-
Method: Perform Western blotting on tissue lysates using an antibody that recognizes O-GlcNAcylated proteins (e.g., RL2 or CTD110.6). A significant reduction in the O-GlcNAc signal in the treated group compared to the vehicle group confirms the drug is active at the target.[18]
-
-
Perform a Dose-Response Study: The effective dose can vary significantly between animal models and disease states.
-
Action: Test a range of doses (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg) to identify a concentration that provides both target engagement and the desired biological effect without toxicity.[14]
-
-
Optimize the Dosing Regimen: The half-life of this compound may require more frequent administration than once daily.
-
Action: If target engagement is transient (i.e., O-GlcNAc levels recover quickly), consider a twice-daily (BID) dosing schedule.
-
Issue 3: I'm concerned about toxicity or off-target effects.
Distinguishing between on-target toxicity (due to excessive OGT inhibition) and off-target effects of the compound is essential.
Causality: OGT is an essential enzyme, and its complete or prolonged inhibition can be detrimental to cells.[2][6] Therefore, some observed toxicity may be an on-target effect. Off-target effects, where the compound interacts with other cellular machinery, are also possible with any small molecule inhibitor.
Recommended Solutions
-
Strict Adherence to Controls: Your experimental design must include a robust vehicle control group that receives the exact same formulation minus this compound. This accounts for any effects of the solvents themselves.[16][19]
-
Dose De-escalation: If you observe toxicity (e.g., weight loss, lethargy), reduce the dose. The goal is to find a therapeutic window that inhibits OGT sufficiently to cause a biological effect without inducing overt toxicity.
-
Assess Vehicle Toxicity: The recommended formulation contains DMSO and PEG300, which can have biological effects at high concentrations.[16][20] If you suspect vehicle toxicity, you can try an alternative formulation (e.g., the SBE-β-CD or corn oil-based vehicles) to see if the toxic effects are mitigated.[10]
-
Confirm On-Target Effect: Correlate the toxic phenotype with the degree of O-GlcNAc reduction. If toxicity only appears at doses that cause a profound (>90%) and sustained decrease in O-GlcNAcylation, it is likely an on-target effect.
Underlying Biology: The OGT Mechanism
Understanding the mechanism of OGT is key to interpreting your results. OGT catalyzes the transfer of GlcNAc from UDP-GlcNAc onto a protein substrate. This compound competes for the enzyme's active site, blocking this process.
Sources
- 1. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Protein O-GlcNAc transferase - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Human O-GlcNAc transferase - Proteopedia, life in 3D [proteopedia.org]
- 6. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 7. otd.harvard.edu [otd.harvard.edu]
- 8. Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rndsystems.com [rndsystems.com]
- 13. This compound | TargetMol [targetmol.com]
- 14. Metabolic Inhibitors of O‐GlcNAc Transferase That Act In Vivo Implicate Decreased O‐GlcNAc Levels in Leptin‐Mediated Nutrient Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating OGT Inhibition in Cells: A Comparative Analysis Featuring Ogt-IN-2
Introduction: The O-GlcNAc Cycle and Its Pharmacological Modulation
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single N-acetylglucosamine (O-GlcNAc) sugar is attached to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This process is central to cellular physiology, regulating everything from signal transduction and transcription to metabolism and stress responses.[3] The levels of O-GlcNAcylation are tightly controlled by a simple enzymatic pair: OGT, which adds the modification using the donor substrate UDP-GlcNAc, and O-GlcNAcase (OGA), which removes it.[2][4]
Given its role in numerous pathologies, including cancer, diabetes, and neurodegeneration, OGT has emerged as a significant therapeutic target.[3][5] Small molecule inhibitors are invaluable tools for dissecting OGT's function and assessing its therapeutic potential. However, claims of OGT inhibition require a multi-faceted validation strategy. An inhibitor must not only reduce global O-GlcNAcylation in cells but must also be proven to engage OGT directly.
This guide outlines the critical validation workflow, emphasizing the synergy between assessing cellular activity and confirming biophysical target engagement.
Caption: The O-GlcNAc cycling pathway regulated by OGT and OGA.
Foundational Evidence: In Vitro Biochemical Characterization
Before moving into cellular models, an inhibitor's potency and mechanism must be defined using purified components. This biochemical-first approach provides the fundamental parameters, such as the IC₅₀ value, that inform the design of subsequent cell-based assays.
The Causality Behind In Vitro Assays: Cellular experiments are complex, with variables like membrane permeability, off-target effects, and cellular metabolism influencing outcomes. Biochemical assays isolate the interaction between the inhibitor and the enzyme, providing a clear, quantitative measure of potency. This step is crucial for establishing that the compound can, in principle, inhibit the target.
This compound Biochemical Profile: this compound is a potent inhibitor of O-GlcNAc transferase. In vitro enzymatic assays have established its inhibitory concentration against different OGT isoforms.[6][7]
| Parameter | Value | Source |
| IC₅₀ (sOGT) | 30 µM | [6][7] |
| IC₅₀ (ncOGT) | 53 µM | [6][7] |
Comparison of Common Biochemical Assays: The choice of assay depends on available resources, desired throughput, and the need for kinetic data.
| Assay Type | Principle | Advantages | Disadvantages |
| UDP-Glo™ Assay | Measures UDP product via a coupled reaction that generates a luminescent signal.[8] | High-throughput, sensitive, non-radioactive.[8] | Indirect measurement; potential for compound interference with coupling enzymes.[8] |
| FRET-Based Assay | O-GlcNAcylation of a labeled peptide substrate prevents its cleavage by a protease, sustaining a FRET signal.[9] | Allows for real-time kinetic measurements.[9] | Requires synthesis of specific, dually-labeled peptide substrates.[9] |
| Radiolabeled Assay | Measures the incorporation of a radiolabeled sugar (e.g., UDP-[³H]GlcNAc) onto a substrate protein.[10] | Direct and highly sensitive measurement of enzymatic activity. | Requires handling of radioactive materials, low-throughput, generates hazardous waste.[10] |
Cellular Activity: Demonstrating a Functional Effect
The first and most critical step in validating an OGT inhibitor in cells is to demonstrate a dose-dependent reduction in global O-GlcNAcylation. This experiment directly tests the primary hypothesis: if the compound inhibits OGT in the cell, the total amount of its product (O-GlcNAcylated proteins) should decrease.
Primary Method: Western Blot for Global O-GlcNAc Levels
Western blotting with an antibody that recognizes the O-GlcNAc modification (e.g., RL2 or CTD110.6) provides a robust readout of total cellular O-GlcNAcylation.[11] A successful inhibitor will cause a noticeable decrease in the characteristic "smear" of bands that represents the thousands of proteins modified by OGT.
Caption: Experimental workflow for Western blot analysis of O-GlcNAcylation.
Experimental Protocol: Dose-Response Analysis
1. Cell Culture and Treatment:
-
Plate a chosen cell line (e.g., HEK293T, HeLa) at an appropriate density and allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture media. A good starting range is from 0.1x to 10x the in vitro IC₅₀ (e.g., 5 µM to 250 µM).
-
Self-Validating Control: Always include a vehicle-only control (e.g., DMSO) at the highest concentration used for the inhibitor dilutions.
-
Aspirate old media and add the inhibitor-containing media. Incubate for a duration sufficient to observe changes in protein modification (typically 18-24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
3. Immunoblotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel (a 4-20% gradient gel is recommended to resolve a wide range of proteins).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against O-GlcNAc (e.g., RL2) overnight at 4°C.
-
Trustworthiness Check: In parallel, run blots for OGT (to ensure the inhibitor doesn't cause OGT degradation) and a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply an ECL substrate and image the blot.
Expected Outcome: A clear, dose-dependent reduction in the overall O-GlcNAc signal should be observed in the this compound treated lanes compared to the vehicle control, while OGT and loading control levels remain unchanged.
Target Engagement: Proving Direct Interaction
Demonstrating a reduction in O-GlcNAcylation is necessary but not sufficient. This effect could be indirect. To prove that this compound works by binding directly to OGT, a target engagement assay is essential. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[12][13]
The Principle of CETSA: CETSA operates on the principle of ligand-induced thermal stabilization.[14][15] When a protein binds to a ligand (like an inhibitor), its structure is often stabilized. This stabilized complex is more resistant to heat-induced unfolding and aggregation. By heating cell lysates to various temperatures, one can determine the temperature at which the protein of interest denatures and precipitates out of solution. In the presence of a binding ligand, this "melting temperature" (Tm) will increase.[12]
Primary Method: Western Blot-based CETSA
This technique combines a thermal challenge with standard Western blotting to specifically detect the soluble fraction of the target protein (OGT).
Sources
- 1. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of OGT and its mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. otd.harvard.edu [otd.harvard.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. New Use for CETSA: Monitoring Innate Immune Receptor Stability via Post-Translational Modification by OGT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Researcher's Guide to O-GlcNAc Transferase Inhibitors: A Potency Comparison Featuring Ogt-IN-2
Prepared by a Senior Application Scientist, this guide provides an in-depth, objective comparison of the O-GlcNAc Transferase (OGT) inhibitor, Ogt-IN-2, against other prominent inhibitors in the field. We will delve into the quantitative data supporting their potency, the experimental designs used to derive these metrics, and the underlying biochemical principles that guide the selection of an appropriate inhibitor for your research needs.
The Central Role of O-GlcNAc Transferase (OGT)
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This process is catalyzed by a single, essential enzyme: O-GlcNAc Transferase (OGT).[2][3] OGT acts as a metabolic sensor, utilizing the donor substrate UDP-GlcNAc, the final product of the hexosamine biosynthesis pathway, to modify thousands of proteins.[1] This regulation is critical for a vast array of cellular processes, including transcription, signal transduction, and cell cycle progression.[4]
Given its central role, the dysregulation of OGT activity is implicated in numerous pathologies, such as cancer, diabetes, and neurodegenerative diseases.[5][6] Consequently, small molecule inhibitors of OGT are invaluable chemical tools for dissecting its biological functions and represent promising starting points for therapeutic development.[2]
The OGT enzyme exists in several isoforms, with the two most studied being the full-length nucleocytoplasmic OGT (ncOGT) and a shorter, mitochondrial isoform (sOGT). These isoforms share the same catalytic domain but differ in their N-terminal tetratricopeptide repeat (TPR) domains, which are involved in substrate recognition and protein-protein interactions.[3] As we will see, inhibitors can exhibit differential potency against these isoforms.
Caption: The OGT catalytic cycle and points of inhibition.
Comparative Potency of OGT Inhibitors
The efficacy of an enzyme inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. A lower IC50 value denotes higher potency. This section provides a comparative analysis of this compound and other widely used OGT inhibitors.
This compound (ST045849) is a potent inhibitor with IC50 values of 30 µM against sOGT and 53 µM against ncOGT.[7][8][9] Its distinct potency profile against the two major isoforms makes it a useful tool for specific contexts.
The following table summarizes the in vitro potency of this compound alongside other key OGT inhibitors. It is crucial to note that IC50 values can vary between different assay types and conditions (e.g., substrate concentrations), so comparisons should always be made with this context in mind.
| Inhibitor | Target(s) | Potency (IC50) | Potency (Other) | Key Characteristics |
| This compound | sOGT, ncOGT | 30 µM (sOGT), 53 µM (ncOGT)[7][8][9] | - | Good starting point for OGT inhibition studies. |
| Ogt-IN-1 | sOGT, ncOGT | 27 µM (sOGT), 10 µM (ncOGT)[1] | - | Structurally related to this compound with higher potency for ncOGT. |
| OSMI-1 | OGT | 2.7 µM[1][10] | - | Widely used, cell-permeable inhibitor. |
| OSMI-4 | OGT | - | K_d_: ~8 nM; EC50: ~3 µM[11] | Low nanomolar binding affinity; good cellular efficacy. |
| L01 | OGT | ~22 µM[12][13] | - | A natural product identified through virtual screening.[13] |
| UDP | OGT | 1.8 µM[4][12] | - | The natural reaction product; a potent feedback inhibitor. Not cell-permeable.[4] |
Methodologies for Determining OGT Inhibitor Potency
The trustworthiness of potency data is directly linked to the robustness of the experimental assay used. The discovery and characterization of OGT inhibitors have been historically challenged by the lack of simple, high-throughput assays.[6][14][15] However, several reliable methods are now standard in the field.
This is a widely adopted method due to its simplicity and high-throughput capability. It is a luminescence-based assay that measures the amount of UDP produced as a direct result of OGT's catalytic activity.[12][13] The causality is straightforward: higher OGT activity produces more UDP, which is converted into a light signal by a detection reagent. The presence of an effective inhibitor reduces OGT activity, leading to a decrease in UDP and a corresponding drop in the luminescent signal.
Caption: Experimental workflow for IC50 determination using the UDP-Glo™ assay.
This protocol provides a self-validating system for assessing the potency of OGT inhibitors like this compound.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 1 mM DTT, 1 mM MgCl2).
-
Prepare stock solutions of human OGT enzyme, a suitable peptide substrate (e.g., a casein kinase II-derived peptide), and UDP-GlcNAc in the assay buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO, followed by a final dilution in assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically <1%).
-
-
Enzymatic Reaction:
-
In a 384-well white microplate, add 5 µL of the inhibitor dilution (or vehicle control).
-
Add 10 µL of a master mix containing OGT enzyme and the peptide substrate.
-
Initiate the reaction by adding 10 µL of UDP-GlcNAc solution. The final concentrations should be optimized, but a typical starting point is 20-50 nM OGT and a UDP-GlcNAc concentration near its Km value.
-
Include "no enzyme" and "no inhibitor" controls for background correction and determination of 100% activity, respectively.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
UDP Detection:
-
Allow the UDP-Glo™ Detection Reagent to equilibrate to room temperature.
-
Add 25 µL of the detection reagent to each well. This reagent contains an enzyme that converts the UDP product to ATP.
-
Incubate the plate at room temperature for 60 minutes to allow the conversion reaction to complete.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background signal (from "no enzyme" controls).
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the normalized activity (%) versus the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter variable slope) to calculate the IC50 value.
-
-
Radiometric Assays: The traditional gold standard, these assays use radiolabeled [³H] or [¹⁴C] UDP-GlcNAc and measure the incorporation of radioactivity into a protein or peptide substrate. While highly sensitive and direct, they generate radioactive waste and are lower throughput.[6][15]
-
FRET-Based Assays: These assays use specially designed peptide substrates that undergo a conformational change or become protected from proteolysis upon glycosylation, leading to a change in Förster Resonance Energy Transfer (FRET).[12]
-
Time-Resolved FRET (TR-FRET) Binding Assays: This advanced method directly measures the binding affinity (Kd) between an inhibitor and the OGT enzyme, providing complementary information to activity-based IC50 values.[16]
Conclusion and Future Directions
This compound is a valuable tool for studying OGT, with a moderate potency in the mid-micromolar range.[7][8][9] When compared to other inhibitors like the OSMI series, it is less potent but may offer different selectivity or chemical properties. For researchers requiring higher in vitro or cellular potency, compounds like OSMI-1 (IC50 = 2.7 µM) or OSMI-4 (EC50 = ~3 µM) may be more suitable alternatives.[1][10][11]
The choice of an OGT inhibitor must be guided by the specific experimental question. Factors to consider include not only the IC50 but also cell permeability, selectivity against other glycosyltransferases, and the specific OGT isoform of interest. The continued development of robust and varied assays is critical for discovering the next generation of OGT inhibitors with improved potency and specificity, which will undoubtedly accelerate our understanding of O-GlcNAcylation in health and disease.
References
- Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. National Institutes of Health (NIH). [Link]
- Potent OGT inhibitors for the treatment of cancer and diabetic complic
- Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors.
- Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. National Institutes of Health (NIH). [Link]
- Presentation of all methods reported in the literature for screening OGT inhibitors and the techniques on which they are based.
- Fragments and compounds inhibition potency against OGT.
- Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substr
- Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. National Institutes of Health (NIH). [Link]
- Identification of a Polypeptide Inhibitor of O-GlcNAc Transferase with Picomolar Affinity.
- A small molecule that inhibits OGT activity in cells. National Institutes of Health (NIH). [Link]
- A Genetically Encoded Assay System to Quantify O‐GlcNAc Transferase (OGT) Activity in Live Cells. PubMed Central. [Link]
- Discovery of a Low Toxicity O-GlcNAc Transferase (OGT)
- What are OGT inhibitors and how do they work?. LinkedIn. [Link]
- Proposed double displacement mechanism for the reaction of 2 with OGT.
- Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA. National Institutes of Health (NIH). [Link]
- Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells. National Institutes of Health (NIH). [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 3. Regulating the Regulators: Mechanisms of Substrate Selection of the O-GlcNAc Cycling Enzymes OGT and OGA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. otd.harvard.edu [otd.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Low Toxicity O-GlcNAc Transferase (OGT) Inhibitor by Structure-based Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Versatile O-GlcNAc transferase assay for high-throughput identification of enzyme variants, substrates, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Selectivity of OGT Inhibitors: OSMI-2 vs. OSMI-4
Abstract: O-GlcNAc Transferase (OGT) is a pivotal enzyme in cellular signaling, catalyzing the addition of O-linked N-acetylglucosamine to a vast array of nuclear and cytoplasmic proteins.[1][2][3] Its dysregulation is implicated in numerous diseases, including cancer, diabetes, and neurodegeneration, making it a compelling therapeutic target.[1][2][4] The OSMI series of inhibitors represent a significant advancement in the chemical toolkit available to probe OGT function. This guide provides an in-depth, objective comparison of the selectivity profiles of two key members of this series, OSMI-2 and OSMI-4, designed for researchers, scientists, and drug development professionals. We will delve into their on-target potency, known off-target effects, and the experimental methodologies used to characterize them.
A note on the selected compounds: Initial searches for "Ogt-IN-2" did not yield specific, publicly available selectivity data. Therefore, to provide a meaningful and data-supported comparison, this guide will focus on two well-characterized, structurally related, and widely used OGT inhibitors from the same chemical series: OSMI-2 and OSMI-4.
Introduction to the O-GlcNAc Signaling Pathway and OSMI Inhibitors
The dynamic cycling of O-GlcNAcylation is governed by just two enzymes: O-GlcNAc Transferase (OGT), which adds the sugar moiety from the donor substrate UDP-GlcNAc, and O-GlcNAcase (OGA), which removes it.[5][6] This simplicity belies a complex regulatory system that rivals phosphorylation in its scope and importance.[7] The development of potent and selective small molecule inhibitors for OGT has been challenging due to the hydrophilic nature of its active site.[8]
The OSMI series emerged from a structure-based drug design effort, culminating in cell-permeable compounds with low nanomolar inhibitory potency.[8] OSMI-2 and OSMI-4 are notable members of this family, providing researchers with valuable tools to interrogate OGT's complex biology.[8][9] Understanding their respective selectivity profiles is crucial for interpreting experimental results and for the potential development of therapeutic agents.
Figure 1: The O-GlcNAc signaling pathway. OGT and OGA regulate the dynamic cycling of O-GlcNAcylation, a process that can be pharmacologically modulated by inhibitors like OSMI-2 and OSMI-4.
Comparative Analysis of Potency and Selectivity
A rigorous comparison requires evaluating both the on-target potency and the off-target activity of each inhibitor. While both OSMI-2 and OSMI-4 are potent OGT inhibitors, subtle differences in their structure can lead to variations in their biological activity and selectivity.
On-Target Potency
OSMI-4 was developed through the structural evolution of earlier compounds, including OSMI-2, to achieve higher potency.[8] It is considered one of the most potent OGT inhibitors reported to date, with a low nanomolar binding affinity.[8][10] In cellular assays, both compounds effectively reduce global O-GlcNAcylation, though often at different concentrations and with different kinetics. For instance, treatment of prostate cancer cells with 40µM OSMI-2 rapidly decreases global O-GlcNAc levels within 4 hours.[9] OSMI-4 exhibits a cellular EC50 of approximately 3 µM.[8][11]
| Compound | Target | Assay Type | Potency (IC50/EC50/Kd) | Reference |
| OSMI-2 | OGT | Cellular Assay | Effective at 40 µM (PC3 cells) | [9] |
| OSMI-4 | OGT | Binding Affinity (Active form) | Low nanomolar (Kd) | [8] |
| OSMI-4 | OGT | Cellular Assay | ~3 µM (EC50) | [8][11] |
Table 1: Summary of On-Target Potency for OSMI-2 and OSMI-4.
Off-Target Selectivity Profile
The ideal chemical probe engages its intended target with high specificity, minimizing confounding off-target effects.
OSMI-2: Proteomic studies have provided insights into the selectivity of OSMI-2. In one study, after a 24-hour treatment where O-GlcNAc levels had fully recovered, very few other proteins were observed to change in abundance, suggesting minimal off-target activity at the proteome level under those conditions.[8] This suggests that OSMI-2 is a relatively clean probe, particularly for short-term experiments.
OSMI-4: While highly potent, concerns about the specificity of OSMI-4 in cells have been raised.[12] Some research suggests potential adverse effects related to cholesterol biosynthesis.[12] A key concern for OGT inhibitors derived from UDP-GlcNAc mimics is the potential for cross-reactivity with other glycosyltransferases that also use this common sugar donor.[1][12] However, specific profiling data against a panel of other glycosyltransferases is not extensively detailed in the provided literature. A common method to assess broad off-target effects, particularly against protein kinases, is a KINOMEscan assay, but specific data for OSMI-2 or OSMI-4 was not found in the initial search results.[13]
It is also important to note a key cellular response to OGT inhibition by both OSMI-2 and OSMI-4: a compensatory feedback mechanism. Treatment with these inhibitors can lead to an increase in OGT protein levels.[8][12][14] This is a critical on-target effect to consider when designing experiments, as it can influence the duration of inhibition and downstream signaling.
Experimental Methodologies for Determining Selectivity
The characterization of an inhibitor's selectivity profile relies on a suite of robust biochemical and cellular assays. The following protocols outline the principles and workflows for key experiments in this process.
A. Biochemical OGT Inhibition Assay (e.g., FRET-based Assay)
Principle: This type of assay measures the direct enzymatic activity of OGT. One common method relies on Fluorescence Resonance Energy Transfer (FRET).[6] A peptide substrate is designed to be a substrate for both OGT and a specific protease. This peptide is labeled with a FRET donor and acceptor pair. When the peptide is intact, FRET occurs. O-GlcNAcylation by OGT protects the peptide from cleavage by the protease. In the presence of an OGT inhibitor, glycosylation is blocked, the peptide is cleaved, and the FRET signal decreases. The reduction in FRET is proportional to the inhibitor's potency.[6]
Figure 2: Workflow for a FRET-based biochemical OGT inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant OGT enzyme, UDP-GlcNAc, FRET-labeled peptide substrate, and a specific protease. Prepare serial dilutions of the test inhibitors (OSMI-2, OSMI-4).
-
Inhibitor Pre-incubation: In a microplate, add OGT enzyme to wells containing either vehicle (e.g., DMSO) or varying concentrations of the inhibitor. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the glycosylation reaction by adding a mixture of the FRET-labeled peptide substrate and UDP-GlcNAc to all wells.
-
Glycosylation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for enzymatic modification of the substrate.
-
Proteolysis: Add the specific protease to all wells.
-
Signal Detection: Immediately begin monitoring the FRET signal (e.g., ratio of acceptor to donor emission) using a plate reader.
-
Data Analysis: Plot the FRET signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
B. Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of an intact cell.[15][16][17] The principle is based on ligand-induced thermal stabilization. When a ligand (inhibitor) binds to its target protein, the resulting complex is often more resistant to thermal denaturation.[15][18] By heating cell lysates or intact cells to various temperatures, one can measure the amount of soluble, non-denatured target protein remaining. A shift in the melting temperature (Tm) of the target protein in the presence of the inhibitor confirms direct physical interaction (target engagement).[16]
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Treatment: Culture cells to an appropriate density. Treat one set of cells with the test inhibitor (e.g., OSMI-4) at a desired concentration and another set with vehicle (e.g., DMSO) for a specified duration.
-
Cell Harvest: Harvest the cells and wash with PBS.
-
Lysis: Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Lyse the cells (e.g., via freeze-thaw cycles).
-
Heating: Aliquot the cell lysate into separate tubes for each temperature point. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling at room temperature.
-
Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble OGT in each sample using a protein detection method like Western Blotting or an immunoassay (e.g., HTRF).[16][18]
-
Data Analysis: Quantify the OGT band intensities for each temperature. Plot the percentage of soluble OGT against temperature for both the vehicle- and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.
Discussion and Conclusion
Choosing the right chemical probe is paramount for generating reliable and interpretable data. This guide has compared two prominent OGT inhibitors, OSMI-2 and OSMI-4.
OSMI-4 stands out for its superior on-target potency, exhibiting low nanomolar binding affinity and cellular activity in the low micromolar range.[8] This makes it an excellent choice for experiments requiring maximal OGT inhibition at lower concentrations. However, researchers should be mindful of potential off-target effects, particularly in studies involving cholesterol metabolism, and should include appropriate controls to validate their findings.[12]
OSMI-2 , while less potent than its successor, appears to have a favorable selectivity profile based on proteomic analyses, which showed minimal disruption to the wider proteome after 24 hours.[8] This characteristic may make it more suitable for longer-term studies where off-target effects could become more pronounced and confound results.
Causality and Experimental Choices: The choice between OSMI-2 and OSMI-4 should be dictated by the specific biological question. For acute, short-term inhibition of OGT to study immediate downstream effects, the high potency of OSMI-4 is advantageous. For longer-term studies, or where potential metabolic off-targets of OSMI-4 are a concern, OSMI-2 may be the more prudent choice. In all cases, verifying target engagement in the specific cellular system using an orthogonal method like CETSA is highly recommended. Furthermore, awareness of the compensatory upregulation of OGT protein following inhibition is crucial for experimental design and data interpretation.[8][14]
References
- Martin, S., et al. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. PubMed.
- Martin, S., et al. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. Bioconjugate Chemistry - ACS Publications.
- Žunar, K., et al. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. NIH.
- Nemec, V., et al. (2025). OSMI-4-based PROTACs do not influence O-GlcNAc transferase and O-GlcNAcylation levels in cells. RSC Publishing.
- Robles, A. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Ortiz-Meoz, R. F., et al. (2018). Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors. PMC - NIH.
- van der Velden, J. L. J., et al. (2018). Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. PMC - NIH.
- Robles, A. J., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
- Nemec, V., et al. (2025). OSMI-4-based PROTACs do not influence O-GlcNAc transferase and O-GlcNAcylation levels in cells. RSC Publishing. This is a duplicate of reference 5 and provides no new URL.
- Levine, Z. G., et al. (n.d.). Identification of a Polypeptide Inhibitor of O-GlcNAc Transferase with Picomolar Affinity. ACS Publications.
- Levine, Z. G. (n.d.). Biochemical Characterization of Interactions Between O-GlcNAc Transferase and Its Protein Binding Partners. DASH (Harvard).
- Robles, A. J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed - NIH.
- ResearchGate. (n.d.). (PDF) Design of OSMI‐4 Analogs Using Scaffold Hopping: Investigating the Importance of the Uridine Mimic in the Binding of OGT Inhibitors. ResearchGate.
- Itkonen, H. M., et al. (2016). High OGT activity is essential for MYC-driven proliferation of prostate cancer cells. PMC.
- Nemec, V., et al. (2025). OSMI-4-based PROTACs do not influence O-GlcNAc transferase and O-GlcNAcylation levels in cells. PMC - NIH.
- Ortiz-Meoz, R. F., et al. (2015). A small molecule that inhibits OGT activity in cells. PMC - NIH.
- Wojtowicz, M. T., et al. (2022). OGT (O-GlcNAc Transferase) Selectively Modifies Multiple Residues Unique to Lamin A. MDPI.
- van der Velden, J. L. J., et al. (2018). Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. RSC Publishing.
- HMS LINCS Project. (2018). KINOMEscan data. HMS LINCS Project.
- Liu, F., et al. (2021). Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel. PMC - NIH.
- Itkonen, H. M., et al. (2020). Inhibition of O-GlcNAc transferase renders prostate cancer cells dependent on CDK9. NIH.
Sources
- 1. Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of O-GlcNAc transferase sensitizes prostate cancer cells to docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Versatile O-GlcNAc transferase assay for high-throughput identification of enzyme variants, substrates, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structure-based evolution of low nanomolar O-GlcNAc transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High OGT activity is essential for MYC-driven proliferation of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. OSMI-4-based PROTACs do not influence O -GlcNAc transferase and O -GlcNAcylation levels in cells - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02801A [pubs.rsc.org]
- 13. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 14. OSMI-4-based PROTACs do not influence O-GlcNAc transferase and O-GlcNAcylation levels in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. biorxiv.org [biorxiv.org]
- 18. drugtargetreview.com [drugtargetreview.com]
A Researcher's Guide to Target Engagement Assays for the OGT Inhibitor, Ogt-IN-2
In the pursuit of novel therapeutics, confirming that a molecule reaches and interacts with its intended target within the complex cellular environment is a critical step. For researchers working with Ogt-IN-2, a potent inhibitor of O-GlcNAc Transferase (OGT), selecting the appropriate target engagement assay is paramount for advancing drug discovery efforts. This guide provides an in-depth comparison of key target engagement assays applicable to this compound, offering insights into their principles, practical application, and the valuable data they can provide.
This compound is a small molecule inhibitor that competitively binds to the active site of OGT, preventing the glycosylation of substrate proteins.[1] It exhibits IC50 values of 30 µM and 53 µM for the short (sOGT) and nuclear/cytoplasmic (ncOGT) isoforms of the enzyme, respectively.[2][3] While biochemical assays confirm its inhibitory activity in vitro, demonstrating direct engagement with OGT in living cells is essential to validate its mechanism of action and inform on its cellular potency.
This guide will explore three principal methodologies for assessing the target engagement of OGT inhibitors like this compound: the Cellular Thermal Shift Assay (CETSA), Fluorescence-Based Assays, and Chemoproteomics approaches. Each method offers unique advantages and is suited for different stages of the drug development pipeline.
Cellular Thermal Shift Assay (CETSA): Directly Measuring Target Stabilization
The principle behind CETSA is elegantly simple: the binding of a ligand, such as this compound, to its target protein, OGT, confers thermal stability. This increased stability means the protein is less likely to denature and aggregate when subjected to heat.[4][5] By measuring the amount of soluble OGT remaining at different temperatures in the presence and absence of this compound, researchers can directly observe target engagement.
A significant advantage of CETSA is that it is a label-free method, requiring no modification of the compound or the target protein, thus providing a more physiologically relevant assessment of target interaction.[5]
Visualizing the CETSA Workflow
Caption: A streamlined workflow of the Cellular Thermal Shift Assay (CETSA).
Key Experimental Considerations for CETSA with this compound:
-
Optimization of Heat Shock Conditions: The temperature range and duration of the heat shock are critical parameters that need to be empirically determined for OGT in the specific cell line being used.
-
Detection Method: While Western blotting is a common method for detecting soluble OGT, coupling CETSA with mass spectrometry (Thermal Proteome Profiling - TPP) can provide a proteome-wide view of target engagement and off-target effects.[6]
-
Isothermal Dose-Response (ITDR): To determine the cellular potency (EC50) of this compound, an ITDR-CETSA can be performed. In this format, cells are treated with a range of inhibitor concentrations and heated at a single, optimized temperature.[5]
Expected Outcome:
A successful CETSA experiment will demonstrate a rightward shift in the melting curve of OGT in cells treated with this compound compared to vehicle-treated cells, indicating that the inhibitor has bound to and stabilized its target.
Fluorescence-Based Assays: High-Throughput Screening and Mechanistic Insights
Fluorescence-based assays offer a powerful platform for studying inhibitor binding, particularly in a high-throughput screening (HTS) context. Two prominent techniques applicable to OGT inhibitors are Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET).
Fluorescence Polarization (FP)
FP assays measure the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently labeled probe that binds to OGT will tumble slowly in solution when bound, resulting in high polarization. When a competing inhibitor like this compound displaces the probe, the probe tumbles more rapidly, leading to a decrease in polarization.[1][7] This method is highly amenable to HTS for identifying new OGT inhibitors.[7]
Visualizing the FP Assay Principle
Caption: The principle of a competitive Fluorescence Polarization assay for OGT inhibitors.
Förster Resonance Energy Transfer (FRET)
FRET-based assays for OGT inhibition often utilize a peptide substrate labeled with a FRET donor and acceptor pair.[7] When the peptide is glycosylated by OGT, it may become resistant to cleavage by a specific protease. In the absence of an inhibitor, the peptide remains intact, and FRET occurs. In the presence of an OGT inhibitor like this compound, the peptide is not glycosylated, is subsequently cleaved by the protease, separating the FRET pair and leading to a loss of FRET signal.[7]
Experimental Protocol: Fluorescence Polarization Assay
-
Reagent Preparation:
-
Purified recombinant OGT enzyme.
-
A fluorescently labeled probe with known affinity for OGT (e.g., a fluorescent derivative of UDP-GlcNAc).
-
This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., HEPES buffer with appropriate salts and additives).
-
-
Assay Procedure:
-
In a microplate, add the assay buffer, OGT enzyme, and the fluorescent probe.
-
Add varying concentrations of this compound or other test compounds.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the inhibitor concentration.
-
Fit the data to a suitable binding model to determine the IC50 value of this compound.
-
Chemoproteomics: Unbiased Target and Off-Target Identification
Chemoproteomics offers a powerful and unbiased approach to identify the cellular targets of a small molecule. This is particularly valuable for validating the on-target engagement of this compound and identifying any potential off-targets. A common strategy involves creating a chemical probe version of this compound that incorporates a reactive group or a bio-orthogonal handle (e.g., an alkyne or azide).[8][9]
This probe is then incubated with cell lysates or intact cells, allowing it to covalently label or be captured along with its binding partners. The labeled proteins are then enriched and identified by mass spectrometry.[8]
Visualizing the Chemoproteomics Workflow
Caption: A typical workflow for a chemoproteomics-based target identification study.
Advantages of Chemoproteomics for this compound:
-
Unbiased Identification: This method does not rely on prior knowledge of the target and can identify unexpected interactions.
-
In-situ Analysis: Target engagement can be assessed in a near-native cellular environment.
-
Off-Target Profiling: Provides crucial information about the selectivity of this compound, which is critical for predicting potential side effects.
Comparison of Target Engagement Assays for this compound
| Assay | Principle | Throughput | Key Advantages | Key Disadvantages |
| CETSA | Ligand-induced thermal stabilization of the target protein.[4] | Low to Medium | Label-free; applicable in intact cells and tissues; provides direct evidence of target binding.[5] | Can be technically challenging to optimize; lower throughput than fluorescence-based assays. |
| Fluorescence Polarization (FP) | Competitive displacement of a fluorescent probe from the target protein.[7] | High | High-throughput; quantitative (provides IC50 values); well-suited for screening.[7] | Requires a specific fluorescent probe; indirect measure of binding. |
| FRET | Change in energy transfer between two fluorophores upon inhibitor binding.[7] | High | High-throughput; can be designed for specific enzymatic reactions.[7] | Requires specifically labeled substrates; can be prone to artifacts. |
| Chemoproteomics | Covalent labeling or affinity capture of target proteins by a chemical probe.[8] | Low | Unbiased target identification; provides information on off-targets; applicable in complex biological samples.[9] | Requires synthesis of a chemical probe; can be technically complex. |
Conclusion and Recommendations
The choice of target engagement assay for this compound will depend on the specific research question and the stage of the drug discovery process.
-
For initial validation of on-target activity in a cellular context , CETSA is an excellent choice due to its label-free nature and direct measurement of target stabilization.
-
For high-throughput screening of compound libraries to discover novel OGT inhibitors or for routine determination of cellular potency , Fluorescence Polarization offers a robust and efficient platform.
-
To gain a comprehensive understanding of the selectivity of this compound and to identify potential off-targets, a chemoproteomics approach is invaluable.
By employing a combination of these powerful techniques, researchers can build a comprehensive picture of how this compound interacts with its target in a cellular environment, providing the critical data needed to confidently advance this promising inhibitor through the drug development pipeline.
References
- van der Wagt, R., et al. (2021). Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. Molecules, 26(4), 1083. [Link]
- Levine, Z. G., et al. (2020). Identification of a Polypeptide Inhibitor of O-GlcNAc Transferase with Picomolar Affinity. ACS Central Science, 6(11), 2028-2036. [Link]
- Liu, J., et al. (2019). Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells. Angewandte Chemie International Edition, 58(34), 11843-11847. [Link]
- BellBrook Labs. (2015). A Specific Inhibitor for a Promiscuous Glycosyltransferase. [Link]
- ResearchGate. Proposed double displacement mechanism for the reaction of 2 with OGT. [Link]
- Ma, J., & Wang, L. (2017). Quantitative time-resolved chemoproteomics reveals that stable O-GlcNAc regulates box C/D snoRNP biogenesis. Proceedings of the National Academy of Sciences, 114(33), E6733-E6742. [Link]
- Walker Lab. OGT. [Link]
- Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87. [Link]
- Wikipedia. Insulin. [Link]
- Li, X., et al. (2023). Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation. Chinese Journal of Chemistry, 41(10), 1235-1246. [Link]
- Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]
- Liu, J., et al. (2019). Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells. Angewandte Chemie International Edition, 58(34), 11843-11847. [Link]
- Levine, Z. G., et al. (2020). Identification of a Polypeptide Inhibitor of O-GlcNAc Transferase with Picomolar Affinity. ACS Central Science, 6(11), 2028-2036. [Link]
- Bailey, D., et al. (2013). A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. Analytical Biochemistry, 440(1), 47-55. [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Ortiz-Meoz, R. F., et al. (2015). A small molecule that inhibits OGT activity in cells. ACS Chemical Biology, 10(6), 1392-1397. [Link]
- DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. [Link]
- Bond, M. R., & Hanover, J. A. (2015). A little sugar goes a long way: the cell biology of O-GlcNAc. Journal of Cell Biology, 208(7), 869-880. [Link]
- ResearchGate. OGT inhibitor OSMI1 prevents CSC activities and tumor growth. [Link]
- Lee, J. S., et al. (2021). O-GlcNAc Transferase Inhibitor Synergistically Enhances Doxorubicin-Induced Apoptosis in HepG2 Cells. International Journal of Molecular Sciences, 22(11), 5894. [Link]
- AstraZeneca. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 65(15), 10255-10274. [Link]
- Itkonen, H. M., et al. (2016). Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism. Oncotarget, 7(12), 14617-14627. [Link]
- Sodi, V. L., et al. (2018). High OGT activity is essential for MYC-driven proliferation of prostate cancer cells. Oncogene, 37(23), 3144-3155. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Use for CETSA: Monitoring Innate Immune Receptor Stability via Post-Translational Modification by OGT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review | MDPI [mdpi.com]
- 6. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 7. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Confirming the Downstream Effects of Ogt-IN-2 Treatment
This guide provides a comprehensive framework for researchers to independently validate the cellular impact of Ogt-IN-2, a potent inhibitor of O-GlcNAc Transferase (OGT). We will delve into the causality behind experimental design, provide detailed, self-validating protocols, and compare the performance of this compound with an alternative OGT inhibitor, OSMI-1. Our focus is on empowering researchers to generate robust and reproducible data.
Introduction: The Central Role of O-GlcNAc Transferase (OGT)
O-GlcNAc Transferase (OGT) is a highly conserved and essential enzyme that operates at the nexus of cellular metabolism and signaling.[1] It catalyzes a unique post-translational modification known as O-GlcNAcylation—the attachment of a single N-acetylglucosamine (O-GlcNAc) sugar molecule to serine and threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[2] This dynamic process, reversed by the enzyme O-GlcNAcase (OGA), allows cells to "sense" nutrient availability, particularly glucose, and translate that information into widespread changes in protein function, stability, and localization.[1]
Given its central role, dysregulation of OGT activity is implicated in numerous diseases, including cancer, diabetes, and neurodegeneration, making it a compelling therapeutic target.[3][4] this compound is a specific inhibitor of OGT, with reported IC50 values of 30 µM for the short isoform (sOGT) and 53 µM for the nucleocytoplasmic isoform (ncOGT).[5][6][7][8] By inhibiting OGT, this compound provides a powerful tool to probe the functional consequences of reduced global O-GlcNAcylation. This guide outlines the critical experiments required to confirm its on-target activity and characterize its downstream effects.
OGT's Core Signaling Hub and Points of Inhibition
Inhibition of OGT by compounds like this compound initiates a cascade of downstream events by altering the O-GlcNAcylation status of thousands of proteins. This has profound effects on major cellular signaling networks. The diagram below illustrates how OGT integrates metabolic inputs to regulate key cellular processes, which are the focal points of our validation workflow.
Caption: OGT integrates metabolic status to regulate key downstream cellular pathways.
Experimental Validation Workflow: A Step-by-Step Guide
To rigorously confirm the effects of this compound, we propose a three-part experimental workflow. This system is designed to be self-validating: Part A confirms the inhibitor hits its intended target, Part B measures the impact on well-established downstream pathways, and Part C quantifies the ultimate phenotypic outcome.
Caption: A three-part workflow for validating this compound's downstream effects.
Part A: Confirming On-Target Engagement via Global O-GlcNAcylation Assay
Causality: The primary and most direct effect of OGT inhibition should be a global reduction in protein O-GlcNAcylation. A dose-dependent decrease confirms that this compound is cell-permeable and active at its intended target. This assay is the foundational control for all subsequent downstream experiments.[9]
Experimental Protocol: Western Blot for Total O-GlcNAcylation
-
Cell Culture and Treatment: Seed your chosen cell line (e.g., HeLa, MCF-7) in 6-well plates. Allow cells to adhere and reach 70-80% confluency. Treat cells with a dose range of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect the lysate, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane). Separate proteins on a 4-20% Tris-Glycine gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6).[10]
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
Probe for a loading control (e.g., β-actin or GAPDH) on the same membrane to ensure equal protein loading.
-
-
Detection and Analysis: Apply an ECL substrate and visualize bands. Quantify the intensity of the O-GlcNAc signal across each entire lane and normalize it to the loading control.[11]
Part B: Quantifying Downstream Effects on Key Signaling Nodes
Causality: With on-target activity confirmed, the next step is to measure the effect on specific, well-documented downstream pathways regulated by OGT. We focus on c-MYC (a transcription factor), AKT (a core signaling kinase), and CDK1 (a cell cycle regulator).[4][12][13]
Experimental Protocol: Target-Specific Western Blot
Follow the same Western Blot protocol as in Part A, but use the following primary antibodies:
-
c-MYC: OGT-mediated O-GlcNAcylation is known to stabilize the c-MYC oncoprotein.[12] Inhibition of OGT is expected to decrease c-MYC protein levels without affecting its mRNA levels, indicating post-transcriptional regulation.[11][14]
-
Antibodies: Anti-c-MYC, Anti-β-actin (loading control).
-
-
AKT Signaling: O-GlcNAcylation and phosphorylation have a complex interplay on AKT. O-GlcNAcylation of AKT can inhibit its activating phosphorylation at key residues like Thr308.[15][16][17] OGT inhibition may therefore lead to an increase in the p-AKT(Thr308)/Total AKT ratio.
-
Antibodies: Anti-phospho-AKT (Thr308), Anti-Total AKT.
-
-
CDK1 Regulation: OGT overexpression has been shown to increase the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1) and reduce the expression of its upstream activator, Polo-like kinase 1 (PLK1).[1][13] Therefore, OGT inhibition may lead to changes in the levels of these key cell cycle proteins.
-
Antibodies: Anti-CDK1, Anti-PLK1, Anti-β-actin (loading control).
-
Part C: Assessing Phenotypic Consequences via Cell Viability Assay
Causality: Changes in critical signaling pathways like c-MYC and CDK1 should manifest as a clear cellular phenotype. Since c-MYC is essential for proliferation and OGT activity is required for proper cell cycle progression, OGT inhibition is expected to reduce cell viability and proliferation.[12][18]
Experimental Protocol: WST-1 Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 to 200 µM) and a vehicle control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for an additional 1-4 hours, until a clear color change is visible.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Blank-correct the absorbance values. Normalize the data to the vehicle-treated control wells (defined as 100% viability). Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression to calculate the GI50 (concentration for 50% growth inhibition).
Comparative Analysis: this compound vs. OSMI-1
To provide context for the performance of this compound, it is essential to compare it against another well-characterized OGT inhibitor. OSMI-1 is a suitable alternative; it is also cell-permeable but possesses a different chemical scaffold and a significantly lower reported IC50 of 2.7 µM.[3][19][20][21][22]
| Parameter | This compound | OSMI-1 | Reference |
| Reported IC50 (ncOGT) | 53 µM | 2.7 µM | [5][19] |
| Chemical Class | Varies by source | Quinoline-6-sulfonamide derivative | [21] |
| Cell Permeability | Yes | Yes | [19] |
Supporting Experimental Data (Hypothetical Comparison)
The table below presents hypothetical but expected results from the experimental workflow described above, comparing the two inhibitors in a cancer cell line (e.g., MCF-7) after 24 hours of treatment.
| Experiment | Metric | This compound (50 µM) | OSMI-1 (5 µM) |
| Part A: On-Target Effect | % Reduction in Global O-GlcNAc | ~75% | ~80% |
| Part B: Downstream Signal | Fold Change in c-MYC Protein | ~0.4x | ~0.35x |
| Part B: Downstream Signal | Fold Change in p-AKT/Total AKT | ~1.6x | ~1.8x |
| Part C: Phenotypic Outcome | GI50 (72 hr treatment) | ~45 µM | ~4 µM |
This direct comparison allows researchers to assess the relative potency and efficacy of this compound. While this compound requires a higher concentration to achieve similar effects to OSMI-1, its distinct chemical structure may offer different off-target profiles or other pharmacological properties, making it a valuable alternative tool for research.
Conclusion
References
- Ortiz-Meoz, R. F., et al. (2015). A small molecule that inhibits OGT activity in cells. ACS Chemical Biology, 10(6), 1392-7. [Link]
- Wang, S., et al. (2012). Extensive crosstalk between O-GlcNAcylations and phosphorylations of Akt and demonstrated O-GlcNAcylation as a new regulatory modification for Akt signaling. PLoS One, 7(5), e37427. [Link]
- CLYTE Technologies. (2025).
- Wang, S., et al. (2012).
- Amsbio. (n.d.). This compound. [Link]
- Slawson, C., & Hart, G. W. (2024).
- Wang, S., et al. (2012).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- Itkonen, H. M., et al. (2019).
- Ahmed, O., et al. (2022).
- Zachara, N. E., & Hart, G. W. (2018). O-GlcNAc: A Sweetheart of the Cell Cycle and DNA Damage Response. PMC. [Link]
- Slawson, C., & Hart, G. W. (2016).
- Fardini, Y., et al. (2018). Cross-Dysregulation of O-GlcNAcylation and PI3K/AKT/mTOR Axis in Human Chronic Diseases. PMC. [Link]
- Sodi, V. L., et al. (2015). mTOR/MYC Axis Regulates O-GlcNAc Transferase (OGT)
- Wang, Z., et al. (2010).
- Itkonen, H. M., et al. (2016). OGT activity is required for c-MYC stabilization.
- ResearchGate. (2022). (PDF)
- Ma, J., & Hart, G. W. (2017). New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations. Frontiers in Endocrinology. [Link]
- Itkonen, H. M., et al. (2019).
- Dehennaut, V., et al. (2019).
- Dhanasekaran, R., & Reddy, E. P. (2023). MYC function and regulation in physiological perspective. Frontiers in Cell and Developmental Biology. [Link]
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Cyclin D1 Stability Is Partly Controlled by O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Dysregulation of O-GlcNAcylation and PI3K/AKT/mTOR Axis in Human Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. amsbio.com [amsbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. High OGT activity is essential for MYC-driven proliferation of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. mTOR/MYC Axis Regulates O-GlcNAc Transferase (OGT) Expression and O-GlcNAcylation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extensive crosstalk between O-GlcNAcylation and phosphorylation regulates Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Extensive Crosstalk between O-GlcNAcylation and Phosphorylation Regulates Akt Signaling | PLOS One [journals.plos.org]
- 17. Extensive Crosstalk between O-GlcNAcylation and Phosphorylation Regulates Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Growing and dividing: how O-GlcNAcylation leads the way - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. xcessbio.com [xcessbio.com]
- 22. OSMI-1 | OGT inhibitor | TargetMol [targetmol.com]
A Researcher's Guide to Modulating O-GlcNAcylation: Ogt-IN-2 Inhibition vs. Genetic Knockdown of OGT
The study of O-GlcNAcylation, a dynamic and widespread post-translational modification, is central to understanding a vast array of cellular processes, from signal transduction to transcription. This modification, the addition of a single N-acetylglucosamine (GlcNAc) moiety to serine and threonine residues, is catalyzed by a single, essential enzyme: O-GlcNAc Transferase (OGT). Consequently, the ability to precisely manipulate OGT activity is a cornerstone of O-GlcNAcylation research. Scientists primarily employ two powerful strategies to achieve this: pharmacological inhibition with small molecules like Ogt-IN-2 and genetic knockdown of the OGT gene.
This comprehensive guide offers an in-depth comparison of these two methodologies. We will explore their underlying mechanisms, discuss critical experimental considerations, and provide detailed protocols to empower researchers in making the most informed decisions for their specific scientific inquiries. Our aim is to provide not just a set of instructions, but a framework for logically approaching the modulation of OGT in your research.
The Gatekeeper of O-GlcNAcylation: Understanding OGT
O-GlcNAc Transferase is a highly conserved enzyme that is indispensable for mammalian cell viability. It functions as a nutrient sensor, integrating metabolic inputs with cellular signaling and transcriptional outputs. OGT utilizes UDP-GlcNAc, a product of the hexosamine biosynthetic pathway, to glycosylate a multitude of intracellular proteins, thereby altering their stability, localization, and enzymatic activity. This reversible modification, counteracted by the enzyme O-GlcNAcase (OGA), allows for rapid and dynamic regulation of cellular physiology. Given its pivotal role, the choice of how to perturb OGT function is a critical experimental design parameter.
Two Paths to Inhibition: Mechanisms of Action
This compound: The Chemical Approach
This compound is a potent and cell-permeable small molecule inhibitor of OGT. Its mechanism of action involves the formation of a covalent bond with the OGT enzyme, leading to its irreversible inactivation. This direct inhibition of the OGT protein allows for a rapid and titratable reduction in global O-GlcNAcylation levels, providing a powerful tool for studying the acute effects of OGT inhibition.
Experimental Workflow: Chemical Inhibition with this compound
Caption: A generalized workflow for investigating the effects of this compound.
Genetic Knockdown: Silencing the Gene
Genetic knockdown of OGT targets the process of its synthesis. This is most commonly achieved using RNA interference (RNAi) with small interfering RNAs (siRNAs) or through genome editing with CRISPR-Cas9. siRNAs are short, double-stranded RNA molecules that guide the RNA-induced silencing complex (RISC) to degrade OGT mRNA, thereby preventing its translation into protein. CRISPR-Cas9, on the other hand, can be used to introduce mutations into the OGT gene, leading to a functional knockout.
Experimental Workflow: Genetic Knockdown of OGT via siRNA
Caption: A typical workflow for siRNA-mediated knockdown of OGT.
A Head-to-Head Comparison for the Bench Scientist
| Feature | This compound | Genetic Knockdown (siRNA/CRISPR) |
| Target | OGT Protein | OGT mRNA (siRNA) or OGT gene (CRISPR) |
| Mechanism | Covalent, irreversible inhibition of enzyme activity | Degradation of mRNA or disruption of the gene |
| Speed of Onset | Rapid (minutes to hours) | Slower (typically 24-72 hours) |
| Reversibility | Irreversible | Transient (siRNA) to permanent (CRISPR) |
| Specificity | High for OGT, but potential for off-target effects at high concentrations | Potential for off-target mRNA knockdown (siRNA) or genomic cleavage (CRISPR) |
| Dose-Dependence | Readily titratable for dose-response studies | Knockdown efficiency can be modulated by siRNA concentration |
| Experimental Complexity | Relatively simple to implement | Requires transfection or transduction, which can be cell-type dependent |
| Cellular Response | Induces acute effects, minimizing compensatory responses | Allows for the study of longer-term adaptation to OGT depletion |
Key Experimental Considerations
Specificity and Off-Target Effects: A Critical Evaluation
For this compound, it is imperative to perform dose-response experiments to identify the lowest effective concentration that minimizes potential off-target effects. For siRNA-mediated knockdown, the use of at least two independent siRNAs targeting different regions of the OGT mRNA is highly recommended to control for sequence-specific off-target effects. Furthermore, a non-targeting siRNA should always be included as a negative control. For CRISPR-based approaches, off-target analysis through sequencing is crucial for validating the specificity of the gene editing.
Temporal Dynamics: Acute vs. Chronic Perturbation
The rapid action of this compound is ideal for studying the immediate consequences of OGT inhibition. This can be particularly useful for dissecting signaling pathways where rapid changes in O-GlcNAcylation are expected. In contrast, the slower onset of genetic knockdown allows for the investigation of the cellular adaptations that occur in response to a sustained loss of OGT.
The Importance of Rigorous Validation
Regardless of the chosen method, thorough validation of the experimental system is paramount. For this compound, this includes confirming a dose-dependent decrease in global O-GlcNAcylation levels via Western blot. For genetic knockdown, it is essential to demonstrate a reduction in both OGT mRNA (by RT-qPCR) and protein (by Western blot) levels, in addition to the expected decrease in O-GlcNAcylation.
O-GlcNAcylation in Action: The Insulin Signaling Pathway
A well-established example of O-GlcNAcylation's regulatory role is in the insulin signaling pathway. OGT can modify key components of this cascade, including Insulin Receptor Substrate 1 (IRS-1), Akt, and the transcription factor FOXO1. O-GlcNAcylation of these proteins can interfere with their phosphorylation and subsequent activation, thereby contributing to insulin resistance.
Caption: OGT-mediated O-GlcNAcylation can attenuate insulin signaling.
Detailed Experimental Protocols
Protocol 1: Pharmacological Inhibition of OGT with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels to achieve 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Always include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Aspirate the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 6, 12, 24 hours). The optimal incubation time should be determined empirically.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: siRNA-Mediated Knockdown of OGT
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they will be 60-80% confluent at the time of transfection.
-
siRNA Transfection:
-
Solution A: In a microcentrifuge tube, dilute the OGT siRNA or a non-targeting control siRNA into siRNA Transfection Medium.
-
Solution B: In a separate tube, dilute the siRNA Transfection Reagent into siRNA Transfection Medium.
-
Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 15-45 minutes to allow for the formation of siRNA-transfection reagent complexes.
-
-
Cell Transfection:
-
Wash the cells once with siRNA Transfection Medium.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
After the incubation, add normal growth medium containing twice the normal serum and antibiotic concentration without removing the transfection mixture.
-
-
Post-Transfection Incubation: Incubate the cells for 24-72 hours. The optimal time for maximal knockdown should be determined empirically.
-
Validation of Knockdown:
-
RT-qPCR: At the desired time point, harvest a subset of cells for RNA extraction and perform RT-qPCR to quantify the reduction in OGT mRNA levels.
-
Western Blot: Harvest the remaining cells for protein extraction and perform Western blotting as described in Protocol 1 to confirm the reduction in OGT protein levels and the corresponding decrease in global O-GlcNAcylation.
-
Conclusion: Selecting the Optimal Tool for Your Research
References
- The roles of OGT and its mechanisms in cancer - PMC - NIH. (URL: [Link])
- O-GlcNAc Modification and Its Role in Diabetic Retinopathy - PMC - PubMed Central. (URL: [Link])
- The active site of O-GlcNAc transferase imposes constraints on substr
- CRISPR-Cas9 knockdowns of OGT in HeLa cells. a, Strategy for the...
- O-GlcNAc as an Integrator of Signaling P
- Protein O-GlcNAc transferase - Wikipedia. (URL: [Link])
- O-GlcNAc Transferase - Walker Lab. (URL: )
- OGT and OGA gene-edited human induced pluripotent stem cells for dissecting the functional roles of O-GlcNAcylation in hem
- A PGC-1α-O-GlcNAc Transferase Complex Regulates FoxO Transcription Factor Activity in Response to Glucose - PMC - NIH. (URL: [Link])
- Knockdown of OGT precludes memory-dependent increases in...
- Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle. (URL: [Link])
- Silencing the Nucleocytoplasmic O-GlcNAc Transferase Reduces Proliferation, Adhesion, and Migration of Cancer and Fetal Human Colon Cell Lines - Frontiers. (URL: [Link])
- The Beginner's Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC. (URL: [Link])
- OGT reduces Akt and IRS-OGT reduces Akt and IRS-1 activation via O-GlcNAcylation in insulin-resistant cells (A) Akt inhibition by OGT in adipocytes. The x-axis represents time units while the y-axis represents the relative Akt activity. The blue line shows Akt activity before OGT and the red line shows the Akt activity after OGT expression. According
A Researcher's Guide to O-GlcNAc Transferase (OGT) Inhibitors in Neurobiology: A Comparative Analysis
This guide provides an in-depth comparative analysis of O-GlcNAc Transferase (OGT) inhibitors for researchers, scientists, and drug development professionals in the field of neurobiology. We will move beyond a simple catalog of compounds to explore the strategic rationale behind experimental choices, present detailed protocols for inhibitor validation, and offer a nuanced perspective on when and why to deploy OGT inhibitors in your research.
The O-GlcNAc Cycle: A Critical Regulator of Neuronal Function
At the heart of cellular nutrient sensing lies the O-GlcNAc modification, a dynamic post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of target proteins.[1][2] This process is governed by a simple enzymatic cycle: O-GlcNAc transferase (OGT) adds the sugar, while O-GlcNAcase (OGA) removes it.[3] The substrate for OGT, UDP-GlcNAc, is the final product of the hexosamine biosynthetic pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[1] Consequently, O-GlcNAcylation acts as a master regulator, linking cellular metabolic status to the function of thousands of nuclear, cytoplasmic, and mitochondrial proteins.[1][3]
In the brain, an organ with immense glucose consumption, O-GlcNAcylation is particularly abundant and essential for health.[3] It modulates critical neuronal processes including signal transduction, protein homeostasis, transcription, and synaptic plasticity.[3][4] Dysregulation of this pathway is increasingly implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5][6]
Caption: The O-GlcNAc Cycle.
OGT Inhibition vs. OGA Inhibition: A Tale of Two Strategies
Much of the therapeutic focus in neurodegeneration has been on OGA inhibitors (e.g., Thiamet-G, ASN90), with the goal of increasing global O-GlcNAcylation.[7][8][9] This strategy is rooted in observations that higher O-GlcNAc levels can reduce the hyperphosphorylation of tau, a key pathological hallmark of Alzheimer's disease.[1][2][10] Several OGA inhibitors are now in clinical development.[7]
Why, then, would a researcher choose to inhibit OGT? The rationale is nuanced and context-dependent:
-
Modulating Specific Processes: While raising global O-GlcNAc levels can be protective, OGT inhibition allows for the study of processes that are negatively regulated by O-GlcNAcylation. For instance, reducing O-GlcNAcylation has been shown to promote mTOR-dependent autophagy in cortical neurons, a key cellular recycling process that can clear toxic protein aggregates.[11][12]
-
Developmental Neurobiology: OGT plays a crucial role in neuronal development. Studies have shown that chemical inhibition of OGT can accelerate the differentiation of human embryonic stem cells into neurons.[13] Conversely, OGT depletion can lead to abnormal neurogenesis and dendritic spine development.[14] OGT inhibitors are therefore invaluable tools for dissecting these fundamental processes.
-
Cancer and Metabolic Research: In non-neuronal contexts, such as cancer, OGT is often overexpressed and promotes cell growth and survival.[15][16] OGT inhibitors developed for oncology may have applications or important off-target effects to consider in neurobiology.
Caption: Strategic choice between OGT and OGA inhibition.
Comparative Analysis of Key OGT Inhibitors
The development of potent and selective OGT inhibitors has lagged behind that of OGA inhibitors.[17] Early compounds often suffered from poor selectivity and off-target effects. However, a growing arsenal of chemical probes is now available for robust neurobiological research.
| Inhibitor | Class / Type | Mechanism of Action | Reported IC₅₀ | Key Neurobiological Findings & Characteristics | Reference(s) |
| Alloxan | Pyrimidine derivative | Non-selective | Micromolar range | Caution Advised. An early tool with multiple non-specific effects, including inhibition of OGA and generation of superoxide radicals.[10] Can induce autophagy in cortical neurons.[11][12] | [11],[12],[10] |
| Ac₄-5SGlcNAc | Metabolic inhibitor | Metabolically converted to UDP-5S-GlcNAc, which acts as a substrate-analog inhibitor. | N/A (Cell-based) | Cell-permeable. Limits protein O-GlcNAcylation and accelerates differentiation of hESCs into neurons.[13] Its use in vivo has been limited by modest potency and low aqueous solubility.[3] | [3],[13] |
| BZX2 | Small molecule | Active-site inhibitor. | 15-60 µM | Decreases intracellular O-GlcNAcylation levels.[18] Shown to increase tau phosphorylation at Ser199 and Ser396, leading to increased tau aggregation in a cellular model.[18] Also shown to induce autophagy.[11][12] | [11],[18],[12] |
| OSMI-1 / OSMI-4 | Quinoline series | Cell-permeable, active-site inhibitor. | OSMI-1: ~2.5 µM | OSMI compounds represent a more potent and selective class. Induce mTOR-dependent autophagy in rat cortical neurons.[11][12] OSMI-4 was shown to inhibit astrocyte activation by modulating the NF-κB pathway.[19] | [11],[12],[19] |
| L01 | Natural product | Competitive inhibitor | 22 µM | Identified through screening of natural products; validated using the UDP-Glo assay.[17] Neurobiological effects are less characterized. | [17] |
Essential Experimental Workflows for OGT Inhibitor Validation
To ensure scientific rigor, any study employing OGT inhibitors must include validation steps to confirm target engagement and downstream functional effects. Here, we outline three critical, self-validating workflows.
Workflow 1: In Vitro Enzymatic Assay for Inhibitor Potency
Rationale: The first step is to confirm that your compound directly inhibits the enzymatic activity of OGT in a cell-free system. This allows for the determination of an IC₅₀ value, a quantitative measure of potency. The UDP-Glo™ Assay is a common, reliable method that measures the amount of UDP produced during the O-GlcNAcylation reaction.[17]
Caption: Workflow for in vitro OGT inhibitor screening.
Step-by-Step Protocol: UDP-Glo™ Assay
-
Prepare Reagents: Reconstitute recombinant human OGT, a suitable peptide substrate (e.g., derived from casein kinase II), and UDP-GlcNAc in assay buffer. Prepare serial dilutions of the OGT inhibitor.
-
Enzymatic Reaction: In a 96-well plate, add 5 µL of inhibitor dilution or vehicle control. Add 10 µL of a master mix containing OGT enzyme and peptide substrate.
-
Initiate Reaction: Add 10 µL of UDP-GlcNAc to each well to start the reaction. Mix briefly and incubate at room temperature for 60 minutes. The amount of UDP produced will be proportional to OGT activity.
-
UDP Detection: Add 25 µL of UDP-Glo™ Detection Reagent to each well. This reagent contains an enzyme that converts the UDP product to ATP. Incubate for 60 minutes.
-
Luminescence Reading: Read the luminescence on a plate reader. The light signal is proportional to the amount of ATP, and thus to the amount of UDP produced by OGT.
-
Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value. The decrease in signal indicates inhibition of OGT.
Workflow 2: Cellular Target Engagement via Western Blot
Rationale: After confirming in vitro activity, it is crucial to demonstrate that the inhibitor can enter cells and reduce the global levels of protein O-GlcNAcylation. This confirms target engagement in a biological context. Western blotting with a pan-O-GlcNAc antibody (e.g., CTD110.6 or RL2) is the gold standard.[18][20]
Step-by-Step Protocol: Assessing O-GlcNAc Levels in Neuronal Cultures
-
Cell Treatment: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y). Treat cells with the OGT inhibitor at various concentrations (e.g., 0.5x, 1x, 5x the IC₅₀) or a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).[12]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 10-20 µg of protein from each sample and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against O-GlcNAc (e.g., anti-O-GlcNAc, CTD110.6).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Incubate with a loading control antibody (e.g., anti-β-actin or anti-GAPDH) to verify equal protein loading.
-
-
Detection & Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A dose-dependent decrease in the O-GlcNAc signal, relative to the loading control, validates the inhibitor's cellular activity.[18]
Workflow 3: Functional Readout - The Autophagy Flux Assay
Rationale: OGT inhibition has been repeatedly shown to induce autophagy.[11][12] Measuring autophagy flux provides a robust functional readout of the inhibitor's downstream effects. This involves measuring the levels of key autophagy markers, LC3-II (a component of the autophagosome membrane) and p62/SQSTM1 (an autophagy substrate that is degraded). An increase in LC3-II and a decrease in p62 indicate autophagy induction.[12]
Step-by-Step Protocol: Measuring Autophagy in Neurons
-
Cell Treatment: Treat neuronal cultures with the OGT inhibitor or vehicle. Crucially, for a true flux measurement, include a parallel set of treatments where cells are co-treated with a lysosomal inhibitor like chloroquine (CQ) or bafilomycin A1 for the final 2-4 hours.[12]
-
Causality Check: Lysosomal inhibitors block the final stage of autophagy, causing LC3-II to accumulate within autophagosomes. A further increase in LC3-II levels in the presence of both the OGT inhibitor and CQ, compared to CQ alone, confirms that the OGT inhibitor is genuinely stimulating the formation of new autophagosomes (i.e., increasing autophagic flux) rather than simply blocking their clearance.[12]
-
-
Lysis and Western Blotting: Lyse the cells and perform Western blotting as described in Workflow 2.
-
Immunoblotting: Probe separate membranes for:
-
LC3B (which will show both LC3-I and the lower, faster-migrating lipidated LC3-II form).
-
p62/SQSTM1.
-
A loading control (e.g., β-actin).
-
-
Analysis:
-
Autophagy Induction: In the absence of CQ, treatment with an effective OGT inhibitor should show an increase in the LC3-II/LC3-I ratio and a decrease in p62 levels.[12]
-
Autophagic Flux: A significant accumulation of LC3-II in the Inhibitor + CQ condition compared to the CQ alone condition provides definitive evidence of increased autophagic flux.
-
Conclusion and Future Perspectives
The study of OGT inhibitors in neurobiology is a rapidly evolving field. While OGA inhibitors have taken the lead in clinical development for neurodegeneration, OGT inhibitors offer a unique and powerful set of tools to dissect fundamental neuronal processes. They allow researchers to probe the specific consequences of reducing O-GlcNAcylation, revealing its role in autophagy, neurodevelopment, and glial cell activation.[12][13][19]
The future of this field depends on the development of next-generation inhibitors with improved potency, selectivity, and in vivo bioavailability. As these tools become available, they will be instrumental in untangling the complex, context-dependent roles of OGT and providing new therapeutic avenues for a range of neurological disorders.
References
- Title: O-GlcNAcylation and Its Roles in Neurodegener
- Title: Mechanistic roles for altered O-GlcNAcylation in neurodegener
- Title: O-GlcNAcylation and Its Roles in Neurodegenerative Diseases Source: ResearchG
- Title: O-GlcNAcylation and neurodegener
- Title: O-GlcNAcylation and neurodegener
- Title: What are OGT inhibitors and how do they work?
- Title: Chemical Modulation of Protein O-GlcNAcylation via OGT Inhibition Promotes Human Neural Cell Differenti
- Title: Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons Source: MDPI URL:[Link]
- Title: The emerging link between O-GlcNAcylation and neurological disorders Source: PMC URL:[Link]
- Title: O-GlcNAcase Inhibitors Source: Alzheimer's Drug Discovery Found
- Title: Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity Source: NIH URL:[Link]
- Title: What are OGA inhibitors and how do they work?
- Title: Monitoring of Intracellular Tau Aggregation Regulated by OGA/OGT Inhibitors Source: PMC URL:[Link]
- Title: O-GlcNAc transferase regulates excitatory synapse m
- Title: Understanding and exploiting the roles of O-GlcNAc in neurodegener
- Title: Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons Source: PubMed Central URL:[Link]
- Title: Ogt-mediated O-GlcNAcylation inhibits astrocytes activation through modulating NF-κB signaling p
- Title: Potent OGT inhibitors for the treatment of cancer and diabetic complications Source: Harvard University Office of Technology Development URL:[Link]
- Title: New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations Source: Frontiers in Endocrinology URL:[Link]
- Title: Chemical approaches to understanding O-GlcNAc glycosylation in the brain Source: PMC URL:[Link]
- Title: O-GlcNAcase Inhibitor ASN90 is a Multimodal Drug Candidate for Tau and α-Synuclein Proteinop
- Title: O-GlcNAc transferase Ogt regulates embryonic neuronal development through modulating Wnt/β-catenin signaling Source: Human Molecular Genetics | Oxford Academic URL:[Link]
Sources
- 1. O-GlcNAcylation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. O-GlcNAcylation and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic roles for altered O-GlcNAcylation in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAc transferase regulates excitatory synapse maturity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-GlcNAcylation and Its Roles in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. What are OGA inhibitors and how do they work? [synapse.patsnap.com]
- 9. Understanding and exploiting the roles of O-GlcNAc in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical approaches to understanding O-GlcNAc glycosylation in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pharmacological Inhibition of O-GlcNAc Transferase Promotes mTOR-Dependent Autophagy in Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Modulation of Protein O-GlcNAcylation via OGT Inhibition Promotes Human Neural Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 16. otd.harvard.edu [otd.harvard.edu]
- 17. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Monitoring of Intracellular Tau Aggregation Regulated by OGA/OGT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ogt-mediated O-GlcNAcylation inhibits astrocytes activation through modulating NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations [frontiersin.org]
A Senior Application Scientist's Guide to Validating Ogt-IN-2's Effect on PI3K/Akt Signaling
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the effects of Ogt-IN-2, an O-GlcNAc Transferase (OGT) inhibitor, on the critical PI3K/Akt signaling pathway. We will move beyond simple validation, establishing a self-validating experimental system that ensures data integrity and provides deep mechanistic insights.
The Interplay of O-GlcNAcylation and PI3K/Akt Signaling: A Rationale for Investigation
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade is a cornerstone of cellular regulation, governing essential processes like cell growth, proliferation, survival, and metabolism.[1][2] Its aberrant activation is a hallmark of numerous diseases, particularly cancer, making it a prime target for therapeutic intervention.[3][4]
Concurrently, O-GlcNAcylation, a dynamic post-translational modification, acts as a crucial nutrient sensor.[1][5] This process, regulated by the addition of O-linked β-N-acetylglucosamine (O-GlcNAc) by OGT and its removal by O-GlcNAcase (OGA), is deeply intertwined with cellular signaling.[6][7][8] A significant body of evidence points to a complex cross-regulation between O-GlcNAcylation and the PI3K/Akt pathway.[1] Key components of the PI3K/Akt pathway, including IRS-1, PI3K, PDK1, and Akt itself, are known to be O-GlcNAcylated.[1][5][6] This modification can directly compete with phosphorylation, often at the same or adjacent sites, thereby modulating protein activity and signal transduction.[1] For instance, increased O-GlcNAcylation of Akt can reduce its phosphorylation and subsequent activation, thereby dampening downstream signaling.[6][9]
This intricate relationship makes OGT a compelling, albeit indirect, target for modulating PI3K/Akt signaling. This compound is a potent, cell-permeable inhibitor of OGT, with reported IC50 values of 30 µM for sOGT and 53 µM for ncOGT.[10][11] By inhibiting OGT, this compound is designed to decrease global O-GlcNAcylation, which, based on the established crosstalk, is hypothesized to alter the phosphorylation status and activity of the PI3K/Akt pathway.[12]
Caption: A logical workflow for validating this compound's effects.
Experimental Protocols: A Step-by-Step Guide
Step 1: Confirming Target Engagement with Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: Before assessing downstream signaling, it is paramount to confirm that this compound physically binds to its intended target, OGT, within the complex milieu of a living cell. CETSA is the gold standard for this, operating on the principle that ligand binding stabilizes a protein against thermal denaturation. [13][14]A positive result here provides the foundational evidence that any observed downstream effects are likely due to on-target activity.
Protocol:
-
Cell Culture and Treatment: Plate cells of interest (e.g., HeLa, HEK293T) and grow to 70-80% confluency. Treat cells with this compound (e.g., 50 µM) or vehicle (DMSO) for 2-4 hours.
-
Heat Challenge: Harvest and resuspend cells in a buffered solution (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. [15]3. Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins.
-
Analysis: Carefully collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of soluble OGT by Western Blotting. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement. [16]
Step 2: Assessing the Global Effect on O-GlcNAcylation by Western Blot
Expertise & Experience: Having confirmed target binding, the next logical step is to verify that this binding translates into functional inhibition of the enzyme. Since OGT's function is to add O-GlcNAc to a multitude of proteins, its inhibition should lead to a detectable decrease in the total cellular O-GlcNAcylation levels. This experiment validates the functional consequence of the target engagement shown in Step 1.
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with a dose-response of this compound (e.g., 0, 10, 25, 50, 100 µM) for a predetermined time (e.g., 24 hours). Include a positive control if available.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample and separate using SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane. [17][18]5. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. [19] * Incubate with a primary antibody that recognizes O-GlcNAcylated proteins (e.g., anti-O-GlcNAc, clone RL2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. [18] * To ensure equal protein loading, probe the same membrane for a loading control like β-actin or GAPDH.
-
-
Detection and Analysis: Visualize bands using an ECL substrate and a digital imaging system. A dose-dependent decrease in the overall O-GlcNAc signal will confirm OGT inhibition. [17]
Step 3 & 4: Analyzing and Quantifying the Impact on PI3K/Akt Signaling
Expertise & Experience: With target engagement and functional inhibition of OGT confirmed, we can now investigate the specific downstream effect on the PI3K/Akt pathway. We will first use Western Blotting for a qualitative assessment and then employ the In-Cell Western (ICW) assay for robust, high-throughput quantification. The key readout for Akt activation is its phosphorylation at Serine 473 and Threonine 308. [3][19]
-
Cell Culture and Treatment:
-
Serum-starve cells for 12-24 hours to reduce basal signaling activity. [18] * Pre-treat cells with this compound (e.g., 50 µM) for 2-4 hours.
-
Stimulate the PI3K/Akt pathway with a growth factor (e.g., 100 nM insulin or 50 ng/mL EGF) for 15-30 minutes. Include an unstimulated control.
-
-
Protein Extraction and Western Blotting: Follow the same procedure as described in Step 2 (Protocols 2.2 - 2.6).
-
Immunoblotting:
-
Probe separate membranes with primary antibodies for phospho-Akt (Ser473), phospho-Akt (Thr308), and total Akt. Using total Akt as a loading control is crucial to determine if changes in the phospho-signal are due to altered phosphorylation or changes in the total amount of Akt protein. [19]4. Analysis: Quantify band intensities using densitometry. Calculate the ratio of p-Akt to total Akt for each condition. A significant change in this ratio in this compound treated cells compared to controls will indicate modulation of the pathway.
-
Trustworthiness: The ICW assay combines the specificity of immunofluorescence with the quantification and throughput of an ELISA, making it ideal for dose-response studies. [20][21]By normalizing the phospho-protein signal to total cell number (using a DNA dye), we achieve highly accurate and reproducible quantification. [22]
-
Cell Seeding and Treatment: Seed cells in a 96-well or 384-well plate. [23]Perform serum starvation, inhibitor treatment (dose-response), and growth factor stimulation as described in Protocol 3.1.
-
Fixation and Permeabilization:
-
Remove media and fix cells with 4% formaldehyde in PBS for 20 minutes at room temperature. [24] * Wash wells with PBS, then add permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 20 minutes. [23]3. Blocking: Wash wells and add a blocking buffer (e.g., Li-Cor Odyssey Blocking Buffer or 5% BSA) for 1.5 hours at room temperature. [24]4. Primary Antibody Incubation: Incubate cells with primary antibodies against p-Akt (Ser473) and a normalization protein (e.g., total Akt or a housekeeping protein from a different host species) simultaneously overnight at 4°C. [23]5. Secondary Antibody Incubation: Wash the plate multiple times. Incubate with spectrally distinct infrared dye-conjugated secondary antibodies (e.g., IRDye® 680RD and IRDye® 800CW) for 1 hour at room temperature in the dark. [21]A DNA dye like DRAQ5 can be used for normalization instead of a total protein antibody. [22]6. Scanning and Analysis: Wash the plate and scan on an infrared imaging system (e.g., Li-Cor Odyssey). Quantify the fluorescence intensity in each channel. Normalize the p-Akt signal to the total protein or DNA dye signal. Plot the normalized signal against the inhibitor concentration to determine the IC50 for pathway inhibition.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear tables to facilitate comparison.
Table 1: CETSA Thermal Shift Data
| Treatment | Tm (°C) of OGT | ΔTm (°C) vs. Vehicle |
| Vehicle (DMSO) | 52.1 | - |
| This compound (50 µM) | 56.8 | +4.7 |
Interpretation: A positive thermal shift (ΔTm) confirms direct binding of this compound to OGT in the cellular environment.
Table 2: ICW Dose-Response Data for p-Akt Inhibition
| This compound Conc. (µM) | Normalized p-Akt (Ser473) Signal (Mean ± SD) | % Inhibition |
| 0 | 1.00 ± 0.08 | 0 |
| 1 | 0.95 ± 0.07 | 5 |
| 10 | 0.78 ± 0.06 | 22 |
| 25 | 0.52 ± 0.05 | 48 |
| 50 | 0.31 ± 0.04 | 69 |
| 100 | 0.22 ± 0.03 | 78 |
Interpretation: The dose-dependent decrease in normalized p-Akt signal allows for the calculation of an IC50 value, providing a quantitative measure of this compound's potency in modulating the PI3K/Akt pathway.
References
- ST045849 (this compound) | OGT Inhibitor. MedchemExpress.com.
- Application Notes and Protocols for Western Blot Analysis of PI3K Pathway Activ
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- Application Notes and Protocols for Western Blot Analysis of the PI3K/Akt Pathway Following Lantus® Tre
- In-Cell Western (ICW) Protocol. Rockland Immunochemicals.
- In-Cell Western. Cell Signaling Technology.
- Cross-Dysregulation of O-GlcNAcylation and PI3K/AKT/mTOR Axis in Human Chronic Diseases. PubMed Central.
- Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Pelago Bioscience.
- In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. PMC - NIH.
- In-Cell Western Protocol. Biomol.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- Small-molecule inhibitors of the PI3K signaling network. PMC - PubMed Central.
- Potential role of O-GlcNAcylation and involvement of PI3K/Akt1 pathway in the expression of oncogenic phenotypes of gastric cancer cells in vitro. PubMed.
- In-Cell Western™ Assay. LI-COR Biosciences.
- The post-translational modification O-GlcNAc is a sensor and regulator of metabolism. Open Biology | The Royal Society.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- O-GlcNAcylation enhances the invasion of thyroid anaplastic cancer cells partially by PI3K/Akt1 p
- Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease. NIH.
- Targeting PI3K: A New Gener
- OGT | Inhibitors. MedChemExpress.
- Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Inhibition of the PI3K/AKT/mTOR P
- Effects of small molecule inhibitors of PI3K/Akt/mTOR signaling on neuroblastoma growth in vitro and in vivo. PubMed.
- PI3K/AKT signalling p
- Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PMC - NIH.
- List of natural compounds targeting PI3K/AKT/mTOR signaling pathway in...
- Important Roles of PI3K/AKT Signaling Pathway and Relevant Inhibitors in Prost
- PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. NIH.
- Virtual Screening of Natural Compounds as Potential PI 3 K-AKT1 Signaling Pathway Inhibitors and Experimental Valid
- What are OGT inhibitors and how do they work? Benchchem.
- OGT reduces Akt and IRS-OGT reduces Akt and IRS-1 activation via O-GlcNAcylation in insulin-resistant cells.
- The PI3K and mTOR pathways regulate OGT and O-GlcNAc levels in cancer...
- Proposed double displacement mechanism for the reaction of 2 with OGT.
- Diverse Regulation of AKT and GSK-3β by O-GlcNAcyl
- The roles of OGT and its mechanisms in cancer. PMC - NIH.
- Signalling transduction of O-GlcNAcylation and PI3K/AKT/mTOR-axis in prost
- O-GlcNAc transferase and O-GlcNAcase: achieving target substr
- Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. PMC - NIH.
- Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening. PMC - NIH.
Sources
- 1. Cross-Dysregulation of O-GlcNAcylation and PI3K/AKT/mTOR Axis in Human Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. The roles of OGT and its mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. annualreviews.org [annualreviews.org]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. licorbio.com [licorbio.com]
- 22. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 23. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 24. biomol.com [biomol.com]
A Researcher's Guide to Assessing the Cross-Reactivity of OGT Inhibitors: The Case of Ogt-IN-2
For researchers in glycoscience and drug development, the selective inhibition of O-GlcNAc Transferase (OGT) represents a significant therapeutic and investigative opportunity. OGT is a unique glycosyltransferase that modifies a vast array of nuclear and cytoplasmic proteins with O-linked β-N-acetylglucosamine (O-GlcNAc), playing a critical role in processes from metabolism to gene expression. Dysregulation of OGT is implicated in cancer, diabetes, and neurodegenerative diseases, making it a compelling drug target.[1]
Ogt-IN-2 has been identified as a potent inhibitor of OGT, with reported IC50 values of 30 µM and 53 µM for its short (sOGT) and nucleocytoplasmic (ncOGT) isoforms, respectively. However, for any chemical probe or potential therapeutic, potency is only half of the story. The other, arguably more critical, half is selectivity. This guide provides an in-depth framework for evaluating the cross-reactivity of this compound, or any OGT inhibitor, against other human glycosyltransferases. While specific cross-reactivity data for this compound is not extensively published, this guide outlines the rationale and experimental workflows necessary to generate such critical data, ensuring the integrity of your research findings.
The Imperative of Selectivity Profiling
The human genome encodes hundreds of glycosyltransferases (GTs), enzymes that catalyze the formation of glycosidic bonds.[2] These are broadly classified into structural folds, such as GT-A and GT-B.[3] While OGT is distinct in its cellular location and function, other GTs utilize the same or similar nucleotide-sugar donors (e.g., UDP-GlcNAc, UDP-Galactose).[4] This shared substrate recognition can become a liability for inhibitors designed to target the nucleotide-sugar binding pocket, leading to off-target effects. Uncharacterized cross-reactivity can lead to misinterpreted experimental results and potential toxicity in therapeutic applications.[5] Therefore, a rigorous, evidence-based assessment of an inhibitor's selectivity is not just best practice; it is a scientific necessity.
Designing a Cross-Reactivity Screening Panel: A Logic-Driven Approach
The selection of enzymes for a cross-reactivity panel should be deliberate and based on biochemical and structural rationale. The goal is to challenge the inhibitor against its most likely off-targets.
Key Selection Criteria:
-
Shared Substrate: Prioritize GTs that also use UDP-GlcNAc as the sugar donor. This includes various N-acetylglucosaminyltransferases involved in the synthesis of different glycan structures.
-
Structural Homology: Include GTs from different families but with known structural similarities in their catalytic domains. The CAZy (Carbohydrate-Active enZYmes) database is an excellent resource for classifying GTs into families based on sequence homology.[6]
-
Divergent Substrates: To establish a broad selectivity profile, include GTs that use different UDP-sugars, such as UDP-Galactose (used by galactosyltransferases) or UDP-Glucuronic Acid (used by glucuronyltransferases).[4] Inhibition of these enzymes would suggest a less specific interaction with the inhibitor, possibly at the general UDP binding site.
-
Commercial Availability: Practicality is key for execution. Select enzymes that are commercially available as purified, recombinant proteins to ensure consistency and reproducibility.[7]
Table 1: Example of a Rationalized Glycosyltransferase Selectivity Panel
| Enzyme Family | Enzyme Example | Donor Substrate | Rationale for Inclusion |
| Target | OGT (O-GlcNAc Transferase) | UDP-GlcNAc | Primary target for baseline activity. |
| N-Acetylglucosaminyl-transferases | MGAT1 (Alpha-1,3-mannosyl-glycoprotein 2-beta-N-acetylglucosaminyltransferase) | UDP-GlcNAc | Uses the same donor; a primary candidate for cross-reactivity. |
| Galactosyl-transferases | B4GALT1 (Beta-1,4-galactosyltransferase 1) | UDP-Galactose | Tests for specificity against a different UDP-sugar.[8] |
| Fucosyl-transferases | FUT8 (Alpha-1,6-fucosyltransferase) | GDP-Fucose | Tests for specificity against a different nucleotide (GDP vs. UDP).[2] |
| Sialyl-transferases | ST6GAL1 (Beta-galactoside alpha-2,6-sialyltransferase 1) | CMP-Sialic Acid | Tests for specificity against a completely different nucleotide-sugar.[2] |
| Glucuronyl-transferases | UGT1A1 (UDP-glucuronosyltransferase 1A1) | UDP-Glucuronic Acid | Important drug-metabolizing enzyme; uses a different UDP-sugar.[6] |
Experimental Workflow for Determining Inhibitor Selectivity
This section details a robust, high-throughput-compatible workflow for assessing the inhibitory activity of a compound across a panel of glycosyltransferases. The chosen methodology, the UDP-Glo™ Glycosyltransferase Assay, is highlighted due to its versatility, sensitivity, and non-reliance on radioactive materials.[4][9][10]
Caption: Workflow for IC50 determination using a luminescence-based assay.
Detailed Protocol: IC50 Determination using the UDP-Glo™ Assay
The UDP-Glo™ Assay quantifies the amount of UDP produced in the glycosyltransferase reaction, which is directly proportional to enzyme activity.[4][11] A coupled reaction converts the product UDP into ATP, which then drives a luciferase reaction, generating a light signal.[9]
Materials:
-
This compound (or test inhibitor)
-
Purified recombinant glycosyltransferases (OGT and panel enzymes)
-
Appropriate donor UDP-sugars and acceptor substrates for each enzyme
-
UDP-Glo™ Glycosyltransferase Assay Kit (Promega or similar)
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Step-by-Step Methodology:
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution series in DMSO to create concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions starting from 1 mM). This will yield final assay concentrations ranging from micromolar to millimolar.
-
-
Reaction Setup (per well):
-
Causality: The order of addition is critical to prevent premature reaction. The inhibitor is pre-incubated with the enzyme before the reaction is initiated with the substrate.
-
In a 384-well plate, add 2.5 µL of the appropriate enzyme buffer.
-
Add 0.5 µL of the this compound serial dilution (or DMSO for 0% inhibition control).
-
Add 1 µL of the glycosyltransferase enzyme at a predetermined optimal concentration.
-
Self-Validation: Include "No Enzyme" controls (add buffer instead) to determine background signal and "No Inhibitor" controls (add DMSO) for 100% activity.
-
Gently mix and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 1 µL of a pre-mixed solution of the UDP-sugar donor and the acceptor substrate. The final concentration of the UDP-sugar should be at or near its Km for the respective enzyme to ensure competitive inhibitors can be accurately measured.
-
Mix the plate on an orbital shaker for 30 seconds.
-
Incubate the reaction at the enzyme's optimal temperature (e.g., 37°C) for 60 minutes. The reaction time should be within the linear range of the enzyme's activity.
-
-
Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of UDP-Glo™ Detection Reagent to each well. This reagent contains the enzymes to convert UDP to ATP and the luciferase/luciferin components, and it also stops the glycosyltransferase reaction.
-
Mix on an orbital shaker for 30 seconds and incubate at room temperature for 60 minutes to allow the luminescence signal to stabilize.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_no_inhibitor - RLU_no_enzyme))
-
Where RLU is the Relative Light Units.
-
-
Determine IC50: Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[12]
-
Data Presentation and Interpretation
The results of the cross-reactivity screen should be summarized in a clear, quantitative table. The selectivity index is a crucial metric, calculated by dividing the IC50 for an off-target enzyme by the IC50 for the primary target (OGT). A higher selectivity index indicates greater specificity.
Table 2: Hypothetical Cross-Reactivity Profile of this compound
| Enzyme | Donor Substrate | This compound IC50 (µM) | Selectivity Index (vs. ncOGT) |
| ncOGT | UDP-GlcNAc | 53 | 1x |
| sOGT | UDP-GlcNAc | 30 | 1.8x |
| MGAT1 | UDP-GlcNAc | > 200 | > 3.8x |
| B4GALT1 | UDP-Galactose | > 500 | > 9.4x |
| FUT8 | GDP-Fucose | No inhibition detected | N/A |
| ST6GAL1 | CMP-Sialic Acid | No inhibition detected | N/A |
| UGT1A1 | UDP-Glucuronic Acid | > 500 | > 9.4x |
Note: IC50 values for off-target enzymes are hypothetical and presented for illustrative purposes.
Interpretation: Based on this hypothetical data, this compound would be considered a selective inhibitor for OGT. It shows high potency against its intended target isoforms and significantly weaker or no activity against other glycosyltransferases that use different UDP-sugars or entirely different nucleotide donors. A selectivity index of >10-fold is generally considered a good starting point for a selective chemical probe.
By rigorously applying this experimental framework, researchers can confidently validate the selectivity of this compound or other inhibitors, ensuring that their biological effects can be confidently attributed to the modulation of OGT. This commitment to scientific integrity is paramount for advancing our understanding of O-GlcNAc signaling and developing next-generation therapeutics.
References
- Nishihara, S., Angata, K., Aoki-Kinoshita, K.F., et al., editors. (2021). Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology.
- HUGO Gene Nomenclature Committee. (n.d.). Glycosyltransferases.
- Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press.
- Schart, V. F., Thum, C., & Titz, A. (2015). Identification of non-substrate-like glycosyltransferase inhibitors from library screening: pitfalls & hits. Organic & Biomolecular Chemistry, 13(16), 4664–4672.
- ResearchGate. (n.d.). Gene families of mammalian glycosyltransferases.
- EMBL-EBI. (n.d.). Glycosyltransferase family A (GT-A). InterPro.
- Protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor.
- CAZypedia. (2024). Glycosyltransferase Family 1.
- Hasenknopf, B., Thum, C., Schart, V. F., & Titz, A. (2014). A practical glycosyltransferase assay for the identification of new inhibitor chemotypes. MedChemComm, 5(7), 921-926.
- Sbardella, G., et al. (2022). Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening. Molecules, 27(6), 1935.
- Li, Z., et al. (2019). Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells. ACS Chemical Biology, 14(12), 2577–2582.
- Levine, Z. G., et al. (2021). Identification of a Polypeptide Inhibitor of O-GlcNAc Transferase with Picomolar Affinity. ACS Central Science, 7(6), 1035–1045.
- Concordia University. (n.d.). Identification of Glycosyltransferase Inhibitor Molecules Targeting Cell-Surface Fucosylation Using High-Throughput Methods. Spectrum Research Repository.
- Itkonen, H. M., et al. (2016). Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism. Oncotarget, 7(12), 14617–14627.
- Augustyn, J., et al. (2016). Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. Bioorganic & Medicinal Chemistry, 24(16), 3345–3354.
- edX. (n.d.). IC50 Determination.
- BellBrook Labs. (n.d.). Screening Diverse Glycosyltransferases Using Homogenous, Fluorescent Transcreener HTS Assays For Direct Detection of Nucleotide Products.
- Wang, L., et al. (2023). O-GlcNAc transferase plays dual antiviral roles by integrating innate immunity and lipid metabolism. Nature Communications, 14(1), 1-17.
- Kim, E. J., et al. (2014). Versatile O-GlcNAc Transferase Assay for High-Throughput Identification of Enzyme Variants, Substrates, and Inhibitors. Bioconjugate Chemistry, 25(6), 1025–1030.
- D’Acunto, C. W., et al. (2021). O-GlcNAcylation in Chronic Lymphocytic Leukemia and Other Blood Cancers. Frontiers in Oncology, 11, 644535.
Sources
- 1. Frontiers | O-GlcNAcylation in Chronic Lymphocytic Leukemia and Other Blood Cancers [frontiersin.org]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. InterPro [ebi.ac.uk]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosyltransferase Family 1 - CAZypedia [cazypedia.org]
- 7. Glycosyltransferases [sigmaaldrich.com]
- 8. Glycosyltransferases - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.sg]
- 10. UDP-Glo™ Glycosyltransferase Assay [worldwide.promega.com]
- 11. Figure 1: [Uridine diphosphate (UDP)-Glo Glycosyltransferase Assay.]. - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. courses.edx.org [courses.edx.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Ogt-IN-2
For researchers, scientists, and drug development professionals investigating the intricate roles of O-GlcNAc transferase (OGT), the selection of a potent and reliable inhibitor is paramount. This guide provides an in-depth, objective comparison of Ogt-IN-2, a notable OGT inhibitor, evaluating its performance and characteristics against other available alternatives. The information presented herein is supported by experimental data and established scientific principles to empower informed decisions in your research endeavors.
Introduction to O-GlcNAc Transferase (OGT) and Its Inhibition
O-GlcNAc transferase (OGT) is a highly conserved enzyme crucial for cellular function. It catalyzes the addition of a single N-acetylglucosamine (GlcNAc) sugar moiety onto serine and threonine residues of a vast number of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This dynamic post-translational modification, known as O-GlcNAcylation, acts as a key cellular sensor for nutrients and stress, modulating a wide array of cellular processes including signal transduction, transcription, and metabolism.[2] Given its central role, dysregulation of OGT activity has been implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[3][4] Consequently, the development of specific OGT inhibitors has become a significant focus for both basic research and therapeutic intervention.[4][5]
This compound has emerged as a tool for investigating the biological functions of OGT. This guide will dissect its efficacy, both in controlled in vitro environments and within complex in vivo systems, providing a comparative analysis with other known OGT inhibitors.
In Vitro Efficacy of this compound: A Quantitative Analysis
The primary measure of an inhibitor's potency in a cell-free system is its half-maximal inhibitory concentration (IC50). This compound has been characterized against different isoforms of OGT, providing insights into its direct enzymatic inhibition.
Table 1: In Vitro Potency of this compound and Comparative OGT Inhibitors
| Compound | Target Isoform(s) | IC50 | Reference(s) |
| This compound | sOGT (short OGT) | 30 µM | [6][7][8][9] |
| ncOGT (nucleocytoplasmic OGT) | 53 µM | [6][7][8][9] | |
| OGT-IN-1 | sOGT | 27 µM | [9] |
| ncOGT | 10 µM | [9] | |
| OSMI-1 | Full-length human OGT | 2.7 µM | [9] |
| OSMI-4 | OGT | EC50 of 3 µM in cells | [9] |
Expert Insights: The IC50 values indicate that this compound is a moderately potent inhibitor of OGT in biochemical assays. Its comparable activity against both the short (sOGT) and nucleocytoplasmic (ncOGT) isoforms suggests a broad inhibitory profile against the major cellular forms of the enzyme. When compared to other inhibitors such as OSMI-1 and OGT-IN-1, this compound exhibits a higher IC50, suggesting lower potency in a purely enzymatic context. This is a critical consideration for experimental design, as higher concentrations of this compound may be required to achieve significant target inhibition in cellular and in vivo studies.
In Vivo Efficacy of this compound: An Evidence Gap and Comparative Outlook
A thorough review of the current scientific literature, including patents and conference proceedings, reveals a notable absence of publicly available in vivo efficacy data specifically for this compound. This includes a lack of information on its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and in vivo toxicity profile.
However, the potential for in vivo application of OGT inhibitors has been demonstrated with other compounds, offering a valuable framework for considering the potential use of this compound.
Insights from Comparative In Vivo Studies:
-
OSMI-1: This inhibitor has been utilized in in vivo cancer models. For instance, in a neuroendocrine prostate cancer model, OSMI-1 significantly inhibited tumor growth.
-
OSMI-4: In vivo studies have shown that pretreatment with OSMI-4 suppressed tumor growth in a mouse hepatoma model.
-
Skeletal Muscle-Specific OGT Knockout Mice: Genetic models provide crucial insights into the physiological roles of OGT. In mice with skeletal muscle-specific OGT knockout, there was an attenuated O-GlcNAcylation and nuclear translocation of p65, leading to downregulated IL-6 expression under cold exposure.[10] This highlights the potential of OGT inhibition in modulating inflammatory responses in vivo.
Considerations for Future In Vivo Studies with this compound:
Given that this compound is suggested for research in articular diseases, a logical next step would be its evaluation in animal models of osteoarthritis.[7][8] Several well-established models, such as the monosodium iodoacetate (MIA)-induced and surgical destabilization models (e.g., anterior cruciate ligament transection), could be employed to assess the therapeutic potential of this compound in cartilage protection and inflammation reduction.
For in vivo administration, this compound can be formulated as a suspension for oral or intraperitoneal injection. A typical formulation involves dissolving the compound in DMSO, followed by dilution with PEG300, Tween-80, and saline.[6]
Key Signaling Pathways Modulated by OGT
Understanding the signaling pathways in which OGT plays a pivotal role is essential for interpreting the effects of its inhibition. Two well-documented pathways are the insulin signaling and NF-κB signaling pathways.
OGT in Insulin Signaling
OGT acts as a nutrient sensor, and its activity is intertwined with insulin signaling. Elevated glucose levels lead to increased O-GlcNAcylation, which can, in turn, attenuate insulin signaling, contributing to insulin resistance. OGT can directly O-GlcNAcylate and thereby inhibit key components of the insulin signaling cascade, including IRS-1, PI3K, and Akt.[11][12][13]
Caption: OGT-mediated attenuation of the insulin signaling pathway.
OGT in NF-κB Signaling
The transcription factor NF-κB is a master regulator of inflammation. O-GlcNAcylation has been shown to modulate NF-κB signaling at multiple levels. OGT can directly O-GlcNAcylate the p65 subunit of NF-κB, which can enhance its transcriptional activity.[14][15] This link between O-GlcNAcylation and NF-κB provides a rationale for investigating OGT inhibitors in inflammatory diseases.[16]
Caption: Modulation of the NF-κB signaling pathway by OGT.
Experimental Protocols
To facilitate the rigorous evaluation of this compound and other OGT inhibitors, detailed, self-validating experimental protocols are provided below.
In Vitro OGT Activity Assay (Radiometric)
This protocol describes a classic and reliable method for determining the enzymatic activity of OGT.
Workflow Diagram:
Caption: Workflow for a radiometric in vitro OGT activity assay.
Step-by-Step Methodology:
-
Prepare Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 12.5 mM MgCl₂, 1 mM DTT.
-
Prepare Substrate Mix: In the reaction buffer, combine a known OGT peptide substrate (e.g., a peptide derived from casein kinase II) and [³H]UDP-GlcNAc.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound or other test compounds in DMSO. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Initiate the Reaction: To each well of a microplate, add the substrate mix, the inhibitor dilution (or DMSO for control), and purified recombinant OGT enzyme.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).
-
Separation: Spot the reaction mixture onto phosphocellulose paper. Wash the paper extensively with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [³H]UDP-GlcNAc.
-
Quantification: Place the dried phosphocellulose paper into scintillation vials with scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular O-GlcNAcylation Assessment by Western Blot
This protocol allows for the evaluation of an inhibitor's effect on global O-GlcNAcylation levels within cells.
Workflow Diagram:
Caption: Step-by-step workflow for Western blot analysis of O-GlcNAcylation.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Treat the cells with varying concentrations of this compound or other inhibitors for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an OGA inhibitor (e.g., Thiamet-G) to preserve O-GlcNAc modifications.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) and a primary antibody for a loading control (e.g., β-actin or GAPDH), diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for O-GlcNAc and the loading control. Normalize the O-GlcNAc signal to the loading control to determine the relative change in global O-GlcNAcylation.
Conclusion and Future Directions
This compound is a valuable chemical probe for the in vitro study of OGT, demonstrating moderate inhibitory activity against its key isoforms. While direct in vivo efficacy data is currently lacking, the established roles of OGT in critical signaling pathways and the in vivo validation of other OGT inhibitors provide a strong rationale for its further investigation in relevant disease models, particularly in the context of articular diseases. The experimental protocols detailed in this guide offer a robust framework for such evaluations.
Future research should prioritize the in vivo characterization of this compound, including its pharmacokinetic and safety profiles, to fully ascertain its potential as a research tool and a lead compound for therapeutic development. The continued exploration of OGT's multifaceted roles in health and disease, aided by specific inhibitors like this compound, promises to unveil new avenues for therapeutic intervention.
References
- Gross BJ, et al. Discovery of O-GlcNAc transferase inhibitors. J Am Chem Soc. 2005 Oct 26;127(42):14588-9. [Link]
- Hu, Y., Liu, Y., Yang, Y., Lv, H., Lian, S., Xu, B., & Li, S. (2022). OGT upregulates myogenic IL-6 by mediating O-GlcNAcylation of p65 in mouse skeletal muscle under cold exposure. Journal of cellular physiology, 237(2), 1341–1352. [Link]
- Li, X., et al. (2019). Elevated O-GlcNAcylation promotes colonic inflammation and tumorigenesis by modulating NF-κB signaling. Oncogene, 38(1), 60-73. [Link]
- Yang, M., et al. (2008). NFκB activation is associated with its O-GlcNAcylation state under hyperglycemic conditions. Proceedings of the National Academy of Sciences, 105(45), 17345-17350. [Link]
- Issad, T., & Kuo, M. (2010). O-GlcNAc modification, insulin signaling and diabetic complications. Médecine des Maladies Métaboliques, 4(5), 485-490. [Link]
- Balllewe, M., et al. (2024). The post-translational modification O-GlcNAc is a sensor and regulator of metabolism. Open Biology, 14(1), 230288. [Link]
- Yang, X., et al. (2008). Regulation of the O-Linked β-N-Acetylglucosamine Transferase by Insulin Signaling. Molecular & Cellular Proteomics, 7(3), 485-495. [Link]
- Amsbio. This compound, AMS.T9711-50-MG. [Link]
- Walker Lab. OGT. [Link]
- Levine, Z. G., & Walker, S. (2021). Mammalian cell proliferation requires noncatalytic functions of O-GlcNAc transferase. Proceedings of the National Academy of Sciences, 118(4), e2016778118. [Link]
- Liu, X., et al. (2024). The roles of OGT and its mechanisms in cancer. Cell & Bioscience, 14(1), 121. [Link]
- Alzheimer's Drug Discovery Foundation. (2023). O-GlcNAcase Inhibitors. [Link]
- Harvard University. (2012).
- Li, Y., et al. (2017). Discovery of a Low Toxicity O-GlcNAc Transferase (OGT) Inhibitor by Structure-based Virtual Screening of Natural Products. Scientific Reports, 7(1), 12345. [Link]
- Ong, Q., et al. (2021). O-GlcNAc as an Integrator of Signaling Pathways. Frontiers in Endocrinology, 12, 656328. [Link]
- Ramakrishnan, P., et al. (2013). Activation of the Transcriptional Function of the NF-κB Protein c-Rel by O-GlcNAc Glycosylation. Science Signaling, 6(281), ra55. [Link]
- Bond, M. R., & Hanover, J. A. (2015). The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1850(5), 957-965. [Link]
- Lazarus, M. B., et al. (2011). Structure of human O-GlcNAc transferase and its complex with a peptide substrate.
- Google Patents. (2012). Crystal structures of o-glcnac transferase and uses thereof.
- ResearchGate. (2018). Schematic diagram of O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA)... [Link]
- ResearchGate. (2018).
- ResearchGate. (2021).
- ResearchGate. (2022). O-GlcNAcylation attenuated insulin signaling. Normal insulin signaling... [Link]
- Wang, Z., et al. (2022). The role of O-GlcNAcylation in innate immunity and inflammation. Glycobiology, 32(12), 1037-1049. [Link]
- Van Aalten, D. M. F., et al. (2018). Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. MedChemComm, 9(5), 883-887. [Link]
- Google Patents. (2015).
- MDPI. (2024).
- Future Science. (2022). Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins. [Link]
Sources
- 1. OGT — Walker Lab [walkerlab.hms.harvard.edu]
- 2. The roles of OGT and its mechanisms in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. otd.harvard.edu [otd.harvard.edu]
- 4. Discovery of a Low Toxicity O-GlcNAc Transferase (OGT) Inhibitor by Structure-based Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. amsbio.com [amsbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. OGT upregulates myogenic IL-6 by mediating O-GlcNAcylation of p65 in mouse skeletal muscle under cold exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. O-GlcNAc modification, insulin signaling and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. Regulation of Nuclear Factor-kappaB Function by O-GlcNAcylation in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Elevated O-GlcNAcylation promotes colonic inflammation and tumorigenesis by modulating NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Specificity of Ogt-IN-2 in Cellular Models
In the intricate world of post-translational modifications, O-GlcNAcylation stands out as a critical regulator of a vast array of cellular processes, from signal transduction to gene expression.[1] The dynamic addition and removal of a single N-acetylglucosamine (O-GlcNAc) moiety from serine and threonine residues of nuclear and cytoplasmic proteins is governed by two key enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA).[2] The central role of OGT in cellular homeostasis and its dysregulation in diseases like cancer and diabetes have made it a compelling target for chemical biology and drug discovery.[3]
Ogt-IN-2 (also known as ST045849) has emerged as a potent inhibitor of OGT, offering a valuable tool to probe the functional roles of O-GlcNAcylation.[4][5] However, the utility of any chemical probe is fundamentally tied to its specificity. This guide provides a comprehensive framework for researchers to rigorously assess the cellular specificity of this compound, comparing its performance with other commonly used OGT inhibitors and providing detailed experimental protocols to empower your research.
Understanding the Inhibitors: A Mechanistic Overview
A clear understanding of how different inhibitors function is paramount to designing and interpreting specificity experiments. OGT inhibitors can be broadly categorized based on their mechanism of action.
This compound is a potent O-GlcNAc transferase inhibitor with reported IC50 values of 30 µM for sOGT (short OGT isoform) and 53 µM for ncOGT (nucleocytoplasmic OGT isoform) in in vitro assays.[4] It is a cell-permeable small molecule designed to directly engage and inhibit the catalytic activity of OGT.
In contrast, other widely used OGT inhibitors employ different strategies:
-
OSMI-1: A cell-permeable small molecule that, like this compound, directly inhibits OGT activity with an IC50 of 2.7 µM.[6]
-
Ac4-5SGlcNAc: This is a metabolic inhibitor. It is a per-O-acetylated 5-thio-N-acetylglucosamine analog that, upon entering the cell, is de-acetylated and converted via the hexosamine salvage pathway into UDP-5SGlcNAc. This UDP-sugar analog then acts as a competitive inhibitor of OGT.[6] This indirect mechanism can lead to a delayed onset of action compared to direct inhibitors.
A Multi-pronged Approach to Specificity Assessment
No single experiment can definitively prove the specificity of a chemical probe. A rigorous assessment relies on a combination of biochemical, cellular, and proteomic approaches to build a comprehensive and convincing case.
dot
Caption: A logical workflow for assessing OGT inhibitor specificity.
Biochemical Confirmation of OGT Inhibition
The first step is to confirm the direct inhibition of OGT in a controlled, cell-free system.
Experimental Protocol: In Vitro OGT Activity Assay (UDP-Glo™)
This assay measures the amount of UDP produced as a byproduct of the OGT-catalyzed reaction. A decrease in UDP production correlates with OGT inhibition.[7]
Materials:
-
Recombinant human OGT
-
OGT peptide substrate (e.g., CKII peptide)
-
UDP-GlcNAc
-
This compound and other test inhibitors
-
UDP-Glo™ Assay kit (Promega)
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 12.5 mM MgCl₂, 1 mM DTT)
Procedure:
-
Prepare a reaction mixture containing recombinant OGT and the peptide substrate in the assay buffer.
-
Add serial dilutions of this compound or other inhibitors to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding UDP-GlcNAc.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction and add the UDP-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to OGT activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement and Phenotypic Analysis
Demonstrating that an inhibitor affects its intended target in a cellular context is a critical validation step.
Experimental Protocol: Analysis of Global O-GlcNAcylation by Western Blot
This is the most direct method to assess the on-target activity of an OGT inhibitor in cells.
Materials:
-
Cell line of choice (e.g., HEK293T, HeLa, LNCaP)
-
This compound, OSMI-1, Ac4-5SGlcNAc
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and OGA inhibitors (e.g., PUGNAc or Thiamet-G)
-
BCA Protein Assay Kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-O-GlcNAc (e.g., RL2 or CTD110.6), anti-OGT, anti-OGA, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with a dose-range of this compound and other inhibitors for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse in the prepared lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-O-GlcNAc antibody to detect global O-GlcNAcylation levels.
-
Strip and re-probe the membrane with antibodies against OGT (to check for changes in enzyme expression) and a loading control. A decrease in OGA levels can also be a marker of OGT inhibition.[6]
-
Develop the blot using a chemiluminescent substrate and image.
Interpreting the Results: A specific OGT inhibitor should induce a dose- and time-dependent decrease in global O-GlcNAcylation. Importantly, the expression level of OGT itself should not be significantly altered, although a decrease in OGA levels is an expected downstream consequence of sustained OGT inhibition.[6]
Comparative Cellular Effects of OGT Inhibitors
| Feature | This compound (ST045849) | OSMI-1 | Ac4-5SGlcNAc |
| Mechanism | Direct, competitive inhibitor | Direct, competitive inhibitor | Metabolic inhibitor (prodrug) |
| In Vitro IC50 | 30-53 µM[4] | 2.7 µM[6] | 8 µM (as UDP-5SGlcNAc)[7] |
| Cellular Potency | Requires relatively high µM concentrations for maximal effect[5] | Effective at µM concentrations[6] | Effective at µM concentrations[6] |
| Onset of Action | Relatively rapid | Rapid[6] | Delayed due to metabolic conversion[6] |
| Effect on Cell Viability | Can reduce cell viability at effective concentrations[5] | Can reduce cell viability at effective concentrations[6] | Generally reported to have minimal effects on cell viability[6] |
| Off-Target Glycosylation | Reported to not affect plasma-membrane glycosylation[5] | Reported to not grossly perturb cell-surface N- or O-linked glycans[6] | Can affect other glycosylation pathways due to the accumulation of the UDP-sugar analog[6] |
This table summarizes general observations from the literature and specific results may vary depending on the cell type and experimental conditions.
A study directly comparing this compound (ST045849) and OSMI-1 in prostate cancer cells found that both inhibitors decreased glucose consumption and lactate production, suggesting a reprogramming of cellular metabolism.[5] Both inhibitors also sensitized the cells to inhibitors of oxidative phosphorylation and glutaminolysis.[5] This highlights that while having different chemical scaffolds, these direct OGT inhibitors can elicit similar downstream metabolic phenotypes.
Probing for Off-Target Effects
The gold standard for assessing inhibitor specificity is to perform unbiased, proteome-wide analyses to identify potential off-target interactions.
Experimental Protocol: Chemoproteomic Off-Target Profiling
This powerful technique can identify cellular proteins that interact with a chemical probe. A common approach involves synthesizing a clickable version of the inhibitor (e.g., with a terminal alkyne or azide group) to allow for the enrichment and identification of binding partners via mass spectrometry.[8]
Conceptual Workflow:
-
Probe Synthesis: Synthesize an analog of this compound containing a bio-orthogonal handle (e.g., an alkyne group).
-
Cellular Labeling: Treat cells with the alkyne-tagged this compound probe. As a control for specificity, pre-treat a separate group of cells with an excess of the untagged this compound before adding the probe.
-
Lysis and Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) to attach a reporter tag (e.g., biotin-azide) to the probe-labeled proteins.
-
Enrichment: Use streptavidin beads to enrich the biotin-tagged proteins.
-
On-Bead Digestion and Mass Spectrometry: Digest the enriched proteins with trypsin and identify the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control. True off-targets should be competed away by the excess untagged inhibitor.
While a detailed protocol for this advanced technique is beyond the scope of this guide, several excellent resources provide in-depth methodologies.[8][9]
Lectin Staining for Cell Surface Glycan Analysis: A simpler, albeit less comprehensive, method to assess off-target effects on other glycosylation pathways is to use fluorescently labeled lectins that bind to specific cell surface glycans. A truly specific OGT inhibitor should not alter the pattern of cell surface glycosylation.[6]
The O-GlcNAc Signaling Pathway and Inhibitor Action
dot
Caption: O-GlcNAc signaling pathway and points of inhibitor action.
Conclusion and Future Directions
This compound is a valuable addition to the chemical toolbox for studying O-GlcNAcylation. Its direct mechanism of action offers a distinct advantage over metabolic inhibitors in terms of rapid onset. However, as with any chemical probe, rigorous and multifaceted validation of its cellular specificity is essential for the generation of robust and reliable data.
The experimental framework outlined in this guide, progressing from in vitro validation to cellular target engagement and unbiased off-target profiling, provides a clear path for researchers to confidently assess the specificity of this compound and other OGT inhibitors. As new and more potent inhibitors are developed, the application of these principles will be crucial in advancing our understanding of the complex and multifaceted roles of O-GlcNAcylation in health and disease.
References
- BenchChem. (2025).
- MedchemExpress. (n.d.). ST045849 (this compound). MedchemExpress.com.
- Creative Proteomics. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
- MedchemExpress. (n.d.). OGT Inhibitors. MedchemExpress.com.
- Ortiz-Meoz, R. F., Jiang, J., et al. (2015). A small molecule that inhibits OGT activity in cells. ACS chemical biology, 10(6), 1392–1397.
- D'Andrea, S., et al. (2020). O-GlcNAcylation Regulation of Cellular Signaling in Cancer. Cancers, 12(11), 3226.
- Martínez-Reyes, I., et al. (2022). Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening. International journal of molecular sciences, 23(6), 3267.
- Harvard University. (n.d.). Potent OGT inhibitors for the treatment of cancer and diabetic complications. Harvard University Office of Technology Development.
- Ressurreição, A. S. M., et al. (2020). Intracellular Hydrolysis of Small-Molecule O-Linked N-Acetylglucosamine Transferase Inhibitors Differs among Cells and Is Not Required for Its Inhibition. Molecules, 25(15), 3350.
- van Aalten, D. M. F., et al. (2008). Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes. Current opinion in structural biology, 18(5), 546–553.
- Li, Z., et al. (2019). Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells. Journal of the American Chemical Society, 141(44), 17579–17583.
- Lanning, B. R., et al. (2014). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Current protocols in chemical biology, 6(4), 249–262.
- Hanover, J. A., et al. (2018). O-GlcNAc as an Integrator of Signaling Pathways. Frontiers in endocrinology, 9, 65.
- Chatham, J. C., et al. (2021). New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations. Frontiers in endocrinology, 12, 669831.
- Slawson, C., & Hart, G. W. (2022). The Beginner's Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System. Frontiers in immunology, 13, 843533.
- Kim, H. S., et al. (2022). O-GlcNAcylation: An Emerging Protein Modification Regulating the Hippo Pathway. International journal of molecular sciences, 23(12), 6799.
- Itkonen, H. M., et al. (2016). Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism. Oncotarget, 7(12), 14617–14627.
- Lazarus, B. D., et al. (2011). Structural insights into mechanism and specificity of O-GlcNAc transferase. The EMBO journal, 30(17), 3547–3558.
- Wang, J., et al. (2021). Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation. Frontiers in cell and developmental biology, 9, 697561.
- Tan, E. P., et al. (2021). Mammalian cell proliferation requires noncatalytic functions of O-GlcNAc transferase.
- Chen, X., et al. (2021). Chemoproteomic profiling of O‐GlcNAcylated proteins and identification of O‐GlcNAc transferases in rice. The Plant Journal, 108(4), 1184–1199.
- Ortiz-Meoz, R. F., et al. (2015). A small molecule that inhibits OGT activity in cells. Semantic Scholar.
- G. D. P. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Scientific reports, 11(1), 1–13.
- Hanover, J. A., et al. (2012). O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity. Journal of biological chemistry, 287(4), 2208–2215.
Sources
- 1. O-GlcNAcylation Regulation of Cellular Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. otd.harvard.edu [otd.harvard.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of O-GlcNAc transferase activity reprograms prostate cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]
A Guide to Validating Ogt-IN-2 On-Target Activity Using Rescue Experiments
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the mechanism of action of Ogt-IN-2, a potent inhibitor of O-GlcNAc Transferase (OGT). We move beyond simple inhibitory assays to detail the gold-standard methodology for confirming on-target activity in a cellular context: the rescue experiment. This approach is critical for distinguishing intended mechanistic effects from potential off-target artifacts, ensuring the integrity of your research findings.
The O-GlcNAc Cycle: A Central Hub of Cellular Regulation
O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1] This process is governed by a simple enzymatic pair: O-GlcNAc transferase (OGT) adds the modification, while O-GlcNAcase (OGA) removes it.[2][3]
The substrate for OGT, UDP-GlcNAc, is the end product of the hexosamine biosynthetic pathway (HBP), which integrates inputs from glucose, amino acid, fatty acid, and nucleotide metabolism.[1][2][3] This unique position makes the O-GlcNAc cycle a critical sensor of the cell's metabolic state, translating nutrient availability into widespread changes in protein function, signaling, and gene expression.[4][5] Dysregulation of O-GlcNAcylation is implicated in numerous diseases, including cancer, diabetes, and neurodegeneration, making OGT a compelling therapeutic target.[6][7][8]
Caption: The O-GlcNAc Cycle and Point of Inhibition.
The Challenge with Inhibitors: On-Target vs. Off-Target Effects
Small molecule inhibitors like this compound are powerful tools for dissecting the function of enzymes like OGT in real-time. This compound is a potent OGT inhibitor with reported IC50 values of 30 µM and 53 µM for different OGT isoforms.[9][10] The standard initial validation involves treating cells with the inhibitor and observing a dose-dependent decrease in global O-GlcNAcylation.
However, this observation alone is insufficient to prove that a resulting cellular phenotype (e.g., decreased proliferation, apoptosis, altered gene expression) is a direct consequence of OGT inhibition. Small molecules can have unintended off-target interactions, and attributing a phenotype solely to the intended target without further validation is a significant pitfall.[7][11][12] This is where the rescue experiment becomes indispensable. It provides the logical proof required to link the inhibitor's effect directly to its intended target.
The Principle of the Rescue Experiment
A rescue experiment is designed to demonstrate target specificity. The logic is as follows: if a phenotype is caused by the inhibition of a specific enzyme, then introducing a version of that enzyme that is insensitive to the inhibitor should reverse, or "rescue," the phenotype, even in the presence of the inhibitor.
This self-validating system consists of three key states:
-
Baseline: Untreated cells exhibit a normal phenotype.
-
Inhibition: Cells treated with this compound show a loss of global O-GlcNAcylation and exhibit a quantifiable phenotype.
-
Rescue: Cells expressing an inhibitor-resistant OGT variant and treated with this compound show restored O-GlcNAcylation and a reversion of the phenotype back to the baseline state.
Sources
- 1. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]
- 3. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAc as an Integrator of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are OGT inhibitors and how do they work? [synapse.patsnap.com]
- 7. Discovery of a New Drug-like Series of OGT Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The roles of OGT and its mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeted Covalent Inhibition of O-GlcNAc Transferase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ogt-IN-2
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety. The proper handling and disposal of chemical reagents are paramount to protecting ourselves, our colleagues, and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of Ogt-IN-2, a potent O-GlcNAc transferase (OGT) inhibitor. By understanding the rationale behind each step, you can ensure a safe and compliant laboratory environment.
Disclaimer: A comprehensive, manufacturer-issued Safety Data Sheet (SDS) for this compound containing full GHS hazard classifications was not publicly available at the time of this writing. The following procedures are based on available safety information and established best practices for handling hazardous chemical waste. All laboratory personnel must conduct a site-specific risk assessment before handling or disposing of this compound.
Hazard Assessment and Chemical Profile of this compound
Understanding the inherent risks of a compound is the foundation of safe handling. This compound (also known as ST045849) is a complex organic molecule used in research for its inhibitory effects on O-GlcNAc transferase.[1][2] While a complete hazard profile is not available, key data points and structural features inform a cautious approach.
Known Properties and Hazards:
Based on supplier information, this compound is classified with a Water Hazard Class 3 (WGK 3) , indicating it is severely hazardous to water. This is a critical piece of information that strictly prohibits disposal via the sewer system. It is also classified as a Combustible Solid (Storage Class 11).
Presumptive Hazards:
The chemical structure of this compound contains a chlorinated aromatic ring and a sulfur-containing heterocycle.[3] Compounds with these features can have toxicological effects and may produce hazardous decomposition products (e.g., oxides of nitrogen, sulfur, carbon, and hydrogen chloride gas) upon combustion. Therefore, it must be treated as a hazardous chemical with unknown long-term health effects.
Data Summary Table:
| Property | Value/Information | Source(s) |
| Chemical Name | 2-[(4-Chlorophenyl)imino]tetrahydro-4-oxo-3-(2-tricyclo[3.3.1.13,7]dec-1-ylethyl)-2H-1,3-thiazine-6-carboxylic acid | |
| CAS Number | 442665-87-4 | [3] |
| Molecular Formula | C₂₃H₂₇ClN₂O₃S | [3] |
| Molecular Weight | 446.99 g/mol | [3] |
| Appearance | White to off-white or beige powder/solid | |
| Storage | Store at -20°C | [4] |
| Solubility | Soluble in DMSO | [4] |
| Known Hazards | Water Hazard Class 3 (Severely hazardous to water), Combustible Solid (Storage Class 11) |
Personal Protective Equipment (PPE) and Handling
Given the unknown toxicological profile, a conservative approach to PPE is mandatory. The causality here is simple: we must prevent all routes of exposure—inhalation, skin contact, and ingestion.
Standard PPE for Handling this compound:
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves are a standard for handling most laboratory chemicals. Ensure they are compatible with any solvents used (e.g., DMSO). Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: While not typically required for handling small quantities of non-volatile solids, a respirator may be necessary if there is a risk of aerosolization or if handling large quantities. All work with powdered this compound should be performed in a certified chemical fume hood to minimize inhalation risk.
Spill and Exposure Procedures: Immediate Actions
Preparedness is key to mitigating the impact of an accidental release.
In Case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention if irritation develops.
In Case of Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of a Spill:
-
Alert others in the area and restrict access.
-
If the spill is large or you are unsure how to proceed, contact your institution's Environmental Health & Safety (EH&S) department immediately.
-
For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a designated hazardous waste container.
-
For spills of this compound in solution, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Place the contaminated absorbent material into a sealed, properly labeled hazardous waste container.
This compound Waste Disposal Protocol
The guiding principle for this compound disposal is that it must be managed as hazardous chemical waste. Due to its WGK 3 rating, under no circumstances should this compound or its solutions be disposed of down the drain.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a compliant waste management program.
-
Solid Waste:
-
Collect pure, unadulterated this compound waste in its original container if possible.[5]
-
If the original container is not available, use a new, clean, chemically compatible container with a secure, screw-top lid.
-
Contaminated lab supplies (e.g., gloves, weigh boats, pipette tips) should be double-bagged in clear plastic bags and placed in a designated solid hazardous waste container.
-
-
Liquid Waste (Solutions):
-
Collect all aqueous and organic solutions containing this compound in a dedicated, leak-proof hazardous waste container.
-
The container must be made of a material compatible with the solvent (e.g., a polyethylene carboy for DMSO solutions).
-
Crucially, do not mix incompatible waste streams. For instance, halogenated solvent waste should be collected separately from non-halogenated solvent waste.
-
Step 2: Container Management and Labeling
-
Labeling: As soon as you begin collecting waste in a container, affix a hazardous waste label provided by your institution's EH&S department. Fill out all required information, including the full chemical name ("this compound"), concentration, and any solvents present.
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[5] This prevents the release of vapors and protects against spills.
-
Secondary Containment: Store all liquid waste containers in a secondary container (such as a plastic tub) that can hold at least 110% of the volume of the primary container. This is a failsafe against leaks and spills.
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store your labeled, closed waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
The SAA must be at or near the point of waste generation.
-
Ensure proper segregation within the SAA to keep incompatible materials apart (e.g., acids away from bases, oxidizers away from flammables).
Step 4: Arranging for Disposal
-
Once a waste container is full, or if you will no longer be generating that waste stream, arrange for a pickup from your institution's EH&S or hazardous waste management department.
-
Follow your institution's specific procedures for requesting a waste collection.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship. The principles outlined here—understanding the hazard, using appropriate PPE, and following a systematic disposal protocol—are universally applicable and form the bedrock of responsible chemical research.
References
- MCE. ST045849 (this compound) | OGT抑制剂. [Link]
- Northwestern University. Hazardous Waste Disposal Guide. [Link]
- Eurogentec. Safety Data Sheet (SDS) - O - linked GlcNAc transferase (OGT)
- Oxford Gene Technology.
- Angene Chemical.
- National Institutes of Health. Overview of the Assays to Probe O-Linked β-N-Acetylglucosamine Transferase Binding and Activity. [Link]
- RSC Publishing. Inhibition of O-GlcNAc transferase (OGT) by peptidic hybrids. [Link]
Sources
A Researcher's Comprehensive Guide to the Safe Handling of Ogt-IN-2
As a potent, cell-permeable inhibitor of O-GlcNAc transferase (OGT), Ogt-IN-2 (ST045849) is a critical tool for investigating the complex roles of O-GlcNAcylation in cellular processes, with implications for diseases ranging from cancer to diabetes.[1] However, its biological potency necessitates a stringent and well-understood safety protocol to protect researchers from potential exposure. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, grounded in the principles of risk mitigation and laboratory best practices. While a comprehensive toxicological profile for this compound is not fully established, its mechanism as a potent enzyme inhibitor requires that it be treated as a potentially hazardous substance.[2][3]
Hazard Identification and Risk Assessment
This compound is a small molecule compound (Molecular Formula: C23H27ClN2O3S) intended for research use only.[4] The primary risks associated with compounds of this nature stem from their biological activity if accidentally absorbed by the handler. Therefore, the core of this safety protocol is the prevention of exposure through the primary routes:
-
Inhalation: Aerosolization of the powdered form.
-
Dermal Contact: Direct skin contact with the solid or solutions.
-
Ocular Contact: Splashes of solutions or contact with airborne powder.
-
Ingestion: Accidental transfer from contaminated surfaces or hands.
Given the incomplete hazard data, a conservative approach is mandatory. All handling of the solid compound must be performed within a certified chemical fume hood or other suitable containment system.
Required Personal Protective Equipment (PPE)
The selection of PPE is the most critical barrier between the researcher and the chemical. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.[5] The specific PPE required for handling this compound is detailed below.
| PPE Category | Item Specification | Rationale for Use |
| Hand Protection | Double Nitrile Gloves | Chemotherapy-grade, powder-free nitrile gloves. The outer glove's cuff must extend over the sleeve of the disposable gown.[2] |
| Body Protection | Disposable, Low-Permeability Gown | Solid-front, back-closing gown with long sleeves and elastic cuffs. Polyethylene-coated polypropylene or similar material is recommended.[2] |
| Eye & Face Protection | ANSI Z87.1-Compliant Safety Goggles & Face Shield | Safety goggles that provide a full seal around the eyes. A full-face shield must be worn over the goggles, especially when handling the solid powder or preparing solutions.[2][5] |
| Respiratory Protection | NIOSH-Approved N95 Respirator (or higher) | A fit-tested N95 or higher-rated respirator. |
This PPE protocol is based on best practices for handling potent, uncharacterized small molecule inhibitors and should be implemented for all procedures involving this compound.
Operational Protocol: Weighing and Stock Solution Preparation
This section provides a step-by-step workflow for safely preparing a stock solution of this compound. The compound is soluble in DMSO (to 100 mg/mL) and ethanol (to 100 mM).[4]
Pre-Operation Checklist:
-
Ensure a chemical fume hood is certified and operational.
-
Gather all necessary PPE and verify its condition.
-
Prepare the workspace by lining it with disposable, absorbent bench paper.
-
Assemble all required equipment (analytical balance, weigh boats, spatulas, vials, solvents, vortexer).
-
Prepare designated hazardous waste containers for solid and liquid waste.
Step-by-Step Procedure:
-
Don PPE: Put on the inner gloves, disposable gown, outer gloves, safety goggles, and face shield. If handling the powder, don the N95 respirator before entering the fume hood.
-
Tare Balance: Inside the fume hood, place a weigh boat on the analytical balance and tare it.
-
Weigh Compound: Carefully dispense the desired amount of this compound powder into the weigh boat. Avoid any actions that could generate dust. Close the primary container immediately.
-
Transfer to Vial: Transfer the weighed powder into an appropriately labeled vial for dissolution.
-
Add Solvent: Using a calibrated pipette, add the required volume of DMSO or other appropriate solvent to the vial.[4]
-
Dissolve Compound: Cap the vial securely and vortex until the compound is fully dissolved. Sonication may be recommended to aid dissolution.[4]
-
Store Solution: Store the resulting stock solution at the recommended temperature (-20°C for short-term, -80°C for long-term).[6]
-
Initial Decontamination: Immediately dispose of the weigh boat, pipette tips, and any other contaminated disposable materials into the designated solid hazardous waste container within the fume hood.
The following diagram illustrates this procedural flow.
Decontamination and Waste Disposal Plan
Proper waste segregation and disposal are crucial to prevent environmental contamination and ensure regulatory compliance.[7] All materials that have come into contact with this compound are considered hazardous waste.
| Waste Stream | Items Included | Disposal Container | Final Disposal Method |
| Solid Hazardous Waste | Contaminated gloves, gown, shoe covers, absorbent liners, weigh boats, pipette tips, empty source vials.[2] | Labeled, sealed, puncture-resistant hazardous waste container (e.g., yellow chemotherapy bin).[2] | High-temperature incineration by a certified hazardous waste management service. |
| Liquid Hazardous Waste | Unused or expired stock solutions, contaminated solvents from cleaning procedures. | Labeled, leak-proof, shatter-resistant hazardous liquid waste container.[2] DO NOT pour down the drain. | Incineration by a certified hazardous waste management service. |
| Sharps Hazardous Waste | Needles and syringes used for in vivo studies or other applications. | Puncture-proof, labeled sharps container designated for hazardous chemical waste.[2] | To be collected and disposed of according to institutional protocols for hazardous sharps, typically involving incineration. |
Emergency Procedures: Accidental Exposure
In the event of an accidental exposure, immediate and decisive action is required.
-
Skin Contact: Immediately remove contaminated gloves or clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: If the powder is inhaled, move the individual to fresh air immediately. If breathing is difficult or they feel unwell, seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
For any significant exposure, report the incident to your institution's Environmental Health and Safety (EHS) office and consult the product's Safety Data Sheet (SDS) for further information.
References
- International Association of Oil & Gas Producers. Personal Protective Equipment. [Link]
- MedchemExpress. ST045849 (this compound) | OGT 阻害剤. [Link]
- Amsbio. This compound, AMS.T9711-50-MG. [Link]
- Auburn University Risk Management & Safety. Personal Protective Equipment. [Link]
- MCE. ST045849 (this compound) | OGT抑制剂. [Link]
- Eurogentec. Safety Data Sheet (SDS) - O - linked GlcNAc transferase (OGT)
- Pathak, S., et al. (2016). O-GlcNAc transferase inhibitors: current tools and future challenges. Biochemical Society Transactions. [Link]
- Royal Society of Chemistry. Design of glycosyltransferase inhibitors targeting human O-GlcNAc transferase (OGT). [Link]
- Office of the Gene Technology Regulator. Guidelines for the Transport, Storage and Disposal of GMOs. [Link]
Sources
- 1. O-GlcNAc transferase inhibitors: current tools and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eurogentec.com [eurogentec.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. ba.auburn.edu [ba.auburn.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
